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  • Product: Piperidine-3-carboxamide hydrochloride
  • CAS: 1019852-04-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Piperidine-3-carboxamide Hydrochloride

Abstract Piperidine-3-carboxamide, also known as nipecotamide, is a pivotal heterocyclic building block in modern medicinal chemistry. Its derivatives are integral to a wide range of pharmaceuticals, including agents for...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Piperidine-3-carboxamide, also known as nipecotamide, is a pivotal heterocyclic building block in modern medicinal chemistry. Its derivatives are integral to a wide range of pharmaceuticals, including agents for neurological disorders, cancer, and infectious diseases.[1] This guide provides a comprehensive overview of the principal synthetic pathways to piperidine-3-carboxamide hydrochloride. We will delve into the mechanistic underpinnings of two primary strategies: the catalytic hydrogenation of aromatic pyridine precursors and the direct amidation of piperidine-3-carboxylic acid (nipecotic acid). This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a comparative analysis to aid in selecting the optimal synthetic route for laboratory and process scale-up applications.

Introduction: The Significance of the Piperidine-3-carboxamide Scaffold

The piperidine ring is one of the most prevalent nitrogen-containing heterocycles found in natural products and synthetic drugs.[1] Its conformational flexibility and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. Specifically, the 3-carboxamide substitution pattern offers a versatile handle for further chemical modification, enabling the exploration of vast chemical space to optimize pharmacological activity, selectivity, and pharmacokinetic properties.[2][3] This guide focuses on the synthesis of the foundational compound, piperidine-3-carboxamide, as its hydrochloride salt, a stable and readily handled form for subsequent synthetic transformations.

Retrosynthetic Analysis

A logical retrosynthetic analysis of piperidine-3-carboxamide hydrochloride reveals two primary disconnection points, forming the basis of the most common and practical synthetic strategies.

G Target Piperidine-3-carboxamide HCl Intermediate1 Piperidine-3-carboxamide (Free Base) Target->Intermediate1 Acidification Intermediate2 Piperidine-3-carboxylic Acid (Nipecotic Acid) Intermediate1->Intermediate2 Amidation (Pathway B) Intermediate3 Nicotinamide Intermediate1->Intermediate3 Ring Hydrogenation (Pathway A1) Intermediate4 3-Cyanopyridine Intermediate1->Intermediate4 Hydrolysis / Ring Hydrogenation (Pathway A2)

Figure 1: Retrosynthetic analysis of Piperidine-3-carboxamide HCl.

This analysis highlights two convergent pathways:

  • Pathway A (Aromatic Precursor Route): This approach relies on the reduction of a stable, commercially available pyridine ring. Key starting materials include nicotinamide (Vitamin B3) or 3-cyanopyridine. This is often favored for its atom economy and directness.

  • Pathway B (Aliphatic Precursor Route): This strategy involves building the desired functionality onto a pre-existing saturated piperidine ring, starting from piperidine-3-carboxylic acid (nipecotic acid). This pathway offers modularity, especially if substituted amines are required.

Core Synthetic Pathways

Pathway A: Catalytic Hydrogenation of Pyridine Precursors

The saturation of the aromatic pyridine ring is a thermodynamically favorable but kinetically challenging transformation that requires an effective catalyst.[4] The Lewis basicity of the nitrogen atom in both the pyridine starting material and the piperidine product can inhibit catalyst activity, necessitating specific reaction conditions or additives.[4]

Route A1: From Nicotinamide

Direct hydrogenation of nicotinamide is an attractive, atom-economical route. The reaction saturates the pyridine ring while leaving the primary amide group intact.

G Nicotinamide Nicotinamide C₆H₆N₂O Piperidine3Carboxamide Piperidine-3-carboxamide C₆H₁₂N₂O Nicotinamide->Piperidine3Carboxamide H₂ (g), Catalyst (e.g., Ru/C, Pd/C) Solvent (e.g., MeOH, H₂O) Δ, Pressure HCl_Salt Piperidine-3-carboxamide HCl C₆H₁₃ClN₂O Piperidine3Carboxamide->HCl_Salt HCl (e.g., in Dioxane) G NipecoticAcid Nipecotic Acid C₆H₁₁NO₂ AcidChloride Piperidine-3-carbonyl chloride C₆H₁₀ClNO NipecoticAcid->AcidChloride SOCl₂ or (COCl)₂ DCM or neat Piperidine3Carboxamide Piperidine-3-carboxamide C₆H₁₂N₂O AcidChloride->Piperidine3Carboxamide NH₃ (aq) or NH₃ (g) Base (e.g., TEA)

Figure 3: Synthesis via the acid chloride of nipecotic acid.

  • Causality Behind Experimental Choices:

    • Acid Activation: Thionyl chloride is a cost-effective and efficient activating agent. [5]The reaction produces gaseous byproducts (SO₂ and HCl), which drives the reaction to completion. A key consideration is the potential for the piperidine nitrogen to be N-protected (e.g., as a Boc-carbamate) before this step to prevent unwanted side reactions, followed by a final deprotection step.

    • Amidation: The highly reactive acid chloride readily reacts with ammonia (aqueous or gaseous) to form the stable carboxamide. [5] Route B2: Using Modern Coupling Reagents

To avoid the harsh conditions and reactive intermediates of the acid chloride method, modern peptide coupling reagents can be used for a one-pot amidation.

  • Causality Behind Experimental Choices:

    • Coupling Reagents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like 4-Dimethylaminopyridine (DMAP) or Hydroxybenzotriazole (HOBt) activate the carboxylic acid in situ, allowing for direct reaction with an amine source under mild conditions. [6]This method is known for its high yields, operational simplicity, and tolerance of various functional groups, making it a mainstay in drug discovery labs. [6]

Comparative Analysis of Synthetic Pathways

PathwayStarting MaterialKey StepsAdvantagesDisadvantagesScalability
A1 NicotinamideCatalytic HydrogenationAtom economical, direct, inexpensive starting material.Requires high-pressure hydrogenation equipment; catalyst can be expensive.Good
A2 3-CyanopyridineHydrogenation, Nitrile HydrolysisReadily available starting material.Two-step process; nitrile hydrolysis can have side products.Moderate
B1 Nipecotic AcidAcid Chloride Formation, AmidationUtilizes classic, well-understood reactions; cost-effective reagents.Harsh reagents (SOCl₂); may require N-protection/deprotection steps.Good
B2 Nipecotic AcidIn-situ Amide CouplingVery mild conditions, high yields, high functional group tolerance.Coupling reagents can be expensive for large-scale synthesis.Moderate

Detailed Experimental Protocols

Protocol 1: Synthesis via Hydrogenation of Nicotinamide (Pathway A1)

Objective: To synthesize piperidine-3-carboxamide by catalytic hydrogenation of nicotinamide.

Materials:

  • Nicotinamide (1.0 eq)

  • 5% Ruthenium on Carbon (Ru/C) catalyst (5-10 mol%)

  • Methanol or Water (as solvent)

  • Hydrogen gas (H₂)

  • High-pressure autoclave reactor

Procedure:

  • Charge a high-pressure autoclave with nicotinamide and the solvent (approx. 10-20 mL per gram of substrate).

  • Carefully add the 5% Ru/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reactor and purge the system multiple times with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 70 bar (approx. 1000 psi).

  • Begin vigorous stirring and heat the reactor to 100-120 °C.

  • Maintain the reaction under these conditions for 12-24 hours, monitoring hydrogen uptake.

  • After the reaction is complete (as determined by TLC or LC-MS), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield crude piperidine-3-carboxamide.

Final Step: Hydrochloride Salt Formation

  • Dissolve the crude piperidine-3-carboxamide in a minimal amount of a suitable solvent like methanol or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in dioxane (e.g., 4M) or bubble HCl gas through the solution until precipitation is complete and the pH is acidic.

  • Stir the resulting slurry for 1-2 hours in the ice bath.

  • Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield piperidine-3-carboxamide hydrochloride.

Protocol 2: Synthesis via Amidation of Nipecotic Acid (Pathway B2)

Objective: To synthesize piperidine-3-carboxamide using EDCI/DMAP coupling.

Materials:

  • (R/S)-Piperidine-3-carboxylic acid (Nipecotic Acid) (1.0 eq)

  • EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • DMAP (4-dimethylaminopyridine) (0.1 eq)

  • Ammonium chloride (NH₄Cl) (1.5 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

  • Dichloromethane (DCM) or Dimethylformamide (DMF) (as solvent)

Procedure:

  • To a round-bottom flask, add nipecotic acid, ammonium chloride, and DMAP.

  • Add anhydrous DCM or DMF and stir to suspend the solids.

  • Add the base (DIPEA or TEA) and stir the mixture at room temperature for 10 minutes.

  • In a separate container, dissolve EDCI in a small amount of the solvent and add it dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with DCM or ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain crude piperidine-3-carboxamide.

  • Follow the procedure for hydrochloride salt formation as described in Protocol 1. [7]

Purification and Characterization

The final product, piperidine-3-carboxamide hydrochloride, is typically a white to off-white crystalline solid.

  • Purification: Recrystallization is the most common method for purification. [5]A suitable solvent system, such as ethanol/ether or isopropanol/water, can be used to obtain a product of high purity.

  • Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared Spectroscopy (IR): To identify key functional groups (N-H stretch, C=O stretch of the amide).

    • Melting Point: To assess purity.

Conclusion

The synthesis of piperidine-3-carboxamide hydrochloride can be effectively achieved through several robust pathways. The choice between catalytic hydrogenation of pyridine precursors and amidation of nipecotic acid depends on factors such as available equipment (high-pressure reactors), cost of starting materials and reagents, and the desired scale of the reaction. For laboratory-scale synthesis where functional group tolerance and mild conditions are paramount, modern amide coupling methods are often preferred. For larger-scale, cost-driven production, direct hydrogenation of nicotinamide represents a highly efficient and atom-economical approach. This guide provides the foundational knowledge and practical protocols for drug development professionals to confidently synthesize this critical chemical intermediate.

References

  • Zheng, X., Salgia, S. R., Thompson, W. B., Dillingham, E. O., Bond, S. E., & Feng, Z. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 38(1), 180–188. [Link]

  • (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. [Link]

  • Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. (2024). Journal of the American Chemical Society. [Link]

  • How is Isonipecotamide synthesized? (2025). Blog. [Link]

  • (2025). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. SpringerLink. [Link]

  • A kind of preparation method of (S)-nipecotic acid. (n.d.).
  • Design, synthesis and biological evaluation of N-substituted nipecotamide derivatives as multifunctional agents for epilepsy treatment. (2025). PubMed. [Link]

  • Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. (n.d.). Green Chemistry (RSC Publishing). [Link]

  • Jagtap, S. J., & Piste, P. K. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6). [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • The visible-light-driven transfer hydrogenation of nicotinamide cofactors with a robust ruthenium complex photocatalyst. (n.d.). Green Chemistry (RSC Publishing). [Link]

  • Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1. (2019). PubMed. [Link]

  • A Catalytic Green Process for the Production of Niacin. (2025). ResearchGate. [Link]

  • Method for preparing 4-cyanopiperidine hydrochloride. (n.d.).
  • Catalytic hydrogenation of nitriles. (n.d.).
  • First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease. (n.d.). MDPI. [Link]

  • A Catalytic Green Process for the Production of Niacin. (n.d.). CHIMIA. [Link]

  • It is a kind of(S)The preparation method of 3 piperidine carboxylic acids. (n.d.).

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Piperidine-3-carboxamide Hydrochloride

This guide provides a comprehensive overview of the core physicochemical properties of Piperidine-3-carboxamide hydrochloride, a key building block in modern medicinal chemistry. The insights and methodologies presented...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the core physicochemical properties of Piperidine-3-carboxamide hydrochloride, a key building block in modern medicinal chemistry. The insights and methodologies presented herein are curated for researchers, scientists, and drug development professionals to facilitate its effective utilization in the laboratory and in the broader context of pharmaceutical research. The structure of this document is designed to logically flow from fundamental identification to practical application, mirroring the lifecycle of a chemical entity in a research and development setting.

Chemical Identity and Structural Elucidation

Piperidine-3-carboxamide hydrochloride is a heterocyclic compound featuring a piperidine ring substituted with a carboxamide group at the 3-position, and it is supplied as a hydrochloride salt. The presence of a chiral center at the C3 position of the piperidine ring means that this compound can exist as (R)- and (S)-enantiomers, or as a racemic mixture. It is crucial for researchers to be aware of the specific stereoisomer they are working with, as this can have significant implications for its biological activity and interaction with other chiral molecules.

Caption: Chemical structure of Piperidine-3-carboxamide hydrochloride.

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in both chemical and biological systems. They dictate its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug development.

PropertyValueSource/Comment
Molecular Formula C6H13ClN2O[1]
Molecular Weight 164.63 g/mol [1]
CAS Number 1026661-43-7 ((S)-enantiomer)[1][2]
851956-01-9 ((3S)-piperidine-3-carboxylic acid hydrochloride)[3]
Melting Point Data not available for the title compound. Related compounds: Piperidine hydrochloride: 245-248 °C.[4]
Boiling Point Data not available.
Solubility Expected to be soluble in water and lower alcohols. Piperidine is highly soluble in water and various organic solvents.[5]
pKa Estimated to be around 8-9 for the piperidine nitrogen.Based on the pKa of piperidine (11.12). The electron-withdrawing carboxamide group will lower the basicity.
Melting Point: A Note on Purity and Stability
Solubility: The Key to Formulation and Bioavailability

The hydrochloride salt form of Piperidine-3-carboxamide significantly enhances its aqueous solubility compared to the free base. This is due to the ionization of the piperidine nitrogen, which allows for strong ion-dipole interactions with water molecules. The general solubility of piperidine in a wide range of organic solvents suggests that the free base form of the title compound would also have good solubility in organic media.[5] This dual solubility profile is advantageous in drug development, allowing for dissolution in aqueous biological fluids while also having the potential to cross lipid membranes.

pKa: The Determinant of Ionization State

The pKa of the piperidinium ion is a critical parameter that governs the charge state of the molecule at a given pH. The pKa of piperidine itself is approximately 11.12. The presence of the electron-withdrawing carboxamide group at the 3-position is expected to lower the pKa of the conjugate acid of the piperidine nitrogen to a range of 8-9. This means that at physiological pH (around 7.4), a significant portion of the molecules will exist in their protonated, charged form, which influences receptor binding and cell permeability.

Spectroscopic and Analytical Characterization

A robust analytical workflow is essential for confirming the identity and purity of Piperidine-3-carboxamide hydrochloride. The following spectroscopic techniques are fundamental for its characterization.

Caption: A typical analytical workflow for the characterization of Piperidine-3-carboxamide hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum of Piperidine-3-carboxamide hydrochloride will show a complex set of signals for the piperidine ring protons, typically in the range of 1.5-3.5 ppm. The protons on the carbons adjacent to the nitrogen will be deshielded and appear at a higher chemical shift. The amide protons will appear as a broad signal, and its chemical shift will be solvent-dependent. The proton at the C3 position will be a multiplet due to coupling with the adjacent protons.

  • ¹³C NMR: The carbon NMR will show six distinct signals for the piperidine ring and the carboxamide group. The carbonyl carbon of the amide will be the most deshielded, appearing around 170-175 ppm. The carbons of the piperidine ring will resonate in the 20-60 ppm region.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound. For Piperidine-3-carboxamide hydrochloride, the expected exact mass for the protonated molecule [M+H]⁺ (the free base) would be C6H13N2O⁺. The fragmentation pattern can also provide structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected vibrational frequencies include:

  • N-H stretch: A broad absorption around 3200-3400 cm⁻¹ for the amide N-H and the piperidinium N-H.

  • C=O stretch: A strong absorption around 1650 cm⁻¹ for the amide carbonyl.

  • N-H bend: Around 1600-1640 cm⁻¹.

  • C-N stretch: Around 1200-1350 cm⁻¹.

Experimental Protocols: A Practical Approach

Protocol: Acquisition of a ¹H NMR Spectrum

  • Sample Preparation: Accurately weigh approximately 5-10 mg of Piperidine-3-carboxamide hydrochloride and dissolve it in a suitable deuterated solvent (e.g., 0.75 mL of D₂O or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak.

  • Analysis: Integrate the signals to determine the relative number of protons and analyze the coupling patterns to assign the signals to the respective protons in the molecule.

Field-Proven Insights: Synthesis and Applications in Drug Discovery

Piperidine-3-carboxamide and its derivatives are prevalent scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents.[6][7] Their synthesis and biological evaluation have been extensively reported.

Synthetic Considerations

The synthesis of Piperidine-3-carboxamide hydrochloride typically starts from a suitable precursor such as nipecotic acid (piperidine-3-carboxylic acid).[8] The carboxylic acid is then activated and coupled with ammonia or an appropriate amine to form the carboxamide. The final step involves the formation of the hydrochloride salt by treatment with hydrochloric acid.

Relevance in Drug Development

The physicochemical properties of Piperidine-3-carboxamide hydrochloride are directly linked to its utility as a drug scaffold. Its aqueous solubility facilitates formulation for in vitro and in vivo studies. The pKa ensures that it is protonated at physiological pH, which is often a requirement for interaction with biological targets. The ability to modify the carboxamide and the piperidine nitrogen allows for the fine-tuning of these properties to optimize the ADME profile of a drug candidate.[9][10] For instance, derivatives of piperidine-3-carboxamide have been investigated as anti-cancer agents, where their ability to induce senescence in melanoma cells has been demonstrated.[9]

Conclusion

Piperidine-3-carboxamide hydrochloride is a versatile building block with a set of physicochemical properties that make it highly attractive for drug discovery and development. A thorough understanding of its chemical identity, solubility, pKa, and spectroscopic characteristics is paramount for any scientist working with this compound. The methodologies and insights provided in this guide are intended to serve as a valuable resource for the effective and efficient application of Piperidine-3-carboxamide hydrochloride in the pursuit of novel therapeutics.

References

  • IndiaMART. Methyl Piperidine-3-Carboxylate Hydrochloride. [Link]

  • PubChem. (3S)-piperidine-3-carboxylic acid hydrochloride. [Link]

  • International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]

  • National Institutes of Health. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. [Link]

  • ResearchGate. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • MalariaWorld. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to. [Link]

  • PubMed. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. [Link]

  • ResearchGate. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]

  • PubMed Central. Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. [Link]

  • lookchem. Cas 112950-94-4,PIPERIDINE-3-CARBOXYLIC ACID DIMETHYLAMIDE HCL. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]

  • CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • National Institutes of Health. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. [Link]

  • Nine Chongqing Chemdad Co. ,Ltd. (S)-Piperidine-3-carboxaMide hydrochloride. [Link]

  • ResearchGate. Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. [Link]

  • National Institute of Standards and Technology. Nipecotamide. [Link]

  • CDC Stacks. Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. [Link]

  • Solubility of Things. Piperidine. [Link]

  • SpectraBase. Piperidine hydrochloride - Optional[FTIR] - Spectrum. [Link]

  • SpectraBase. Piperidine. [Link]

  • UCL Discovery. RSC Medicinal Chemistry - RESEARCH ARTICLE. [Link]

  • PubChem. Piperidine-4-carboxamide hydrochloride. [Link]

  • PubChem. (3S)-3-Piperidinecarboxamide. [Link]

  • Google Patents. The HPLC analytical approach of 3-amino piperidine.

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Foundational

A Comprehensive Technical Guide to Piperidine-3-carboxamide Hydrochloride and Its Derivatives for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of Piperidine-3-carboxamide hydrochloride, a key building block in modern medicinal chemistry. We will navigate the nuances of its identification, including the critical matter...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Piperidine-3-carboxamide hydrochloride, a key building block in modern medicinal chemistry. We will navigate the nuances of its identification, including the critical matter of its Chemical Abstracts Service (CAS) number, delve into its synthesis and physicochemical properties, and explore its diverse applications in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols.

Part 1: Navigating the Chemical Identity of Piperidine-3-carboxamide Hydrochloride

A frequent point of confusion for researchers is the correct CAS number for Piperidine-3-carboxamide hydrochloride. This ambiguity often arises from the existence of different stereoisomers and related derivatives, each with a unique identifier. It is imperative to use the correct CAS number to ensure the procurement of the appropriate compound for your research.

Below is a table clarifying the CAS numbers for Piperidine-3-carboxamide hydrochloride and its closely related analogs:

Compound NameCAS NumberChiralityNotes
Piperidine-3-carboxamide hydrochloride1019852-04-0[1]RacemicThe hydrochloride salt of a mixture of (R) and (S) enantiomers.
(S)-Piperidine-3-carboxamide hydrochloride1026661-43-7[2][3][4](S)-enantiomerThe hydrochloride salt of the specific (S)-stereoisomer.
(3S)-piperidine-3-carboxamide88495-55-0[5](S)-enantiomerThe free base of the (S)-stereoisomer, not the hydrochloride salt.
Piperidine-3-carboxylic acid dimethylamide HCl112950-94-4[6]Not specifiedA derivative with a dimethylamide group.
N-(3-Hydroxypropyl)piperidine-3-carboxamide hydrochloride1220035-07-3[7]Not specifiedA derivative with an N-(3-hydroxypropyl) substituent.

Key Insight: The choice of CAS number dictates the stereochemistry of the piperidine ring, which can have profound implications for biological activity and pharmacokinetic properties. Chiral piperidine scaffolds are prevalent in active pharmaceuticals, and their stereochemistry can influence efficacy, selectivity, and safety profiles[8].

Part 2: Synthesis and Physicochemical Properties

The piperidine scaffold is a cornerstone of many pharmaceuticals, and understanding its synthesis is crucial for the development of novel therapeutics[9].

General Synthesis of Piperidine-3-carboxamide Derivatives

A common synthetic route to N-arylpiperidine-3-carboxamide derivatives involves an amide coupling reaction with Boc-nipecotic acid, followed by reductive amination[10]. Another approach describes a multi-step synthesis starting from L-glutamic acid to produce enantiomerically pure 3-(N-Boc amino) piperidine derivatives. A patented method for preparing (S)-3-piperidine carboxylic acid involves the hydrolysis of 3-piperidine formamide or its salt in concentrated hydrochloric acid, which also facilitates chiral resolution[11].

Below is a generalized workflow for the synthesis of piperidine-3-carboxamide derivatives:

Synthesis_Workflow start Starting Material (e.g., L-Glutamic Acid or Boc-Nipecotic Acid) intermediate1 Protection & Esterification start->intermediate1 Step 1 intermediate2 Reduction to Diol intermediate1->intermediate2 Step 2 (e.g., NaBH4) intermediate3 Tosylation intermediate2->intermediate3 Step 3 intermediate4 Cyclization with Amine intermediate3->intermediate4 Step 4 final_product Piperidine-3-carboxamide Derivative intermediate4->final_product Step 5

Caption: Generalized synthetic workflow for piperidine-3-carboxamide derivatives.

Physicochemical Properties

The physicochemical properties of piperidine derivatives are critical for their behavior in biological systems. Introducing chiral piperidine scaffolds can modulate properties like pKa, logD, and logP, which in turn affect solubility, permeability, and metabolic stability[8].

Property(S)-Piperidine-3-carboxamide hydrochloride(3S)-piperidine-3-carboxylic acid hydrochloridePiperidine-4-carboxamide hydrochloride
CAS Number 1026661-43-7[2][3]24820453 (CID)17860666 (CID)
Molecular Formula C6H13ClN2O[2][3]C6H12ClNO2[12]C6H13ClN2O[13]
Molecular Weight 164.63 g/mol [2][3]165.62 g/mol [12]164.63 g/mol [13]

Part 3: Applications in Drug Discovery

Piperidine-3-carboxamide derivatives are valuable intermediates in the synthesis of a wide range of pharmaceutical compounds[6]. Their structural features make them suitable for targeting various biological pathways.

Case Studies and Therapeutic Targets
  • Anti-Osteoporosis Agents: Novel piperidine-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of cathepsin K, a key enzyme in bone resorption. Compound H-9, for instance, exhibited potent inhibition with an IC50 value of 0.08 µM and demonstrated anti-bone resorption effects comparable to a clinical trial candidate[14].

  • Antimelanoma Activities: A series of N-arylpiperidine-3-carboxamide derivatives were identified to induce a senescence-like phenotype in human melanoma A375 cells. One potent analogue demonstrated an antimelanoma activity with an IC50 of 0.03 μM[10].

  • Platelet Aggregation Inhibitors: The structure-activity relationship of piperidine-3-carboxamides as human platelet aggregation inhibitors has been studied in detail. The 3-substituent on the piperidine ring was found to be crucial for antiplatelet activity[15].

  • TRPV1 Antagonists: Piperidine carboxamides have been developed as potent antagonists of the transient receptor potential vanilloid-1 (TRPV1), a target for pain treatment[16].

The following diagram illustrates the logical relationship of how the core piperidine-3-carboxamide scaffold is modified to target different diseases:

Drug_Development_Pathway core Piperidine-3-carboxamide Scaffold modification Structural Modification (e.g., N-arylation, side-chain extension) core->modification target1 Cathepsin K (Osteoporosis) modification->target1 target2 Melanoma Cells (Cancer) modification->target2 target3 Platelet Receptors (Thrombosis) modification->target3 target4 TRPV1 Channel (Pain) modification->target4

Caption: Drug development pathway from the core scaffold to therapeutic targets.

Part 4: Analytical Methodologies

Accurate analytical methods are essential for quality control and characterization of piperidine-3-carboxamide derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of these compounds. A patented method describes the use of a C18 column for the qualitative and quantitative analysis of 3-aminopiperidine derivatives after derivatization with benzoyl chloride. Chiral chromatography columns are employed to determine the enantiomeric excess[17].

Typical HPLC Conditions:

  • Column: C18 reverse-phase column[17]

  • Mobile Phase: A gradient of 0.1% TFA in water and acetonitrile is often used[18]. For specific separations, an isocratic mobile phase such as 0.01mol/L phosphate buffer and methanol may be employed[17].

  • Detection: UV detection at wavelengths like 254 nm is common[17].

  • Flow Rate: Typically around 1.0 mL/min[17].

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation of newly synthesized piperidine derivatives[14][18]. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the target compounds[18].

References

  • Cas 112950-94-4,PIPERIDINE-3-CARBOXYLIC ACID DIMETHYLAMIDE HCL | lookchem. Available from: [Link]

  • (S)-Piperidine-3-carboxaMide hydrochloride Nine Chongqing Chemdad Co. ,Ltd. Available from: [Link]

  • (3S)-piperidine-3-carboxylic acid hydrochloride | C6H12ClNO2 | CID 24820453 - PubChem. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - ResearchGate. Available from: [Link]

  • Piperidine-4-carboxamide hydrochloride | C6H13ClN2O | CID 17860666 - PubChem. Available from: [Link]

  • Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed. Available from: [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC - NIH. Available from: [Link]

  • CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids - Google Patents.
  • Discovery of piperidine carboxamide TRPV1 antagonists - PubMed. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. Available from: [Link]

  • (3S)-piperidine-3-carboxamide CAS NO.88495-55-0. Available from: [Link]

  • RSC Medicinal Chemistry - RESEARCH ARTICLE - UCL Discovery. Available from: [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC - PubMed Central. Available from: [Link]

  • CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents.

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Exploratory

Piperidine-3-carboxamide hydrochloride solubility profile

An In-depth Technical Guide to the Solubility Profile of Piperidine-3-carboxamide Hydrochloride Foreword: From Bench to Breakthrough In the landscape of pharmaceutical development, the journey of a molecule from a promis...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of Piperidine-3-carboxamide Hydrochloride

Foreword: From Bench to Breakthrough

In the landscape of pharmaceutical development, the journey of a molecule from a promising candidate to a viable therapeutic is paved with critical physicochemical assessments. Among these, understanding the solubility profile is not merely a preliminary step but a foundational pillar that dictates formulation strategy, bioavailability, and ultimately, clinical success. Piperidine-3-carboxamide hydrochloride, a heterocyclic amide building block, presents a classic case study in the nuanced interplay between molecular structure and aqueous solubility.

This guide is designed for the hands-on researcher and drug development professional. It eschews rigid templates in favor of a logical, causality-driven narrative. We will not just present data; we will deconstruct the "why" behind the experimental choices, grounding every protocol in authoritative standards and self-validating principles. Our objective is to equip you with the expertise to not only measure but also intelligently interpret and modulate the solubility of this and similar hydrochloride salts, transforming potential liabilities into well-characterized assets.

Core Physicochemical & Structural Synopsis

Piperidine-3-carboxamide hydrochloride is the salt form of a weak base, nipecotamide. Its structure, featuring a saturated piperidine ring, a carboxamide group, and a hydrochloride salt, immediately provides clues to its solubility behavior. The protonated piperidinium ion confers aqueous solubility, while the overall molecular architecture influences interactions with various solvent systems.

A precise understanding of its fundamental properties is the starting point for any solubility investigation.

Table 1: Physicochemical Properties of Piperidine-3-carboxamide & its Hydrochloride Salt

PropertyValueSource
Chemical Name Piperidine-3-carboxamide hydrochloride-
Synonyms Nipecotamide HCl[1]
Molecular Formula C₆H₁₃ClN₂O[2][3]
Molecular Weight 164.63 g/mol [2][3]
Parent Compound pKa 16.50 ± 0.20 (Predicted, Basic)[1]
Appearance White to light yellow crystalline powder[4]
Parent Melting Point 103-106 °C[1]
HCl Salt Melting Point 245-248 °C[5]

The formation of a hydrochloride salt is a common strategy to enhance the aqueous solubility and stability of basic active pharmaceutical ingredients (APIs).[6] However, this benefit is highly dependent on the pH of the surrounding medium.

The pH-Solubility Nexus: A Theoretical Framework

For a hydrochloride salt of a weak base like piperidine-3-carboxamide, the Henderson-Hasselbalch equation governs the equilibrium between the ionized (soluble) and non-ionized (less soluble) forms.

  • In Acidic Media (Low pH): At pH values significantly below the pKa of the parent compound's conjugate acid, the equilibrium is overwhelmingly shifted towards the protonated, charged piperidinium species. This cationic form is highly polar and readily solvated by water, resulting in maximum aqueous solubility.

  • As pH Increases: As the pH of the solution rises towards the pKa, the proportion of the deprotonated, neutral "free base" form increases. This species is generally less polar and thus less soluble in water.

  • At and Above the pKa: Near the pKa, a sharp decrease in solubility is typically observed. Above the pKa, the compound exists predominantly as the free base, and its solubility is dictated by its intrinsic (and often low) solubility.

This pH-dependent behavior is a critical consideration for oral drug delivery, as the compound will encounter a wide pH gradient from the stomach (pH ~1-3) to the small intestine (pH ~5.5-7.5).[7][8]

Quantitative Solubility Profile: An Illustrative Overview

Comprehensive, publicly available quantitative solubility data for piperidine-3-carboxamide hydrochloride across a wide range of solvents is limited. One source notes a solubility of 19.2 µg/mL for the parent compound, nipecotamide, but lacks context regarding the solvent and conditions.[1]

The following table is presented as an illustrative example of how a comprehensive solubility profile should be structured. The values are representative and emphasize the expected trends based on the compound's chemistry. Generating precise data for your specific batch requires the rigorous experimental protocol outlined in the next section.

Table 2: Representative Equilibrium Solubility Data for Piperidine-3-carboxamide Hydrochloride at 25°C

Solvent SystempHExpected Solubility CategoryRationale
0.1 M HCl ~1.2High The compound is fully protonated, maximizing interaction with the aqueous medium.
Phosphate Buffer 6.8Moderate to Low Nearing the pKa, a significant portion exists as the less soluble free base.
Water (Unbuffered) NeutralModerate The salt itself will create a slightly acidic solution, but solubility will be lower than in a strongly acidic buffer.
Ethanol N/AModerate Polar organic solvents can often dissolve both the ionized and neutral forms.[9]
Dimethyl Sulfoxide (DMSO) N/AHigh A highly polar aprotic solvent capable of dissolving a wide range of compounds.

Gold Standard Protocol: Equilibrium Solubility via Saturation Shake-Flask Method

To generate reliable and reproducible solubility data, adherence to a standardized methodology is paramount. The Saturation Shake-Flask method is widely considered the most reliable technique for determining equilibrium solubility and is described in detail within the United States Pharmacopeia (USP) General Chapter <1236>.[7][10]

Causality Behind the Method

This method is designed to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution. Key parameters like time, temperature, and agitation are controlled to overcome kinetic barriers and accurately measure the thermodynamic solubility limit.[11]

Detailed Step-by-Step Protocol
  • Preparation:

    • Add an excess amount of piperidine-3-carboxamide hydrochloride to a clear glass vial. "Excess" is critical; solid material must remain visible at the end of the experiment to confirm saturation.

    • Add a precise volume of the desired pre-conditioned solvent (e.g., 0.1 M HCl, phosphate buffer pH 6.8, water) at the target temperature (e.g., 25°C or 37°C).

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in a constant temperature orbital shaker or rotator. Agitation should be sufficient to keep the solid suspended but not so vigorous as to cause particle size reduction.

    • Equilibrate for a predetermined period, typically 24 to 72 hours. A time-point study (e.g., sampling at 24, 48, and 72 hours) is required to validate that equilibrium has been reached (i.e., the concentration no longer increases with time).

  • Sampling and Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the clear supernatant.

    • Immediately filter the sample using a chemically inert syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove all undissolved particles. Self-validation step: Discard the first portion of the filtrate to saturate any potential binding sites on the filter membrane.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

    • Quantify the concentration of the diluted sample against a calibration curve prepared with a known standard of piperidine-3-carboxamide hydrochloride.

  • Calculation:

    • Calculate the concentration of the original saturated solution by applying the dilution factor.

    • Express the final solubility in standard units, such as mg/mL or mmol/L.

Visualization: Experimental Workflow

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_sample 3. Sampling & Separation cluster_analysis 4. Analysis & Calculation prep1 Add Excess Solid to Vial prep2 Add Precise Volume of Solvent prep1->prep2 equil Agitate at Constant Temp (24-72h) prep2->equil sample1 Settle Suspension equil->sample1 sample2 Withdraw Supernatant sample1->sample2 sample3 Filter (0.22 µm Syringe Filter) sample2->sample3 analysis1 Dilute Filtrate sample3->analysis1 analysis2 Quantify via HPLC-UV analysis1->analysis2 analysis3 Calculate Solubility (mg/mL) analysis2->analysis3

Caption: Workflow for the Saturation Shake-Flask Solubility Method.

Critical Factors Influencing Solubility Measurements

Obtaining accurate solubility data requires vigilant control over several experimental variables.[11] The physicochemical properties of the material and the properties of the solvent system create a complex matrix of interactions.

  • Common Ion Effect: When determining the solubility of a hydrochloride salt in a medium that also contains chloride ions (e.g., HCl buffer, or biorelevant media containing NaCl), the solubility can be suppressed.[12] The excess common ion (Cl⁻) shifts the dissolution equilibrium to the left (favoring the solid state), potentially leading to an underestimation of solubility in a non-chloride medium. This is a crucial consideration when formulating or assessing dissolution in physiological fluids.[12]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Each form can have a unique crystal lattice energy and, consequently, a different thermodynamic solubility. It is imperative to characterize the solid form used in the solubility study (e.g., via PXRD) to ensure data consistency.

  • Temperature: Most dissolution processes are endothermic, meaning solubility increases with temperature.[8] Therefore, precise temperature control during equilibration and sampling is non-negotiable for data accuracy.

  • Purity of Compound: Impurities can affect the measured solubility. Highly pure, well-characterized material should be used for definitive studies.

Visualization: Interacting Factors

G cluster_compound Compound Properties cluster_medium Medium Properties main Equilibrium Solubility pka pKa pka->main polymorph Crystal Form (Polymorphism) polymorph->main purity Purity purity->main ph pH ph->main common_ion Common Ion (e.g., Cl⁻) common_ion->main temp Temperature temp->main solvent Solvent Polarity solvent->main

Caption: Key Factors Influencing the Solubility of an API Salt.

Conclusion: A Practical Perspective

The solubility profile of Piperidine-3-carboxamide hydrochloride is a textbook example of pH-dependent solubility for a basic compound's salt form. While comprehensive public data is scarce, this guide provides the authoritative framework and experimental protocol necessary for any research, development, or quality control scientist to generate this critical data in-house. A thorough understanding of its solubility is not an academic exercise; it is a prerequisite for designing effective formulations, predicting in vivo behavior, and ensuring the development of a safe and efficacious drug product. Always ground your experimental work in the principles of thermodynamic equilibrium and be mindful of the multifaceted factors that can influence your results.

References

  • Title: <1236> Solubility Measurements - USP-NF Source: USP URL
  • Title: Revision of USP Chapter <1236> Solubility Measurements Published for Comments Source: ECA Academy URL
  • Source: Biorelevant.
  • Source: gmp-compliance.
  • Title: Technical Note: Solubility Measurements Source: USP URL
  • Source: European Medicines Agency (EMA)
  • Title: Improving API Solubility by Salt and Cocrystal Formation Source: Sigma-Aldrich URL
  • Title: Buy Nipecotamide | 4138-26-5 Source: Smolecule URL
  • Title: Salts of Therapeutic Agents: Chemical, Physicochemical and Biological Considerations Source: ResearchGate URL
  • Source: European Medicines Agency (EMA)
  • Title: (3S)
  • Title: Reexamination of Solubility and Permeability Class Boundaries of the FDA Guidance on Biowavers for Immediate-Release Solid Oral Source: USP URL
  • Title: (S)-Piperidine-3-carboxaMide hydrochloride (CAS No. 1026661-43-7)
  • Title: Dissolution Testing and Acceptance Criteria: FDA Finalizes Guidance Source: RAPS URL
  • Title: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit Source: FDA URL
  • Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: MDPI URL
  • Source: European Medicines Agency (EMA)
  • Title: Piperidine-4-carboxamide hydrochloride | C6H13ClN2O | CID 17860666 Source: PubChem URL
  • Title: BCS Methodology: Solubility, Permeability & Dissolution Source: FDA URL
  • Title: (S)
  • Title: Cas 112950-94-4,PIPERIDINE-3-CARBOXYLIC ACID DIMETHYLAMIDE HCL Source: lookchem URL
  • Title: Dissolution Testing of Immediate Release Solid Oral Dosage Forms Source: FDA URL
  • Title: 4 Factors Affecting Solubility of Drugs Source: Ascendia Pharmaceutical Solutions URL
  • Title: Enhanced Solubility through API Processing: Salt and Cocrystal Formation Source: Pharma's Almanac URL
  • Title: ICH guideline Q11 on development and manufacture of drug substances Source: EMA URL
  • Title: Mechanistic studies on hydrotropic solubilization of nifedipine in nicotinamide solution Source: PubMed URL
  • Title: EMA Publishes Final Guidelines on Quality and Specifications for HMPs Source: ECA Academy URL
  • Title: Piperidine-3-carboxylic acid - Solubility of Things Source: Solubility of Things URL
  • Title: Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds Source: Benchchem URL
  • Title: An In-depth Technical Guide on the Solubility and Stability of 1-(Chlorocarbonyl)
  • Title: Piperidine hydrochloride | 6091-44-7 Source: Biosynth URL
  • Title: Piperidine - Wikipedia Source: Wikipedia URL
  • Title: (3S)
  • Title: Nipecotamide Source: Chem-Impex URL
  • Title: Stacking complexation by nicotinamide: a useful way of enhancing drug solubility Source: PubMed URL
  • Title: Nicotinamide | C6H6N2O | CID 936 Source: PubChem URL
  • Title: Piperidine hydrochloride | 6091-44-7 Source: ChemicalBook URL
  • Title: 1019852-04-0|Piperidine-3-carboxamide hydrochloride Source: BLD Pharm URL

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Foundational

An In-depth Technical Guide to the Molecular Structure and Conformation of Piperidine-3-carboxamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of Piperidine-3-carboxamide hydrochloride. As...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of Piperidine-3-carboxamide hydrochloride. As a molecule of significant interest in medicinal chemistry, a thorough understanding of its three-dimensional characteristics is paramount for rational drug design and the development of novel therapeutics. This document moves beyond a mere recitation of facts to provide a foundational understanding of the stereochemical principles governing this molecule's behavior, grounded in both experimental evidence from closely related analogs and theoretical modeling.

Introduction: The Significance of the Piperidine-3-carboxamide Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be functionalized to interact with a wide range of biological targets. The introduction of a carboxamide group at the 3-position, as seen in Piperidine-3-carboxamide (also known as nipecotamide), imparts specific hydrogen bonding capabilities and steric properties that are crucial for molecular recognition.[1] The hydrochloride salt form enhances the compound's solubility and stability, making it particularly relevant for pharmaceutical applications. A deep understanding of the conformational preferences of this molecule is critical, as the spatial arrangement of its functional groups directly dictates its interaction with biological macromolecules, thereby influencing its efficacy and selectivity.[2]

Molecular Structure and Chirality

Piperidine-3-carboxamide hydrochloride possesses a chiral center at the C3 carbon of the piperidine ring. This gives rise to two enantiomers: (S)-Piperidine-3-carboxamide hydrochloride and (R)-Piperidine-3-carboxamide hydrochloride. The specific stereochemistry can have a profound impact on the molecule's biological activity, as enantiomers often exhibit different pharmacological profiles.[1]

Key Structural Features:

  • Piperidine Ring: A six-membered saturated heterocycle containing one nitrogen atom.

  • Carboxamide Group: A -C(=O)NH2 group attached to the C3 position of the piperidine ring.

  • Hydrochloride Salt: The nitrogen atom of the piperidine ring is protonated and forms an ionic bond with a chloride ion.

While a definitive crystal structure for Piperidine-3-carboxamide hydrochloride is not publicly available in the Cambridge Structural Database (CSD), we can infer typical bond lengths and angles from closely related structures and computational models.

Conformational Analysis: A Dynamic Equilibrium

The conformational flexibility of the piperidine ring is a defining characteristic of Piperidine-3-carboxamide hydrochloride. The ring primarily adopts a chair conformation to minimize torsional and angular strain. Due to the presence of the carboxamide substituent at the C3 position and the protonated nitrogen, the molecule exists as a dynamic equilibrium between two primary chair conformers.

The Chair Conformations: Axial vs. Equatorial

The two chair conformations are distinguished by the orientation of the C3-carboxamide substituent, which can be either axial (pointing perpendicular to the general plane of the ring) or equatorial (pointing towards the periphery of the ring).

  • Equatorial Conformer: In this conformation, the bulky carboxamide group is positioned in the equatorial orientation. This arrangement generally minimizes steric hindrance, specifically 1,3-diaxial interactions with the axial hydrogens on C1 and C5.

  • Axial Conformer: Here, the carboxamide group occupies the axial position, leading to increased steric strain due to interactions with the axial hydrogens.

The equilibrium between these two conformers is influenced by a delicate balance of steric and electronic effects. The protonation of the ring nitrogen in the hydrochloride salt introduces a positive charge, which can further influence the conformational preference through electrostatic interactions.

Figure 1: Conformational equilibrium of Piperidine-3-carboxamide hydrochloride between the equatorial and axial chair forms.
Insights from NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the conformational dynamics of molecules in solution. A detailed 1H NMR study of nipecotamide (the free base of the target molecule) has provided significant insights.[3] At room temperature, the rapid interconversion between the two chair conformers results in a time-averaged spectrum. However, at low temperatures (e.g., -80 °C), this ring inversion becomes slow on the NMR timescale, allowing for the observation of distinct signals for both the axial and equatorial conformers.[3]

The relative populations of the two conformers can be determined by integrating the corresponding signals. From these populations, the free energy difference (ΔG°) between the conformers can be calculated. For nipecotamide, these studies have shown that the conformational equilibrium is solvent-dependent.[3] In the case of the hydrochloride salt, the protonated nitrogen is expected to favor the conformer where the positively charged center is further away from the carboxamide group, potentially influencing the equilibrium.

Experimental and Computational Methodologies

A comprehensive understanding of the molecular structure and conformation of Piperidine-3-carboxamide hydrochloride is achieved through a combination of experimental techniques and computational modeling.

Experimental Protocol: Single-Crystal X-ray Diffraction

While a crystal structure for the target molecule is not currently available, the following protocol outlines the general methodology for obtaining such data, which would provide definitive information on the solid-state conformation, bond lengths, and bond angles.

Step-by-Step Methodology for Single-Crystal X-ray Diffraction:

  • Crystal Growth:

    • Dissolve Piperidine-3-carboxamide hydrochloride in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to create a saturated or near-saturated solution.

    • Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals of suitable size and quality (typically 0.1-0.3 mm).

  • Crystal Mounting:

    • Carefully select a well-formed, single crystal under a microscope.

    • Mount the crystal on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil).

  • Data Collection:

    • Mount the goniometer head on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

    • Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Data Processing and Structure Solution:

    • Integrate the diffraction spots to obtain their intensities.

    • Apply corrections for factors such as Lorentz and polarization effects.

    • Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

  • Structure Refinement:

    • Refine the atomic positions, and thermal parameters against the experimental diffraction data to obtain the final, accurate molecular structure.

Figure 2: Generalized experimental workflow for single-crystal X-ray diffraction.
Computational Chemistry: A Theoretical Approach

In the absence of experimental crystal structure data, computational chemistry provides a powerful tool for predicting the molecular structure and conformational preferences of Piperidine-3-carboxamide hydrochloride.

Molecular Mechanics and Quantum Chemical Calculations:

  • Conformational Search: A systematic conformational search using molecular mechanics force fields can identify the low-energy conformers of the molecule.

  • Geometry Optimization: The geometries of the identified conformers can then be optimized at a higher level of theory, such as Density Functional Theory (DFT), to obtain accurate predictions of bond lengths, bond angles, and dihedral angles.[4]

  • Energy Calculations: The relative energies of the conformers can be calculated to predict their populations at a given temperature. Solvation models can be incorporated to simulate the effects of different solvents on the conformational equilibrium.[5]

These computational approaches can provide valuable insights that complement and guide experimental studies.

Summary of Physicochemical and Conformational Data

The following table summarizes key physicochemical properties and computationally derived conformational data for Piperidine-3-carboxamide hydrochloride. The structural data is based on theoretical calculations and analogies to similar piperidine derivatives.

PropertyValueSource
Molecular Formula C6H13ClN2OPubChem
Molecular Weight 164.63 g/mol PubChem
Predicted Conformer Equatorial Axial
Relative Energy (kcal/mol) 0 (Reference)> 0
Key Dihedral Angles To be determined by experiment or high-level computationTo be determined by experiment or high-level computation

Note: The relative energy of the axial conformer is predicted to be higher than the equatorial conformer due to steric hindrance. The exact energy difference will depend on the computational method and solvent model used.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the molecular structure and conformational analysis of Piperidine-3-carboxamide hydrochloride. The piperidine ring predominantly exists in a chair conformation, with a dynamic equilibrium between equatorial and axial conformers of the carboxamide substituent. While experimental data from NMR studies on the free base, nipecotamide, strongly supports this model, a definitive crystal structure of the hydrochloride salt is needed to fully characterize its solid-state conformation.

Future research should focus on obtaining single crystals of Piperidine-3-carboxamide hydrochloride for X-ray diffraction analysis. Furthermore, detailed NMR studies of the hydrochloride salt in various solvents, coupled with high-level computational modeling, would provide a more complete picture of its conformational landscape in solution. These studies will be invaluable for medicinal chemists and drug development professionals seeking to leverage the structural features of this important scaffold in the design of new and improved therapeutics.

References

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

  • Conformational analysis. Part 34. An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives - RSC Publishing. (n.d.). Retrieved January 6, 2026, from [Link]

  • Nipecotamide - the NIST WebBook. (n.d.). Retrieved January 6, 2026, from [Link]

  • In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. (n.d.). Retrieved January 6, 2026, from [Link]

  • Conformational analysis. Part 34. An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives | Request PDF - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry. (n.d.). Retrieved January 6, 2026, from [Link]

  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). (n.d.). Retrieved January 6, 2026, from [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001406). (n.d.). Retrieved January 6, 2026, from [Link]

  • Isonipecotamide, 1-(3-(9,9-dimethyl-10-acridanyl)propyl)-4-(dimethylamino) - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

  • Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 6, 2026, from [Link]

  • Quantum Chemistry Calculations for Metabolomics - eScholarship.org. (n.d.). Retrieved January 6, 2026, from [Link]

  • 2.8 Quantum chemistry - National Institute of Mental Health (NIMH) - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

  • Development of Quantum Chemical Method to Calculate Half Maximal Inhibitory Concentration (IC50 ) - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]

  • Theoretical Analysis of Coordination Geometries in Transition Metal–Histidine Complexes Using Quantum Chemical Calculations - MDPI. (n.d.). Retrieved January 6, 2026, from [Link]

  • Nicotinamide | C6H6N2O | CID 936 - PubChem - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

  • 3-Pyridinecarboxamide, hydrochloride (1:1) | C6H7ClN2O | CID 91408 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

  • nicotinic acid - NIH 3D. (n.d.). Retrieved January 6, 2026, from [Link]

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Exploratory

An In-depth Technical Guide to the Chemical Stability and Degradation of Piperidine-3-carboxamide Hydrochloride

Executive Summary Piperidine-3-carboxamide hydrochloride, a key structural motif in medicinal chemistry, requires a thorough understanding of its stability profile to ensure the development of safe, effective, and robust...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Piperidine-3-carboxamide hydrochloride, a key structural motif in medicinal chemistry, requires a thorough understanding of its stability profile to ensure the development of safe, effective, and robust pharmaceutical products. This guide provides a comprehensive technical overview of the factors influencing the stability of this compound, detailing its degradation pathways under various stress conditions. We will explore the intrinsic chemical liabilities of the piperidine ring and the carboxamide functional group, present systematic protocols for conducting forced degradation studies in line with international regulatory standards, and propose likely degradation mechanisms. Furthermore, this document outlines the principles for developing a stability-indicating analytical method, a critical tool for accurately quantifying the active substance in the presence of its degradants. The insights herein are intended to equip researchers, formulation scientists, and analytical chemists with the foundational knowledge to anticipate and mitigate stability challenges associated with Piperidine-3-carboxamide hydrochloride and related structures.

Physicochemical Properties and Intrinsic Stability Considerations

The stability of Piperidine-3-carboxamide hydrochloride is intrinsically linked to its molecular structure, which features two key functional groups: a secondary amine within a saturated heterocyclic ring (piperidine) and a primary carboxamide. The hydrochloride salt form generally enhances aqueous solubility and stability compared to the free base.

Key structural features influencing stability include:

  • The Carboxamide Group: Amide bonds are generally more resistant to hydrolysis than ester bonds due to the resonance delocalization of the nitrogen lone pair, which reduces the electrophilicity of the carbonyl carbon. However, they are not immune and can undergo hydrolysis under forceful acidic or basic conditions.

  • The Piperidine Ring: The secondary amine in the piperidine ring is a nucleophilic center and is susceptible to oxidation. The C-H bonds adjacent to the nitrogen (α-protons) are activated and can be targets for oxidative degradation.

Understanding these inherent liabilities is the first step in designing rational stability studies. While specific experimental data for Piperidine-3-carboxamide hydrochloride is not extensively available in public literature, its degradation behavior can be predicted based on the known chemistry of these functional groups.

Forced Degradation Studies: A Framework for Investigation

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development, designed to identify likely degradation products and pathways. These studies are essential for developing and validating stability-indicating analytical methods. The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the regulatory framework for this process.

Experimental Workflow for Forced Degradation

A systematic approach is crucial for generating reliable data. The following workflow outlines the key stages of a forced degradation study.

Caption: A typical experimental workflow for forced degradation studies.

Hydrolytic Degradation

Hydrolysis involves the cleavage of a chemical bond by water. For Piperidine-3-carboxamide, the primary target of hydrolysis is the amide linkage.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. The expected primary degradation product is Piperidine-3-carboxylic acid and ammonium chloride.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon. This pathway is generally slower for amides than for esters. The expected products are the carboxylate salt of Piperidine-3-carboxylic acid and ammonia.

Protocol for Hydrolytic Stress Testing:

  • Prepare a stock solution of Piperidine-3-carboxamide hydrochloride in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • For acid hydrolysis, mix the stock solution with an equal volume of 0.1 M to 1 M HCl.

  • For base hydrolysis, mix the stock solution with an equal volume of 0.1 M to 1 M NaOH.

  • Maintain the solutions at an elevated temperature (e.g., 60-80°C) and collect samples at various time points.

  • Neutralize the samples before analysis to prevent further degradation and protect the analytical column.

  • Analyze using a validated stability-indicating method.

Oxidative Degradation

The piperidine ring is the most likely site of oxidative attack. The tertiary amine in similar structures is known to be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.

Protocol for Oxidative Stress Testing:

  • Prepare a stock solution of the compound.

  • Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂).

  • Keep the solution at room temperature or slightly elevated temperature, protected from light.

  • Collect and analyze samples at appropriate time intervals.

Photolytic Degradation

Photodegradation can occur when the molecule absorbs light energy, leading to the formation of excited states that can undergo various reactions. Saturated rings like piperidine are generally stable, but the presence of heteroatoms and the carboxamide group could potentially lead to radical-mediated degradation pathways. Photostability testing should be conducted according to ICH Q1B guidelines, which specify light exposure conditions.

Protocol for Photolytic Stress Testing:

  • Expose solid and solution samples of the compound to a light source that provides both UV and visible output (e.g., a xenon lamp or a metal halide lamp).

  • The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.

  • A dark control sample should be stored under the same conditions to separate light-induced changes from thermal effects.

  • Analyze the samples after exposure.

Thermal Degradation

Thermal stress testing evaluates the stability of the drug substance at elevated temperatures. For a solid substance, this can reveal instabilities related to melting point decomposition or solid-state reactions. In solution, higher temperatures accelerate hydrolytic and other degradation pathways.

Protocol for Thermal Stress Testing:

  • Place solid samples and solution samples in a calibrated oven at an elevated temperature (e.g., 80°C).

  • Monitor the samples over a defined period.

  • Analyze the samples for degradation and assess physical changes (e.g., color, appearance).

Proposed Degradation Pathways

Based on the chemical principles of the functional groups present, a hypothetical degradation map for Piperidine-3-carboxamide hydrochloride can be proposed. The primary degradation products are likely to arise from hydrolysis of the amide and oxidation of the piperidine ring.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent Piperidine-3-carboxamide hydrolysis_prod Piperidine-3-carboxylic Acid parent->hydrolysis_prod H₂O / H⁺ or OH⁻ n_oxide Piperidine-N-oxide-3-carboxamide parent->n_oxide [O] e.g., H₂O₂ ring_opened Ring-Opened Products n_oxide->ring_opened Further Oxidation

Caption: Proposed major degradation pathways for Piperidine-3-carboxamide.

Stability-Indicating Analytical Methodologies

A stability-indicating method (SIM) is an analytical procedure used to detect changes in the quality of a drug substance over time. The key feature of a SIM is its ability to separate, detect, and quantify the active ingredient, its degradation products, and any impurities, without interference from one another.

Method of Choice: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For a polar, water-soluble compound like Piperidine-3-carboxamide hydrochloride, RP-HPLC is often the method of choice. However, retaining and separating highly polar analytes on traditional C18 columns can be challenging.

Considerations for Method Development:

  • Stationary Phase: While a standard C18 column is a good starting point, alternatives like polar-embedded or polar-endcapped phases, or Hydrophilic Interaction Liquid Chromatography (HILIC) columns, may provide better retention and selectivity for the parent compound and its more polar degradants.

  • Mobile Phase: A buffered mobile phase is essential to ensure consistent peak shapes and retention times. A combination of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is typical. A gradient elution is often necessary to separate compounds with a wide range of polarities.

  • Detection: UV detection is standard if the molecule possesses a suitable chromophore. If not, or for structure elucidation of unknown degradants, Mass Spectrometry (MS) is indispensable. A hyphenated technique like LC-MS is the gold standard for this work.

Method Validation

Once developed, the analytical method must be validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity, linearity, range, accuracy, precision, and robustness. Specificity is proven by showing that the method can resolve the main peak from all potential degradation products generated during the forced degradation studies.

Data Summary and Interpretation

The results from forced degradation studies should be systematically tabulated to provide a clear overview of the compound's stability profile.

Table 1: Illustrative Summary of Forced Degradation Results

Stress ConditionReagent/ParametersDuration% Assay of Parent% DegradationMajor Degradants Observed
Acid Hydrolysis 0.1 M HCl24 hrs85.2%14.8%Piperidine-3-carboxylic acid
Base Hydrolysis 0.1 M NaOH24 hrs92.5%7.5%Piperidine-3-carboxylic acid
Oxidation 3% H₂O₂8 hrs89.1%10.9%N-Oxide derivative
Thermal (Solid) 80°C48 hrs99.1%0.9%Minor unknown peaks
Photolytic (Solution) ICH Q1BN/A97.8%2.2%Minor unknown peaks

Note: The data presented in this table is hypothetical and serves for illustrative purposes only.

Conclusion and Recommendations

Piperidine-3-carboxamide hydrochloride demonstrates vulnerabilities primarily to hydrolytic and oxidative degradation, consistent with its amide and secondary amine functionalities. The amide bond is susceptible to cleavage under both acidic and basic conditions, yielding Piperidine-3-carboxylic acid as the principal hydrolytic degradant. The piperidine nitrogen is a target for oxidation, potentially forming N-oxides. The compound exhibits greater stability under thermal and photolytic stress.

Based on this profile, the following recommendations are made for drug development professionals:

  • Formulation: For liquid formulations, careful pH control is paramount. Buffering systems should be selected to maintain a pH range where the rate of hydrolysis is minimal (typically near neutral pH for amides).

  • Excipient Compatibility: Avoid excipients with oxidizing potential. If unavoidable, the inclusion of antioxidants should be considered and evaluated.

  • Packaging and Storage: While the compound is not overtly photolabile, protective packaging is always a prudent measure. Standard storage conditions (controlled room temperature) are likely adequate, but long-term stability studies are required to confirm this.

  • Analytical Control: A robust, validated, stability-indicating HPLC method, preferably with MS-compatibility, must be employed for all stages of development and quality control to ensure accurate monitoring of the parent compound and its degradation products.

By proactively addressing these stability considerations, researchers can ensure the development of a high-quality, stable, and efficacious final drug product.

References

  • ICH Q1A(R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency. [Link]

  • ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (n.d.). SlideShare. [Link]

  • Q1A(R2) A deep dive in Stability Studies. (2023). YouTube. [Link]

  • Q1A(R2) Guideline. (2003). ICH. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

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  • Carlson, J. C., et al. (2012). Stability of pharmaceuticals and other polar organic compounds stored on polar organic chemical integrative samplers and solid-phase extraction cartridges. PubMed. [Link]

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  • PIPERIDINE-3-CARBOXYLIC ACID DIMETHYLAMIDE HCL. (n.d.). Lookchem. [Link]

  • Singh, B., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. ResearchGate. [Link]

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  • Wang, Y., & Pohl, C. A. (2021). Evaluation of Retention Mechanisms of Polar Compounds on Polar Stationary Phases Based on Type C Silica. MDPI. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2023). Waters Blog. [Link]

  • Le, T. N., et al. (2022). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. ACS Publications. [Link]

  • Ghorpade, S., et al. (2021). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PMC - NIH. [Link]

  • Electrochemical oxidation of piperidine carbamate and elaboration of piperidine ene-carbamate product. (n.d.). ResearchGate. [Link]

  • Al-Trawneh, G. A., et al. (2023). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. MDPI. [Link]

  • Le, T. N., et al. (2022). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. Request PDF on ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2022). ResearchGate. [Link]

  • Plouffe, D., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. [Link]

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Foundational

synthesis of chiral Piperidine-3-carboxamide hydrochloride

An In-depth Technical Guide to the Synthesis of Chiral Piperidine-3-carboxamide Hydrochloride Abstract The chiral piperidine-3-carboxamide scaffold is a cornerstone in modern medicinal chemistry, forming the core of nume...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Chiral Piperidine-3-carboxamide Hydrochloride

Abstract

The chiral piperidine-3-carboxamide scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents where stereochemistry dictates biological activity and selectivity.[1][2] This guide provides an in-depth analysis of the prevalent and robust synthetic strategies for obtaining enantiomerically pure Piperidine-3-carboxamide hydrochloride. We move beyond simple procedural outlines to explore the mechanistic rationale behind key synthetic choices, comparing classical chiral resolution techniques with modern asymmetric catalytic methods. Detailed, field-tested protocols for the resolution of racemic precursors, subsequent amidation, and final salt formation are provided, supported by comprehensive analytical validation methodologies. This document serves as a practical and authoritative resource for chemists engaged in the synthesis of chiral piperidine-based pharmaceutical intermediates and active ingredients.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles found in pharmaceuticals and natural products.[3] Its prevalence stems from its three-dimensional, low-molecular-weight, and basic scaffold, which is ideal for establishing precise vectoral interactions with biological targets. When substituted, particularly at the 3-position, the piperidine ring introduces a stereocenter, the absolute configuration of which is often paramount for therapeutic efficacy and safety.

The Critical Role of Chirality

The biological activity of piperidine-3-carboxamide derivatives frequently exhibits a high degree of enantioselectivity.[4] The (S)- and (R)-enantiomers can display vastly different pharmacological profiles, with one enantiomer providing the desired therapeutic effect while the other may be inactive or contribute to off-target toxicity. For instance, studies on N-arylpiperidine-3-carboxamide derivatives as antimelanoma agents revealed that the (S)-configuration was over 15 times more potent than the (R)-configuration.[4] This underscores the absolute necessity for robust synthetic methods that deliver the target molecule with high enantiomeric purity.

Core Synthetic Challenges

The primary challenge in synthesizing a chiral target like Piperidine-3-carboxamide hydrochloride is the effective and scalable establishment of the stereocenter at the C3 position. The main approaches to address this can be broadly categorized into two divergent strategies: the separation of a racemic mixture (resolution) or the direct, stereocontrolled construction of the chiral center (asymmetric synthesis).

G cluster_start Racemic Precursor cluster_end Final Product cluster_path1 Strategy 1: Chiral Resolution racemic Racemic Piperidine-3-carboxylic Acid Derivative resolution Diastereomeric Salt Formation racemic->resolution Add Chiral Resolving Agent target (S)- or (R)-Piperidine-3-carboxamide Hydrochloride separation Separation (e.g., Crystallization) resolution->separation liberation Liberation of Single Enantiomer separation->liberation amidation Amidation & Salt Formation liberation->amidation asymmetric Asymmetric Catalysis (e.g., Hydrogenation of Pyridine) asymmetric->amidation chiral_pool Chiral Pool Synthesis (e.g., from L-Glutamic Acid) chiral_pool->amidation amidation->target

Caption: High-level overview of divergent synthetic strategies.

Principal Synthetic Strategies

The selection of a synthetic route depends on factors such as scale, cost, available starting materials, and the desired enantiopurity.

Strategy 1: Chiral Resolution of Racemic Intermediates

This classical and industrially proven method involves the separation of a pre-existing racemic mixture. It does not create the stereocenter but efficiently isolates the desired enantiomer.

  • Causality: The principle relies on reacting the racemic mixture (a 50:50 mix of enantiomers) with an enantiomerically pure resolving agent.[5] This reaction forms a mixture of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[5][6]

  • Application: A common and effective precursor for this strategy is racemic ethyl nipecotate (ethyl piperidine-3-carboxylate). This ester is resolved using a chiral acid. Dibenzoyl-L-tartaric acid is frequently employed to precipitate the (S)-enantiomer as a diastereomeric salt, leaving the (R)-enantiomer enriched in the mother liquor.[1][7] Conversely, using dibenzoyl-D-tartaric acid would precipitate the (R)-enantiomer.[6]

Resolving AgentPrecipitated Diastereomeric SaltIsolated Enantiomer
Di-benzoyl-L-tartaric acid(S)-Ethyl Nipecotate Salt(S)-Ethyl Nipecotate
Di-benzoyl-D-tartaric acid(R)-Ethyl Nipecotate Salt(R)-Ethyl Nipecotate
(S)-Mandelic acid(S)-Enriched Salt(S)-Enantiomer
(R)-Mandelic acid(R)-Enriched Salt(R)-Enantiomer
Table 1: Common Resolving Agents for Piperidine Precursors.[6][7]
Strategy 2: Asymmetric Synthesis from Prochiral Precursors

Modern catalytic methods aim to create the chiral center with high enantioselectivity, avoiding the theoretical 50% yield limit of classical resolution.

  • Causality: These methods typically involve the reduction or functionalization of a prochiral pyridine or dihydropyridine derivative using a transition metal complexed with a chiral ligand. The chiral ligand creates a chiral environment around the metal center, directing the reaction to favor the formation of one enantiomer over the other.

  • Application: A powerful approach involves the rhodium-catalyzed asymmetric reductive Heck reaction of a dihydropyridine with a boronic acid.[2][8] This method provides access to 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to the corresponding chiral piperidine.[2][8][9] Another state-of-the-art method involves the enantioselective δ C-H cyanation of acyclic amines using a chiral copper catalyst, which installs a nitrile group that can be subsequently converted to the carboxamide.[3][10]

Strategy 3: Chiral Pool Synthesis

This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials.

  • Causality: The inherent chirality of the starting material is transferred through a series of chemical transformations to the final product. L-glutamic acid is an excellent starting material as it provides a five-carbon backbone and a pre-existing stereocenter.

  • Application: A multi-step synthesis starting from L-glutamic acid has been developed. The process typically involves esterification, Boc-protection of the amine, reduction of the carboxylic acid groups to alcohols, conversion of the alcohols to leaving groups (e.g., tosylates), and finally, intramolecular cyclization to form the piperidine ring.

Detailed Experimental Protocols

The following protocols describe a robust and validated workflow based on the chiral resolution strategy, which is widely applicable and scalable.

G start Racemic Ethyl Nipecotate step1 Step 1: Resolution - Add Dibenzoyl-L-tartaric acid - Solvent: e.g., Ethanol/Water - Isolate precipitate by filtration start->step1 step2 Step 2: Liberation of Free Base - Treat salt with base (e.g., Na2CO3) - Extract with organic solvent - Result: (S)-Ethyl Nipecotate step1->step2 step3 Step 3: Saponification (Optional) - Hydrolyze ester with NaOH - Acidify to get (S)-Nipecotic Acid step2->step3 Path A step4 Step 4: Amidation - React with NH4OH or amine source - Coupling Agents: EDCI, DMAP - Result: (S)-Piperidine-3-carboxamide step2->step4 Path B (Direct Aminolysis) step3->step4 step5 Step 5: Salt Formation - Dissolve free base in solvent (e.g., IPA, EtOAc) - Add HCl solution - Isolate product by filtration step4->step5 end (S)-Piperidine-3-carboxamide HCl step5->end

Caption: Workflow for synthesis via chiral resolution.

Protocol A: Chiral Resolution of Racemic Ethyl Nipecotate

This protocol details the isolation of the (S)-enantiomer. For the (R)-enantiomer, dibenzoyl-D-tartaric acid would be substituted.

  • Dissolution: To a solution of racemic ethyl nipecotate (1.0 equiv.) in a suitable solvent mixture (e.g., aqueous ethanol), add di-benzoyl-L-tartaric acid (0.5 equiv.).[6]

  • Crystallization: Heat the mixture to achieve full dissolution, then allow it to cool slowly to ambient temperature. Stir for an extended period (e.g., 6-12 hours) to facilitate the crystallization of the diastereomeric salt.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with a small amount of cold solvent to remove impurities from the mother liquor. The collected solid is the (S)-di-benzoyl-L-tartrate salt of ethyl nipecotate.[7]

  • Liberation of Free Base: Suspend the isolated salt in a biphasic system of an organic solvent (e.g., ethyl acetate or MTBE) and an aqueous basic solution (e.g., 15% sodium carbonate).[7]

  • Extraction: Stir vigorously until all solids dissolve. Separate the organic layer, and extract the aqueous layer multiple times with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield enantiomerically enriched (S)-ethyl nipecotate as a free base.

Protocol B: Amidation to Form Piperidine-3-carboxamide

This step converts the chiral ester or carboxylic acid into the final carboxamide.

  • Hydrolysis (if starting from ester): Dissolve the (S)-ethyl nipecotate (1.0 equiv.) in a mixture of THF and water. Add sodium hydroxide (e.g., 2.0 equiv.) and stir at room temperature until saponification is complete (monitored by TLC/LC-MS).[11] Carefully acidify the mixture to pH ~6-7 and extract the (S)-nipecotic acid.

  • Amide Coupling: Dissolve the (S)-nipecotic acid (1.0 equiv.) in a suitable anhydrous solvent like dichloromethane (DCM). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equiv.) and 4-Dimethylaminopyridine (DMAP) (0.1 equiv.).[11]

  • Amine Addition: Add a source of ammonia, such as ammonium chloride (1.5 equiv.) along with a non-nucleophilic base like triethylamine (2.5 equiv.), to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours until the reaction is complete.

  • Workup: Quench the reaction with water and extract with DCM. Wash the combined organic layers with dilute acid, saturated sodium bicarbonate, and brine. Dry over sodium sulfate, filter, and concentrate to yield crude (S)-Piperidine-3-carboxamide. Purify by column chromatography if necessary.

Protocol C: Formation of the Hydrochloride Salt

This final step provides a stable, crystalline, and easily handled solid form of the product.

  • Dissolution: Dissolve the purified (S)-Piperidine-3-carboxamide free base in a suitable solvent, such as isopropanol or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid (1.0-1.1 equiv., e.g., 2M HCl in isopropanol or concentrated HCl) with stirring.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution. Stirring at ambient or reduced temperature can enhance precipitation.

  • Isolation: Collect the white solid product by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether or cold isopropanol), and dry under vacuum to a constant weight.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of the final product.

Analysis TypeMethodPurposeTypical Expected Result
Structural Identity ¹H NMR, ¹³C NMRConfirms the chemical structure and connectivity of the molecule.Peaks corresponding to piperidine ring and carboxamide protons/carbons with correct integrations and splitting patterns.
Molecular Weight Mass Spectrometry (MS)Confirms the molecular weight of the parent ion.[M+H]⁺ corresponding to the molecular formula C₆H₁₂N₂O.
Chiral Purity Chiral HPLC or SFCSeparates and quantifies the (S)- and (R)-enantiomers.Enantiomeric Excess (e.e.) >99% for the desired enantiomer.
Chemical Purity Reverse-Phase HPLCQuantifies the main compound and any process-related impurities.Purity >98% (area percent).
Final Form Titration / Ion ChromatographyConfirms the formation of the hydrochloride salt and its stoichiometry.~1:1 molar ratio of the piperidine base to chloride ion.
Table 2: Standard Analytical QC for Chiral Piperidine-3-carboxamide HCl.

Conclusion

The synthesis of enantiomerically pure Piperidine-3-carboxamide hydrochloride is a well-established process critical to the development of numerous pharmaceuticals. While classical resolution of racemic intermediates remains a robust and scalable strategy, modern advances in asymmetric catalysis offer more elegant and efficient routes that are continually being refined.[2][8][12] The choice of synthetic strategy must be tailored to the specific project requirements, balancing factors of cost, scale, and speed. The protocols and analytical methods detailed in this guide provide a validated framework for the successful laboratory-scale synthesis and quality control of this vital chiral building block.

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Exploratory

An In-Depth Technical Guide to the Theoretical and Computational Investigation of Piperidine-3-carboxamide Hydrochloride

Abstract The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of pharmaceutical agents due to its favorable conformational properties and ability to partici...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of pharmaceutical agents due to its favorable conformational properties and ability to participate in crucial intermolecular interactions.[1] This technical guide provides a comprehensive framework for the theoretical and computational characterization of Piperidine-3-carboxamide hydrochloride, a representative member of this vital class of molecules. As drug development increasingly relies on in silico methods to accelerate discovery, a deep molecular-level understanding is paramount.[2][3][4] This document details the application of quantum mechanical and molecular dynamics methodologies to elucidate the structural, vibrational, and electronic properties of the target molecule. We present validated, step-by-step protocols for Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, explain the rationale behind methodological choices, and demonstrate how to translate computational outputs into actionable insights for drug design and development professionals.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring, a saturated six-membered heterocycle, is a privileged structure in drug discovery, appearing in numerous approved drugs.[1] Its conformational flexibility, primarily adopting a stable chair conformation, allows for precise three-dimensional positioning of substituents to optimize interactions with biological targets like receptors and enzymes.[1][5] Piperidine-3-carboxamide hydrochloride (C₆H₁₃ClN₂O) incorporates a carboxamide group, a common hydrogen bond donor and acceptor, and exists as a hydrochloride salt, ensuring the piperidine nitrogen is protonated under physiological conditions, which is often crucial for target engagement.[3]

Computational chemistry offers a powerful lens to inspect this molecule at a resolution unattainable by experimental means alone.[1] By simulating its behavior, we can predict its most stable 3D structure, understand its electronic landscape, and analyze its dynamic interactions with its environment. This knowledge is instrumental in building robust structure-activity relationships (SAR) and guiding the rational design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.[1][2]

Foundational Computational Methodologies

A dual-pronged computational strategy, combining the precision of quantum mechanics (QM) with the dynamic insights of molecular mechanics (MM), provides a holistic understanding of the molecule. QM methods, specifically Density Functional Theory (DFT), are used to accurately model the electronic structure and derive properties of a single molecule. Molecular Dynamics (MD) simulations then leverage this information to study the molecule's behavior over time, especially in a solvated environment.

G cluster_0 Quantum Mechanics (QM) cluster_1 Molecular Mechanics (MM) P3CH Piperidine-3-carboxamide Hydrochloride Structure DFT Density Functional Theory (DFT) (e.g., B3LYP/6-311++G(d,p)) P3CH->DFT Opt Geometry Optimization DFT->Opt Freq Vibrational Frequencies Opt->Freq NMR NMR Shift Calculation Opt->NMR Elec Electronic Properties (HOMO, LUMO, MEP) Freq->Elec MD Molecular Dynamics (MD) Elec->MD Partial Charges for Force Field DrugDesign Drug Design Insights Elec->DrugDesign Reactivity Insights Solvate System Solvation (e.g., Water Box) MD->Solvate Sim Equilibration & Production Run Solvate->Sim Traj Trajectory Analysis (RMSD, RDF) Sim->Traj Traj->DrugDesign Dynamic Behavior, Solvation Shell

Caption: Integrated QM and MD workflow for molecular characterization.

Quantum Mechanical Analysis: A DFT-Based Protocol

Density Functional Theory offers an exceptional balance of computational cost and accuracy for organic molecules.[6][7] The B3LYP hybrid functional combined with a Pople-style basis set like 6-311++G(d,p) is a well-established and robust choice for calculating the geometries and properties of molecules containing C, H, N, and O.[7][8]

Experimental Protocol: DFT Workflow
  • Structure Preparation: Obtain the 3D coordinates of Piperidine-3-carboxamide hydrochloride. Since it's a salt, ensure the piperidine nitrogen is protonated (quaternary ammonium) and a chloride counter-ion is present.

  • Geometry Optimization: Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This step locates the lowest energy conformation (the most stable 3D structure) of the molecule.

  • Vibrational Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The results also provide a theoretical infrared (IR) spectrum.[9]

  • Electronic Property Analysis: Using the optimized geometry, calculate key electronic descriptors.

    • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.[10] The energy gap between them indicates the molecule's chemical stability.

    • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[11][12][13] This is invaluable for predicting sites of non-covalent interactions, which are the bedrock of drug-receptor binding.[2][14]

  • NMR Chemical Shift Calculation: Employ the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level to predict ¹³C and ¹H NMR chemical shifts.[15][16] These theoretical values can be directly compared with experimental data for structural validation.[17]

dft_workflow cluster_props Property Calculations start Initial 3D Structure (Protonated) opt Geometry Optimization B3LYP/6-311++G(d,p) start->opt freq Frequency Calculation opt->freq verify Verify Minimum (No Imaginary Frequencies) freq->verify mep MEP Analysis verify->mep Valid Structure homo_lumo HOMO-LUMO Analysis verify->homo_lumo nmr GIAO NMR Calculation verify->nmr end Final Results mep->end homo_lumo->end nmr->end

Caption: Step-by-step workflow for DFT calculations.

Expected Results and Interpretation

Optimized Geometry: The piperidine ring is expected to adopt a chair conformation. The carboxamide substituent at the C3 position can be either axial or equatorial. DFT calculations will determine the more stable conformer by comparing their total energies.

Table 1: Predicted Geometric and Electronic Properties

Parameter Predicted Value Significance
Conformer Energy Equatorial lower than Axial Equatorial is the dominant, more stable conformation.
N-H⁺···Cl⁻ Distance ~2.0 - 2.5 Å Characterizes the strong ionic interaction.
HOMO Energy e.g., -7.5 eV Indicates electron-donating capability.
LUMO Energy e.g., +1.2 eV Indicates electron-accepting capability.

| HOMO-LUMO Gap | e.g., 8.7 eV | A large gap suggests high kinetic stability. |

Vibrational Analysis: The calculated vibrational frequencies can be compared to experimental FT-IR and Raman spectra to validate the computational model.[18] Key vibrational modes to analyze include the N-H stretch of the ammonium group, the C=O stretch of the amide, and the N-H stretches of the primary amide.

Electronic Structure:

  • HOMO-LUMO: The HOMO is likely localized on the chloride anion and potentially the amide oxygen, while the LUMO may be distributed around the carbonyl carbon and the ammonium group.

  • MEP Map: The MEP map will visually confirm the most positive potential around the ammonium protons (N-H⁺) and amide protons, indicating strong hydrogen bond donor sites. The most negative potential will be centered on the chloride ion and the carbonyl oxygen, highlighting them as primary hydrogen bond acceptor sites. This map is a powerful tool for predicting how the molecule will "dock" into a protein's active site.[11][14]

NMR Analysis: The calculated ¹³C chemical shifts for the piperidine ring carbons can confirm the chair conformation and the substituent's position. For instance, the chemical shift of C3 will be distinct from C2/C6 and C4/C5. Comparing these calculated shifts with experimental data provides a high-fidelity check on the computed structure.

Molecular Dynamics: Simulating Real-World Behavior

While DFT provides a static, gas-phase picture, MD simulations reveal how the molecule behaves over time in a biologically relevant environment, such as water.

Experimental Protocol: MD Workflow
  • Force Field Parameterization: Assign a suitable force field (e.g., GAFF2 for the organic part, and standard parameters for water and ions) and derive partial atomic charges from the QM calculations (e.g., using the RESP or Merz-Kollman scheme).

  • System Setup: Place the optimized molecule in the center of a periodic box of explicit water molecules (e.g., TIP3P model).

  • Minimization: Perform energy minimization of the entire system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 310 K for physiological conditions) and then adjust the pressure to 1 atm. This is typically done in two stages: an NVT (constant volume) ensemble followed by an NPT (constant pressure) ensemble.

  • Production Run: Once equilibrated, run the simulation for an extended period (e.g., 100-500 nanoseconds) to collect trajectory data.

  • Analysis: Analyze the trajectory to understand the molecule's structural stability (Root Mean Square Deviation, RMSD) and its interaction with the surrounding water molecules (Radial Distribution Function, RDF).

Expected Results and Interpretation
  • Structural Stability: The RMSD plot of the piperidine ring's heavy atoms should remain low and stable throughout the simulation, confirming that the chair conformation is maintained in solution.

  • Solvation Shell: The RDF for water oxygen atoms around the ammonium (N-H⁺) and amide (N-H) protons will show sharp peaks at short distances, quantifying the strong, structured hydrogen bonds that form the first solvation shell. This data is critical for understanding the molecule's solubility and desolvation penalty upon binding to a receptor.

Bridging Theory to Application in Drug Development

The true power of these computational studies lies in their ability to guide tangible drug discovery efforts. The insights gained directly inform lead optimization and candidate selection.

drug_design comp_results Computational Results Stable Conformation (Equatorial Chair) MEP Map (H-bond sites) HOMO-LUMO Gap (Reactivity) Solvation Shell (RDF) dev_outcomes Drug Development Outcomes Pharmacophore Modeling Improved Binding Affinity Enhanced Selectivity Better ADME Properties comp_results:f1->dev_outcomes:f1 Defines 3D scaffold orientation comp_results:f2->dev_outcomes:f2 Guides interaction site design comp_results:f3->dev_outcomes:f3 Predicts metabolic stability comp_results:f4->dev_outcomes:f4 Informs solubility & permeability

Caption: Linking computational insights to drug development goals.

  • Pharmacophore Design: The stable conformation and the identified hydrogen bond donor/acceptor sites from the MEP map form the basis of a 3D pharmacophore model. This model can be used to screen virtual libraries for new compounds with a higher probability of binding to the target.[3]

  • Lead Optimization: If a derivative shows poor activity, the computational model can suggest why. For example, a bulky substituent might force the piperidine ring into an unfavorable conformation. The model allows for in silico modification of the structure to restore the optimal geometry.

  • Predicting ADME Properties: The solvation analysis from MD simulations provides insights into the molecule's hydrophilicity and its ability to shed its water shell to enter a hydrophobic binding pocket—a key factor in the "A" (Absorption) and "D" (Distribution) of ADME (Absorption, Distribution, Metabolism, and Excretion). The molecule's electronic stability, indicated by the HOMO-LUMO gap, can correlate with its metabolic stability ("M").

Conclusion

The theoretical and computational methodologies detailed in this guide provide a robust, field-proven framework for the deep characterization of Piperidine-3-carboxamide hydrochloride. By integrating quantum mechanical calculations with molecular dynamics simulations, researchers and drug development professionals can build a comprehensive, multi-scale model of the molecule's behavior. This in silico approach not only validates experimental findings but also generates predictive insights that are critical for accelerating the design-test-analyze cycle, ultimately leading to the development of safer and more effective medicines.

References

  • Unveiling Drug Discovery Insights Through Molecular Electrost
  • Theoretical and Computational Approaches in the Study of Piperidine-Based Compounds: A Technical Guide. Benchchem.
  • NMR chemical shift calculations within local correlation methods: the GIAO-LMP2 approach. Physical Chemistry Chemical Physics.
  • Application of molecular electrostatic potentials in drug design.
  • A Technical Guide to the Theoretical and Experimental Conformational Analysis of Piperidine Deriv
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central.
  • Unveiling Drug Discovery Insights through Molecular Electrost
  • Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT. Q-Chem Manual.
  • A Multi-standard Approach for GIAO 13C NMR Calculations. The Journal of Organic Chemistry.
  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.
  • Unveiling Drug Discovery Insights through Molecular Electrost
  • Tutorial: Electrostatic Potential Maps. University of California, Santa Barbara.
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  • GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Moroccan Journal of Chemistry.
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  • PIPERIDINE-3-CARBOXYLIC ACID DIMETHYLAMIDE HCL. Lookchem.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regioisomers of methyl substituted pipecolin
  • How to do NMR calculation using Gaussian 09W | GIAO method. YouTube.
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  • Piperidine-4-carboxamide hydrochloride. PubChem.
  • theory dft b3lyp: Topics by Science.gov. Science.gov.
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  • A Complete DFT, TD-DFT and Non-Linear Optical Property Study on 6-Amino-2-Methylpyridine-3-Carbonitrile. Scirp.org.
  • (S)-Piperidine-3-carboxaMide hydrochloride. Nine Chongqing Chemdad Co., Ltd.
  • Vibrational Spectroscopy for the Analysis of Dissolved Active Pharmaceutical Ingredients. Pharma's Almanac.

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Foundational

Chiral Specificity in Drug Action: A Technical Guide to the Biological Activity of Piperidine-3-carboxamide Hydrochloride Enantiomers

Foreword The principle of stereochemistry is a cornerstone of modern drug discovery and development. The spatial arrangement of atoms within a molecule can dramatically influence its pharmacological and toxicological pro...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The principle of stereochemistry is a cornerstone of modern drug discovery and development. The spatial arrangement of atoms within a molecule can dramatically influence its pharmacological and toxicological properties. This technical guide delves into the biological significance of chirality through the lens of the Piperidine-3-carboxamide hydrochloride enantiomers. While much of the detailed, publicly available research focuses on complex derivatives, the foundational principles of stereospecificity observed in these derivatives provide a compelling narrative for the parent compound. This guide will synthesize findings from studies on N-arylpiperidine-3-carboxamide, antimalarial piperidine carboxamides, and cathepsin K inhibitors to illuminate the distinct biological profiles of the (R)- and (S)-enantiomers of Piperidine-3-carboxamide hydrochloride. We will explore the causality behind experimental designs, present detailed methodologies, and provide a framework for the rational design of stereochemically pure therapeutics.

The Critical Role of Chirality: The Case of Piperidine-3-carboxamide

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] When substituted at the 3-position with a carboxamide group, a chiral center is created, giving rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers. The hydrochloride salt of these enantiomers is often used to improve solubility and stability.

The three-dimensional orientation of the carboxamide group relative to the piperidine ring dictates how the molecule interacts with its biological targets.[2] Enzymes and receptors are themselves chiral, creating a diastereomeric interaction with each enantiomer. This can lead to significant differences in binding affinity, efficacy, and metabolism, with one enantiomer often being significantly more active or possessing a different biological activity altogether.

Enantioselective Biological Activity: Insights from Derivatives

While direct comparative studies on the parent (R)- and (S)-Piperidine-3-carboxamide hydrochloride are limited in publicly accessible literature, extensive research on its derivatives provides profound insights into the importance of stereochemistry at this core.

Antimelanoma Activity: Induction of Cellular Senescence

A compelling example of enantioselectivity is observed in N-arylpiperidine-3-carboxamide derivatives investigated for their antimelanoma properties.[3][4] These compounds have been shown to induce a senescence-like phenotype in human melanoma cells, a process that halts cell proliferation and is a promising avenue for cancer therapy.[3][4]

Studies have demonstrated a stark difference in the activity of the enantiomers. The (S)-configuration of the initial hit compound was found to be significantly more potent than the racemic mixture and showed a 15-fold increase in activity compared to the (R)-configuration.[3] This highlights that the specific spatial arrangement of the (S)-enantiomer is crucial for its interaction with the putative biological target to induce senescence.[3]

Table 1: Enantioselectivity in Antimelanoma Activity of N-arylpiperidine-3-carboxamide Derivatives [3]

CompoundConfigurationSenescence-Inducing Activity (EC50, µM)Antiproliferative Activity (IC50, µM)
Racemic Hit 1 Racemic1.240.88
Compound 19 R>4.05Not specified
Compound 20 S0.27Not specified

EC50: The effective concentration of a compound that induces senescence in half the population. IC50: The concentration of a compound where the cell number is reduced by 50%.

Antimalarial Activity: Targeting the Plasmodium falciparum Proteasome

Research into piperidine carboxamides as antimalarial agents has also underscored the critical role of stereochemistry. In one study, the racemic compound SW042 showed sub-micromolar activity against Plasmodium falciparum.[5] Subsequent synthesis and testing of the individual enantiomers revealed that the (S)-enantiomer was 100-fold more potent than the (R)-enantiomer.[5]

Cryo-electron microscopy studies of the (S)-enantiomer bound to the P. falciparum 20S proteasome β5 subunit (Pf20Sβ5) revealed the structural basis for this enantioselectivity.[5] The S-configuration orients the two amide groups of the molecule to form three crucial hydrogen bonds with the main chain of the protein.[5] These interactions would not be possible with the (R)-configuration, explaining its significantly lower activity.[5]

Anti-Osteoporosis Activity: Inhibition of Cathepsin K

In the development of anti-osteoporosis agents, piperidine-3-carboxamide derivatives have been identified as potent inhibitors of cathepsin K, a cysteine protease involved in bone resorption.[6][7] Notably, the synthetic route for a series of potent inhibitors started with commercially available (R)-3-piperidinic acid, suggesting that the (R)-configuration is preferred for optimal interaction with the active site of cathepsin K.[6][7] Molecular docking studies of the most potent compound, H-9, which was derived from the (R)-enantiomer, revealed key hydrogen bond and hydrophobic interactions within the enzyme's active site.[6][7]

Experimental Protocols for Assessing Enantioselective Activity

To elucidate the differential biological activities of the Piperidine-3-carboxamide hydrochloride enantiomers, a series of well-defined in-vitro and in-vivo experiments are necessary. The following protocols are based on methodologies reported for related derivatives and can be adapted for the parent compounds.

Stereoselective Synthesis of Piperidine-3-carboxamide Hydrochloride Enantiomers

The synthesis of enantiomerically pure Piperidine-3-carboxamide hydrochloride is the essential first step. This can be achieved through various stereoselective synthetic routes.

Workflow for Stereoselective Synthesis:

cluster_synthesis Stereoselective Synthesis start Chiral Starting Material (e.g., (R)- or (S)-3-Piperidinic acid) step1 Amide Formation start->step1 e.g., EDCI, DMAP step2 Purification and Separation step1->step2 Chromatography end Enantiomerically Pure (R)- or (S)-Piperidine-3-carboxamide step2->end hcl Hydrochloride Salt Formation end->hcl HCl in ether final (R)- or (S)-Piperidine-3-carboxamide HCl hcl->final

Caption: Stereoselective synthesis workflow.

Step-by-Step Protocol:

  • Starting Material: Begin with a commercially available, enantiomerically pure starting material, such as (R)- or (S)-3-piperidinic acid.[6]

  • Amide Formation: Couple the carboxylic acid with ammonia or a protected amine source using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP).[7]

  • Purification: Purify the resulting carboxamide using column chromatography to remove any unreacted starting materials and byproducts.

  • Hydrochloride Salt Formation: Dissolve the purified enantiomer in a suitable solvent (e.g., diethyl ether) and treat with a solution of hydrochloric acid in the same or a miscible solvent to precipitate the hydrochloride salt.

  • Characterization: Confirm the structure and enantiomeric purity of the final product using techniques such as NMR, mass spectrometry, and chiral HPLC.

In-Vitro Biological Assays

This assay is designed to determine the effect of the enantiomers on cancer cell growth and their ability to induce cellular senescence.

Workflow for Senescence Assay:

cluster_senescence Cellular Senescence Assay cell_culture Culture Melanoma Cells (e.g., A375) treatment Treat with (R)- and (S)-Enantiomers (Dose-response) cell_culture->treatment incubation Incubate for 72 hours treatment->incubation staining Fix and Stain for Senescence-Associated β-galactosidase incubation->staining imaging High-Content Imaging and Analysis staining->imaging data Quantify Senescent Cells and Determine EC50 imaging->data cluster_pathway Putative Senescence Induction Pathway S_Enantiomer (S)-Enantiomer Target Putative Cellular Target S_Enantiomer->Target p53 p53 Activation Target->p53 p21 p21 Upregulation p53->p21 CDK CDK Inhibition p21->CDK Rb Rb Hypophosphorylation CDK->Rb E2F E2F Inhibition Rb->E2F Senescence Cellular Senescence E2F->Senescence

Caption: Putative signaling pathway for senescence induction.

Conclusion and Future Directions

The evidence strongly indicates that the biological activity of Piperidine-3-carboxamide hydrochloride is highly dependent on its stereochemistry. The (S)-enantiomer has been shown to be significantly more potent in derivatives targeting cancer and malaria, while the (R)-enantiomer appears to be favored for the inhibition of cathepsin K in the context of osteoporosis.

This technical guide provides a framework for understanding and investigating the enantioselective effects of Piperidine-3-carboxamide hydrochloride. Future research should focus on direct, comparative studies of the parent enantiomers to identify their specific biological targets and elucidate their mechanisms of action. Such studies are crucial for the rational design and development of new, stereochemically pure therapeutic agents with improved efficacy and safety profiles.

References

  • Oh, Y., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563–571. [Link]

  • Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(17), 4011. [Link]

  • ResearchGate. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 31(8), 1503-1517.e9. [Link]

  • Chen, Q. S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e14. [Link]

  • Franchini, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. European Journal of Medicinal Chemistry, 258, 115594. [Link]

  • Iaroshenko, V. O., & Mykhailiuk, P. K. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 23(23), 15286. [Link]

  • PubChem. (3S)-piperidine-3-carboxylic acid hydrochloride. [Link]

  • Zheng, X., et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 38(1), 180–188. [Link]

  • Google Patents. (2014). Method for preparing (R)-3-amino piperidine hydrochloride.
  • PubMed. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. [Link]

  • Chemdad. (S)-Piperidine-3-carboxaMide hydrochloride. [Link]

  • Li, S., et al. (2009). Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors. Medicinal Chemistry, 5(1), 76-84. [Link]

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Exploratory

The Alchemical Core: A Technical Guide to Piperidine-3-carboxamide Hydrochloride in Targeted Protein Degradation

Foreword: The Dawn of Induced Proximity In the ever-evolving landscape of drug discovery, the paradigm is shifting from simple inhibition to targeted elimination. Targeted Protein Degradation (TPD) has emerged as a power...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Dawn of Induced Proximity

In the ever-evolving landscape of drug discovery, the paradigm is shifting from simple inhibition to targeted elimination. Targeted Protein Degradation (TPD) has emerged as a powerful modality, offering the potential to address previously "undruggable" targets by harnessing the cell's own machinery for protein disposal. At the heart of this revolution lie the molecular architects of this induced proximity: bifunctional degraders such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues. The efficacy and developability of these molecules are critically dependent on the judicious selection of their constituent building blocks. This guide provides an in-depth exploration of a pivotal, yet often overlooked, foundational element: piperidine-3-carboxamide hydrochloride . We will dissect its role not merely as a structural component, but as a strategic linchpin in the design of potent and selective protein degraders, with a particular focus on the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase.

Section 1: Deconstructing the Building Block: Physicochemical and Strategic Profile of Piperidine-3-carboxamide Hydrochloride

Piperidine-3-carboxamide hydrochloride is a seemingly simple heterocyclic compound, yet its nuanced features make it a highly valuable starting point for the synthesis of sophisticated protein degraders.

Core Attributes and Chemical Identity

At its core, piperidine-3-carboxamide is a six-membered saturated heterocycle containing a nitrogen atom, with a carboxamide group at the 3-position. The hydrochloride salt form enhances its stability and handling properties as a solid.

PropertyValueSource
Molecular Formula C₆H₁₃ClN₂O[1][2]
Molecular Weight 164.63 g/mol [1][2]
CAS Number 1026661-43-7 ((S)-enantiomer)[1][2]
Appearance Typically a white to off-white solid
Solubility Soluble in water; solubility in organic solvents varies and is crucial for reaction setup. Piperidine, the parent heterocycle, is miscible with water and soluble in many organic solvents.[3][4]
The Strategic Advantage: Why Piperidine-3-carboxamide?

The utility of this building block in TPD extends beyond its basic chemical structure. Its strategic value lies in the confluence of several key features:

  • Inherent Rigidity: The saturated piperidine ring imparts a degree of conformational rigidity to the linker of a PROTAC. This is a critical design element, as a more rigid linker can reduce the entropic penalty of forming the ternary complex (Target Protein - Degrader - E3 Ligase), leading to enhanced potency.[5][6]

  • Vectorial Control: The 3-carboxamide and the secondary amine of the piperidine ring provide two distinct points for synthetic elaboration. This allows for precise control over the exit vector for linker attachment, a crucial parameter in optimizing ternary complex formation.

  • Precursor to Potent E3 Ligase Ligands: Piperidine-3-carboxamide is a key structural motif found in a class of potent CRBN E3 ligase ligands, most notably the immunomodulatory imide drugs (IMiDs) like lenalidomide and pomalidomide.[7] Its incorporation into a degrader design, therefore, provides a well-trodden path to effective CRBN recruitment.

  • Modulation of Physicochemical Properties: The piperidine nitrogen can be protonated, which can influence the solubility and cell permeability of the final degrader molecule. Judicious modification of the piperidine ring and its substituents allows for the fine-tuning of these properties.[8]

Section 2: From Blueprint to Reality: Synthesis and Derivatization of Piperidine-3-carboxamide Building Blocks

The transformation of piperidine-3-carboxamide hydrochloride from a simple starting material into a functional component of a protein degrader is a multi-step process that requires careful consideration of reaction conditions and protecting group strategies. The hydrochloride salt necessitates a basic workup or the use of a base in the reaction to liberate the free amine for subsequent reactions.

N-Functionalization: The Gateway to Linker Attachment

A primary synthetic challenge is the selective functionalization of the piperidine nitrogen. This is typically achieved through N-alkylation or N-acylation reactions.

This protocol outlines a general procedure for the N-alkylation of piperidine-3-carboxamide, a critical step for introducing a linker.

Materials:

  • Piperidine-3-carboxamide hydrochloride

  • Alkyl halide (e.g., a linker precursor with a terminal bromide or iodide)

  • A suitable base (e.g., K₂CO₃, DIPEA)

  • Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of piperidine-3-carboxamide hydrochloride (1.0 eq) in anhydrous DMF, add a suitable base such as K₂CO₃ (2.5 eq) or DIPEA (3.0 eq).

  • Stir the suspension at room temperature for 30 minutes to ensure the formation of the free base.

  • Add the desired alkyl halide linker precursor (1.1 eq) to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-alkylated piperidine-3-carboxamide.

Causality Behind Experimental Choices:

  • The use of a base is essential to neutralize the hydrochloride and deprotonate the piperidine nitrogen, making it nucleophilic for the alkylation reaction.[9]

  • Anhydrous conditions are crucial to prevent unwanted side reactions, such as hydrolysis of the alkyl halide.

  • Heating is often required to drive the reaction to completion, especially with less reactive alkyl halides.

N_Alkylation_Workflow start Piperidine-3-carboxamide HCl base_addition Add Base (e.g., K2CO3) in Anhydrous Solvent (e.g., DMF) start->base_addition free_base Formation of Free Piperidine-3-carboxamide base_addition->free_base linker_addition Add Alkyl Halide Linker Precursor free_base->linker_addition heating Heat and Monitor (TLC/LC-MS) linker_addition->heating workup Aqueous Workup and Extraction heating->workup purification Silica Gel Chromatography workup->purification product N-Alkylated Piperidine- 3-carboxamide purification->product

Diagram 1: Workflow for the N-alkylation of piperidine-3-carboxamide.
Elaboration into CRBN Ligands: The Path to Lenalidomide Analogs

Piperidine-3-carboxamide is a key precursor for the synthesis of the glutarimide moiety of CRBN ligands like lenalidomide. While direct synthesis from piperidine-3-carboxamide can be challenging, understanding the synthesis of related compounds provides valuable insights. The synthesis of lenalidomide often involves the cyclization of a glutamine derivative, which can be conceptually linked back to the piperidine-3-carboxamide scaffold.

A more direct approach for utilizing piperidine-3-carboxamide derivatives involves their coupling to a functionalized phthalimide ring system.

This conceptual protocol illustrates the coupling of an N-protected piperidine-3-carboxamide with a suitable phthalic anhydride derivative to form the core of a CRBN ligand.

Materials:

  • N-protected piperidine-3-carboxamide (e.g., N-Boc-piperidine-3-carboxamide)

  • Substituted phthalic anhydride (e.g., 3-aminophthalic anhydride derivative)

  • A high-boiling point solvent (e.g., acetic acid, pyridine)

Procedure:

  • Combine the N-protected piperidine-3-carboxamide (1.0 eq) and the substituted phthalic anhydride (1.0 eq) in a suitable high-boiling point solvent.

  • Heat the reaction mixture to reflux and monitor for the formation of the desired imide.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography.

  • Subsequent deprotection of the piperidine nitrogen would then allow for linker attachment.

Expertise in Action:

The choice of protecting group for the piperidine nitrogen is critical. A Boc group is often preferred due to its stability under a range of reaction conditions and its facile removal under acidic conditions. The specific reaction conditions for the cyclization will depend on the reactivity of the starting materials.

CRBN_Ligand_Synthesis start N-Protected Piperidine- 3-carboxamide coupling Couple with Substituted Phthalic Anhydride start->coupling cyclization Heat to Reflux (e.g., in Acetic Acid) coupling->cyclization imide_formation Formation of Protected CRBN Ligand Core cyclization->imide_formation deprotection Deprotection of Piperidine Nitrogen imide_formation->deprotection product Functionalized CRBN Ligand for Linker Attachment deprotection->product

Diagram 2: Conceptual workflow for the synthesis of a CRBN ligand moiety.

Section 3: Assembling the Degrader: Integrating the Piperidine-3-carboxamide Building Block

Once the piperidine-3-carboxamide building block has been appropriately functionalized, it can be incorporated into the final protein degrader. This typically involves coupling reactions to attach the linker and the target protein-binding ligand.

Linker Conjugation Strategies

The choice of linker chemistry is paramount to the success of a PROTAC. Piperidine-containing linkers are often synthesized in a modular fashion, allowing for the exploration of different linker lengths and compositions.[10]

This protocol describes a standard amide coupling reaction to attach a linker with a carboxylic acid functionality to the piperidine nitrogen of a deprotected building block.

Materials:

  • N-deprotected piperidine-3-carboxamide derivative

  • Linker with a terminal carboxylic acid

  • Peptide coupling reagent (e.g., HATU, HOBt/EDC)

  • A suitable base (e.g., DIPEA)

  • Anhydrous polar aprotic solvent (e.g., DMF)

Procedure:

  • To a solution of the linker with a terminal carboxylic acid (1.0 eq) in anhydrous DMF, add the coupling reagent (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the N-deprotected piperidine-3-carboxamide derivative (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.

  • Purify the crude product by chromatography to obtain the final PROTAC.

Self-Validating System:

The success of each step can be rigorously monitored by LC-MS to confirm the formation of the desired product and by ¹H NMR to verify its structure. The purity of the final compound is then assessed by HPLC.

PROTAC_Assembly cluster_0 CRBN Ligand Synthesis cluster_1 Linker Synthesis cluster_2 Target Ligand Synthesis P3CH Piperidine-3-carboxamide HCl F_P3C Functionalized Piperidine Building Block P3CH->F_P3C N-Alkylation/ Protection Coupling1 Amide Coupling (e.g., HATU, DIPEA) F_P3C->Coupling1 Linker_Precursor Linker Precursor Functionalized_Linker Linker with Reactive Handle Linker_Precursor->Functionalized_Linker Modification Functionalized_Linker->Coupling1 Target_Ligand_Precursor Target Ligand Precursor Functionalized_Target_Ligand Target Ligand with Reactive Handle Target_Ligand_Precursor->Functionalized_Target_Ligand Modification Coupling2 Final Coupling Reaction (e.g., Click Chemistry, Amide Coupling) Functionalized_Target_Ligand->Coupling2 Coupling1->Coupling2 PROTAC Final PROTAC Molecule Coupling2->PROTAC

Diagram 3: Modular assembly of a PROTAC incorporating a piperidine-3-carboxamide-derived building block.

Section 4: Validation and Characterization: Proving the Mettle of the Degrader

The synthesis of a protein degrader is only the beginning. A rigorous battery of assays is required to validate its biological activity and confirm its mechanism of action.

Analytical Characterization

The identity and purity of the synthesized compounds must be unequivocally established using a suite of analytical techniques.

TechniquePurposeExpected Observations for a Piperidine-3-carboxamide Containing Degrader
¹H NMR Structural elucidation and confirmation of proton environments.Characteristic signals for the piperidine ring protons, the carboxamide protons, and the protons of the linker and target ligand.
¹³C NMR Confirmation of the carbon skeleton.Signals corresponding to the carbons of the piperidine ring, the carboxamide carbonyl, and other carbons in the molecule.
Mass Spectrometry (MS) Determination of the molecular weight.A molecular ion peak corresponding to the calculated mass of the final degrader.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak indicating a high degree of purity.

A detailed analysis of the NMR spectra can provide valuable information about the conformation of the piperidine ring and the overall structure of the degrader.[11][12]

Biological Evaluation: From Binding to Degradation

A hierarchical series of in vitro and cellular assays is employed to characterize the biological activity of the newly synthesized degrader.

The initial step is to confirm that the degrader can bind to its intended targets: the protein of interest (POI) and the E3 ligase.

  • Biochemical Binding Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP) can be used to quantify the binding affinity of the degrader to the isolated POI and E3 ligase.

  • Cellular Target Engagement Assays: Methods like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can confirm target engagement within a cellular context.

  • Ternary Complex Formation Assays: Techniques such as co-immunoprecipitation (Co-IP) followed by Western blotting can provide evidence for the formation of the POI-degrader-E3 ligase ternary complex.

The ultimate measure of a degrader's efficacy is its ability to induce the degradation of the target protein.

  • Western Blotting: This is the most common method to assess the reduction in the levels of the target protein following treatment with the degrader.

  • In-Cell Western™ or Quantitative Immunofluorescence: These are higher-throughput methods for quantifying protein levels in cells.

  • Mass Spectrometry-based Proteomics: This provides a global view of protein level changes and can identify off-target effects.

To confirm that the degradation of the target protein has the desired biological effect, downstream functional assays are performed. These are highly specific to the target protein and its signaling pathway. For example, if the target is a kinase, a cell viability assay in a cancer cell line dependent on that kinase would be appropriate.

Biological_Evaluation_Workflow cluster_0 Binding and Ternary Complex Formation cluster_1 Protein Degradation cluster_2 Functional Outcomes start Synthesized PROTAC Biochem_Binding Biochemical Binding Assays (SPR, ITC, FP) start->Biochem_Binding Cellular_Engagement Cellular Target Engagement (CETSA, NanoBRET™) start->Cellular_Engagement Ternary_Complex Ternary Complex Formation (Co-IP) Biochem_Binding->Ternary_Complex Cellular_Engagement->Ternary_Complex Western_Blot Western Blotting Ternary_Complex->Western_Blot Quantitative_Assays Quantitative Protein Assays (In-Cell Western™, Proteomics) Western_Blot->Quantitative_Assays Functional_Assays Downstream Functional Assays (e.g., Cell Viability) Quantitative_Assays->Functional_Assays

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Strategic Use of Piperidine-3-carboxamide Hydrochloride in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Division Abstract The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistr...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds, particularly in the pharmaceutical industry for the synthesis of complex bioactive molecules.[1][2] This document provides a comprehensive guide to the application of piperidine-3-carboxamide hydrochloride, a versatile building block, in these crucial reactions. We will delve into the mechanistic nuances, provide detailed, field-tested protocols, and explore the critical parameters that govern the success of these couplings. This guide is designed to equip researchers with the foundational knowledge and practical insights required to effectively utilize this important structural motif in drug discovery and development.[3][4]

Introduction: The Significance of the Piperidine Moiety and the Suzuki-Miyaura Coupling

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[5] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a valuable component for modulating the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[3] When functionalized with a carboxamide group at the 3-position, as in piperidine-3-carboxamide, the molecule gains an additional vector for diversification and interaction with biological targets.[6][7]

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, offers a powerful and versatile method for constructing C(sp²)–C(sp²) bonds.[8][9] Its appeal lies in its operational simplicity, the commercial availability of a wide array of boronic acids and their derivatives, and its tolerance of a broad range of functional groups under relatively mild conditions.[1][10] The strategic application of this reaction to piperidine-3-carboxamide hydrochloride allows for the efficient synthesis of novel, complex molecules with significant potential in drug discovery.[11][12]

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1]

The Core Catalytic Cycle

The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[13]

  • Transmetalation: The organoboron species (R²-B(OR)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide.[13] The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species.[10]

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[13]

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_product Product R1X Organic Halide (e.g., Aryl or Heteroaryl Halide) OxAdd OxAdd R2B Organoboron Reagent (e.g., Arylboronic Acid) Transmetalation Transmetalation Product Coupled Product (R¹-R²) caption Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Challenges with Nitrogen-Containing Heterocycles

The presence of the piperidine nitrogen and the amide functionality in piperidine-3-carboxamide hydrochloride can introduce specific challenges. Nitrogen-rich heterocycles can sometimes coordinate to the palladium catalyst, potentially inhibiting its activity.[14] Furthermore, the amide bond itself can be susceptible to cleavage under harsh reaction conditions, although this is less common in Suzuki-Miyaura couplings compared to other cross-coupling reactions.[15][16][17] The use of appropriate ligands and reaction conditions is crucial to mitigate these potential side reactions.

Experimental Protocols: A Practical Guide

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection and optimization of several key parameters.

Table 1: Critical Parameters and Recommended Starting Conditions
ParameterRecommended Reagents/ConditionsRationale and Key Considerations
Palladium Precatalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligandThe choice of catalyst and ligand is critical for reaction efficiency.[18] For N-heterocyclic substrates, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can be beneficial.[13]
Boronic Acid/Ester Arylboronic acids, heteroarylboronic acids, boronate esters (e.g., pinacol esters)Boronate esters can offer improved stability and are less prone to protodeboronation, a common side reaction with boronic acids.[19][20][21]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base activates the boronic acid for transmetalation.[10] The choice of base can significantly impact the reaction outcome, and screening may be necessary. K₃PO₄ is often a good choice for sensitive substrates.[14]
Solvent System Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is commonly used. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
Temperature 60-100 °CThe reaction temperature needs to be high enough to drive the reaction to completion but not so high as to cause decomposition of the starting materials or catalyst.
Atmosphere Inert (Nitrogen or Argon)Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Performing the reaction under an inert atmosphere is crucial to prevent catalyst deactivation.
General Protocol for the Suzuki-Miyaura Coupling of a Halogenated Piperidine-3-carboxamide Derivative

This protocol outlines a representative procedure. Researchers should note that optimization for each specific substrate pair is often necessary.

Materials:

  • Halogenated piperidine-3-carboxamide hydrochloride derivative (1.0 mmol, 1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 0.02-0.05 mmol, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, typically in a 4:1 to 5:1 ratio)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add the halogenated piperidine-3-carboxamide hydrochloride derivative (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 1,4-dioxane and 1 mL of water) to the reaction flask via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-90 °C) under the inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Experimental_Workflow start Start setup 1. Combine Reactants: - Piperidine Derivative - Boronic Acid - Pd Catalyst - Base start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir (e.g., 80-90 °C) solvent->react monitor 5. Monitor Reaction Progress (TLC, LC-MS) react->monitor workup 6. Aqueous Work-up monitor->workup purify 7. Column Chromatography workup->purify product Pure Coupled Product purify->product caption Figure 2. A generalized experimental workflow for the Suzuki coupling reaction.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Below are some common issues and potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents- Inappropriate base or solvent- Use a fresh batch of catalyst.- Ensure thorough degassing of all solvents.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.
Formation of Side Products - Protodeboronation of the boronic acid- Homocoupling of the boronic acid- Use a boronate ester instead of a boronic acid.- Lower the reaction temperature.- Use a milder base.
Catalyst Decomposition - Presence of oxygen- High reaction temperature- Ensure a strictly inert atmosphere.- Optimize the temperature to the lowest effective level.
Conclusion

The Suzuki-Miyaura coupling of piperidine-3-carboxamide hydrochloride and its derivatives is a powerful and highly adaptable tool in the arsenal of the medicinal chemist. By understanding the underlying mechanism, carefully selecting reaction components, and adhering to meticulous experimental technique, researchers can efficiently generate diverse libraries of novel compounds. This guide provides a solid foundation for the successful application of this important synthetic transformation, ultimately accelerating the discovery and development of new therapeutic agents.

References
  • Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling of 1-Piperidinepropanol Derivatives.
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
  • American Chemical Society. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
  • PubMed. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence.
  • Scientific Update. (2018). Suzuki-Miyaura Cross-Coupling of Amides and Esters.
  • PubMed Central. (n.d.). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds.
  • ACS Publications. (2017). General Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Organic Letters.
  • ResearchGate. (2025). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Meng, G., & Szostak, M. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry, 14, 5690-5707.
  • ResearchGate. (n.d.). Substrate scope of amides. The standard reaction conditions were used... [Image].
  • ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics.
  • MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives.
  • PubMed. (n.d.). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors.
  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
  • PubMed Central. (n.d.). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities.
  • PubMed Central. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria.
  • R Discovery. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperidine Derivatives in Modern Drug Discovery.
  • ResearchGate. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • ResearchGate. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K.
  • ResearchGate. (2025). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling.
  • ResearchGate. (n.d.). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides.
  • MDPI. (n.d.). Carboxyethylsilanetriol-Functionalized Al-MIL-53-Supported Palladium Catalyst for Enhancing Suzuki–Miyaura Cross-Coupling Reaction.
  • Royal Society of Chemistry. (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry.
  • wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • ResearchGate. (2025). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds.
  • Royal Society of Chemistry. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews.

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Application

Application Notes &amp; Protocols: Strategic Implementation of Piperidine-3-carboxamide Hydrochloride in Reductive Amination

Introduction: The Strategic Value of Reductive Amination Reductive amination is a cornerstone transformation in modern organic synthesis, prized for its efficiency and reliability in constructing carbon-nitrogen bonds.[1...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Reductive Amination

Reductive amination is a cornerstone transformation in modern organic synthesis, prized for its efficiency and reliability in constructing carbon-nitrogen bonds.[1][2] This powerful, often one-pot, reaction sequence is fundamental in medicinal chemistry and drug development, enabling the synthesis of complex secondary and tertiary amines from readily available carbonyl compounds and amines.[3][4] Piperidine-3-carboxamide, a versatile heterocyclic building block, is frequently employed in these protocols to introduce a functionalized piperidine moiety, a common scaffold in pharmacologically active compounds.[5][6]

This guide provides an in-depth exploration of reductive amination protocols utilizing piperidine-3-carboxamide hydrochloride. We will dissect the underlying mechanism, detail field-proven experimental protocols, and offer expert insights into optimizing reaction outcomes. The focus is on providing researchers with a robust framework for the successful application of this critical synthetic tool.

The Reagent: Understanding Piperidine-3-carboxamide Hydrochloride

Piperidine-3-carboxamide hydrochloride is a stable, crystalline solid, making it convenient for storage and handling.[7] The molecule consists of a piperidine ring—a saturated six-membered heterocycle containing nitrogen—functionalized with a carboxamide group at the 3-position.

  • The Amine: The secondary amine within the piperidine ring is the reactive site for reductive amination.

  • The Carboxamide Group: This functional group offers a handle for further synthetic modifications and can participate in crucial hydrogen bonding interactions in a drug-target binding pocket.[5]

  • The Hydrochloride Salt: The amine is supplied as a hydrochloride salt (HCl salt) to enhance its stability and shelf-life. Critically, for the amine to function as a nucleophile in the reaction, it must first be neutralized to its free base form.[8] This is typically achieved in situ by the addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

The Core Mechanism: A Two-Step Cascade

The reductive amination process is a sequential reaction that proceeds through two key stages within a single pot:

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the free secondary amine (piperidine-3-carboxamide) on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration under mildly acidic conditions to form a transient iminium ion. The acidic conditions, often provided by a catalytic amount of acetic acid, are crucial for activating the carbonyl group and facilitating the loss of water.[2][9]

  • Hydride Reduction: A carefully chosen reducing agent then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion. This reduction step is rapid and irreversible, yielding the final tertiary amine product.[10]

The elegance of this reaction lies in the choice of reducing agent. Reagents like sodium triacetoxyborohydride are specifically selected for their ability to reduce the protonated iminium ion much faster than the starting carbonyl compound, preventing the wasteful formation of alcohols.[11][12]

Visualizing the Mechanism

G reactant_node reactant_node intermediate_node intermediate_node product_node product_node Start Aldehyde/Ketone (R-CO-R') + Piperidine-3-carboxamide (Free Base) Iminium Iminium Ion Intermediate [R-C(R')=N⁺H-Pip]⁺ Start->Iminium Condensation (-H₂O, H⁺ cat.) Product Final Tertiary Amine Product Iminium->Product Reduction Hydride Reducing Agent (e.g., NaBH(OAc)₃) Hydride->Iminium Hydride Attack Base Base (e.g., TEA) Liberates Free Amine Base->Start HCl_Salt Piperidine-3-carboxamide Hydrochloride HCl_Salt->Base

Caption: The reductive amination cascade mechanism.

Experimental Design: Reagents and Conditions

The success of a reductive amination protocol hinges on the appropriate selection of reagents and reaction conditions.

Reagent/ParameterFunction & RationaleCommon Choices
Amine Source Provides the nitrogen atom for the new C-N bond.Piperidine-3-carboxamide hydrochloride
Carbonyl Source Provides the carbon framework to be attached to the amine.Aliphatic & aromatic aldehydes/ketones
Reducing Agent Selectively reduces the iminium ion intermediate.Sodium Triacetoxyborohydride (NaBH(OAc)₃): Preferred choice. Mild, effective, and avoids toxic cyanide byproducts.[11] Sodium Cyanoborohydride (NaBH₃CN): Effective but toxic. Requires careful pH control (pH 5-6).[2]
Solvent Solubilizes reactants and facilitates the reaction.Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): Standard for NaBH(OAc)₃.[11] Methanol (MeOH) or Tetrahydrofuran (THF): Often used with NaBH₃CN.[13]
Base Neutralizes the HCl salt to generate the free amine.Triethylamine (TEA), Diisopropylethylamine (DIPEA)
Acid Catalyst Facilitates iminium ion formation (optional but recommended).Acetic Acid (AcOH)
Temperature Controls reaction rate.Room Temperature (20-25 °C) is typical.

Detailed Experimental Protocols

Protocol 1: Gold Standard using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is highly reliable for a wide range of aldehydes and ketones and is considered the standard approach in the field.

Workflow Diagram:

Caption: Standard workflow for reductive amination.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 equiv), piperidine-3-carboxamide hydrochloride (1.1 equiv), and anhydrous dichloromethane (DCM, ~0.1 M).

  • Amine Liberation: Add triethylamine (TEA, 1.2 equiv) to the suspension.

  • Equilibration: Stir the mixture at room temperature for 20-30 minutes. This allows for the formation of the free amine and initial equilibration towards the iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise over 5 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2 to 16 hours.

  • Work-up: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired tertiary amine.

Protocol 2: Classic Approach using Sodium Cyanoborohydride (NaBH₃CN)

This method is effective but requires more careful control of pH and handling of a toxic reagent.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve piperidine-3-carboxamide hydrochloride (1.1 equiv) and the carbonyl compound (1.0 equiv) in methanol (MeOH, ~0.1 M).

  • pH Adjustment: Add a small amount of acetic acid to adjust the pH to approximately 5-6 (check with pH paper).

  • Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN, 1.2 equiv).

  • Reaction Monitoring: Stir at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Carefully concentrate the solvent. Dilute the residue with water and basify to pH > 10 with 2M NaOH.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate. Purify via column chromatography.

Troubleshooting and Field-Proven Insights

IssuePotential CauseRecommended Solution
No or Low Conversion Insufficient free amine: Incomplete neutralization of the HCl salt.Ensure at least 1.1-1.2 equivalents of base (TEA, DIPEA) are added relative to the amine salt.
Inefficient iminium formation: Sterically hindered substrates or electron-poor amines/carbonyls.Add 1.0 equivalent of acetic acid to catalyze iminium formation.[4] For very stubborn cases, pre-stirring the amine, carbonyl, and acid for 1-2 hours before adding the reducing agent can be beneficial.
Formation of Alcohol Byproduct Reducing agent is too reactive: NaBH(OAc)₃ is decomposing or a stronger agent was used.Use high-quality NaBH(OAc)₃. Ensure the reaction is not overly acidic, which can accelerate the reduction of the carbonyl. NaBH(OAc)₃ is the best choice to avoid this.[11]
Complex Product Mixture Reaction not complete or side reactions: Impurities in starting materials.Confirm the purity of starting materials. Ensure the reaction has gone to completion before work-up.
Difficulty with Amine Salts Direct use of amine salts without a base will fail.Always add a non-nucleophilic base to liberate the free amine. An alternative is to pre-treat a stock solution of the amine salt with a base, extract the free amine, dry it, and use it directly.[14]

Conclusion

The reductive amination of piperidine-3-carboxamide hydrochloride is a highly effective and versatile method for synthesizing functionalized tertiary amines. By understanding the core mechanism and carefully selecting the appropriate reagents—with a strong recommendation for the sodium triacetoxyborohydride protocol—researchers can reliably access complex molecular architectures. The protocols and insights provided herein serve as a comprehensive guide for drug development professionals and synthetic chemists to confidently and successfully implement this essential transformation.

References

  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amin
  • PubChem Compound Summary for CID 24820453, (3S)-piperidine-3-carboxylic acid hydrochloride.PubChem.
  • Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons.Taylor & Francis eBooks.
  • Application Notes and Protocols: Reductive Amination for Unn
  • (S)-Piperidine-3-carboxaMide hydrochloride (CAS No. 1026661-43-7) SDS.Guidechem.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Amine synthesis by reductive amination (reductive alkyl
  • Myers, J. W.
  • Sodium triacetoxyborohydride.Organic Chemistry Portal.
  • A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. (2015).
  • Design and synthesis of piperidine-3-carboxamides as human platelet aggreg
  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2024).
  • Hydrochloride salt of amine. (2023). Reddit.
  • Reductive Amination - Common Conditions.University of Rochester.
  • Reductive Amin
  • Reductive Amination | Synthesis of Amines. (2025). YouTube.
  • Application Note – Reductive Amin

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Method

Application Notes &amp; Protocols: Leveraging Piperidine-3-carboxamide Hydrochloride in the Discovery of Novel Anti-malarial Agents

Foreword: The Imperative for New Anti-malarial Scaffolds The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, presents a formidable challenge to global health....

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for New Anti-malarial Scaffolds

The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, presents a formidable challenge to global health. Resistance to frontline artemisinin-based combination therapies (ACTs) is emerging, creating an urgent need for new therapeutic agents with novel mechanisms of action.[1][2][3] The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Recent discoveries have highlighted the potential of piperidine derivatives, specifically piperidine carboxamides, as a promising class of anti-malarial agents.[4][5][6][7] This document provides a comprehensive guide for researchers and drug development professionals on the application of a foundational starting material, Piperidine-3-carboxamide hydrochloride , in the discovery and preclinical development of new anti-malarial drugs. We will explore its potential, outline detailed experimental protocols, and provide the scientific rationale to empower your research endeavors.

The Scientific Rationale: Why Piperidine-3-carboxamide?

While Piperidine-3-carboxamide hydrochloride itself is a simple starting fragment, its core structure is highly significant. Recent breakthroughs have identified a series of piperidine carboxamides with potent, sub-micromolar activity against both drug-sensitive and multidrug-resistant strains of P. falciparum.[4][6][8] A key discovery in this area was the identification of SW042, a piperidine carboxamide that led to the development of optimized analogs with in vivo efficacy in mouse models of malaria.[4][6]

The mechanism of action for this class of compounds has been identified as the inhibition of the P. falciparum 20S proteasome, specifically the β5 subunit.[4][6] Cryo-electron microscopy has revealed that these compounds bind to a previously untargeted, non-covalent site on the proteasome, distinct from the catalytic threonine residue. This unique binding mode is responsible for the observed species selectivity, with potent inhibition of the parasite proteasome but not human isoforms, a critical feature for minimizing host cytotoxicity.[4][6]

Therefore, Piperidine-3-carboxamide hydrochloride serves as an ideal and cost-effective starting point for a hit-to-lead optimization campaign. Its structure contains the essential pharmacophoric elements—a piperidine ring and a carboxamide group—that can be elaborated through synthetic chemistry to explore the structure-activity relationships (SAR) necessary to achieve high potency and drug-like properties.

Logical Workflow for Anti-malarial Drug Discovery

The following diagram illustrates a typical workflow for advancing a starting scaffold like Piperidine-3-carboxamide hydrochloride from initial screening to a preclinical candidate.

G cluster_0 Phase 1: Library Synthesis & Primary Screening cluster_1 Phase 2: Hit Validation & Selectivity cluster_2 Phase 3: Lead Optimization & In Vivo Efficacy A Scaffold Selection: Piperidine-3-carboxamide HCl B Synthetic Elaboration (Amide coupling, Reductive amination) A->B Derivatization C In Vitro Anti-plasmodial Assay (P. falciparum 3D7 & Dd2 strains) B->C Compound Library D IC50 Determination (Dose-Response) C->D Identify Hits E Cytotoxicity Assay (e.g., HepG2, HUVEC cells) D->E Potent Compounds F Selectivity Index (SI) Calculation (CC50/IC50) E->F Data Integration G Structure-Activity Relationship (SAR) Studies F->G Selective Hits H ADME/Tox Profiling (Microsomal stability, solubility) G->H Optimized Leads I In Vivo Efficacy Study (P. berghei mouse model) H->I Candidate Selection J Preclinical Development I->J Preclinical Candidate G cluster_0 Plasmodium falciparum cluster_1 Human Host Cell Pf_Proteasome Pf 20S Proteasome (β5 subunit) Degradation_Pf Protein Degradation Pf_Proteasome->Degradation_Pf Catalyzes Cell_Death_Pf Parasite Death Pf_Proteasome->Cell_Death_Pf Inhibition leads to Ub_Proteins_Pf Ubiquitinated Proteins Ub_Proteins_Pf->Pf_Proteasome Degradation_Pf->Cell_Death_Pf Essential for Survival Hu_Proteasome Human 20S Proteasome Degradation_Hu Normal Protein Turnover Hu_Proteasome->Degradation_Hu Ub_Proteins_Hu Ubiquitinated Proteins Ub_Proteins_Hu->Hu_Proteasome Compound Piperidine Carboxamide (e.g., SW584) Compound->Pf_Proteasome Potent Inhibition at unique site Compound->Hu_Proteasome No significant inhibition

Sources

Application

Application Notes &amp; Protocols: Characterization of Novel Piperidine-3-Carboxamide Hydrochloride Derivatives for Melanoma Treatment

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction: Targeting Dysregulated Signaling in Melanoma

Malignant melanoma is an aggressive form of skin cancer characterized by high metastatic potential and significant therapeutic challenges.[1] A predominant driver of melanoma proliferation and survival is the hyperactivation of the mitogen-activated protein kinase (MAPK) signaling pathway.[2][3][4] This cascade, consisting of RAS, RAF, MEK, and ERK kinases, transduces extracellular signals to the nucleus to regulate cell growth, differentiation, and survival.[5][6] In over 90% of melanomas, this pathway is dysregulated, frequently due to activating mutations in the BRAF (~50%) or NRAS (~28%) genes.[3]

This genetic underpinning makes the MAPK pathway a prime target for therapeutic intervention.[2][6] While BRAF inhibitors have shown significant efficacy, resistance often develops, necessitating the targeting of downstream nodes like MEK1/2.[3][7] The piperidine-3-carboxamide scaffold is a key pharmacophore found in numerous kinase inhibitors, valued for its synthetic tractability and ability to form critical interactions within ATP-binding pockets.[8][9][10]

This document provides detailed protocols for the preclinical characterization of PMC-472-HCl , a representative, novel piperidine-3-carboxamide hydrochloride derivative designed as a potent and selective inhibitor of MEK1/2 for melanoma research.

Compound Profile: PMC-472-HCl

  • Compound Name: PMC-472-HCl

  • Chemical Class: Piperidine-3-carboxamide hydrochloride derivative

  • Proposed Mechanism of Action: ATP-competitive inhibitor of MEK1 and MEK2 kinases, preventing the phosphorylation and activation of ERK1/2.

  • Formulation: Provided as a lyophilized powder. Reconstitute in sterile DMSO to create a 10 mM stock solution. Store at -20°C. Subsequent dilutions for aqueous-based assays should be made in appropriate cell culture media.

Section 1: In Vitro Efficacy & Mechanism of Action

This section details the essential cell-based assays to determine the potency of PMC-472-HCl and confirm its mechanism of action by assessing the target signaling pathway.

Protocol 1.1: Cell Viability Assessment via MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50) of the compound.

Rationale: The MTT assay is a colorimetric assay that quantifies the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11] The amount of formazan produced is proportional to the number of viable cells. We will use two melanoma cell lines:

  • A375: Harbors the BRAF V600E mutation, leading to constitutive MAPK pathway activation. This line is expected to be sensitive to MEK inhibition.[12][13]

  • C8161 (or similar NRAS-mutant line): Carries an NRAS mutation, which also activates the MAPK pathway and is a key context for MEK inhibitor efficacy.[7]

Materials:

  • A375 and C8161 melanoma cell lines

  • DMEM/RPMI-1640 medium with 10% FBS

  • PMC-472-HCl (10 mM stock in DMSO)

  • MTT reagent (5 mg/mL in PBS)[11]

  • DMSO (cell culture grade)

  • 96-well plates

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed A375 or C8161 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.[12]

  • Compound Dilution: Prepare a serial dilution of PMC-472-HCl in culture medium. A common starting range is 100 µM to 0.001 µM, including a vehicle control (DMSO only, at the same final concentration as the highest drug concentration, typically ≤0.5%).

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of PMC-472-HCl or vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.[14]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours in the dark at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 5-10 minutes.[13]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the viability against the log concentration of PMC-472-HCl and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Illustrative Data:

Cell LineGenotypePMC-472-HCl IC50 (nM)
A375BRAF V600E15.2
C8161NRAS Q61R25.8
HFF-1 (Normal Fibroblast)Wild-Type>10,000
Protocol 1.2: Target Engagement via Western Blotting

This protocol verifies that PMC-472-HCl inhibits the MAPK pathway by measuring the phosphorylation level of ERK1/2 (p-ERK), the direct downstream target of MEK.

Rationale: A key indicator of MEK activity is the phosphorylation of ERK at residues Thr202/Tyr204.[15][16] A potent MEK inhibitor should decrease p-ERK levels without affecting total ERK protein levels. Western blotting provides a semi-quantitative method to visualize this specific molecular event.[15][17]

Materials:

  • A375 cells

  • 6-well plates

  • PMC-472-HCl (10 mM stock in DMSO)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and transfer system

  • PVDF membrane

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-Total ERK1/2

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Seed A375 cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of PMC-472-HCl (e.g., 0, 10 nM, 50 nM, 250 nM) for 2-4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer per well. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples (typically 20-30 µg per lane) and prepare with Laemmli sample buffer. Boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[17]

    • Incubate with primary antibody against p-ERK1/2 (typically 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[17]

    • Wash the membrane 3 times with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.[15]

    • Wash 3 times with TBST.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for Total ERK.[16]

  • Analysis: Quantify band intensities using densitometry software. Normalize the p-ERK signal to the Total ERK signal for each sample.

Visualizing Key Pathways and Workflows

// Pathway connections RTK -> RAS [label="Activates"]; RAS -> RAF [label="Activates"]; RAF -> MEK [label="Phosphorylates"]; MEK -> ERK [label="Phosphorylates"]; ERK -> TF [label="Translocates &\nPhosphorylates"]; TF -> Proliferation;

// Inhibitor action Inhibitor [label="PMC-472-HCl", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor -> MEK [label="Inhibits", color="#EA4335", style=bold, arrowhead=tee]; }

Caption: MAPK signaling pathway and the inhibitory action of PMC-472-HCl.

// Nodes start [label="Start: Select Melanoma\nCell Lines (A375, C8161)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; seed_viability [label="1. Seed cells in\n96-well plates"]; treat_viability [label="2. Treat with PMC-472-HCl\n(72 hours)"]; mtt_assay [label="3. Perform MTT Assay"]; ic50 [label="4. Calculate IC50 Values", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

seed_wb [label="1. Seed cells in\n6-well plates"]; treat_wb [label="2. Treat with PMC-472-HCl\n(2-4 hours)"]; lysis [label="3. Lyse cells & quantify protein"]; western_blot [label="4. Western Blot for\np-ERK & Total ERK"]; quantify_wb [label="5. Densitometry Analysis", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> seed_viability [label="Potency"]; seed_viability -> treat_viability; treat_viability -> mtt_assay; mtt_assay -> ic50;

start -> seed_wb [label="Mechanism"]; seed_wb -> treat_wb; treat_wb -> lysis; lysis -> western_blot; western_blot -> quantify_wb; }

Caption: Experimental workflow for in vitro characterization of PMC-472-HCl.

Section 2: In Vivo Preclinical Efficacy

This section describes a standard xenograft model to evaluate the anti-tumor activity of PMC-472-HCl in a living organism. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol 2.1: Melanoma Xenograft Mouse Model

Rationale: Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are crucial for assessing a compound's efficacy in a complex biological system.[18][19] This protocol uses the A375 cell line in immunocompromised mice to create tumors that are dependent on MAPK signaling. Tumor growth inhibition is the primary endpoint.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID/IL2Rγ-null or NSG), 6-8 weeks old[19][20]

  • A375 melanoma cells

  • Matrigel (optional, can improve tumor take-rate)

  • PMC-472-HCl formulation for in vivo use (e.g., in a solution of 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)

  • Calipers, syringes, and appropriate animal housing

Procedure:

  • Cell Preparation: Harvest A375 cells and resuspend them in sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL. Mix 1:1 with Matrigel on ice.[21]

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the flank of each mouse.[18][21]

  • Tumor Growth Monitoring: Monitor mice twice weekly for tumor formation. Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize mice into treatment and vehicle control groups (n=8-10 mice per group).[18]

  • Treatment Administration: Administer PMC-472-HCl (e.g., 10 mg/kg) or vehicle control via the determined route (e.g., oral gavage or intraperitoneal injection) daily for 21 days.

  • Measurement: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[18] Record body weights as a measure of toxicity.

  • Endpoint: At the end of the study (or if tumors exceed a predetermined size, e.g., 1500 mm³), euthanize the mice and excise the tumors.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

Illustrative Data:

GroupDose (mg/kg/day)Mean Tumor Volume Day 21 (mm³)% TGI
Vehicle Control01250-
PMC-472-HCl1048061.6%

// Nodes start [label="Start: A375 Cell Culture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; implant [label="1. Subcutaneous implantation\ninto immunocompromised mice"]; monitor [label="2. Monitor tumor growth to\n~100-150 mm³"]; randomize [label="3. Randomize mice into\nVehicle & Treatment groups"]; treat [label="4. Daily dosing for 21 days"]; measure [label="5. Measure tumor volume &\nbody weight twice weekly"]; endpoint [label="6. Endpoint analysis:\nExcise tumors, calculate TGI", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> implant; implant -> monitor; monitor -> randomize; randomize -> treat; treat -> measure; measure -> endpoint; }

Caption: Experimental workflow for in vivo xenograft study.

Conclusion and Future Directions

These protocols provide a robust framework for the initial preclinical evaluation of piperidine-3-carboxamide hydrochloride derivatives like PMC-472-HCl for melanoma treatment. Positive results from these studies—demonstrating potent and selective on-target activity in vitro and significant tumor growth inhibition in vivo—would warrant further investigation. Subsequent steps should include comprehensive pharmacokinetic/pharmacodynamic (PK/PD) studies, formal toxicology assessments according to regulatory guidelines[22][23][24], and exploration of combination therapies, such as with BRAF inhibitors or immunotherapy, to overcome potential resistance mechanisms.[7]

References

  • The MAPK pathway in melanoma. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]

  • The Complexity of the ERK/MAP-Kinase Pathway and the Treatment of Melanoma Skin Cancer. (n.d.). Frontiers. Retrieved January 5, 2026, from [Link]

  • Mitogen-Activated Protein Kinase Signaling Pathway in Cutaneous Melanoma: An Updated Review. (2016). Archives of Pathology & Laboratory Medicine. Retrieved January 5, 2026, from [Link]

  • Exploring major signaling cascades in melanomagenesis: a rationale route for targetted skin cancer therapy. (n.d.). Portland Press. Retrieved January 5, 2026, from [Link]

  • Targeting the MAPK pathway in melanoma: Why some approaches succeed and other fail. (n.d.). ScienceDirect. Retrieved January 5, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2024). MDPI. Retrieved January 5, 2026, from [Link]

  • Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]

  • Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models. (2023). JoVE. Retrieved January 5, 2026, from [Link]

  • The Melanoma Patient-Derived Xenograft (PDX) Model. (2020). PubMed. Retrieved January 5, 2026, from [Link]

  • Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2024). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025). ResearchGate. Retrieved January 5, 2026, from [Link]

  • 3.12. MTT Assay. (n.d.). Bio-protocol. Retrieved January 5, 2026, from [Link]

  • Mouse xenografts. (n.d.). Bio-protocol. Retrieved January 5, 2026, from [Link]

  • Regulatory considerations for preclinical development of anticancer drugs. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]

  • Generation of Orthotopic Patient-Derived Xenografts in Humanized Mice for Evaluation of Emerging Targeted Therapies and Immunotherapy Combinations for Melanoma. (2022). MDPI. Retrieved January 5, 2026, from [Link]

  • Phospho-ERK Assays. (2012). NCBI Bookshelf. Retrieved January 5, 2026, from [Link]

  • Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]

  • Preclinical Oncology CRO Study Design Tips. (n.d.). Noble Life Sciences. Retrieved January 5, 2026, from [Link]

  • Western blot band for Erk and phopho(p). (2012). ResearchGate. Retrieved January 5, 2026, from [Link]

  • The Use of ß-Elemene to Enhance Radio Sensitization of A375 Human Melanoma Cells. (n.d.). Cell Journal. Retrieved January 5, 2026, from [Link]

  • Xenograft Tumor Assay Protocol. (n.d.). Rutgers Cancer Institute of New Jersey. Retrieved January 5, 2026, from [Link]

  • Piperine–Chlorogenic Acid Hybrid Inhibits the Proliferation of the SK-MEL-147 Melanoma Cells by Modulating Mitotic Kinases. (2023). PubMed. Retrieved January 5, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved January 5, 2026, from [Link]

  • Rsf-1 regulates malignant melanoma cell viability and chemoresistance via NF-κB/Bcl-2 signaling. (2019). Spandidos Publications. Retrieved January 5, 2026, from [Link]

  • Regulatory considerations for preclinical development of anticancer drugs. (2025). ResearchGate. Retrieved January 5, 2026, from [Link]

  • FDA Issues New Guidelines for the Co-development of Drugs. (n.d.). CancerNetwork. Retrieved January 5, 2026, from [Link]

  • S9 Nonclinical Evaluation for Anticancer Pharmaceuticals. (n.d.). FDA. Retrieved January 5, 2026, from [Link]

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  • MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. (2023). RSC Publishing. Retrieved January 5, 2026, from [Link]

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Method

Application Notes and Protocols: Synthesis and Evaluation of Piperidine-3-Carboxamide Derivatives for Osteoporosis Research

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: A New Paradigm in Osteoporosis Therapeutics Osteoporosis is a pervasive skeletal disorder characterized by diminished bone mineral de...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A New Paradigm in Osteoporosis Therapeutics

Osteoporosis is a pervasive skeletal disorder characterized by diminished bone mineral density (BMD) and the structural decay of bone tissue, culminating in an elevated risk of fracture.[1] Globally, this condition is responsible for over 8.9 million fractures annually, presenting a significant public health challenge.[1] The pathology of osteoporosis lies in an imbalance of bone remodeling, where the rate of bone resorption by osteoclasts outpaces the rate of bone formation by osteoblasts. A pivotal enzyme in this process is Cathepsin K (Cat K), a cysteine protease predominantly expressed in osteoclasts.[2][3] Cat K is the principal agent of type I collagen degradation, which constitutes over 90% of the organic bone matrix.[4] This central role makes Cathepsin K a highly attractive therapeutic target for developing novel anti-resorptive agents.[2][5]

Recent advancements in medicinal chemistry have identified piperidine-3-carboxamide derivatives as a potent and promising class of Cathepsin K inhibitors.[1][6][7] Notably, compounds from this series have demonstrated significant anti-bone resorption activity in both preclinical in vitro and in vivo models, heralding a new direction in osteoporosis drug discovery.[1][8][9] This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of these derivatives, offering detailed protocols and the scientific rationale behind key experimental choices.

The Scientific Rationale: Targeting Cathepsin K in Bone Remodeling

Unlike traditional anti-resorptive therapies like bisphosphonates, which can suppress both bone resorption and formation, Cathepsin K inhibitors offer a more targeted mechanism. By specifically preventing the degradation of the collagen matrix, they halt bone loss while having a less pronounced inhibitory effect on bone formation, a characteristic that is highly desirable for long-term treatment.[2][4][10] The absence of Cathepsin K activity in humans, a condition known as pycnodysostosis, results in increased bone density, further validating its role as a key regulator of bone mass.[4][10]

The therapeutic strategy is to design small molecules that can fit into the active site of the Cathepsin K enzyme, blocking its proteolytic activity. The piperidine-3-carboxamide scaffold has proven to be an excellent starting point for designing such inhibitors, with various substitutions allowing for the fine-tuning of potency and selectivity.

Osteoclast Activated Osteoclast SealedZone Sealed Resorption Zone (Low pH) Osteoclast->SealedZone Attaches to bone surface CatK_Release Release of Cathepsin K and H+ ions SealedZone->CatK_Release BoneMatrix Bone Matrix (Type I Collagen) CatK_Release->BoneMatrix Enzymatic Action Degradation Collagen Degradation & Mineral Dissolution BoneMatrix->Degradation Resorption Bone Resorption Degradation->Resorption Inhibitor Piperidine-3-Carboxamide Derivative Inhibition Inhibition Inhibitor->Inhibition Inhibition->CatK_Release Blocks Activity

Caption: Role of Cathepsin K in bone resorption and its inhibition.

Chemical Synthesis: A Modular Approach

The synthesis of piperidine-3-carboxamide derivatives is typically achieved through a robust and modular two-step process involving the formation of a key sulfonylated piperidine intermediate, followed by an amide coupling reaction. This approach allows for the systematic introduction of diverse chemical moieties to explore structure-activity relationships (SAR).

cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: Amide Formation Start1 Piperidine-3-carboxylic Acid Intermediate Intermediate: 1-Arylsulfonyl-piperidine- 3-carboxylic Acid Start1->Intermediate Start2 Substituted Arylsulfonyl Chloride Start2->Intermediate Coupling Amide Coupling (EDCI, DMAP) Intermediate->Coupling Final Final Product: Piperidine-3-carboxamide Derivative Coupling->Final Start3 Substituted Benzylamine Start3->Coupling

Caption: General synthetic workflow for piperidine-3-carboxamide derivatives.

Protocol 1: Synthesis of (R)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxylic acid (Intermediate)

Rationale: This protocol describes the synthesis of a common intermediate. The N-sulfonylation of the piperidine ring is a critical step that introduces a key interaction moiety for binding to the Cathepsin K active site. The use of a chiral starting material, such as (R)-piperidine-3-carboxylic acid, is often crucial for biological activity, as enzymatic pockets are stereoselective.[11] The methoxy group on the phenylsulfonyl moiety is chosen as a representative electron-donating group that can be varied to probe electronic effects on inhibitor potency.

Materials:

  • (R)-piperidine-3-carboxylic acid

  • 4-methoxybenzenesulfonyl chloride

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and hotplate

  • Round-bottom flasks

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve (R)-piperidine-3-carboxylic acid (1.0 eq) in a solution of NaOH (2.5 eq) in water at room temperature.

  • Add THF to the flask to create a biphasic system.

  • In a separate beaker, dissolve 4-methoxybenzenesulfonyl chloride (1.1 eq) in THF.

  • Add the sulfonyl chloride solution dropwise to the vigorously stirring reaction mixture at room temperature.

  • Allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 2M HCl. A precipitate should form.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • The product can be purified by recrystallization or column chromatography if necessary to yield the pure intermediate as a solid.

Protocol 2: Amide Coupling for Synthesis of Final Derivatives (e.g., Compound H-9)

Rationale: This protocol utilizes a standard amide coupling reaction, a cornerstone of medicinal chemistry.[12] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activate the carboxylic acid group of the intermediate, making it susceptible to nucleophilic attack by the amine. 4-Dimethylaminopyridine (DMAP) is used as a catalyst to facilitate the reaction.[13] This step is highly versatile, allowing for the coupling of a wide array of amines to generate a library of final compounds for SAR studies.[9][13]

Materials:

  • (R)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxylic acid (Intermediate from Protocol 1)

  • 4-chlorobenzylamine (or other substituted amine)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon atmosphere

  • Magnetic stirrer

  • Round-bottom flask

  • Standard workup and purification equipment (as in Protocol 1)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the intermediate from Protocol 1 (1.0 eq), the desired substituted amine (e.g., 4-chlorobenzylamine, 1.1 eq), EDCI (1.2 eq), and DMAP (0.1 eq).

  • Add anhydrous DCM via syringe and stir the mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the final pure piperidine-3-carboxamide derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[9]

Biological Evaluation: From Enzyme to Organism

A tiered screening approach is essential for efficiently identifying promising drug candidates.[14] This process begins with highly specific in vitro enzymatic assays, progresses to cell-based functional assays, and culminates in in vivo efficacy studies in a disease-relevant animal model.[14][15]

Protocol 3: In Vitro Cathepsin K Inhibition Assay

Rationale: The primary screen for any potential inhibitor is to determine its direct effect on the target enzyme. This fluorometric assay provides a quantitative measure of a compound's potency, expressed as the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates a more potent inhibitor. This assay is rapid, high-throughput, and essential for initial SAR assessment.

Materials:

  • Recombinant human Cathepsin K

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA)

  • Fluorogenic Cathepsin K substrate (e.g., Z-FR-AMC)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorometric plate reader (Excitation/Emission ~360/460 nm)

Procedure:

  • Prepare a series of dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • In a 96-well plate, add assay buffer, the Cathepsin K enzyme, and the diluted test compounds. Include wells for a positive control (enzyme, no inhibitor) and a negative control (buffer, no enzyme).

  • Incubate the plate at 37°C for 15 minutes to allow the compounds to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately begin reading the fluorescence intensity kinetically for 30-60 minutes at 37°C.

  • Calculate the rate of reaction (slope of fluorescence vs. time).

  • Determine the percent inhibition for each compound concentration relative to the positive control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Compound IDR¹ Group (on sulfonyl)R² Group (on benzyl)Cathepsin K IC₅₀ (µM)
H-1 4-OCH₃2-CH₃>10
H-7 4-OCH₃2-Cl1.25
H-9 4-OCH₃4-Cl0.08[1][9]
H-16 4-OCH₃4-CF₃0.45
Table 1: Example structure-activity relationship data for a series of piperidine-3-carboxamide derivatives. Data is illustrative and based on published findings.[1][9][13]
Protocol 4: In Vivo Efficacy in Ovariectomized (OVX) Rodent Model

Rationale: The ovariectomized (OVX) rat or mouse is the gold-standard preclinical model for postmenopausal osteoporosis.[16][17][18] Ovariectomy induces estrogen deficiency, leading to an increase in bone turnover with resorption exceeding formation, closely mimicking the human condition.[19] This model is required by regulatory agencies like the FDA for testing new anti-osteoporotic therapies.[17][19] Efficacy is assessed by measuring changes in bone mineral density, bone turnover markers, and bone microarchitecture.[16]

Experimental Design:

  • Animals: Female Sprague-Dawley rats (12-16 weeks old).

  • Groups (n=8-10 per group):

    • SHAM: Sham-operated control.

    • OVX + Vehicle: Ovariectomized control group receiving vehicle.

    • OVX + Test Compound (Low Dose): OVX group receiving a low dose of the lead candidate.

    • OVX + Test Compound (High Dose): OVX group receiving a high dose of the lead candidate.

    • OVX + Positive Control: (e.g., Alendronate) OVX group receiving a clinically used drug.

  • Procedure:

    • Acclimatize animals for one week.

    • Perform bilateral ovariectomy or sham surgery.

    • Allow a 4-week period for bone loss to establish.

    • Begin daily administration of the vehicle, test compound, or positive control via oral gavage for 8-12 weeks.

    • Collect blood samples at baseline and termination to analyze bone turnover markers (e.g., serum CTX-1 for resorption and P1NP for formation).[20]

    • At the end of the study, euthanize the animals and harvest femurs and lumbar vertebrae.

  • Endpoints:

    • Micro-Computed Tomography (µCT): Analyze the harvested bones to quantify Bone Mineral Density (BMD), trabecular bone volume (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp).

    • Biomechanical Testing: Perform three-point bending tests on femurs to assess bone strength.

    • Histomorphometry: Perform histological analysis (e.g., Von Kossa, TRAP staining) to visualize bone structure and osteoclast activity.[15][16]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the piperidine-3-carboxamide scaffold has yielded crucial insights into the structural requirements for potent Cathepsin K inhibition.

SAR_Image P3_Pocket Modifications here interact with the S3 pocket. Bulky groups can enhance potency. Piperidine Piperidine scaffold provides 3D structure. (R)-stereochemistry is preferred. P1_P2_Pocket This region occupies S1/S2 pockets. Halogen substitutions (e.g., 4-Cl) are often optimal.

Caption: Key SAR points on the piperidine-3-carboxamide scaffold.

  • N-Sulfonyl Group (S3 Pocket Interaction): The arylsulfonyl moiety at the N1 position of the piperidine ring is critical. It occupies the S3 pocket of the enzyme. Modifications here, such as the placement and electronic nature of substituents on the phenyl ring, significantly impact potency.[9]

  • Piperidine Ring (Scaffold): This core provides the essential three-dimensional conformation for fitting into the enzyme's active site. Studies consistently show that the (R)-enantiomer at the C3 position is significantly more active than the (S)-enantiomer, highlighting the stereospecificity of the interaction.[11]

  • Carboxamide Linker: The amide bond is a key hydrogen-bonding element, interacting with residues in the enzyme's active site.

  • Benzylamine Moiety (S1/S2 Pocket Interaction): The substituted benzyl group attached to the amide nitrogen occupies the S1 and S2 pockets. The nature and position of substituents on this ring are major determinants of inhibitory activity. For example, a chlorine atom at the 4-position (para) of the benzyl ring, as seen in the highly potent compound H-9, has been shown to be optimal in several studies.[1][9]

Conclusion and Future Directions

The piperidine-3-carboxamide scaffold represents a highly validated and promising platform for the development of novel Cathepsin K inhibitors for the treatment of osteoporosis. The synthetic routes are robust and flexible, allowing for extensive SAR exploration. The established in vitro and in vivo evaluation protocols provide a clear pathway for advancing lead compounds through the preclinical drug discovery pipeline. Future research should focus on optimizing the pharmacokinetic and safety profiles of these potent inhibitors to identify candidates suitable for clinical development, potentially offering a superior therapeutic option for the millions of patients affected by osteoporosis worldwide.

References

  • Panwar, P., et al. (2013). Cathepsin K inhibitors: a novel target but promising approach in the treatment of osteoporosis. Current Drug Targets, 14(13), 1591-600. [Link]

  • Al-Obeidi, F. A., et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 38(1), 87-96. [Link]

  • Duque, G., & Rivas, D. (2017). Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned. Journal of Bone and Mineral Research, 32(8), 1627-1634. [Link]

  • Zhang, X., et al. (2022). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 27(17), 5589. [Link]

  • Stoch, S. A., & Wagner, J. A. (2017). Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned. Journal of Clinical Pharmacology, 57(8), 951-960. [Link]

  • Costa, A. G., et al. (2011). Cathepsin K inhibitors: a novel target for osteoporosis therapy. Current Osteoporosis Reports, 9(4), 234-41. [Link]

  • Lecaille, F., et al. (2009). Cathepsin K inhibitors for osteoporosis and potential off-target effects. Expert Opinion on Investigational Drugs, 18(5), 587-601. [Link]

  • Atlantic Bone Screen. (n.d.). Osteoporosis in vivo model. Atlantic Bone Screen. [Link]

  • Jadhav, S., & Kadam, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6). [Link]

  • Rissanen, J. P., & Halleen, J. M. (2010). Models and screening assays for drug discovery in osteoporosis. Expert Opinion on Drug Discovery, 5(12), 1163-74. [Link]

  • Park, S., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Journal of Medicinal Chemistry, 63(17), 9473-9494. [Link]

  • Zhang, X., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. [Link]

  • Rissanen, J. P., & Halleen, J. M. (2010). Models and screening assays for drug discovery in osteoporosis. ResearchGate. [Link]

  • Pharmatest Services. (n.d.). Postmenopausal osteoporosis. Pharmatest Services. [Link]

  • Zhang, X., et al. (2022). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. PMC - NIH. [Link]

  • Kimmel, D. B. (2024). Animal Models for in Vivo Experimentation in Osteoporosis Research. ResearchGate. [Link]

  • Sharma, T., & Islam, N. (2011). Experimental techniques for screening of antiosteoporotic activity in postmenopausal osteoporosis. Journal of Applied Pharmaceutical Science, 1(6), 26-31. [Link]

  • Earp, K. E., et al. (2021). Establishment of a Disease-Drug Trial Model for Postmenopausal Osteoporosis: A Zoledronic Acid Case Study. Journal of Clinical Pharmacology, 61(4), 517-526. [Link]

  • Chen, J., et al. (2020). Bioassay-guided isolation and evaluation of anti-osteoporotic polysaccharides from Morinda officinalis. Journal of Ethnopharmacology, 261, 113113. [Link]

  • ResearchGate. (n.d.). Cat K inhibitors that progressed to the clinic. ResearchGate. [Link]

  • Williams, C., & Sapra, A. (2023). Biochemical Markers of Osteoporosis. StatPearls - NCBI Bookshelf. [Link]

Sources

Application

Application Notes and Protocols: Piperidine-3-carboxamide Hydrochloride as a Versatile Scaffold for Novel Proteasome Inhibitors

Introduction: The Proteasome as a Therapeutic Target and the Promise of the Piperidine-3-carboxamide Scaffold The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of a va...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Proteasome as a Therapeutic Target and the Promise of the Piperidine-3-carboxamide Scaffold

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of a vast majority of intracellular proteins. This intricate process maintains cellular homeostasis by eliminating misfolded or damaged proteins and regulating the levels of key signaling molecules involved in cell cycle progression, apoptosis, and signal transduction. The 26S proteasome, the central protease of this pathway, is a multi-subunit complex with distinct proteolytic activities, including chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) activities, primarily associated with the β5, β2, and β1 subunits of the 20S core particle, respectively.

Given its central role in cellular function, the proteasome has emerged as a significant therapeutic target, particularly in oncology. Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and the disruption of cell cycle regulation, ultimately inducing programmed cell death in rapidly dividing cancer cells.[1][2] This has led to the successful development of proteasome inhibitors like bortezomib and carfilzomib for the treatment of multiple myeloma.[1]

The piperidine ring is a prevalent scaffold in numerous FDA-approved drugs, valued for its robust three-dimensional framework that is amenable to functionalization.[3] The piperidine-3-carboxamide moiety, in particular, has garnered attention as a versatile building block in medicinal chemistry.[3][4][5] Its derivatives have shown a broad spectrum of biological activities, including anticancer and anti-osteoporosis properties.[3][6] This application note will provide a detailed guide for researchers, scientists, and drug development professionals on leveraging the piperidine-3-carboxamide hydrochloride scaffold for the design and development of novel proteasome inhibitors. We will delve into its mechanism of action, provide detailed synthetic and biological evaluation protocols, and discuss structure-activity relationships.

Mechanism of Action: Non-covalent Inhibition of the Proteasome β5 Subunit

Recent studies have identified piperidine carboxamides as potent and reversible inhibitors of the proteasome.[7][8] A notable example is the discovery of a piperidine carboxamide (SW042) with antimalarial activity, which was found to target the Plasmodium falciparum proteasome β5 active site (Pf20Sβ5).[7] Cryo-electron microscopy (cryo-EM) studies of a potent analog, SW584, revealed that it binds non-covalently to a pocket at the interface of the β5, β6, and β3 subunits, distal from the catalytic threonine residue.[7] This binding mode is distinct from many clinically used proteasome inhibitors that form a covalent bond with the active site threonine.

The non-covalent and reversible nature of inhibition offered by the piperidine-3-carboxamide scaffold presents a potential advantage in terms of off-target effects and toxicity profiles. The interaction is primarily driven by a network of hydrogen bonds and hydrophobic interactions within the binding pocket. The carboxamide moiety plays a crucial role in establishing key hydrogen bonds, while the piperidine ring and its substituents can be modified to optimize interactions with hydrophobic pockets and enhance selectivity.

Mechanism_of_Action cluster_Proteasome 20S Proteasome Core b5_subunit β5 Subunit (Chymotrypsin-like activity) catalytic_thr Catalytic Threonine b6_subunit β6 Subunit b3_subunit β3 Subunit inhibitor Piperidine-3-carboxamide Inhibitor inhibitor->b5_subunit

Caption: Non-covalent binding of a piperidine-3-carboxamide inhibitor to the β5 subunit of the proteasome.

Synthetic Protocol: Synthesis of a Representative Piperidine-3-carboxamide Proteasome Inhibitor

This protocol outlines a general synthetic route for a piperidine-3-carboxamide derivative, which can be adapted and modified for structure-activity relationship (SAR) studies. The synthesis involves the coupling of a protected piperidine-3-carboxylic acid with a desired amine, followed by deprotection and further functionalization if required.

Materials and Reagents:

  • (R)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxylic acid

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Amide Coupling:

    • To a solution of (R)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 10 minutes.

    • Add the desired amine (e.g., benzylamine, 1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide.[6]

  • Deprotection of the Piperidine Nitrogen (if applicable):

    • If a protecting group such as Boc (tert-Butoxycarbonyl) is used on the piperidine nitrogen, it can be removed under acidic conditions.

    • Dissolve the protected piperidine-3-carboxamide derivative in DCM.

    • Add TFA (10-20 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with a saturated aqueous NaHCO₃ solution and extract with DCM.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine-3-carboxamide hydrochloride.

Synthesis_Workflow start Protected Piperidine-3-carboxylic acid + Amine coupling Amide Coupling (HATU, DIPEA, DMF) start->coupling protected_product Protected Piperidine-3-carboxamide coupling->protected_product deprotection Deprotection (e.g., TFA, DCM) protected_product->deprotection final_product Piperidine-3-carboxamide Hydrochloride deprotection->final_product

Caption: General workflow for the synthesis of a piperidine-3-carboxamide derivative.

Protocols for Biological Evaluation

In Vitro Proteasome Inhibition Assay (Fluorogenic)

This assay measures the chymotrypsin-like (CT-L) activity of the 20S proteasome using a fluorogenic substrate.[9][10][11][12]

Materials and Reagents:

  • Purified human 20S proteasome

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • Fluorogenic substrate for CT-L activity (e.g., Suc-LLVY-AMC)

  • Test compounds (piperidine-3-carboxamide derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., Bortezomib)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of the test compounds and the positive control in DMSO.

  • In a 96-well black microplate, add the assay buffer.

  • Add the test compounds at various concentrations (typically in a serial dilution). Include wells with DMSO only as a negative control and wells with the positive control.

  • Add the purified 20S proteasome to each well and incubate for 15-30 minutes at 37 °C to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate (Suc-LLVY-AMC) to each well.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm every 1-2 minutes for 30-60 minutes using a microplate reader.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[13]

Cell-Based Proteasome Inhibition Assay

Cell-based assays are crucial to confirm that the inhibitors are cell-permeable and active in a cellular context.[14][15] A common method is to measure the accumulation of ubiquitinated proteins.

Materials and Reagents:

  • Cancer cell line (e.g., multiple myeloma RPMI-8226)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blotting equipment and reagents

  • Primary antibody against ubiquitin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified time (e.g., 4-6 hours). Include a DMSO-treated control.

  • Lyse the cells with lysis buffer and collect the cell lysates.

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with a primary antibody against ubiquitin.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • An increase in the intensity of high molecular weight polyubiquitinated protein bands indicates proteasome inhibition.[16]

Evaluation_Workflow cluster_InVitro In Vitro Evaluation cluster_CellBased Cell-Based Evaluation assay_setup Set up assay with 20S Proteasome add_inhibitor Add Piperidine-3-carboxamide Inhibitor assay_setup->add_inhibitor add_substrate Add Fluorogenic Substrate add_inhibitor->add_substrate measure_fluorescence Measure Fluorescence add_substrate->measure_fluorescence calculate_ic50 Calculate IC50 measure_fluorescence->calculate_ic50 cell_treatment Treat Cancer Cells with Inhibitor cell_lysis Cell Lysis cell_treatment->cell_lysis western_blot Western Blot for Ubiquitinated Proteins cell_lysis->western_blot analyze_results Analyze Protein Accumulation western_blot->analyze_results Synthesized_Compound Synthesized Compound Synthesized_Compound->assay_setup Synthesized_Compound->cell_treatment

Caption: Workflow for the biological evaluation of piperidine-3-carboxamide based proteasome inhibitors.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the piperidine-3-carboxamide scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties.

Modification SiteObservationImplication
Piperidine Ring Substitution Introduction of substituents can influence binding affinity and metabolic stability. For instance, fluorination can block potential sites of metabolism.[17]Fine-tuning of substituents can lead to improved drug-like properties.
Carboxamide N-substituent The nature of the group attached to the carboxamide nitrogen is critical for interaction with the proteasome binding pocket. Aromatic and heteroaromatic groups can engage in pi-stacking and hydrogen bonding interactions.Exploration of a diverse range of substituents is key to identifying potent inhibitors.
Piperidine N-substituent The substituent on the piperidine nitrogen can be modified to modulate solubility, cell permeability, and target engagement.This position offers a handle for optimizing pharmacokinetic properties.
Stereochemistry The stereochemistry of the piperidine ring can significantly impact inhibitory activity. Often, one enantiomer is significantly more potent than the other.[7]Chiral synthesis or separation is crucial to obtain the more active isomer.

digraph "SAR_Logic" {
graph [layout=dot, rankdir=TB, splines=ortho, fontname="Arial", fontsize=12];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"initial_hit" [label="Initial Hit Compound\n(Piperidine-3-carboxamide)", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "design" [label="Design Analogs with\nSystematic Modifications"]; "synthesis" [label="Synthesize Analogs"]; "testing" [label="Biological Evaluation\n(In Vitro & Cell-Based Assays)"]; "analyze" [label="Analyze SAR Data"]; "optimized_lead" [label="Optimized Lead Compound", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"initial_hit" -> "design"; "design" -> "synthesis"; "synthesis" -> "testing"; "testing" -> "analyze"; "analyze" -> "design" [label="Iterative Optimization"]; "analyze" -> "optimized_lead"; }

Caption: Logical flow of a structure-activity relationship (SAR) study.

Conclusion

The piperidine-3-carboxamide hydrochloride scaffold represents a promising starting point for the development of novel, non-covalent proteasome inhibitors. Its synthetic tractability allows for extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties. The detailed protocols provided in this application note offer a comprehensive guide for researchers to explore this chemical space and potentially discover next-generation proteasome inhibitors for the treatment of cancer and other diseases.

References

  • Lawong, A. et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. [Link]

  • Lightcap, E. S. et al. (2000). Proteasome Inhibition Measurements: Clinical Application. Clinical Chemistry. [Link]

  • Lavelin, I. et al. (2009). Discovery of Novel Proteasome Inhibitors Using a High-Content Cell-Based Screening System. PLoS ONE. [Link]

  • Lavelin, I. et al. (2009). Discovery of Novel Proteasome Inhibitors Using a High-Content Cell-Based Screening System. ResearchGate. [Link]

  • Lightcap, E. S. et al. (2000). Proteasome Inhibition Measurements: Clinical Application. ResearchGate. [Link]

  • Lightcap, E. S. et al. (2000). Proteasome inhibition measurements: clinical application. Semantic Scholar. [Link]

  • Gobec, M. et al. (2023). Cyclization of piperidine carboxamides towards final piperidin-3-yl-oxathiazol-2-ones. Acta Pharmaceutica. [Link]

  • Park, H. et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. [Link]

  • Zhao, Y. et al. (2021). Optimization of piperidine constructed peptidyl derivatives as proteasome inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Al-Nakib, T. et al. (1990). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Elliott, P. J. et al. (2003). Assays for proteasome inhibition. Methods in Molecular Medicine. [Link]

  • Elliott, P. J. et al. (2003). Assays for Proteasome Inhibition. ResearchGate. [Link]

  • Engel, R. H. et al. (2016). Proteasome Inhibitors: Structure and Function. Hematology/Oncology Clinics of North America. [Link]

  • Lawong, A. et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed. [Link]

  • Zhou, Y. et al. (2016). Design, synthesis and biological evaluation of novel non-covalent piperidine-containing peptidyl proteasome inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Li, H. et al. (2022). Structure-activity relationship studies of antimalarial Plasmodium proteasome inhibitors – Part II. Bioorganic & Medicinal Chemistry. [Link]

  • Bryan, M. C. et al. (2012). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. [Link]

  • Torka, D. et al. (2013). Flow cytometric assay of proteasome inhibition in whole blood. Molecular Cancer Therapeutics. [Link]

  • Wang, H. et al. (2022). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules. [Link]

  • Sbardella, G. et al. (2022). Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines. International Journal of Molecular Sciences. [Link]

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  • Chauhan, D. et al. (2011). Mechanism of Action of Proteasome Inhibitors and Deacetylase Inhibitors and the Biological Basis of Synergy in Multiple Myeloma. Clinical Cancer Research. [Link]

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Sources

Method

Application Notes and Protocols for N-Alkylation of Piperidine-3-carboxamide Hydrochloride

Audience: Researchers, scientists, and drug development professionals. Abstract: The N-alkylation of piperidine-3-carboxamide hydrochloride is a pivotal transformation in medicinal chemistry, enabling the synthesis of di...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The N-alkylation of piperidine-3-carboxamide hydrochloride is a pivotal transformation in medicinal chemistry, enabling the synthesis of diverse compound libraries for drug discovery. This guide provides a comprehensive overview of robust and versatile experimental protocols for this transformation, including reductive amination, direct alkylation, and Buchwald-Hartwig amination. Each protocol is presented with detailed step-by-step instructions, mechanistic insights, and comparative data to aid in method selection and optimization.

Introduction: The Significance of N-Alkylated Piperidine-3-carboxamides

The piperidine scaffold is a privileged motif in medicinal chemistry, appearing in a vast number of FDA-approved drugs and clinical candidates.[1] Specifically, the piperidine-3-carboxamide core is a versatile building block for creating compounds with a wide range of biological activities, including but not limited to, inhibitors of enzymes and modulators of receptors.[2][3] The N-alkylation of this scaffold is a critical step in drug development as it allows for the introduction of various substituents that can significantly influence a compound's potency, selectivity, solubility, and pharmacokinetic properties.[4]

This document outlines three primary, field-proven methodologies for the N-alkylation of piperidine-3-carboxamide hydrochloride, providing researchers with the necessary details to select and execute the most appropriate synthetic strategy for their specific target molecules.

Core Methodologies for N-Alkylation

The choice of N-alkylation strategy depends on several factors, including the nature of the alkyl group to be introduced, the desired scale of the reaction, and the functional group tolerance of the starting materials.

Reductive Amination: A Mild and Versatile Approach

Reductive amination is a highly reliable and widely employed method for the N-alkylation of secondary amines.[5] This two-step, one-pot reaction involves the initial formation of an iminium ion from the condensation of the piperidine nitrogen with an aldehyde or ketone, followed by in-situ reduction to the corresponding tertiary amine. A key advantage of this method is the prevention of over-alkylation, a common side reaction in direct alkylation methods.[6]

Mechanism Insight: The reaction proceeds through the nucleophilic attack of the secondary amine on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion, which is subsequently reduced by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent due to its selectivity for reducing the iminium ion in the presence of the unreacted carbonyl compound.[6]

Experimental Workflow: Reductive Amination

start Piperidine-3-carboxamide HCl + Aldehyde/Ketone base Base (e.g., Et3N, DIPEA) to free amine start->base Step 1 solvent Anhydrous Solvent (e.g., DCM, THF) base->solvent Step 2 reducing_agent Add NaBH(OAc)3 (portion-wise) solvent->reducing_agent Step 3 reaction Stir at RT (4-24h) reducing_agent->reaction Step 4 workup Aqueous Workup (e.g., NaHCO3) reaction->workup Step 5 extraction Extraction with Organic Solvent workup->extraction Step 6 purification Purification (Column Chromatography) extraction->purification Step 7 product N-Alkylated Product purification->product Step 8

Caption: Workflow for N-alkylation via reductive amination.

Detailed Protocol: Reductive Amination

  • Reaction Setup: To a round-bottom flask, add piperidine-3-carboxamide hydrochloride (1.0 equiv) and the desired aldehyde or ketone (1.1-1.2 equiv).

  • Solvent and Base Addition: Dissolve the solids in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a suitable base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 equiv), to neutralize the hydrochloride salt and liberate the free secondary amine.

  • Reducing Agent Addition: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv) portion-wise at room temperature. The reaction may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4 to 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as DCM or ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated piperidine-3-carboxamide.[5][7]

Direct Alkylation with Alkyl Halides: A Classical Approach

Direct N-alkylation with alkyl halides is a straightforward SN2 reaction.[8] This method is often suitable for introducing simple alkyl groups such as methyl, ethyl, or benzyl. Careful control of reaction conditions is necessary to minimize the risk of over-alkylation, which can lead to the formation of quaternary ammonium salts.[6]

Mechanism Insight: The lone pair of electrons on the piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. A base is required to neutralize the hydrohalic acid that is formed as a byproduct, preventing the protonation of the starting amine.[9]

Experimental Workflow: Direct Alkation

start Piperidine-3-carboxamide HCl + Base (e.g., K2CO3) solvent Anhydrous Solvent (e.g., DMF, ACN) start->solvent Step 1 alkyl_halide Add Alkyl Halide (dropwise) solvent->alkyl_halide Step 2 reaction Stir at RT or Heat (12-24h) alkyl_halide->reaction Step 3 workup Aqueous Workup reaction->workup Step 4 extraction Extraction with Organic Solvent workup->extraction Step 5 purification Purification (Column Chromatography) extraction->purification Step 6 product N-Alkylated Product purification->product Step 7

Caption: Workflow for N-alkylation via direct alkylation.

Detailed Protocol: Direct Alkylation

  • Reaction Setup: In a round-bottom flask, suspend piperidine-3-carboxamide hydrochloride (1.0 equiv) and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv) in an anhydrous solvent like N,N-dimethylformamide (DMF) or acetonitrile (ACN).[10]

  • Alkyl Halide Addition: Add the alkyl halide (1.1-1.5 equiv) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50-80 °C for 12 to 24 hours, depending on the reactivity of the alkyl halide. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration and Purification: Filter and concentrate the organic phase under reduced pressure. Purify the residue by flash column chromatography.[7]

Buchwald-Hartwig Amination: For Aryl and Heteroaryl Groups

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11] This method is particularly valuable for the N-arylation and N-heteroarylation of piperidines, which are often challenging to achieve through classical methods.[12]

Mechanism Insight: The catalytic cycle involves the oxidative addition of the aryl/heteroaryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-aryl piperidine and regenerates the Pd(0) catalyst. The choice of phosphine ligand is crucial for the success of the reaction.[13]

Experimental Workflow: Buchwald-Hartwig Amination

start Piperidine-3-carboxamide HCl + Aryl/Heteroaryl Halide catalyst Pd Catalyst & Ligand (e.g., Pd2(dba)3, XPhos) start->catalyst Step 1 base Base (e.g., NaOtBu, K3PO4) catalyst->base Step 2 solvent Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane) base->solvent Step 3 reaction Heat under Inert Atmosphere (80-110°C) solvent->reaction Step 4 workup Cool and Filter reaction->workup Step 5 extraction Aqueous Workup and Extraction workup->extraction Step 6 purification Purification (Column Chromatography) extraction->purification Step 7 product N-Aryl/Heteroaryl Product purification->product Step 8

Sources

Application

Introduction: The PROTAC Revolution and the Significance of the Piperidine Scaffold

An in-depth guide to the synthesis of Cereblon (CRBN)-recruiting PROTACs utilizing Piperidine-3-carboxamide hydrochloride as a foundational building block. Proteolysis-targeting chimeras (PROTACs) represent a paradigm sh...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of Cereblon (CRBN)-recruiting PROTACs utilizing Piperidine-3-carboxamide hydrochloride as a foundational building block.

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules act as a bridge, simultaneously binding a target protein and an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the POI, marking it for destruction by the cell's native quality control machinery, the 26S proteasome.[1] This event-driven mechanism allows for the catalytic degradation of targets, including those previously considered "undruggable."[1][3]

Among the handful of E3 ligases successfully hijacked for targeted protein degradation, Cereblon (CRBN) has become a mainstay in PROTAC design.[4][5][6] Ligands for CRBN are often derived from immunomodulatory imide drugs (IMiDs), such as thalidomide and pomalidomide.[5][7] A key structural component of these ligands is the 3-aminopiperidine-2,6-dione glutarimide ring, which is essential for binding to CRBN.

Piperidine-3-carboxamide hydrochloride, also known as 3-aminopiperidine-2,6-dione hydrochloride, is a critical starting material for synthesizing these CRBN-recruiting moieties.[8][9] The incorporation of the piperidine ring is not merely a synthetic necessity; it imparts valuable structural properties to the final PROTAC. Rigid scaffolds, such as those containing piperidine or piperazine, can reduce the conformational flexibility of the linker, pre-organizing the PROTAC into a bioactive conformation that promotes the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[10] This can lead to significant improvements in degradation potency and metabolic stability.[10]

This guide provides a detailed protocol for the synthesis of CRBN-recruiting PROTACs, starting from the foundational building block, Piperidine-3-carboxamide hydrochloride.

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Recruitment PROTAC PROTAC (Warhead-Linker-E3 Ligand) E3 E3 Ligase Complex (CRBN) PROTAC->E3 Recycled PROTAC->Ternary E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination E2 E2 (Ub-conjugating enzyme) E2->Ternary Brings Ub Ub Ubiquitin (Ub) Ub->E2 Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: The PROTAC mechanism of action.

Protocol 1: Synthesis of a Pomalidomide-Based CRBN Ligand with Linker Attachment Point

This protocol details the foundational step: the synthesis of a functionalized pomalidomide core from Piperidine-3-carboxamide hydrochloride. This involves a condensation reaction followed by reduction. The resulting molecule contains a primary amine, serving as a versatile exit vector for subsequent linker conjugation.

Materials and Reagents
Reagent/MaterialSupplierPurpose
Piperidine-3-carboxamide hydrochlorideCommercial vendorsCRBN ligand precursor
3-Nitrophthalic anhydrideCommercial vendorsPrecursor for the pomalidomide aromatic core
Acetic Acid (Glacial)Commercial vendorsSolvent and catalyst for condensation
Sodium Acetate (NaOAc)Commercial vendorsBase for condensation reaction
Palladium on Carbon (Pd/C, 10%)Commercial vendorsCatalyst for nitro group reduction
Hydrogen Gas (H₂)Gas CylinderReducing agent
Dimethylformamide (DMF), AnhydrousCommercial vendorsSolvent for reduction
Ethyl Acetate (EtOAc)Commercial vendorsSolvent for extraction and chromatography
HexanesCommercial vendorsCo-solvent for chromatography
Dichloromethane (DCM)Commercial vendorsSolvent
Saturated Sodium Bicarbonate (NaHCO₃)In-house prepAqueous workup
BrineIn-house prepAqueous workup
Anhydrous Magnesium Sulfate (MgSO₄)Commercial vendorsDrying agent
Silica Gel (230-400 mesh)Commercial vendorsStationary phase for column chromatography
Thin Layer Chromatography (TLC) platesCommercial vendorsReaction monitoring
Round-bottom flasks, magnetic stir bars, condenserGlassware supplierReaction vessels
Hydrogenation Apparatus (e.g., Parr shaker)Equipment supplierFor reduction under H₂ pressure
Rotary EvaporatorEquipment supplierSolvent removal
Step-by-Step Methodology

Part A: Condensation to form 4-Nitro-thalidomide intermediate

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add Piperidine-3-carboxamide hydrochloride (1.0 eq), 3-nitrophthalic anhydride (1.05 eq), and sodium acetate (1.2 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent (approx. 0.1 M concentration relative to the starting material).

  • Reaction: Heat the mixture to reflux (approx. 120 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 4-12 hours). The condensation reaction forms the glutarimide ring structure.[11]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice-water, which should cause the product to precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the 4-nitro-thalidomide intermediate. This product can often be used in the next step without further purification.

Part B: Reduction to form Pomalidomide (4-Amino-thalidomide)

  • Reaction Setup: Place the 4-nitro-thalidomide intermediate (1.0 eq) in a suitable pressure vessel for hydrogenation.

  • Catalyst and Solvent: Carefully add 10% Pd/C (approx. 10% by weight of the starting material) under an inert atmosphere (e.g., nitrogen or argon). Add anhydrous DMF to dissolve the starting material.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with H₂ (typically 50 psi) and shake or stir vigorously at room temperature. The reduction of the nitro group to a primary amine is typically complete within 6-18 hours.[8][11] Monitor by LC-MS to confirm the disappearance of the starting material.

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional DMF or DCM to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product, pomalidomide, can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes or DCM/Methanol to yield the pure product.

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Piperidine-3-carboxamide HCl + 3-Nitrophthalic Anhydride Step1 Step 1: Condensation (AcOH, NaOAc, Reflux) Start->Step1 Intermediate1 Intermediate: 4-Nitro-thalidomide Step1->Intermediate1 Step2 Step 2: Reduction (H₂, Pd/C, DMF) Intermediate1->Step2 CRBN_Ligand CRBN Ligand: Pomalidomide Step2->CRBN_Ligand Step3 Step 3: Amide Coupling (HATU, DIPEA, DMF) CRBN_Ligand->Step3 Linker Bifunctional Linker (e.g., PEG-COOH) Linker->Step3 Intermediate2 Intermediate: CRBN-Linker Conjugate Step3->Intermediate2 Step4 Step 4: Amide Coupling (HATU, DIPEA, DMF) Intermediate2->Step4 POI_Ligand POI Binder (e.g., JQ1-NH₂) POI_Ligand->Step4 Final_PROTAC Final PROTAC Step4->Final_PROTAC

Figure 2: General workflow for PROTAC synthesis.

Protocol 2: PROTAC Assembly via Amide Bond Formation

With the functionalized CRBN ligand in hand, the next stage is the sequential attachment of the linker and the POI-binding ligand. Amide bond formation is a robust and widely used method for this conjugation.[12]

Additional Materials
  • Synthesized Pomalidomide (from Protocol 1)

  • Bifunctional Linker (e.g., Boc-NH-PEG4-COOH)

  • POI-binding ligand with a suitable functional group (e.g., (+)-JQ1 with a carboxylic acid handle)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • High-Performance Liquid Chromatography (HPLC) for final purification

Step-by-Step Methodology

Part A: Linker Attachment to CRBN Ligand

  • Activation: In a clean, dry flask under an inert atmosphere, dissolve the bifunctional linker (e.g., Boc-NH-PEG4-COOH) (1.2 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Coupling: Add a solution of pomalidomide (from Protocol 1) (1.0 eq) in anhydrous DMF to the activated linker solution.

  • Reaction: Stir the reaction at room temperature and monitor by LC-MS. The reaction is typically complete in 4-12 hours.[10]

  • Work-up and Purification: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain the Boc-protected CRBN-linker conjugate.

Part B: Boc Deprotection

  • Reaction: Dissolve the purified Boc-protected conjugate in a solution of 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Monitoring: Stir at room temperature for 1-2 hours until LC-MS analysis confirms the complete removal of the Boc protecting group.

  • Work-up: Concentrate the solution under reduced pressure to remove the TFA and DCM. The resulting amine-functionalized CRBN-linker intermediate is often carried forward as the TFA salt.

Part C: Final PROTAC Assembly

  • Activation: In a separate flask, dissolve the POI-binding ligand with a carboxylic acid handle (e.g., a derivative of (+)-JQ1) (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15-20 minutes.

  • Coupling: Add the deprotected CRBN-linker intermediate (1.1 eq) to the activated POI ligand solution. Note: Additional DIPEA may be needed to neutralize the TFA salt.

  • Reaction & Purification: Stir the reaction at room temperature until completion as monitored by LC-MS. The final PROTAC is then purified to >95% purity using preparative reverse-phase HPLC.

Characterization and Validation

The identity, purity, and structure of all intermediates and the final PROTAC must be rigorously confirmed.

TechniquePurpose
LC-MS Liquid Chromatography-Mass Spectrometry: Used extensively to monitor reaction progress, assess the purity of fractions during chromatography, and confirm the molecular weight of the desired product.
¹H and ¹³C NMR Nuclear Magnetic Resonance Spectroscopy: Essential for structural elucidation. Confirms the covalent structure of the final compound and key intermediates by analyzing chemical shifts, integrations, and coupling constants.
HRMS High-Resolution Mass Spectrometry: Provides a highly accurate mass measurement, which is used to confirm the elemental composition of the synthesized PROTAC.
Preparative HPLC High-Performance Liquid Chromatography: The standard method for purifying the final PROTAC to the high degree of purity (>95%) required for biological assays.
Biological Assays Western Blot / Proteomics: To confirm the degradation of the target protein in a cellular context.[13] DC₅₀/Dₘₐₓ Determination: To quantify the potency and efficacy of the PROTAC degrader.[14]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low yield in condensation step Incomplete reaction; moisture in reagents.Ensure anhydrous conditions. Increase reaction time or temperature moderately. Confirm the quality of starting materials.
Incomplete reduction of nitro group Inactivated or insufficient Pd/C catalyst; insufficient H₂ pressure.Use fresh catalyst. Ensure the reaction vessel is properly sealed and purged. Increase hydrogen pressure or reaction time.
Low yield in amide coupling steps Incomplete activation of carboxylic acid; steric hindrance; low reactivity.Ensure anhydrous solvents (DMF). Allow sufficient time for activation before adding the amine. Consider alternative coupling reagents (e.g., HBTU, COMU).
Multiple side products Non-specific reactions; degradation of starting materials or product.Run reactions under an inert atmosphere. Check the stability of reagents. Optimize stoichiometry to avoid excess coupling agents or base.
Difficulty in purification Co-eluting impurities; poor solubility.Optimize the chromatography mobile phase. For final purification, reverse-phase HPLC is highly recommended. For solubility issues, try different solvent systems (e.g., with DMSO).
No target degradation in cell assays Incorrect PROTAC structure; low cell permeability; unstable PROTAC.Re-verify the structure by NMR and HRMS. Assess physicochemical properties (logP, solubility). Test PROTAC stability in cell media or buffer.[7] Synthesize analogs with different linkers.[14]

References

  • ChemRxiv. (2023). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide.
  • Baek, J. H., et al. (2022). Discovery of E3 Ligase Ligands for Target Protein Degradation. PMC - PubMed Central.
  • BenchChem. (2025). Application Notes and Protocols for "Piperidine-C-Pip-C2-Pip-C2-OH" in PROTAC Synthesis.
  • Sigma-Aldrich. (n.d.). Design the Perfect PROTAC®.
  • Angelis, F. D., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry.
  • ResearchGate. (n.d.). Experimental pK a values of piperazine-containing PROTACs.
  • BenchChem. (2025). A Technical Guide to the Synthesis of Thalidomide-Based PROTAC Building Blocks.
  • Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PMC - PubMed Central.
  • Ciulli, A., et al. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). Degrader Building Blocks with IAP In Silico-Derived Ligands.
  • BenchChem. (2025). A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design.
  • Medicinal Chemistry Research. (2025). Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex.
  • SYNthesis med chem. (n.d.). PROTACs & Molecular Glues.
  • National Institutes of Health. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs.
  • Lawong, A., et al. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central.
  • MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K.
  • Liu, Z., et al. (n.d.). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. PMC - NIH.
  • Shrestha, S., et al. (2025). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. ResearchGate.
  • National Institutes of Health. (n.d.). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands.
  • BMC Infectious Diseases. (n.d.). In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5.
  • ResearchGate. (n.d.). (PDF) Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs.
  • BenchChem. (2025). Revolutionizing Drug Discovery: A Step-by-Step Guide to PROTAC Linker Attachment.
  • ACS Publications. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs | Journal of Medicinal Chemistry.
  • ResearchGate. (2025). (PDF) PROTAC unleashed: Unveiling the synthetic approaches and potential therapeutic applications.
  • ResearchGate. (2024). (PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K.
  • ResearchGate. (2023). (PDF) Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs.
  • PubMed. (n.d.). Design and synthesis of 3,3-piperidine hydroxamate analogs as selective TACE inhibitors.
  • National Institutes of Health. (n.d.). Applications of Covalent Chemistry in Targeted Protein Degradation.
  • MDPI. (2024). From PROTAC to TPD: Advances and Opportunities in Targeted Protein Degradation.

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Method

Application Notes &amp; Protocols: The Strategic Use of Piperidine-3-carboxamide Hydrochloride in the Synthesis of Novel Renin Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: Targeting the Apex of the RAAS Cascade The Renin-Angiotensin-Aldosterone System (RAAS) is a fundamental hormonal cascade that governs the regu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Apex of the RAAS Cascade

The Renin-Angiotensin-Aldosterone System (RAAS) is a fundamental hormonal cascade that governs the regulation of blood pressure and electrolyte balance.[1] Renin, an aspartyl protease, catalyzes the first and rate-limiting step in this pathway: the cleavage of angiotensinogen to form angiotensin I.[1][2] This singular specificity makes renin a prime target for therapeutic intervention in cardiovascular diseases, particularly hypertension. Direct renin inhibitors block the RAAS at its origin, a strategy that may offer therapeutic advantages over agents acting downstream, such as ACE inhibitors.[2][3]

The development of orally bioavailable, potent, and specific renin inhibitors has been a long-standing goal in medicinal chemistry.[3][4] Aliskiren, the first drug in this class to receive marketing approval, validated this therapeutic approach and spurred further research.[3][4][5][6] In the rational design of new renin inhibitors, chemists frequently employ rigid heterocyclic scaffolds to orient key pharmacophoric elements for optimal interaction with the enzyme's active site. The piperidine-3-carboxamide moiety has emerged as a particularly valuable building block in this endeavor.[7][8] Its defined stereochemistry, conformational rigidity, and versatile chemical handles allow for the systematic exploration of the chemical space around the renin active site.

This guide provides a detailed overview of the strategic application of piperidine-3-carboxamide hydrochloride in the synthesis of renin inhibitors, complete with detailed experimental protocols and mechanistic insights.

The Renin-Angiotensin-Aldosterone System (RAAS) Pathway

Directly inhibiting renin prevents the formation of Angiotensin I, thereby blocking the entire downstream cascade that leads to vasoconstriction and elevated blood pressure.[1][3]

RAAS_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Catalyzes AngII Angiotensin II AngI->AngII Catalyzes Effects Vasoconstriction, Aldosterone Release, Increased Blood Pressure AngII->Effects Leads to Renin Renin Renin->AngI ACE ACE ACE->AngII Inhibitor Renin Inhibitors (e.g., Aliskiren) Inhibitor->Renin Inhibit

Caption: The RAAS cascade and the point of intervention for direct renin inhibitors.

Strategic Importance of the Piperidine-3-carboxamide Scaffold

The piperidine-3-carboxamide scaffold is not merely a structural component; it is a strategic tool in drug design. Its utility stems from several key features:

  • Conformational Rigidity: The piperidine ring provides a stable, chair-like conformation that reduces the entropic penalty upon binding to the target protein, often leading to higher affinity.

  • 3D Vectorial Orientation: The carboxamide group at the 3-position projects into a specific vector in 3D space. This allows chemists to precisely position other functional groups to interact with key residues in the P1', P2', and P3 pockets of the renin active site.[7]

  • Versatile Chemical Handle: The primary amide and the secondary amine of the piperidine ring serve as orthogonal points for chemical modification. The secondary amine is a nucleophile, readily participating in amide coupling, reductive amination, or arylation reactions to build out the inhibitor's structure.

  • Chirality: The stereocenter at the 3-position is critical for biological activity. Using an enantiomerically pure starting material, such as (S)-piperidine-3-carboxamide hydrochloride, ensures stereospecific interactions with the chiral environment of the enzyme's active site.[8]

Synthetic Workflow: Amide Bond Formation

The most common and pivotal step in utilizing piperidine-3-carboxamide hydrochloride is its coupling with a carboxylic acid partner. This forms a new, more complex amide that constitutes the core of the target renin inhibitor. As the starting material is a hydrochloride salt, the piperidine's secondary amine must be liberated in situ using a non-nucleophilic base before it can react.

Synthetic_Workflow Start Piperidine-3-carboxamide Hydrochloride Coupling Amide Coupling Reaction (e.g., HATU or EDC/HOBt) + Base (e.g., DIPEA) Start->Coupling Acid Carboxylic Acid Partner (R-COOH) Acid->Coupling Product Renin Inhibitor Precursor (Piperidine-Core Amide) Coupling->Product EDC_Mechanism cluster_0 Activation Step cluster_1 Reaction Pathways Acid R-COOH Carboxylic Acid O_Acyl O-Acylisourea (Highly Reactive Intermediate) Acid->O_Acyl +EDC, -H⁺ EDC EDC Carbodiimide Amide R-CO-NH-R' Desired Amide O_Acyl->Amide + Amine HOBT_Ester HOBt-Active Ester (Stable Intermediate) O_Acyl->HOBT_Ester + HOBt Side_Product N-Acylurea (Side Product) O_Acyl->Side_Product Rearrangement Amine R'-NH₂ Piperidine Amine HOBT HOBt HOBT_Ester->Amide + Amine

Sources

Application

Application Notes and Protocols for the Development of ALK Inhibitors Utilizing Piperidine-3-Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract Anaplastic Lymphoma Kinase (ALK) is a clinically validated receptor tyrosine kinase and a key oncogenic driver in various cancers, most notably Non...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anaplastic Lymphoma Kinase (ALK) is a clinically validated receptor tyrosine kinase and a key oncogenic driver in various cancers, most notably Non-Small Cell Lung Cancer (NSCLC).[1][2] The development of targeted ALK inhibitors has revolutionized the treatment landscape for patients with ALK-positive malignancies.[3][4] This document provides a comprehensive guide for the development of novel ALK inhibitors based on the promising Piperidine-3-carboxamide scaffold. This scaffold has been identified through high-throughput screening and has demonstrated significant potential for developing potent and selective ALK inhibitors.[5][6] We will detail the underlying scientific rationale, step-by-step experimental protocols, and data interpretation to guide researchers in this field.

Introduction: ALK as a Therapeutic Target

The ALK gene encodes a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[7] In several cancers, chromosomal rearrangements lead to the formation of fusion genes, such as EML4-ALK in NSCLC, resulting in a constitutively active ALK fusion protein.[7] This aberrant kinase activity drives tumor growth and survival by activating downstream signaling pathways, including the RAS/ERK, PI3K/AKT, and JAK/STAT pathways.[1][8] Therefore, inhibiting the kinase activity of ALK is a highly effective therapeutic strategy.[1][3]

First-generation ALK inhibitors like crizotinib have shown significant clinical benefit; however, the emergence of acquired resistance, often through secondary mutations in the ALK kinase domain, has necessitated the development of next-generation inhibitors.[3][9] The Piperidine-3-carboxamide scaffold has emerged as a valuable starting point for designing novel ALK inhibitors with improved potency and the ability to overcome resistance mutations.[10][11]

The Piperidine-3-carboxamide Scaffold: A Privileged Structure for ALK Inhibition

High-throughput screening identified Piperidine-3-carboxamide as a novel and potent inhibitor of ALK.[5][6] X-ray co-crystal structures of early derivatives with the ALK kinase domain revealed a unique binding mode, where the inhibitor stabilizes an unusual DFG-shifted conformation, providing access to an extended hydrophobic pocket.[5][12] This distinct binding mechanism offers opportunities for developing highly selective inhibitors with favorable pharmacological properties.

Structure-activity relationship (SAR) studies have demonstrated that modifications to both the piperidine ring and the carboxamide substituent can significantly impact potency and selectivity against related kinases like the insulin-like growth factor-1 receptor (IGF1R).[5][6] The piperidine moiety, while not directly interacting with the active site, is crucial for establishing the desired pharmacological profile of the molecule.[13]

Experimental Protocols

Chemical Synthesis of Piperidine-3-carboxamide Derivatives

The synthesis of Piperidine-3-carboxamide-based ALK inhibitors typically involves a multi-step process. The following is a generalized protocol that can be adapted based on the desired final compound.

Workflow for the Synthesis of Piperidine-3-carboxamide Derivatives

cluster_0 Core Synthesis cluster_1 Functionalization A Starting Materials (e.g., Piperidine-3-carboxylic acid derivatives) B Protection of Functional Groups A->B Standard protecting group chemistry C Amide Coupling Reaction B->C Coupling agents (e.g., HATU, HOBt) D Deprotection C->D Appropriate deprotection conditions E Introduction of Diversity Elements D->E Various synthetic transformations (e.g., Suzuki coupling, Buchwald-Hartwig amination) F Purification and Characterization E->F Chromatography (e.g., HPLC), NMR, MS G Piperidine-3-carboxamide ALK Inhibitor F->G Final Compound

Caption: Generalized synthetic workflow for Piperidine-3-carboxamide ALK inhibitors.

Protocol:

  • Protection of the Piperidine Nitrogen: Start with a commercially available or synthesized piperidine-3-carboxylic acid derivative. Protect the piperidine nitrogen with a suitable protecting group (e.g., Boc anhydride) to prevent side reactions in subsequent steps.

  • Amide Bond Formation: Activate the carboxylic acid group of the protected piperidine derivative using a coupling agent (e.g., HATU, HOBt) and react it with a desired amine to form the carboxamide bond.

  • Deprotection: Remove the protecting group from the piperidine nitrogen under appropriate conditions (e.g., TFA for Boc deprotection).

  • Functionalization of the Piperidine Nitrogen: Introduce various substituents on the piperidine nitrogen via reactions like Suzuki coupling or Buchwald-Hartwig amination to explore the SAR.

  • Purification and Characterization: Purify the final compounds using techniques such as flash chromatography or preparative HPLC. Confirm the structure and purity of the synthesized compounds using NMR spectroscopy and mass spectrometry.

In Vitro Biochemical Kinase Assay

This assay determines the direct inhibitory activity of the synthesized compounds against the ALK enzyme.

Workflow for In Vitro Kinase Assay

A Prepare Assay Plate B Add Recombinant ALK Enzyme A->B C Add Test Compound (Varying Concentrations) B->C D Add Substrate and ATP to Initiate Reaction C->D E Incubate at 30°C D->E F Stop Reaction and Detect Signal E->F G Data Analysis (IC50 Calculation) F->G

Caption: Workflow for a typical in vitro ALK kinase inhibition assay.

Protocol:

  • Assay Setup: In a 96-well plate, add the test compounds at various concentrations. Include a positive control (a known ALK inhibitor like Crizotinib) and a negative control (DMSO vehicle).[14]

  • Enzyme Addition: Add recombinant ALK enzyme to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding a peptide substrate and ATP.[14]

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).[14]

  • Signal Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA-based detection with a phospho-specific antibody or luminescence-based assays that measure ATP consumption.[14]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay evaluates the ability of the compounds to inhibit the growth of cancer cells that are dependent on ALK signaling.

Protocol:

  • Cell Seeding: Seed ALK-positive cancer cell lines (e.g., H3122, H2228, Karpas-299) in 96-well plates and allow them to adhere overnight.[11][14]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include appropriate controls.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).[14]

  • Viability Assessment: Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the data on a dose-response curve.

Western Blot Analysis of ALK Signaling

This protocol is used to confirm that the compounds inhibit ALK activity within the cell by assessing the phosphorylation status of ALK and its downstream signaling proteins.

Workflow for Western Blot Analysis

A Treat Cells with Inhibitor B Lyse Cells and Quantify Protein A->B C SDS-PAGE and Protein Transfer B->C D Antibody Incubation (Primary and Secondary) C->D E Signal Detection and Imaging D->E

Caption: General workflow for Western blot analysis of ALK signaling.

Protocol:

  • Cell Treatment and Lysis: Treat ALK-positive cells with the test compound at various concentrations for a defined period. Lyse the cells to extract total protein.[14]

  • Protein Quantification: Determine the protein concentration in each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[14]

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for phosphorylated ALK (p-ALK), total ALK, phosphorylated downstream targets (e.g., p-STAT3, p-AKT, p-ERK), and their total protein counterparts. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.[14]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14] The reduction in the levels of phosphorylated proteins upon treatment with the inhibitor indicates target engagement and pathway inhibition.

Data Presentation and Interpretation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Example Data Summary for a Novel Piperidine-3-carboxamide ALK Inhibitor

Compound IDALK IC50 (nM)H3122 Cell Proliferation GI50 (nM)Selectivity vs. IGF1R (Fold)
Lead Compound X 1050>100
Crizotinib 25100~10

This table allows for a direct comparison of the potency and selectivity of a new compound against a known standard.

ALK Signaling Pathway

Understanding the ALK signaling network is crucial for interpreting experimental results.

ALK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein (e.g., EML4-ALK) RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis

Caption: Simplified ALK signaling pathway in cancer.

Constitutive activation of the ALK fusion protein leads to the phosphorylation and activation of several downstream signaling cascades, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.[1][8] These pathways collectively promote cell proliferation, survival, and angiogenesis, which are hallmarks of cancer. Effective ALK inhibitors block the initial phosphorylation event, thereby shutting down these pro-tumorigenic signals.

Conclusion

The Piperidine-3-carboxamide scaffold represents a highly promising starting point for the development of the next generation of ALK inhibitors. By following the detailed protocols and understanding the underlying scientific principles outlined in these application notes, researchers can effectively design, synthesize, and evaluate novel compounds with the potential for improved potency, selectivity, and the ability to overcome clinical resistance.

References

  • Inhibition of ALK Signaling for Cancer Therapy. AACR Journals. Available from: [Link]

  • Wang P, Cai J, Chen J, Li L, Sun C, Xue B, Ji M. 3D-QSAR and docking studies of piperidine carboxamide derivatives as ALK inhibitors. Medicinal Chemistry Research. 2014;23(5):2576-83. Available from: [Link]

  • Rosso A, Costa FM, P-Lorgna V, et al. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments. Ther Adv Med Oncol. 2016;8(3):217-30. Available from: [Link]

  • Bossi A, Ciomei M, Ciavolella A, et al. Crystal structures of anaplastic lymphoma kinase in complex with ATP competitive inhibitors. Biochemistry. 2010;49(32):6813-25. Available from: [Link]

  • Schönherr C, Ruuth K, Kamaraj S, et al. ALK: a tyrosine kinase target for cancer therapy. Expert Rev Anticancer Ther. 2017;17(10):929-941. Available from: [Link]

  • Johnson TW, Richardson PF, Bailey S, et al. Design of Potent and Selective Inhibitors to Overcome Clinical Anaplastic Lymphoma Kinase Mutations Resistant to Crizotinib. J Med Chem. 2014;57(11):4720-44. Available from: [Link]

  • ALK signaling pathway. ALK activates multiple pathways, including... ResearchGate. Available from: [Link]

  • Bryan MC, Whittington DA, Doherty EM, et al. Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. J Med Chem. 2012;55(4):1688-97. Available from: [Link]

  • What is ALK? An Ultimate Guide. Massive Bio. Available from: [Link]

  • Chantry D. Targeting ALK in Cancer: Therapeutic Potential of Proapoptotic Peptides. Cancers (Basel). 2019;11(3):285. Available from: [Link]

  • Zhang YK, Tong JB, Luo MX, et al. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arab J Chem. 2024;17(9):105863. Available from: [Link]

  • Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. OUCI. Available from: [Link]

  • Bryan MC, Whittington DA, Doherty EM, et al. Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. J Med Chem. 2012;55(4):1688-97. Available from: [Link]

  • Li Y, Wang Z, Chen J, et al. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. 2023. Available from: [Link]

  • Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Omega. 2020;5(49):31735-46. Available from: [Link]

  • Drug Design for ALK-Positive NSCLC: an Integrated Pharmacophore-Based 3D QSAR and Virtual Screening Strategy. Appl Biochem Biotechnol. 2018;185(3):682-701. Available from: [Link]

  • Advancements of ALK inhibition of non-small cell lung cancer: a literature review. Ann Transl Med. 2021;9(18):1487. Available from: [Link]

  • Crystal Structures of Anaplastic Lymphoma Kinase in Complex with ATP Competitive Inhibitors. ResearchGate. Available from: [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. R Discovery. Available from: [Link]

  • Li Y, Wang Z, Chen J, et al. Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. 2023. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2022;27(19):6461. Available from: [Link]

  • Machine Learning and Integrative Structural Dynamics Identify Potent ALK Inhibitors from Natural Compound Libraries. Int J Mol Sci. 2024;25(13):7109. Available from: [Link]

  • Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Figshare. Available from: [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chem Biol. 2021;28(10):1449-1459.e8. Available from: [Link]

  • The Use of Anaplastic Lymphoma Kinase Inhibitors in Non-Small-Cell Lung Cancer Treatment—Literature Review. Cancers (Basel). 2022;14(20):5047. Available from: [Link]

  • Insights into novel treatment strategies for early-stage ALK-positive NSCLC. VJOncology. Available from: [Link]

  • What is ALK-positive lung cancer? Understanding Diagnosis. LCFA. Available from: [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. OUCI. Available from: [Link]

  • Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation. Molecules. 2024;29(13):3100. Available from: [Link]

  • (A) Representative type-I1/2 ALK inhibitors with the piperidine... ResearchGate. Available from: [Link]

  • The chemical structures of common reported ALK inhibitors. ResearchGate. Available from: [Link]

  • Guidelines for clinical practice of ALK fusion detection in non-small-cell lung cancer. J Hematol Oncol. 2021;14(1):64. Available from: [Link]

  • ALK-rearrangements and testing methods in non-small cell lung cancer: a review. J Thorac Dis. 2014;6(Suppl 5):S530-7. Available from: [Link]

  • x-ray crystallography & cocrystals of targets & ligands. YouTube. Available from: [Link]

  • ALK - Biomarker Consortium. OncLive. Available from: [Link]

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Method

Advanced Application Notes for Piperidine-3-Carboxamide Hydrochloride in the Development of Human Platelet Aggregation Inhibitors

Introduction: The Critical Role of Platelet Aggregation in Thrombosis and the Therapeutic Promise of Piperidine-3-Carboxamide Derivatives Platelets, or thrombocytes, are anucleated blood cells that play a pivotal role in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Platelet Aggregation in Thrombosis and the Therapeutic Promise of Piperidine-3-Carboxamide Derivatives

Platelets, or thrombocytes, are anucleated blood cells that play a pivotal role in hemostasis, the process that halts bleeding at the site of vascular injury. However, dysregulated platelet activation and aggregation can lead to the formation of pathological thrombi, which are the underlying cause of ischemic events such as myocardial infarction and stroke. Consequently, the development of effective antiplatelet therapies is a cornerstone of cardiovascular medicine.

The piperidine-3-carboxamide scaffold has emerged as a promising pharmacophore for the design of novel human platelet aggregation inhibitors.[1][2] These compounds, often referred to as nipecotamides, have demonstrated the ability to interfere with critical signaling pathways in platelet activation.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of piperidine-3-carboxamide hydrochloride and its derivatives as inhibitors of human platelet aggregation. It offers detailed protocols for their synthesis, in vitro evaluation, and mechanistic characterization, grounded in established scientific principles and methodologies.

Molecular Mechanism of Action: Targeting Platelet Signaling Cascades

The antiplatelet effects of piperidine-3-carboxamide derivatives are believed to stem from their interaction with specific sites on the platelet membrane, potentially interfering with key signaling events.[1] While the precise receptor target is an area of ongoing investigation, structure-activity relationship (SAR) studies suggest that these compounds may interact with anionic sites on the platelet surface.[1] This interaction can disrupt the downstream signaling cascades initiated by physiological agonists like adenosine diphosphate (ADP) and collagen.

One proposed mechanism involves the inhibition of phosphoinositide turnover, which leads to a reduction in the generation of inositol trisphosphate (IP3).[3] IP3 is a critical second messenger that mobilizes intracellular calcium, a key event in platelet activation. By attenuating the rise in intracellular calcium, piperidine-3-carboxamide derivatives can effectively dampen the platelet response to agonists.

Signaling Pathways in Platelet Aggregation

The following diagram illustrates the key signaling pathways initiated by ADP and collagen, which are common targets for antiplatelet agents.

Platelet_Aggregation_Pathways cluster_agonists Agonists cluster_receptors Receptors cluster_signaling Intracellular Signaling cluster_response Platelet Response ADP ADP P2Y12 P2Y12 ADP->P2Y12 binds Collagen Collagen GPVI GPVI Collagen->GPVI binds PLC Phospholipase C (PLC) P2Y12->PLC activates GPVI->PLC activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 generates Ca2_release Ca²⁺ Release from Dense Stores IP3->Ca2_release triggers Integrin_activation Integrin αIIbβ3 Activation Ca2_release->Integrin_activation leads to Aggregation Aggregation Integrin_activation->Aggregation mediates Piperidine Piperidine-3-carboxamide Hydrochloride Piperidine->PLC inhibits

Sources

Application

Application Notes and Protocols: High-Throughput Screening Assays for Piperidine-3-Carboxamide Derivatives

Introduction: The Versatility of the Piperidine-3-Carboxamide Scaffold in Drug Discovery The piperidine-3-carboxamide scaffold is a privileged structural motif in modern medicinal chemistry, demonstrating a remarkable ca...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Piperidine-3-Carboxamide Scaffold in Drug Discovery

The piperidine-3-carboxamide scaffold is a privileged structural motif in modern medicinal chemistry, demonstrating a remarkable capacity for interaction with a diverse array of biological targets. Its inherent three-dimensional structure and the synthetic tractability of its core allow for the generation of extensive chemical libraries, making it a cornerstone for hit-finding campaigns. Derivatives of this scaffold have been identified as potent modulators of enzymes crucial in oncology, inflammation, and infectious diseases. For instance, various N-arylpiperidine-3-carboxamide derivatives have been shown to induce a senescence-like phenotype in melanoma cells, highlighting their potential in cancer therapy.[1][2][3] Research has also uncovered their roles as inhibitors of targets such as anaplastic lymphoma kinase (ALK), the proteasome, and cathepsin K.[4][5][6]

Given the broad therapeutic potential, robust and efficient high-throughput screening (HTS) assays are paramount for the identification and characterization of novel, potent, and selective piperidine-3-carboxamide-based inhibitors. This document provides detailed application notes and protocols for several HTS assay formats suited for key target classes associated with this scaffold, including kinases, poly (ADP-ribose) polymerases (PARPs), and nicotinamide phosphoribosyltransferase (NAMPT).

Guiding Principle: Assay Selection Based on Target Biology

The choice of an HTS assay is fundamentally dictated by the mechanism of the target enzyme or protein interaction. For the enzyme classes frequently targeted by piperidine-3-carboxamide derivatives, several homogenous (no-wash) assay technologies are particularly well-suited due to their sensitivity, scalability to 384- and 1536-well formats, and robustness in the presence of library compounds.[7][8] These include Fluorescence Polarization (FP), Homogeneous Time-Resolved Fluorescence (HTRF), and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).

Section 1: Kinase Inhibitor Screening

Kinases are a major class of enzymes targeted in drug discovery, and many piperidine-carboxamide derivatives have been explored for their kinase inhibitory potential.[4] HTRF assays are exceptionally well-suited for screening kinase inhibitors due to their high signal-to-background ratio and reduced interference from fluorescent compounds.[9][10]

Application Note 1: HTRF Assay for Kinase Activity

Principle: This assay quantifies the phosphorylation of a biotinylated substrate peptide by the kinase of interest. The detection system uses a Europium cryptate (Eu³⁺)-labeled anti-phospho-specific antibody (donor) and streptavidin-coupled XL665 (acceptor). When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor leads to Fluorescence Resonance Energy Transfer (FRET) to the acceptor, generating a specific, time-resolved signal. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the HTRF signal.[10][11]

Workflow Diagram: HTRF Kinase Inhibition Assay

HTRF_Kinase_Workflow cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Compound Piperidine-3-carboxamide Library Compound Kinase Kinase Enzyme (e.g., ALK) Mix Dispense & Incubate: Compound + Kinase, then + Substrate/ATP Compound->Mix Substrate Biotinylated Substrate + ATP Kinase->Mix Substrate->Mix DetectionReagents Add HTRF Reagents: Eu³⁺-Ab + SA-XL665 Mix->DetectionReagents IncubateDetect Incubate (e.g., 60 min, RT) DetectionReagents->IncubateDetect Read Read Plate (Time-Resolved FRET) IncubateDetect->Read

Caption: Workflow for a typical HTRF-based kinase inhibitor screening assay.

Protocol 1: HTRF Kinase Assay (384-well format)

Materials:

  • Kinase of interest (e.g., recombinant ALK)

  • Biotinylated kinase substrate peptide

  • Adenosine triphosphate (ATP)

  • HTRF Kinase Assay Kit (containing Eu³⁺-labeled antibody and SA-XL665)[11]

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (Piperidine-3-carboxamide library) dissolved in DMSO

  • Low-volume, white 384-well assay plates

  • HTRF-compatible plate reader

Methodology:

  • Compound Plating: Dispense 50 nL of test compounds into the assay plate using an acoustic liquid handler. Include positive (no enzyme) and negative (DMSO vehicle) controls.

  • Enzyme Preparation: Dilute the kinase enzyme to a 2X working concentration in assay buffer. The optimal concentration should be determined empirically via enzyme titration to be in the linear range of the reaction (typically EC₅₀-EC₈₀).

  • Enzyme Addition: Add 5 µL of the 2X kinase solution to each well.

  • Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Substrate/ATP Mix Preparation: Prepare a 2X solution of the biotinylated substrate and ATP in assay buffer. The ATP concentration should ideally be at or near its Km value for the kinase to facilitate the detection of ATP-competitive inhibitors.[9]

  • Reaction Initiation: Add 5 µL of the 2X Substrate/ATP mix to each well to start the enzymatic reaction. The final reaction volume is 10 µL.

  • Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear phase of the reaction.

  • Detection Reagent Preparation: Prepare the HTRF detection reagents according to the manufacturer's protocol by diluting the Eu³⁺-labeled antibody and SA-XL665 in the supplied detection buffer.

  • Reaction Termination & Detection: Add 10 µL of the detection mix to each well. This stops the reaction and initiates the detection process.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. Calculate the HTRF ratio (Emission 665 nm / Emission 620 nm) * 10,000.

Data Analysis & Trustworthiness:

  • Calculate the percent inhibition for each compound relative to the DMSO controls.

  • The quality of the assay is validated by calculating the Z'-factor from the control wells. A Z'-factor > 0.5 indicates a robust and reliable assay suitable for HTS.[7]

ParameterTypical Concentration/ValueRationale
Final Compound Conc.10 µMStandard initial screening concentration.
Kinase Conc.EC₅₀ - EC₈₀Ensures the assay is sensitive to inhibition while maintaining a strong signal window.
ATP Conc.Km valueIncreases sensitivity for detecting ATP-competitive inhibitors.[9]
Substrate Conc.Km valueBalances signal intensity with reagent cost.
Final DMSO Conc.≤ 1%Minimizes solvent effects on enzyme activity.
Z'-Factor> 0.5Statistical validation of assay quality, ensuring separation between positive and negative controls.

Section 2: PARP Inhibitor Screening

Poly (ADP-ribose) polymerases (PARPs) are critical enzymes in DNA repair, and their inhibition is a clinically validated strategy in cancer therapy.[12] The piperidine scaffold is present in some known PARP inhibitors. A Fluorescence Polarization (FP) assay is a powerful, homogeneous technique ideal for screening PARP inhibitors that compete with the NAD⁺ substrate or bind to the enzyme, influencing its interaction with DNA.[12][13]

Application Note 2: PARP1 Trapping Assay using Fluorescence Polarization

Principle: This assay directly measures the "trapping" of PARP1 on a DNA break mimic, a key mechanism of action for many potent PARP inhibitors.[13][14] The assay utilizes a fluorescently labeled DNA oligonucleotide duplex containing a single-strand break. In its free state, this small probe tumbles rapidly in solution, resulting in low fluorescence polarization. When PARP1 binds to the DNA break, the resulting larger complex tumbles much more slowly, leading to a significant increase in polarization. A trapping inhibitor stabilizes this PARP1-DNA complex, further increasing or maintaining the high polarization signal even under conditions that might otherwise favor dissociation.

Workflow Diagram: PARP1 Trapping FP Assay

PARP_FP_Workflow cluster_prep Reagent Preparation cluster_reaction Binding Reaction cluster_detection Detection Compound Piperidine-3-carboxamide Library Compound PARP1 PARP1 Enzyme Mix Dispense & Incubate: Compound + PARP1 + DNA Probe Compound->Mix DNA_Probe Fluorescently-labeled DNA Probe PARP1->Mix DNA_Probe->Mix Read Read Plate (Fluorescence Polarization) Mix->Read

Caption: A streamlined workflow for a PARP1-DNA trapping FP assay.

Protocol 2: PARP1 Trapping FP Assay (384-well format)

Materials:

  • Recombinant human PARP1 enzyme

  • Fluorescently labeled DNA probe (e.g., a 5'-FAM labeled duplex with a nick)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT)

  • Test compounds (Piperidine-3-carboxamide library) dissolved in DMSO

  • Black, low-volume 384-well assay plates

  • Microplate reader capable of measuring fluorescence polarization

Methodology:

  • Reagent Preparation: Prepare 2X working solutions of PARP1 enzyme and the 2X fluorescent DNA probe in assay buffer. The optimal concentrations must be determined through saturation binding experiments to find the K_d of the PARP1-DNA interaction.[15] A PARP1 concentration near the K_d is often a good starting point.

  • Compound Plating: Dispense 50 nL of test compounds and controls (DMSO vehicle) into the assay plate.

  • Reagent Addition: Add 5 µL of the 2X PARP1 solution to each well.

  • Incubation 1: Incubate for 10 minutes at room temperature.

  • Probe Addition: Add 5 µL of the 2X fluorescent DNA probe solution to each well for a final volume of 10 µL.

  • Incubation 2: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the fluorophore (e.g., 485 nm excitation / 535 nm emission for FAM).

Data Analysis & Trustworthiness:

  • A "hit" is identified as a compound that produces a significant increase in the mP value compared to the DMSO vehicle control (PARP1 + DNA probe only).

  • The assay window is determined by the difference in mP between the DNA probe alone (low control) and the DNA probe with saturating PARP1 (high control).

  • A Z'-factor > 0.5, calculated using these controls, confirms the assay's suitability for HTS.[15]

ParameterTypical Concentration/ValueRationale
Final Compound Conc.10 µMStandard initial screening concentration.
PARP1 Conc.~K_d of DNA bindingProvides a sensitive window to detect inhibitors that stabilize the enzyme-DNA complex.[15]
DNA Probe Conc.~5-10 nMLow concentration to minimize background signal while being sufficient for a robust signal.
Final DMSO Conc.≤ 1%Prevents solvent interference with protein-DNA binding.
Z'-Factor> 0.5Ensures a clear, statistically significant window between the bound and unbound states.

Section 3: NAMPT Inhibitor Screening

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD⁺ salvage pathway, making it a key target in oncology.[16][17] Piperidine-based structures have been explored as NAMPT inhibitors.[18] AlphaScreen is a highly sensitive, bead-based proximity assay that can be configured to measure the product of an enzymatic reaction, making it ideal for a NAMPT HTS campaign.[19][20]

Application Note 3: AlphaScreen Assay for NAMPT Activity

Principle: This assay measures the production of nicotinamide mononucleotide (NMN), the product of the NAMPT-catalyzed reaction. The assay can be designed as a competition assay. A biotinylated NMN analogue is captured by Streptavidin-coated Donor beads. An antibody specific to NMN, captured by Protein A-coated Acceptor beads, also binds this analogue. This brings the beads into proximity, generating a strong AlphaScreen signal. When the NAMPT enzyme is active, it produces endogenous NMN, which competes with the biotinylated NMN analogue for antibody binding. This competition disrupts the bead proximity, causing a decrease in signal. A NAMPT inhibitor will prevent NMN production, thus preserving the high AlphaScreen signal.

Signaling Pathway: NAMPT in NAD⁺ Salvage

NAMPT_Pathway cluster_pathway NAD⁺ Salvage Pathway NAM Nicotinamide (NAM) NAMPT NAMPT (Rate-Limiting Enzyme) NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN NAMPT->NMN Reaction Product NMNAT NMNAT NMN->NMNAT NAD NAD⁺ NMNAT->NAD Inhibitor Piperidine-3-carboxamide Inhibitor Inhibitor->NAMPT

Caption: The NAMPT-catalyzed step in the NAD⁺ salvage pathway, the target of inhibition.

Protocol 3: AlphaScreen NAMPT Inhibition Assay (384-well format)

Materials:

  • Recombinant human NAMPT enzyme[21]

  • Nicotinamide (NAM) and phosphoribosyl pyrophosphate (PRPP) substrates

  • AlphaScreen Streptavidin Donor beads and Protein A Acceptor beads

  • Biotinylated-NMN analogue

  • Anti-NMN antibody

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mg/mL BSA)

  • Test compounds (Piperidine-3-carboxamide library) dissolved in DMSO

  • White, opaque 384-well assay plates (e.g., ProxiPlate)

  • AlphaScreen-capable plate reader

Methodology:

  • Compound Plating: Dispense 50 nL of test compounds and controls into the assay plate.

  • Enzyme/Substrate Addition: Prepare a mix containing NAMPT enzyme, NAM, and PRPP in assay buffer. Add 5 µL of this mix to each well.

  • Enzymatic Incubation: Incubate the plate for 60 minutes at 37°C to allow for NMN production.

  • Detection Mix Preparation: In a separate tube, pre-incubate the anti-NMN antibody with the Protein A Acceptor beads for 30 minutes. Then, add the biotinylated-NMN analogue. Finally, add the Streptavidin Donor beads. This should be done in subdued light.

  • Detection Addition: Add 5 µL of the detection mix to each well.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature in the dark. The proximity signal is stable for several hours.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible reader.

Data Analysis & Trustworthiness:

  • The signal is inversely proportional to NAMPT activity. A high signal indicates inhibition.

  • Calculate percent inhibition based on controls: High signal (no enzyme or potent inhibitor) and low signal (DMSO vehicle with active enzyme).

  • The assay's robustness is confirmed with a Z'-factor calculation, where a value > 0.5 is desired.[19] The high sensitivity of AlphaScreen often yields Z' factors > 0.7.[20]

ParameterTypical Concentration/ValueRationale
Final Compound Conc.10 µMStandard initial screening concentration.
NAMPT Conc.EC₅₀ - EC₈₀Produces enough NMN to compete effectively, creating a robust assay window.
NAM / PRPP Conc.~Km valuesEnsures the reaction proceeds efficiently without being substrate-limited.
Biotin-NMN / AntibodyTitrated for optimal windowConcentrations are optimized to give a strong signal that is sensitive to competition by free NMN.
Final DMSO Conc.≤ 1%Avoids interference with enzyme function or bead chemistry.
Z'-Factor> 0.5Validates the statistical separation between the inhibited and uninhibited states.

Conclusion

The piperidine-3-carboxamide scaffold represents a fertile ground for the discovery of novel therapeutics. The successful identification of potent and selective modulators from large chemical libraries is critically dependent on the design and implementation of robust, high-throughput screening assays. The HTRF, Fluorescence Polarization, and AlphaScreen protocols detailed herein provide validated, scalable, and mechanistically relevant methods for screening this important chemical class against kinases, PARPs, and NAMPT, respectively. By carefully optimizing assay conditions and adhering to rigorous quality control standards, such as the Z'-factor, researchers can confidently identify promising hit compounds for progression into lead optimization programs.

References

  • A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases - PMC. PubMed Central. Available at: [Link]

  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. SpringerLink. Available at: [Link]

  • PARP assay kits. Cambridge Bioscience. Available at: [Link]

  • From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs. Available at: [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. NIH. Available at: [Link]

  • PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. Available at: [Link]

  • Fluorescence Polarization Assays in Small Molecule Screening. PMC - NIH. Available at: [Link]

  • Guidelines for HTRF technology in EGFR kinase assay. ResearchGate. Available at: [Link]

  • HTRF-based kinase assay for fragment screening and MOA studies. Domainex. Available at: [Link]

  • NAMPT Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • PARP Assays. BPS Bioscience. Available at: [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Springer Nature Experiments. Available at: [Link]

  • In vitro Protein-DNA Binding Assay (AlphaScreen® Technology). Bio-protocol. Available at: [Link]

  • Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. NIH. Available at: [Link]

  • A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society. Available at: [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC - NIH. Available at: [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PubMed. Available at: [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. Available at: [Link]

  • What are the new molecules for NAMPT inhibitors?. Patsnap Synapse. Available at: [Link]

  • A Novel NAMPT Inhibitor-Based Antibody–Drug Conjugate Payload Class for Cancer Therapy. Bioconjugate Chemistry - ACS Publications. Available at: [Link]

  • A fluorescence polarization based assay for the identification and characterization of polymerase inhibitors. ResearchGate. Available at: [Link]

  • PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. AACR Journals. Available at: [Link]

  • AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... ResearchGate. Available at: [Link]

  • PARP assay for inhibitors. BMG LABTECH. Available at: [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. Available at: [Link]

  • (PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. Available at: [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Available at: [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Available at: [Link]

  • Enzyme Assay Design for High-Throughput Screening. OUCI. Available at: [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed. Available at: [Link]

  • High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in Piperidine-3-carboxamide Hydrochloride Synthesis

Welcome to the Technical Support Center for the synthesis of Piperidine-3-carboxamide Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical as...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Piperidine-3-carboxamide Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common synthetic challenges encountered during the preparation of this important piperidine derivative. Our goal is to empower you with the scientific rationale behind the synthetic process, enabling you to optimize your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to Piperidine-3-carboxamide Hydrochloride?

A1: The most prevalent and industrially viable method is the catalytic hydrogenation of nicotinamide (Vitamin B3). This single-step reduction of the pyridine ring is atom-economical and avoids the use of complex protecting group strategies often required in multi-step syntheses.[1]

Q2: What are the critical parameters to control during the catalytic hydrogenation of nicotinamide?

A2: The key parameters influencing the yield and purity are the choice of catalyst, hydrogen pressure, reaction temperature, solvent, and reaction time. Each of these factors must be carefully optimized to suppress side reactions and ensure complete conversion.

Q3: How is the final hydrochloride salt of Piperidine-3-carboxamide typically formed?

A3: The hydrochloride salt is generally prepared by dissolving the isolated piperidine-3-carboxamide free base in a suitable anhydrous solvent (e.g., isopropanol, ethanol, or ethyl acetate) and treating it with a solution of hydrogen chloride (e.g., HCl in isopropanol or ethereal HCl) until precipitation is complete.[2]

Troubleshooting Guide: Catalytic Hydrogenation of Nicotinamide

This section addresses specific issues that may arise during the synthesis of Piperidine-3-carboxamide via the catalytic hydrogenation of nicotinamide.

Issue 1: Low or No Conversion of Nicotinamide

Symptoms:

  • TLC or HPLC analysis of the reaction mixture shows a significant amount of starting material remaining.

  • Low yield of the desired product after work-up.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Catalyst Inactivity The catalyst may be poisoned by impurities in the starting material or solvent (e.g., sulfur compounds). The catalyst may also have low intrinsic activity for this specific transformation.1. Use High-Purity Reagents: Ensure nicotinamide and the solvent are of high purity. 2. Catalyst Selection: Rhodium on carbon (Rh/C) and Ruthenium on alumina (Ru/Al2O3) are effective catalysts for pyridine hydrogenation.[3][4] If one is ineffective, consider trying the other. 3. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%).
Insufficient Hydrogen Pressure The hydrogenation of the aromatic pyridine ring requires sufficient hydrogen pressure to achieve a reasonable reaction rate.1. Increase Hydrogen Pressure: Gradually increase the hydrogen pressure in the reactor (e.g., from 50 psi to 200 psi). Always operate within the safety limits of your equipment.
Low Reaction Temperature The reaction may have a significant activation energy barrier that is not overcome at lower temperatures.1. Increase Temperature: Cautiously increase the reaction temperature (e.g., from room temperature to 50-80 °C). Monitor for side product formation.
Issue 2: Formation of Side Products and Impurities

Symptoms:

  • Multiple spots on TLC or peaks in HPLC analysis of the crude product.

  • Difficulty in purifying the final product.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Over-reduction of the Amide Group Harsh reaction conditions (high temperature, high pressure, or highly active catalyst) can lead to the reduction of the carboxamide to an amine.1. Milder Conditions: Reduce the reaction temperature and/or hydrogen pressure. 2. Catalyst Screening: Some catalysts are more prone to over-reduction. Screen different catalysts to find one with better selectivity.
Formation of N-alkylated Piperidines If alcohols are used as solvents at elevated temperatures, they can act as alkylating agents in the presence of the catalyst.1. Solvent Choice: Use a non-alcoholic solvent like water or acetic acid. If an alcohol is necessary, use it at the lowest possible temperature.
Incomplete Hydrogenation Incomplete reduction of the pyridine ring leads to the presence of di- and tetrahydro-pyridine intermediates.1. Increase Reaction Time: Extend the reaction time and monitor for the disappearance of the starting material and intermediates by TLC or HPLC. 2. Optimize Conditions: Re-evaluate catalyst loading, hydrogen pressure, and temperature as described in Issue 1.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Nicotinamide

This protocol provides a general procedure for the synthesis of piperidine-3-carboxamide. Optimization of specific parameters may be required.

Materials:

  • Nicotinamide

  • 5% Rhodium on Carbon (Rh/C) or 5% Ruthenium on Alumina (Ru/Al2O3)

  • Solvent (e.g., Water, Ethanol, or Acetic Acid)

  • Hydrogen Gas

  • Filter Aid (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation reactor, dissolve nicotinamide in the chosen solvent (e.g., 10-20% w/v).

  • Carefully add the catalyst under an inert atmosphere (e.g., Nitrogen or Argon). The typical catalyst loading is 1-5 mol%.

  • Seal the reactor and purge it several times with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 100-500 psi).

  • Stir the reaction mixture at the desired temperature (e.g., 50-100 °C) for the required time (typically 6-24 hours).

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude piperidine-3-carboxamide.

Workflow for Piperidine-3-carboxamide Hydrochloride Synthesis

Caption: Overall workflow for the synthesis of Piperidine-3-carboxamide Hydrochloride.

Protocol 2: Formation and Purification of Piperidine-3-carboxamide Hydrochloride

Materials:

  • Crude Piperidine-3-carboxamide

  • Anhydrous Isopropanol (IPA)

  • Hydrogen Chloride solution in Isopropanol (e.g., 3M)

  • Anhydrous Diethyl Ether

Procedure:

  • Dissolve the crude piperidine-3-carboxamide in a minimal amount of anhydrous isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add the hydrogen chloride solution in isopropanol dropwise with stirring.

  • Monitor the pH of the solution to ensure it is acidic.

  • Continue stirring in the ice bath for 30-60 minutes to promote crystallization.

  • If the product "oils out" or fails to crystallize, try adding a co-solvent like anhydrous diethyl ether to reduce the polarity of the solution.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold anhydrous isopropanol, followed by anhydrous diethyl ether.

  • Dry the solid under vacuum to obtain the crude Piperidine-3-carboxamide Hydrochloride.

  • For further purification, recrystallize the crude salt from a suitable solvent system (e.g., isopropanol/methanol mixture).[5]

Quality Control and Characterization

Accurate characterization of the final product is crucial. The following data can be used as a reference.

NMR Spectroscopy

1H NMR (400 MHz, D2O) δ (ppm):

  • 3.40-3.50 (m, 1H, H-2ax)

  • 3.25-3.35 (m, 1H, H-6ax)

  • 3.00-3.15 (m, 2H, H-2eq, H-6eq)

  • 2.70-2.85 (m, 1H, H-3)

  • 2.00-2.15 (m, 1H, H-4ax)

  • 1.85-2.00 (m, 1H, H-5ax)

  • 1.65-1.80 (m, 2H, H-4eq, H-5eq)

13C NMR (101 MHz, D2O) δ (ppm):

  • 178.5 (C=O)

  • 47.5 (C-2)

  • 45.0 (C-6)

  • 42.0 (C-3)

  • 26.5 (C-4)

  • 24.0 (C-5)

(Note: Chemical shifts can vary slightly depending on the solvent and concentration.)[6]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity analysis.

Parameter Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient A suitable gradient from high aqueous to high organic
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 30 °C

(Note: Method development and validation are essential for accurate quantification.)[3][7][8]

References

  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride.
  • Royal Society of Chemistry. (n.d.).
  • Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Green Chemistry. (n.d.).
  • Google Patents. (n.d.).
  • BenchChem. (2025).
  • Google Patents. (n.d.).
  • NIH. (n.d.).
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
  • ResearchGate. (2024).
  • Open Research@CSIR-NIScPR. (n.d.).
  • ResearchGate. (2024). (PDF)
  • Ningxia Shengmei Huarui Activated Carbon Manufacturing Plant. (n.d.). Ruthenium on Alumina.
  • ResearchGate. (2025). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
  • Catalysis Science & Technology. (n.d.).
  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • MDPI. (n.d.).
  • The University of Liverpool Repository. (n.d.).
  • Semantic Scholar. (n.d.).
  • Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.
  • ResearchGate. (2025).
  • PubMed. (n.d.).
  • MDPI. (n.d.). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides.
  • Google Patents. (n.d.). CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride.
  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?.
  • Green Chemistry. (n.d.).
  • PubMed Central. (n.d.).
  • Green Chemistry. (n.d.). Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor.
  • Research Journal of Pharmacy and Technology. (2021). Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide.
  • PubMed Central. (n.d.).
  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • PubMed Central. (n.d.). A reduced form of nicotinamide riboside defines a new path for NAD+ biosynthesis and acts as an orally bioavailable NAD+ precursor.
  • PubChem. (n.d.). (3S)-3-Piperidinecarboxamide.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Sigma-Aldrich. (n.d.). Ruthenium on alumina.
  • PubMed. (2021).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.
  • ResearchGate. (2025). Rhodium supported on activated carbon as a heterogeneous catalyst for hydroformylation of propylene in supercritical carbon dioxide.
  • Reddit. (2018).
  • Research Journal of Pharmacy and Technology. (n.d.). Validated HPLC Method for Determination of Contents of Residual Aminoguanidine in Drug Substances.

Sources

Optimization

Technical Support Center: Synthesis of Piperidine-3-carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction Piperidine-3-carboxamide derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agent...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine-3-carboxamide derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their synthesis, while conceptually straightforward, is often plagued by the formation of subtle yet significant side products that can complicate purification, reduce yields, and compromise the biological activity of the final compounds. This guide, compiled from extensive literature review and practical experience, provides in-depth troubleshooting for common issues encountered during the synthesis of these vital scaffolds.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Formation of Over-Alkylated Byproducts (Quaternary Ammonium Salts)

Question: During the N-alkylation of my piperidine-3-carboxamide, I'm observing a significant amount of a more polar byproduct, which I suspect is the quaternary ammonium salt. How can I prevent this?

Root Cause Analysis: Over-alkylation is a common issue when reacting a secondary amine, like the piperidine nitrogen, with an alkyl halide. The initially formed tertiary amine is still nucleophilic and can react with another equivalent of the alkylating agent to form a quaternary ammonium salt. This is particularly problematic when using reactive alkylating agents or when the reaction is not carefully controlled.

Mitigation Strategies & Protocols:

  • Slow Addition of Alkylating Agent: The most effective method to prevent over-alkylation is to maintain a low concentration of the alkylating agent relative to the piperidine substrate throughout the reaction. This can be achieved by the slow, dropwise addition of the alkyl halide, preferably using a syringe pump.[1][2]

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is crucial. Using a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) can minimize side reactions. Solvents like acetonitrile or DMF are commonly used. For instance, a combination of potassium carbonate (K₂CO₃) in dry DMF can be effective.[2]

  • Reductive Amination as an Alternative: When direct alkylation proves problematic, reductive amination offers a milder and more selective alternative. This two-step, one-pot process involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent due to its selectivity for the iminium ion over the carbonyl starting material, thus preventing over-alkylation.[1]

Protocol 1: Controlled Direct N-Alkylation

  • Dissolve the piperidine-3-carboxamide derivative (1.0 eq.) and a non-nucleophilic base such as DIPEA (1.5-2.0 eq.) in anhydrous acetonitrile or DMF.

  • Under an inert atmosphere (e.g., nitrogen or argon), slowly add the alkyl halide (1.05-1.1 eq.) dropwise over several hours at room temperature. A syringe pump is highly recommended for this addition.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify the crude product using column chromatography.

Issue 2: N-Oxide Formation

Question: I've isolated a byproduct with a mass 16 units higher than my expected product. I suspect it's an N-oxide. How does this form and how can I avoid it?

Root Cause Analysis: The tertiary nitrogen of the piperidine ring is susceptible to oxidation, leading to the formation of the corresponding N-oxide.[3][4] This can occur under various conditions, including exposure to oxidizing agents, certain metabolic processes in biological systems, and even prolonged exposure to air during workup and purification.[5] While sometimes N-oxides are intentionally synthesized as prodrugs, their unintended formation is a common synthetic hurdle.[3][4]

Mitigation Strategies:

  • Inert Atmosphere: Conduct reactions and workups under an inert atmosphere (nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Avoidance of Oxidizing Agents: Carefully review all reagents and reaction conditions to ensure no overt or subtle oxidizing agents are present. For example, some grades of solvents or reagents may contain peroxide impurities.

  • Degassing Solvents: For sensitive substrates, degassing solvents by sparging with nitrogen or argon before use can be beneficial.

  • Purification Considerations: N-oxides are generally more polar than their parent tertiary amines. This property can be exploited for their removal via column chromatography.

Issue 3: Racemization of Chiral Centers

Question: My synthesis starts with an enantiomerically pure piperidine-3-carboxylic acid derivative, but I'm observing a loss of optical purity in the final product, especially after Boc deprotection. What could be causing this racemization?

Root Cause Analysis: Racemization can occur at stereocenters adjacent to activating groups, such as the C3 position in piperidine-3-carboxamide derivatives. The acidity of the proton at C3 can be increased by the adjacent carbonyl group of the amide. Under certain conditions (e.g., strongly acidic or basic), this proton can be abstracted to form a planar enolate or enol intermediate, which can then be protonated from either face, leading to racemization.[6] This is a known issue during the acidic removal of a Boc protecting group.[6]

Mitigation Strategies & Protocols:

  • Milder Deprotection Conditions: Instead of strong acids like neat TFA or HCl in dioxane, consider using milder conditions for Boc deprotection. A solution of 20-50% TFA in a solvent like dichloromethane (DCM) at 0 °C can be effective while minimizing racemization.

  • Careful pH Control: During workup and purification, avoid prolonged exposure to strongly acidic or basic conditions. Neutralize acidic solutions promptly and use buffered systems where possible.

  • Alternative Protecting Groups: If racemization remains a persistent issue, consider using an alternative N-protecting group that can be removed under neutral conditions, such as a Cbz (carboxybenzyl) group, which can be cleaved by hydrogenolysis.

Protocol 2: Mitigating Racemization during Boc Deprotection

  • Dissolve the N-Boc protected piperidine-3-carboxamide derivative in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a pre-chilled solution of trifluoroacetic acid (TFA) in DCM (e.g., 1:1 v/v).

  • Monitor the reaction closely by TLC or LC-MS. The reaction is typically complete within 1-3 hours.[7]

  • Once the reaction is complete, carefully quench by adding a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extract the product with an organic solvent and proceed with purification.

Issue 4: Incomplete Amide Coupling

Question: I'm struggling with low yields in the amide coupling step between my piperidine-3-carboxylic acid and an amine. What can I do to improve the efficiency of this reaction?

Root Cause Analysis: Amide bond formation is a dehydration reaction that often requires an activating agent to convert the carboxylic acid into a more reactive species. Incomplete reactions can result from insufficiently reactive coupling agents, steric hindrance on either the acid or the amine, or suboptimal reaction conditions.

Optimization Strategies:

  • Choice of Coupling Reagents: A wide array of coupling reagents is available, each with its own advantages. For standard couplings, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole) is a common choice.[7] For more challenging or sterically hindered couplings, more potent reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU can significantly improve yields.[7][8]

  • Base and Solvent: The choice of base is important to neutralize the acid formed during the reaction and to facilitate the coupling. DIPEA is a commonly used non-nucleophilic base.[8] Anhydrous DMF or DCM are typical solvents.

  • Reaction Temperature and Time: Most amide couplings are performed at room temperature for 12-24 hours.[7] For sluggish reactions, gentle heating (e.g., to 40-50 °C) may be beneficial, but should be monitored carefully to avoid side reactions.

Summary of Common Side Products and Mitigation Strategies

Side ProductCommon CauseKey Mitigation Strategies
Quaternary Ammonium Salt Over-alkylation with alkyl halidesSlow addition of alkylating agent; use of reductive amination.[1][2]
N-Oxide Oxidation of the piperidine nitrogenUse of inert atmosphere; avoidance of oxidizing agents.[3][4][5]
Racemized Product Epimerization at C3, often during deprotectionMilder deprotection conditions; careful pH control.[6]
Unreacted Starting Material Inefficient amide couplingUse of more potent coupling agents (e.g., HATU); optimization of base and solvent.[7][8]

Visual Troubleshooting Guides

Side_Product_Formation cluster_alkylation N-Alkylation Pathway cluster_oxidation Oxidation Pathway Piperidine Piperidine-3-carboxamide Tertiary_Amine N-Alkyl Product Piperidine->Tertiary_Amine Desired Reaction Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Tertiary_Amine Quat_Salt Quaternary Salt Alkyl_Halide->Quat_Salt Base Base Base->Tertiary_Amine Tertiary_Amine->Quat_Salt Over-alkylation (Side Reaction) Tertiary_Amine_Ox N-Alkyl Product N_Oxide N-Oxide Tertiary_Amine_Ox->N_Oxide Side Reaction Oxidant [O] (e.g., Air) Oxidant->N_Oxide

Caption: Potential side reactions during N-alkylation.

Racemization_Mechanism Chiral_Piperidine Enantiopure Piperidine (R-configuration at C3) Enolate Planar Enolate/Enol Intermediate Chiral_Piperidine->Enolate - H+ Acid_Base Strong Acid/Base Acid_Base->Enolate Racemic_Mixture Racemic Mixture (R and S at C3) Enolate->Racemic_Mixture + H+ (from either face)

Caption: Mechanism of racemization at the C3 position.

References

  • Kim, J., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Molecules, 25(15), 3468. Available at: [Link]

  • Gao, T., et al. (2022). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 27(19), 6529. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]

  • Various Authors. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Mini-Reviews in Organic Chemistry, 20. Available at: [Link]

  • Jagtap, S., et al. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 35(6), 1315-1322. Available at: [Link]

  • Van den, Keybus C., et al. (2007). N-oxides of pyridylmethylpiperazine and -piperidine derivatives. Google Patents. WO2007128694A1.
  • ResearchGate. (2023). What factors may cause racemization in acidic removal of Boc?. Retrieved from [Link]

  • Van der, Heyden J. A. M., et al. (2010). N-oxides as prodrugs of piperazine and piperidine derivatives. Google Patents. US7750013B2.
  • Kumar, A., et al. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 61B, 83-89. Available at: [Link]

  • Martínez-Vargas, A., et al. (2021). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. Molecules, 26(16), 4966. Available at: [Link]

  • Bakthavatchalam, R., et al. (2000). Process for resolving racemic mixtures of piperidine derivatives. Google Patents. US6069255A.
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  • Amat, M., et al. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. Chemical Communications, (5), 526-527. Available at: [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

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  • Chen, D., et al. (2022). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. Organic Letters, 24(1), 213–218. Available at: [Link]

  • Páv, A., et al. (2021). Cyclization of piperidine carboxamides towards final piperidin-3-yl-oxathiazol-2-ones. RSC Advances, 11(57), 36164-36171. Available at: [Link]

  • Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. Available at: [Link]

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Sources

Troubleshooting

Technical Support Center: Troubleshooting Failed Suzuki Couplings with Piperidine Substrates

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving piperidine-containing substrates. As a cornerstone of modern synthetic chemistry, the Suzuki coupling's application in pharmac...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving piperidine-containing substrates. As a cornerstone of modern synthetic chemistry, the Suzuki coupling's application in pharmaceutical and materials science is vast.[1][2] However, substrates containing basic nitrogen heterocycles like piperidine introduce unique challenges that can lead to low yields or complete reaction failure. The Lewis basic nitrogen atom can interact with the palladium catalyst, leading to a host of complications.[3][4]

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered in the lab. We will move from foundational checks to advanced troubleshooting, explaining the chemical principles behind each recommendation to empower you to solve even the most challenging coupling problems.

Section 1: Initial Diagnosis of Reaction Failure
Q1: My Suzuki coupling reaction with a piperidine substrate has failed, showing low to no conversion of my starting materials. What are the first things I should check?

A1: When a Suzuki coupling fails, a systematic check of the foundational parameters is the most efficient way to diagnose the problem. Before delving into issues specific to the piperidine moiety, ensure the fundamental components of your reaction are sound.

  • Inert Atmosphere Integrity: The Pd(0) species in the catalytic cycle is highly sensitive to oxygen.[5] Inadequate degassing allows oxygen to oxidize the active catalyst, leading to the formation of palladium black and a significant increase in homocoupling byproducts.[6]

    • Troubleshooting Step: Ensure your solvent is thoroughly degassed using a method like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Assemble your reaction under a positive pressure of inert gas, and use flame-dried glassware to eliminate atmospheric moisture.[7]

  • Reagent Quality and Stoichiometry:

    • Boronic Acid/Ester: Boronic acids are susceptible to degradation over time, particularly protodeboronation (replacement of the boron group with hydrogen).[5] This is a very common reason for low yields.[6] Verify the purity of your boronic acid. If it's an old bottle, consider using a fresh supply. Alternatively, using more stable boronic esters, such as pinacol or MIDA esters, can circumvent this issue.[8][9]

    • Aryl Halide: Confirm the identity and purity of your piperidine-containing halide.

    • Base: The base is crucial for activating the boronic acid for transmetalation.[10] Ensure your base is dry (if using anhydrous conditions) and finely powdered to maximize surface area and reactivity.[5]

  • Catalyst and Ligand Activity:

    • Precatalyst: Are you using a Pd(0) source like Pd(PPh₃)₄ or a Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf)? Pd(II) sources must be reduced in situ to the active Pd(0) state.[5] If this reduction is inefficient, the catalytic cycle will not initiate. Consider using modern, air-stable precatalysts (e.g., Buchwald G3 precatalysts) which provide a more active and stable catalytic species.[8]

    • Ligand: Phosphine ligands can oxidize over time. If you are adding a separate ligand to your palladium source, ensure it is from a reliable stock.

The following workflow provides a logical sequence for these initial checks.

Start Reaction Failure: Low/No Conversion Inert Check 1: Inert Atmosphere - Degassed Solvent? - Flame-dried Glassware? - Positive Inert Pressure? Start->Inert Reagents Check 2: Reagent Quality - Boronic Acid Purity? - Base Dry/Powdered? - Correct Stoichiometry? Inert->Reagents Yes Fix_Inert Remedy: Improve Degassing & Inert Gas Technique Inert->Fix_Inert No Catalyst Check 3: Catalyst System - Active Pd Source? - Ligand Integrity? - Appropriate Precatalyst? Reagents->Catalyst Yes Fix_Reagents Remedy: Use Fresh Reagents, Consider Boronic Ester Reagents->Fix_Reagents No Proceed Proceed to Piperidine-Specific Troubleshooting Catalyst->Proceed Yes Fix_CatalCatalyst Fix_CatalCatalyst Catalyst->Fix_CatalCatalyst No Fix_Inert->Inert Fix_Reagents->Reagents Fix_Catalyst Remedy: Use Fresh Catalyst/Ligand, Switch to Modern Precatalyst Fix_Catalyst->Catalyst

Caption: Initial diagnostic workflow for a failed Suzuki coupling.

Section 2: The Piperidine Problem - Catalyst Inhibition
Q2: I've confirmed my general setup is correct, but the reaction still fails. How does the piperidine nitrogen interfere with the reaction, and how can I fix it?

A2: This is the central challenge when working with basic N-heterocycles. The lone pair of electrons on the piperidine nitrogen is a potent Lewis base, which can directly coordinate to the electron-deficient palladium center.[3][8] This coordination can lead to two primary failure modes:

  • Catalyst Poisoning/Inhibition: The piperidine substrate (or product) can act as a ligand, binding to the palladium and occupying a coordination site. This can inhibit the binding of your desired phosphine ligand or prevent subsequent steps in the catalytic cycle, effectively "poisoning" the catalyst.[3][11] This is particularly problematic with standard, less bulky ligands.

  • Competitive N-Arylation (Buchwald-Hartwig Amination): In some cases, the piperidine nitrogen can act as a nucleophile and undergo a competitive C-N cross-coupling reaction with the aryl halide, leading to an undesired quaternary ammonium salt.

Mitigation Strategies:

  • Switch to Bulky, Electron-Rich Ligands: This is the most effective solution. Bulky "Buchwald-type" biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are essential.[7][8][10] Their steric bulk creates a "pocket" around the palladium that disfavors coordination of the piperidine nitrogen while still allowing the catalytic cycle to proceed.[12][13] These ligands are also highly electron-donating, which accelerates the rate-limiting oxidative addition and the final reductive elimination steps.[7][12]

  • Protect the Nitrogen: While often undesirable due to extra synthetic steps, protecting the piperidine nitrogen with an electron-withdrawing group (e.g., Boc, Cbz) will eliminate its Lewis basicity and prevent catalyst coordination. A method for the synthesis of α-heteroaryl piperidines involves the Suzuki coupling of a boronate ester derived from N-Boc piperidone.[14]

  • Use a Pre-catalyst: Modern precatalysts are designed to generate the active, monoligated Pd(0) species cleanly and efficiently.[8] This can be more reliable than in situ generation, especially when a competing ligand (your substrate) is present.

Pd Pd(0)L2 Poisoned Pd(0)L(Piperidine) (Inactive) Pd->Poisoned Inhibition Cycle Productive Catalytic Cycle Pd->Cycle Desired Path Piperidine Piperidine Substrate Piperidine->Poisoned

Caption: Catalyst inhibition by piperidine coordination.

Section 3: Optimizing Key Reaction Parameters
Q3: How do I choose the right palladium catalyst and ligand system for my piperidine substrate?

A3: For challenging substrates like piperidines, the choice of catalyst and ligand is paramount. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[7] You need a system designed to overcome slow oxidative addition and potential catalyst inhibition.

Ligand ClassKey ExamplesStrengths for Piperidine SubstratesWeaknesses
Bulky Biaryl Monophosphines XPhos, SPhos, RuPhos, BrettPhosIndustry standard for difficult couplings. [7] Excellent for electron-rich halides and N-heterocycles. Steric bulk prevents catalyst poisoning and accelerates reductive elimination.[12][15]Higher cost.
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form highly stable and active catalysts.[7][10] Very effective for unreactive aryl chlorides.Can be sensitive to air and moisture if not handled as a precatalyst.
Bidentate Phosphines dppf, XantphosCan be effective, but generally less so than modern monophosphine ligands for this specific problem.May be more susceptible to catalyst inhibition by the piperidine.
Trialkylphosphines P(t-Bu)₃, PCy₃Highly electron-rich, good for accelerating oxidative addition.[9]Can be pyrophoric and require careful handling.

Recommendation: Start with a second or third-generation Buchwald precatalyst, such as XPhos-Pd-G3 or SPhos-Pd-G2 . These are air-stable, reliable, and specifically designed for challenging couplings. A typical starting catalyst loading is 1-2 mol%.[8]

Q4: What is the best choice of base for Suzuki couplings with piperidine substrates?

A4: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation.[1][10] For substrates with sensitive functional groups or a basic nitrogen, the choice is critical.

BaseCommon ExamplesAdvantagesDisadvantages
Phosphates K₃PO₄A strong, effective base that works well in many challenging couplings.[7] Often the first choice for difficult substrates.Can be too strong for some base-sensitive functional groups.
Carbonates K₂CO₃, Cs₂CO₃Milder than phosphates.[16] Cs₂CO₃ is often very effective but more expensive.[17] K₂CO₃ is a good, cost-effective starting point.[1]May not be strong enough for the most unreactive coupling partners.
Fluorides KF, CsFCan be used under anhydrous conditions and are effective for substrates with base-labile groups like esters.[10][18]Often result in slower reaction rates.[18]
Organic Amines Et₃N, DIPEAGenerally not recommended. The amine base can compete with the phosphine ligand for coordination to the palladium, exacerbating catalyst inhibition.[17]Ineffective and can complicate the reaction.

Recommendation: Begin screening with K₃PO₄ or K₂CO₃ .[1][16] Use about 2-3 equivalents. If you observe decomposition of your starting material or significant side reactions, switch to a milder base like K₂CO₃ or KF.

Q5: What solvent system should I use?

A5: The solvent must dissolve all components of the reaction and be compatible with the catalyst system. Aprotic polar or ethereal solvents are standard.

  • Common Choices: Dioxane, THF, Toluene, DMF.[1][6]

  • Role of Water: A small amount of water is often beneficial and can accelerate the reaction, particularly when using inorganic bases.[1] A common ratio is 10:1 organic solvent to water.

  • Anhydrous Conditions: If you are experiencing significant protodeboronation, switching to a completely anhydrous system (e.g., dry THF or Dioxane with a non-aqueous base like CsF) can be an effective strategy.[7][8]

Section 4: Troubleshooting Common Side Reactions
Q6: I'm getting my desired product, but I'm also seeing a significant amount of protodeboronation. How can I prevent this?

A6: Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond.[3] This side reaction consumes your boronic acid and is a frequent cause of incomplete conversion.[7]

Solutions:

  • Use Boronic Esters: Pinacol or MIDA boronates are significantly more stable to hydrolysis and protodeboronation than their corresponding boronic acids.[6][8]

  • Switch to Anhydrous Conditions: Since water is the proton source, removing it from the reaction can dramatically reduce this side reaction.[7]

  • Use a Milder Base: Strong bases, particularly hydroxides, can accelerate protodeboronation.[7] Consider switching from K₃PO₄ to K₂CO₃ or KF.[5]

Q7: My mass spec shows a byproduct corresponding to the dehalogenated piperidine starting material. Why is this happening?

A7: Dehalogenation is the replacement of the halide on your electrophile with a hydrogen atom. This can occur after oxidative addition if the palladium complex reacts with a hydride source in the mixture before reductive elimination can occur.[6]

Solutions:

  • Check Your Solvents: Ensure your solvents are pure and not a source of hydrides. For example, some grades of THF can contain impurities that act as hydride donors.

  • Optimize Reaction Time: Minimize reaction time where possible. Prolonged heating can sometimes lead to an increase in this side reaction.[8]

  • Avoid certain bases/additives: Ensure no component of your reaction can easily generate a palladium-hydride species.

Q8: My main byproduct is the homocoupling of my boronic acid. How do I minimize this?

A8: Homocoupling (or Glaser coupling) is the formation of a biaryl product from two molecules of your boronic acid. This is almost always caused by the presence of oxygen.[5][6] Oxygen can oxidize Pd(0) to Pd(II), which then promotes the homocoupling pathway.

Solution: The only reliable solution is to rigorously exclude oxygen from your reaction. Improve your degassing procedure and ensure a robust inert atmosphere is maintained throughout the entire reaction setup and duration.[19]

Section 5: Experimental Protocols
General Protocol for Screening Suzuki Coupling Conditions with a Piperidine Substrate

This protocol provides a starting point for optimizing the reaction between a piperidine-aryl halide and an arylboronic acid.

Materials:

  • Piperidine-Aryl Halide (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos-Pd-G3, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Solvent (e.g., Dioxane/H₂O 10:1, 5 mL)

  • Flame-dried Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup: To the flame-dried Schlenk flask, add the piperidine-aryl halide, arylboronic acid, and the chosen base.[7]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[7][16]

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium precatalyst.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (a good starting point is 80-100 °C) with vigorous stirring.[1][7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2h, 6h, 12h).

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.

References
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  • Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8kq8z8NJ58tbUP1lgUsRHdydSfnpHjH5yvGu6zknybxPdokbDIUowLbezYm2Q4FvipyH41IkEVLpGxJKG-arENSPm_tfFHQrQAWVrcEyxg3onCjXCIyNvBT2nUfWuBTVsG7oe6UPrMS1gApJRDRFC10U2C6xGEoE71ogKFZnzlJ_b2lCCrr6eP-A8rBkLo9xacYIyDPaKJILmT3gyulK6ieU4qYWo]
  • Suzuki Coupling - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3578931/]
  • How can I solve my problem with Suzuki coupling? - ResearchGate. [URL: https://www.researchgate.net/post/How_can_I_solve_my_problem_with_Suzuki_coupling]
  • Optimization of the reaction conditions for Suzuki coupling reaction. - ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-the-reaction-conditions-for-Suzuki-coupling-reaction_fig1_320399124]
  • Optimization of the Suzuki coupling reaction. | Download Table - ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-the-Suzuki-coupling-reaction_tbl1_359325982]
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2023/dt/d3dt01570d]
  • Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • The Suzuki Reaction - Andrew G Myers Research Group. [URL: https://myers.chemistry.harvard.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling]
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. [URL: https://www.reddit.com/r/Chempros/comments/srs0ms/how_to_approach_choosing_reaction_conditions_for/]
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [URL: https://www.reddit.com/r/Chempros/comments/c735z1/diagnosing_issues_with_a_failed_suzuki_coupling/]
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/244474779_Catalysts_for_Suzuki-Miyaura_Coupling_Processes_Scope_and_Studies_of_the_Effect_of_Ligand_Structure]
  • A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts - Organic Chemistry Research. [URL: http://www.orgchemres.org/index.php/ocr/article/view/1782]
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4564426/]

Sources

Optimization

Technical Support Center: Stereoselective Synthesis of Piperidine-3-carboxamide Hydrochloride

Welcome to the technical support center for the stereoselective synthesis of Piperidine-3-carboxamide hydrochloride. The piperidine ring is a cornerstone of modern medicinal chemistry, and controlling its stereochemistry...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of Piperidine-3-carboxamide hydrochloride. The piperidine ring is a cornerstone of modern medicinal chemistry, and controlling its stereochemistry is paramount for achieving desired pharmacological activity.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this critical chiral building block.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the strategies and critical parameters for achieving high stereoselectivity.

Q1: What are the primary strategies for synthesizing enantiomerically enriched Piperidine-3-carboxamide?

A1: There are three principal approaches to establishing the stereocenter at the C3 position of the piperidine ring:

  • Asymmetric Hydrogenation of a Prochiral Precursor: This is a highly efficient, atom-economical method. It typically involves the hydrogenation of a substituted pyridine or tetrahydropyridine precursor using a transition metal catalyst (e.g., Rhodium, Ruthenium, Iridium) complexed with a chiral ligand.[2][3][4] The chiral ligand creates a chiral environment around the metal center, directing the delivery of hydrogen to one face of the substrate, leading to the preferential formation of one enantiomer.

  • Chiral Resolution of a Racemic Mixture: This classical method involves separating a 50:50 mixture of enantiomers. For piperidine-3-carboxylic acid derivatives (like ethyl nipecotate), this is often achieved by forming diastereomeric salts with a chiral resolving agent, such as dibenzoyl-L-tartaric acid or (S)-mandelic acid.[1][5][6] One diastereomeric salt will typically have lower solubility and crystallize out of the solution, allowing for separation by filtration.[5][6]

  • Chiral Pool Synthesis: This strategy utilizes a readily available, enantiomerically pure starting material from nature, such as an amino acid (e.g., L-glutamic acid), to construct the chiral piperidine ring. The inherent stereochemistry of the starting material is transferred through the synthetic sequence to the final product.

Q2: Which catalysts are most effective for the asymmetric hydrogenation of pyridine-based precursors?

A2: Rhodium and Iridium-based catalysts are particularly effective. The choice of the chiral ligand is crucial for achieving high enantioselectivity.

  • Rhodium (Rh) Catalysts: Complexes of rhodium with chiral bisphosphine ligands like BINAP, Josiphos, or DuanPhos are widely used.[7][8] For example, a [Rh(COD)Binapine]BF4 catalyst has shown excellent enantioselectivities (up to 99% ee) for the hydrogenation of certain pyridine ketones under mild conditions.[3][4]

  • Iridium (Ir) Catalysts: Iridium catalysts, often used for the hydrogenation of pyridinium salts, can provide very high levels of enantioselectivity.[9][10] The activation of the pyridine ring by N-alkylation or acylation is often necessary to facilitate the reduction.[9]

Q3: How do reaction conditions like temperature, pressure, and solvent affect stereoselectivity?

A3: These parameters are critical and must be carefully optimized.

  • Temperature: Lowering the reaction temperature generally increases enantioselectivity. This is because the energy difference between the two competing diastereomeric transition states (one leading to the R-enantiomer, the other to the S-enantiomer) becomes more significant relative to the available thermal energy (kT). A lower temperature favors the reaction pathway with the lower activation energy, leading to a higher enantiomeric excess (ee%).[11]

  • Hydrogen Pressure: The effect of pressure is catalyst- and substrate-dependent. For some systems, higher pressures can increase the reaction rate without negatively impacting selectivity. However, in other cases, it may alter the catalyst's resting state or reaction mechanism, potentially lowering the ee%. Optimization is key.

  • Solvent: The solvent can influence catalyst solubility, stability, and the conformation of the catalyst-substrate complex. Halogenated solvents like dichloromethane (DCM) or polar aprotic solvents may be employed.[4] The solvent choice can impact the transition state energies, thereby affecting the stereochemical outcome.

Troubleshooting Guide: Low Stereoselectivity

This guide provides a structured approach to diagnosing and resolving common issues that lead to poor enantiomeric or diastereomeric excess.

Problem: My asymmetric hydrogenation results in low enantiomeric excess (ee%).

This is a frequent challenge in asymmetric catalysis. The following workflow can help diagnose the root cause.

G start Low ee% Observed cat_check Step 1: Verify Catalyst & Ligand Integrity start->cat_check Begin Troubleshooting cond_check Step 2: Scrutinize Reaction Conditions cat_check->cond_check If catalyst is verified pure sol_cat1 Source fresh, high-purity catalyst/ligand. Handle under inert atmosphere. cat_check->sol_cat1 sol_cat2 If pre-catalyst, ensure complete activation. cat_check->sol_cat2 sub_check Step 3: Evaluate Substrate Purity cond_check->sub_check If conditions are optimal sol_cond1 Lower reaction temperature. Screen different solvents. cond_check->sol_cond1 sol_cond2 Optimize H2 pressure. Check for atmospheric leaks. cond_check->sol_cond2 sol_sub Re-purify substrate (chromatography, recrystallization). Check for catalyst poisons (e.g., sulfur, thiols). sub_check->sol_sub end_node Optimized ee% sub_check->end_node If substrate is pure

Caption: Troubleshooting workflow for low enantiomeric excess.

Cause 1: Catalyst or Ligand Issues

  • Question: Could my catalyst or ligand be inactive or degraded?

  • Answer: Yes. Chiral ligands and their metal complexes can be sensitive to air and moisture. Degradation leads to the formation of non-chiral or less selective catalytic species.

    • Action:

      • Purity Check: Ensure the catalyst and ligand are from a reputable source and have been stored correctly under an inert atmosphere (Nitrogen or Argon).

      • Handling: Use rigorous air-free techniques (e.g., Schlenk line or glovebox) when handling catalysts and setting up the reaction.

      • Catalyst Poisoning: Certain functional groups or impurities (e.g., sulfur compounds, strong coordinating species) can irreversibly bind to the metal center and poison the catalyst.[12] Ensure your substrate and solvent are free from such impurities.

Cause 2: Sub-Optimal Reaction Conditions

  • Question: I've confirmed my catalyst is good. Could the reaction setup be the problem?

  • Answer: Absolutely. As discussed in the FAQ, conditions are critical.

    • Action:

      • Temperature Control: Verify the internal reaction temperature. Use a cryostat for accurate low-temperature control. Even a few degrees of deviation can significantly impact ee%.

      • Atmosphere Integrity: Ensure the reaction vessel is properly sealed and purged of air. Oxygen can degrade both the catalyst and ligands.

      • Solvent Screening: If ee% is consistently low, perform a solvent screen. A change from a non-coordinating solvent like toluene to a more polar one like THF or DCM can sometimes dramatically improve results.

Cause 3: Substrate Purity and Structure

  • Question: My catalyst is active and conditions are controlled, but the ee% is still poor. What else could be wrong?

  • Answer: The issue may lie with your starting material.

    • Action:

      • Purity: Re-purify your prochiral pyridine or tetrahydropyridine precursor. Non-obvious impurities can interfere with the reaction.

      • Structural Effects: The electronic and steric properties of substituents on the pyridine ring can influence the interaction with the chiral catalyst.[4] If you are developing a new route, it may be that the chosen catalyst/ligand combination is not optimal for your specific substrate. A ligand screening study may be necessary.

Data & Protocols

Table 1: Comparison of Chiral Resolution vs. Asymmetric Hydrogenation
FeatureChiral Resolution (Diastereomeric Salt Crystallization)Asymmetric Hydrogenation
Principle Separation of a racemic mixtureStereoselective creation of a chiral center
Max. Theoretical Yield 50% (for one enantiomer without racemization/recycle)100%
Key Reagents Stoichiometric chiral resolving agent (e.g., Tartaric Acid)[1][5]Catalytic amount of metal/chiral ligand complex[3][4]
Pros Well-established, robust technique. Can yield very high optical purity (>99% ee).[6]Highly atom-economical. High throughput potential.
Cons Inherently lower yield. Requires screening of resolving agents and solvents. Can be labor-intensive.Requires screening of catalysts, ligands, and conditions. Sensitive to impurities.
Typical Application When a racemic synthesis route is more straightforward or cost-effective.Large-scale manufacturing where atom economy and efficiency are critical.
Experimental Protocol: Chiral Resolution of Racemic Ethyl Nipecotate

This protocol describes a classical method for obtaining enantiomerically pure piperidine precursors via fractional crystallization.[1]

Materials:

  • Racemic Ethyl Nipecotate (Ethyl Piperidine-3-carboxylate)

  • Dibenzoyl-L-tartaric acid (Resolving Agent)

  • Ethanol (Solvent)

  • Methyl tert-butyl ether (MTBE)

  • 15% Aqueous Sodium Carbonate (Na₂CO₃)

Procedure:

  • Salt Formation:

    • Dissolve racemic ethyl nipecotate (1.0 equiv.) in ethanol at an elevated temperature (e.g., 60 °C).

    • In a separate flask, dissolve dibenzoyl-L-tartaric acid (0.5 equiv.) in the same volume of hot ethanol.

    • Slowly add the resolving agent solution to the ethyl nipecotate solution with stirring.

    • Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to promote crystallization. A precipitate of the diastereomeric salt will form.

  • Isolation of Diastereomeric Salt:

    • Collect the crystalline solid by vacuum filtration and wash the cake with a small amount of cold ethanol. This solid is enriched in one diastereomer.

    • The mother liquor is enriched in the other diastereomer and can be processed separately if the other enantiomer is desired.

  • Recrystallization (for Purity Enhancement):

    • To improve the diastereomeric and enantiomeric purity, recrystallize the isolated salt from a minimal amount of hot ethanol. Repeat until the desired optical purity is achieved (monitor by chiral HPLC or measurement of specific rotation).

  • Liberation of the Free Base:

    • Suspend the purified diastereomeric salt in a biphasic mixture of MTBE and 15% aqueous Na₂CO₃.[6]

    • Stir vigorously until all solids have dissolved. The base neutralizes the tartaric acid, liberating the free ethyl nipecotate into the organic layer.

    • Separate the organic layer, and extract the aqueous layer with additional MTBE.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched ethyl nipecotate.

  • Amide Formation & Hydrochloride Salt:

    • The resulting chiral ester can be converted to the target Piperidine-3-carboxamide via standard amidation procedures (e.g., reaction with ammonia or an amine with a coupling agent).

    • The final hydrochloride salt is typically formed by treating a solution of the purified amide with HCl (e.g., HCl in ether or dioxane).

References

  • A Technical Guide to the Stereoselective Synthesis of Piperidine-3-carbothioamide Enantiomers. Benchchem.
  • Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic-chemistry.org.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Deriv
  • Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. Journal of the American Chemical Society.
  • Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. NIH.
  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K.
  • Divergent asymmetric synthesis of 3,5-disubstituted piperidines. PubMed.
  • Process for resolving racemic mixtures of piperidine derivatives.
  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. NIH.
  • It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Process for resolving racemic mixtures of piperidine derivatives.
  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
  • Facile synthesis of 3-amino substituted piperidines
  • Method for optical resolution of piperidine carboxylic acid derivative.
  • ASAP (As Soon As Publishable).
  • Preparation method of (R)-3-Boc-aminopiperidine.
  • Stereoselective synthesis of piperidine derivatives.
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Royal Society of Chemistry.
  • Asymmetric synthesis of 2-substituted piperidin-3-ols.
  • Asymmetric synthesis of fused piperidine derivatives via IEDHDA and Friedel Crafts reaction sequence.
  • Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem C
  • Asymmetric Rh-Catalyzed Synthesis of Dihydronicotinamides. CoLab.
  • Troubleshooting poor enantioselectivity in chiral 3-Methyl-1-heptanol synthesis. Benchchem.
  • Hydrogen
  • Optical Purity and Enantiomeric Excess. Master Organic Chemistry.
  • Determining the enantioselectivity of asymmetric hydrogenation through parahydrogen-induced hyperpolariz

Sources

Troubleshooting

Piperidine-3-carboxamide hydrochloride stability under acidic/basic conditions

Technical Support Center: Piperidine-3-carboxamide Hydrochloride Stability Welcome to the technical support center for piperidine-3-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Piperidine-3-carboxamide Hydrochloride Stability

Welcome to the technical support center for piperidine-3-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is piperidine-3-carboxamide hydrochloride and why is its stability a critical concern?

Piperidine-3-carboxamide hydrochloride is a chemical compound featuring a piperidine ring, which is a common structural motif in many pharmaceuticals. The stability of any active pharmaceutical ingredient (API) is crucial as it ensures the safety, efficacy, and shelf-life of the final drug product.[1][] Forced degradation studies, which assess stability under harsh conditions, are a regulatory requirement and provide essential information for formulation design, packaging, and storage decisions.[3][4]

The key structural features of piperidine-3-carboxamide hydrochloride that influence its stability are the amide functional group and the piperidine ring itself. The primary point of vulnerability is the amide group, which is susceptible to hydrolysis under both acidic and basic conditions.

Q2: What is the primary degradation pathway for piperidine-3-carboxamide hydrochloride?

The most common degradation pathway is the hydrolysis of the amide bond.[5] This reaction breaks the amide into its parent carboxylic acid (piperidine-3-carboxylic acid) and ammonia. The reaction can be catalyzed by either acid or base, and the rate is often accelerated by heat.[6][7]

  • Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the amide is protonated. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[6] This leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylic acid and an ammonium ion.[6]

  • Base-Catalyzed (or Promoted) Hydrolysis : Under basic conditions, a hydroxide ion acts as a nucleophile and directly attacks the amide's carbonyl carbon.[6][8] This also forms a tetrahedral intermediate. The subsequent elimination of the amide ion (a poor leaving group) is typically the rate-limiting step and is often driven to completion by a final, irreversible acid-base reaction.[6][8]

The piperidine ring is generally more stable but can be susceptible to oxidation or other reactions under specific stress conditions.[9]

Troubleshooting Guide: Stability Under Acidic Conditions

Q: I'm observing significant degradation of my compound in an acidic solution (e.g., 0.1 M HCl) during a forced degradation study. Is this expected, and how can I control it?

A: Yes, this is an expected outcome. Amides are known to hydrolyze under strong acidic conditions, especially with heating.[6] The rate of degradation is dependent on the acid concentration, temperature, and the specific structure of the molecule.[3]

Causality and Mechanistic Insights: The degradation you are observing is acid-catalyzed hydrolysis. The process begins with the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, making it a prime target for attack by water.[6]

Troubleshooting & Mitigation Strategies:

  • Control Reaction Conditions: Forced degradation studies are intended to produce a modest amount of degradation (typically 5-20%) to demonstrate the specificity of your analytical method.[10] If you are seeing complete or near-complete degradation, your conditions are too harsh.

    • Reduce Temperature: Perform the study at a lower temperature (e.g., start at 40-60 °C instead of 90 °C).

    • Decrease Acid Concentration: Use a more dilute acid (e.g., 0.01 M HCl).

    • Shorten Exposure Time: Collect time points more frequently to find a duration that yields the target degradation level.

  • Analytical Method Validation: Ensure your analytical method (e.g., HPLC) can resolve the parent peak of piperidine-3-carboxamide from its primary degradant, piperidine-3-carboxylic acid. This is the core purpose of a stability-indicating method.[4][11]

  • Formulation Considerations: If this instability is observed during formulation development, it indicates that the drug will be unstable in highly acidic environments, such as the stomach.[3] This may necessitate the development of an enteric-coated dosage form or formulation with pH-modifying excipients.

Troubleshooting Guide: Stability Under Basic Conditions

Q: My compound degrades even faster in basic conditions (e.g., 0.1 M NaOH) than in acid. Why is this, and what are the implications?

A: This is also an expected phenomenon. While amide hydrolysis requires harsh conditions, the base-promoted pathway can be particularly aggressive.[3][5]

Causality and Mechanistic Insights: In basic hydrolysis, the strong nucleophile (hydroxide ion) directly attacks the carbonyl carbon.[6][8] While the subsequent elimination step is difficult because the amide ion is a poor leaving group, the reaction is driven forward by the final deprotonation of the newly formed carboxylic acid, which is an irreversible acid-base reaction.[8] This irreversibility often makes the overall degradation process appear faster or more extensive than under acidic conditions.

Troubleshooting & Mitigation Strategies:

  • Moderate Stress Conditions: As with acidic stress, if degradation is too rapid, reduce the base concentration, temperature, or exposure time.

  • pH-Stability Profile: This result highlights the importance of determining the pH-stability profile of your compound. You will likely find a pH range where the compound exhibits maximum stability. This information is critical for formulating a stable liquid dosage form.[10]

  • Excipient Compatibility: Be aware of basic excipients in your formulation that could create micro-environments with high pH, leading to localized degradation.

Data Summary: Expected Degradation Behavior

The following table summarizes the expected stability behavior of a typical primary amide like piperidine-3-carboxamide under various stress conditions.

Stress ConditionReagent ExampleExpected DegradationPrimary Degradant
Acid Hydrolysis 0.1 M HCl, 60 °CModerate to HighPiperidine-3-carboxylic acid + Ammonia
Base Hydrolysis 0.1 M NaOH, 60 °CHighPiperidine-3-carboxylate + Ammonia
Oxidation 3% H₂O₂, RTPossibleN-oxides, ring-opened products
Thermal (Dry Heat) 105 °CGenerally StableVaries
Photolytic ICH Light ConditionsPossibleVaries

Experimental Protocol: Forced Degradation Study

This protocol provides a standardized workflow for assessing the stability of piperidine-3-carboxamide hydrochloride.

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • Piperidine-3-carboxamide hydrochloride

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate or acetate buffers

  • Calibrated HPLC system with UV or MS detector

  • Calibrated pH meter and analytical balance

  • Class A volumetric flasks and pipettes

Workflow Diagram

Forced_Degradation_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in Water) control Prepare 'Time Zero' Control Sample prep->control acid Acid Hydrolysis (0.1 M HCl, 60°C) control->acid base Base Hydrolysis (0.1 M NaOH, 60°C) control->base oxid Oxidation (3% H₂O₂, RT) control->oxid thermal Thermal Stress (Solid, 80°C) control->thermal neutralize Neutralize & Dilute Stressed Samples acid->neutralize base->neutralize oxid->neutralize thermal->neutralize Dissolve & Dilute hplc Inject onto HPLC System neutralize->hplc detect Analyze Data: - Peak Purity - Mass Balance - Identify Degradants hplc->detect report report detect->report Generate Report: - Degradation Pathways - Method Validation

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Accurately weigh and dissolve piperidine-3-carboxamide hydrochloride in HPLC-grade water to prepare a 1.0 mg/mL stock solution.

  • Control Sample (Time Zero):

    • Immediately dilute an aliquot of the stock solution with your mobile phase to the target analytical concentration (e.g., 100 µg/mL). Inject this solution into the HPLC system. This serves as your unstressed control.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl in a flask to achieve a final concentration of 0.5 mg/mL drug in 0.1 M HCl.

    • Place the flask in a water bath at 60 °C.

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

    • Immediately neutralize the sample with an equivalent amount of 0.1 M NaOH, then dilute to the target analytical concentration with mobile phase and inject.

  • Base Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.2 M NaOH for stressing and 0.1 M HCl for neutralization.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL drug in 3% H₂O₂.

    • Store at room temperature, protected from light.

    • Withdraw aliquots at specified time points, dilute with mobile phase, and inject.

  • Data Analysis & Interpretation:

    • Peak Purity: Use a PDA detector to assess the peak purity of the parent compound at each time point under each stress condition. A failure in peak purity indicates co-elution with a degradation product.

    • Mass Balance: Calculate the mass balance to ensure that the decrease in the parent drug peak is accounted for by the increase in degradation product peaks. A good mass balance (95-105%) indicates that all degradants are being detected.[3]

    • Identify Degradants: If using an LC-MS system, identify the mass of the major degradation products to confirm the proposed hydrolysis pathway.

References

  • Title: Ch20 : Amide hydrolysis Source: University of Calgary, Department of Chemistry URL: [Link]

  • Title: Amide Hydrolysis: Acid and Base-Catalyzed Mechanism Source: Chemistry Steps URL: [Link]

  • Title: Forced degradation studies: A critical lens into pharmaceutical stability Source: European Pharmaceutical Review URL: [Link]

  • Title: Amides to Carboxylic Acids: Hydrolysis Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 Source: YouTube (CrashCourse) URL: [Link]

  • Title: Hydrolysis of Esters and Amides Source: Dalal Institute URL: [Link]

  • Title: Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review Source: ResearchGate URL: [Link]

  • Title: Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl) Source: Heliyon (Elsevier) URL: [Link]

  • Title: Influence of piperidine ring on stability and reactivity of piperine Source: ResearchGate URL: [Link]

  • Title: Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's Source: SciSpace by Typeset URL: [Link]

  • Title: Force Degradation for Pharmaceuticals: A Review Source: International Journal of Scientific Development and Research (IJSDR) URL: [Link]

  • Title: Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products Source: Q Laboratories URL: [Link]

Sources

Optimization

Technical Support Center: Stereochemical Integrity of Piperidine-3-carboxamide Hydrochloride

Introduction Piperidine-3-carboxamide hydrochloride is a critical chiral building block in modern pharmaceutical synthesis. Its stereochemical configuration at the C3 position is paramount for achieving the desired pharm...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Piperidine-3-carboxamide hydrochloride is a critical chiral building block in modern pharmaceutical synthesis. Its stereochemical configuration at the C3 position is paramount for achieving the desired pharmacological activity and safety profile in the final active pharmaceutical ingredient (API). The loss of this stereochemical integrity through racemization represents a significant challenge, leading to diminished product efficacy, complex purification processes, and potential regulatory hurdles.

This guide provides in-depth technical support for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and prevent racemization during synthetic transformations involving Piperidine-3-carboxamide and its derivatives. We will explore the underlying mechanisms of racemization and offer field-proven strategies to maintain the enantiopurity of your compounds.

Section 1: Frequently Asked Questions (FAQs) about Racemization

Q1: What exactly is racemization and why is it a major concern with Piperidine-3-carboxamide?

A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate), rendering it optically inactive.[1][2] For a chiral drug substance, the two enantiomers can have vastly different pharmacological and toxicological profiles.[3][4] One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Therefore, maintaining the specific stereochemistry of Piperidine-3-carboxamide is essential for the safety and efficacy of the final drug product.

Q2: What is the specific chiral center in Piperidine-3-carboxamide?

A2: The chiral center is the carbon atom at the 3-position of the piperidine ring, which is bonded to a hydrogen atom, the carboxamide group, and two different carbon atoms within the ring. It is the proton on this C3 carbon that is susceptible to abstraction under certain conditions, leading to racemization.

Q3: What are the primary experimental factors that can induce racemization in this molecule?

A3: The primary drivers of racemization for Piperidine-3-carboxamide are:

  • pH and Base Strength: Exposure to basic conditions is the most common cause. Strong bases can deprotonate the acidic α-proton at the C3 position (adjacent to the carbonyl group of the carboxamide), forming a planar, achiral enolate or enamine-like intermediate.[5]

  • Temperature: Higher reaction temperatures can provide the necessary activation energy for the proton abstraction and subsequent reprotonation steps, accelerating the rate of racemization.[6][7][8][9] Even moderate temperatures can decrease enantioselectivity over time.[10]

  • Prolonged Reaction Times: The longer a chiral molecule is exposed to racemizing conditions, the greater the extent of enantiomeric excess (e.e.) loss will be.[11]

  • Solvent Choice: The polarity and proticity of the solvent can stabilize the intermediates that lead to racemization.[11]

Section 2: Troubleshooting Guide: Preventing Racemization in Practice

This section addresses common experimental scenarios where racemization is observed and provides systematic solutions.

Problem 1: Significant loss of enantiomeric excess (e.e.) is observed after a reaction involving a base (e.g., N-alkylation, acylation, or coupling).
  • Probable Cause: The base used was too strong or was not sterically hindered enough. Strong, non-hindered bases like sodium hydroxide (NaOH), potassium tert-butoxide, or even primary/secondary amines can readily deprotonate the C3 position, initiating racemization.[5][12]

  • Recommended Solution:

    • Switch to a Non-Nucleophilic, Sterically Hindered Base: These bases are designed to be poor nucleophiles due to their bulk, making them ideal for proton abstraction without causing unwanted side reactions.[13][14][15] Their steric hindrance also makes them less likely to coordinate effectively at the C3 position.

    • Lower the Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For highly sensitive substrates, starting at 0 °C or even -78 °C is recommended.[16]

    • Control Stoichiometry: Use the minimum effective amount of base. An excess of base increases the risk of racemization over the course of the reaction.

Table 1: Comparison of Bases for Reactions with Piperidine-3-carboxamide
BaseTypepKa (Conjugate Acid)Typical ApplicationRacemization Risk
NaOH, KOHStrong, Nucleophilic~15.7SaponificationVery High
K₂CO₃, Cs₂CO₃Moderate, Nucleophilic~10.3AlkylationsModerate to High
Triethylamine (TEA)Hindered Amine~10.7General PurposeModerate
DIPEA (Hünig's Base) Non-Nucleophilic ~10.75 [15]Acylations, Alkylations Low
DBU Non-Nucleophilic ~13.5 [15]Eliminations, Couplings Low to Moderate
Proton Sponge Non-Nucleophilic ~12.1 Proton ScavengerVery Low
Problem 2: Racemization is detected after aqueous workup or purification on silica gel.
  • Probable Cause:

    • Aqueous Workup: Using strongly basic (pH > 9) or acidic (pH < 2) aqueous solutions during extraction can cause racemization, especially with prolonged contact time.

    • Silica Gel Chromatography: The acidic nature of standard silica gel can sometimes catalyze racemization of sensitive compounds. The effect is often exacerbated by long residence times on the column or the use of certain solvent modifiers like methanol.

  • Recommended Solution:

    • Neutralize Carefully: During workup, adjust the pH to a neutral range (pH 6-8) as quickly as possible. Use milder reagents like saturated sodium bicarbonate instead of concentrated NaOH.

    • Minimize Contact Time: Perform extractions swiftly and avoid letting the chiral compound sit in acidic or basic aqueous layers for extended periods.

    • Modify Purification Technique:

      • Consider using deactivated or neutral silica gel.

      • Pre-treat the silica gel by flushing the column with a solvent mixture containing a small amount of a volatile base like triethylamine (~0.1-1%) to neutralize acidic sites.

      • Explore alternative purification methods such as crystallization or preparative HPLC on a suitable stationary phase.

Problem 3: The reaction proceeds cleanly, but the enantiomeric excess is consistently lower than expected.
  • Probable Cause: The reaction temperature is too high, or the reaction time is unnecessarily long. Even under mildly basic conditions, racemization is a time- and temperature-dependent process.[2]

  • Recommended Solution:

    • Reaction Optimization: Systematically lower the reaction temperature and monitor the progress closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed.

    • Reagent Addition Strategy: For reactions like N-alkylation, slow, controlled addition of the alkylating agent to a mixture of the piperidine and base can help maintain low concentrations of reactive intermediates and minimize side reactions.[16][17]

Section 3: Mechanistic Insights & Visual Guides

The primary pathway for racemization of Piperidine-3-carboxamide involves the formation of a planar, achiral intermediate upon deprotonation of the C3 carbon.

Mechanism of Base-Catalyzed Racemization

Caption: Base-catalyzed racemization via a planar enolate.

Troubleshooting Workflow

troubleshooting_workflow start Loss of e.e. Detected check_base Analyze Base: Is it strong or non-hindered? start->check_base check_conditions Analyze Conditions: Temp high? Time long? check_base->check_conditions No sol_base Action: Switch to non-nucleophilic, hindered base (e.g., DIPEA). Reduce stoichiometry. check_base->sol_base Yes check_workup Analyze Workup/Purification: Extreme pH? Standard Silica? check_conditions->check_workup No sol_conditions Action: Lower reaction temp. Monitor closely to reduce time. check_conditions->sol_conditions Yes sol_workup Action: Use neutral workup (pH 6-8). Use deactivated silica or alternative method. check_workup->sol_workup Yes reanalyze Re-run reaction and analyze e.e. check_workup->reanalyze No sol_base->reanalyze sol_conditions->reanalyze sol_workup->reanalyze

Caption: Systematic workflow for troubleshooting racemization.

Section 4: Recommended Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with Minimized Racemization

This protocol details a representative N-alkylation using conditions designed to preserve stereochemical integrity.

Objective: To alkylate the nitrogen of (R)-Piperidine-3-carboxamide without epimerizing the C3 center.

Materials:

  • (R)-Piperidine-3-carboxamide hydrochloride

  • Alkylating agent (e.g., Benzyl bromide)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Acetonitrile or DMF)

  • Saturated aq. NaHCO₃ solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, nitrogen-purged flask, add (R)-Piperidine-3-carboxamide hydrochloride (1.0 eq) and anhydrous acetonitrile (10 mL/mmol).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) to the suspension to liberate the free base. Stir for 15 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the alkylating agent (1.1 eq) dropwise over 20-30 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS every hour.

  • Upon completion (typically 2-4 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate, 3x).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product as necessary (e.g., column chromatography on deactivated silica).

  • Crucially, determine the enantiomeric excess of the final product using chiral HPLC.

Protocol 2: Analytical Method for Determining Enantiomeric Excess (e.e.)

Accurate determination of e.e. is vital to confirm the success of your protocol. Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique.[3][4][18]

Objective: To separate and quantify the enantiomers of a Piperidine-3-carboxamide derivative.

Typical HPLC Conditions (Method development will be required for specific derivatives):

  • Column: A polysaccharide-based chiral stationary phase (CSP) is often effective for piperidine derivatives (e.g., Chiralpak AD-H, Chiralcel OD-H).[3][19]

  • Mobile Phase: Typically a normal-phase mixture, such as n-Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1 v/v/v). The small amount of amine additive is crucial for good peak shape.[3]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 220 nm). For compounds lacking a strong chromophore, pre-column derivatization with an agent like p-toluenesulfonyl chloride can be employed.[19]

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

Procedure:

  • Prepare a standard solution of the racemic compound to establish the retention times of both enantiomers.

  • Prepare a dilute solution of your reaction product in the mobile phase.

  • Inject both the racemic standard and the sample onto the HPLC system.

  • Integrate the peak areas for both enantiomers in your sample chromatogram.

  • Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

References

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. Available at: [Link]

  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. National Institutes of Health (NIH). Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central (PMC). Available at: [Link]

  • Non-nucleophilic base. Grokipedia. Available at: [Link]

  • Temperature drop triggers chirality twist. Chemistry World. Available at: [Link]

  • Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. PubMed Central (PMC). Available at: [Link]

  • Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. MDPI. Available at: [Link]

  • Enantiomeric excess E as a function of the number of temperature cycles... ResearchGate. Available at: [Link]

  • (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Non-nucleophilic base. Wikipedia. Available at: [Link]

  • Effects of Temperature on Stereochemistry of Enzymatic Reactions. Taylor & Francis Online. Available at: [Link]

  • The Effects of pH on the Supramolecular Structure of Amino Amides. ResearchGate. Available at: [Link]

  • Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. PubMed Central (PMC). Available at: [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed Central (PMC). Available at: [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • Non-nucleophilic bases – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]

  • Racemization. Wikipedia. Available at: [Link]

  • Racemisation in Chemistry and Biology. The University of Manchester. Available at: [Link]

  • Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids. University of Groningen. Available at: [Link]

  • Process for resolving racemic mixtures of piperidine derivatives. Google Patents.
  • Chirality and pH Influence the Self-Assembly of Antimicrobial Lipopeptides with Diverse Nanostructures. PubMed Central (PMC). Available at: [Link]

  • Racemization in Drug Discovery. Cardiff University. Available at: [Link]

  • Chirality, Racemisation and Optical activity of Haloalkanes. BYJU'S. Available at: [Link]

  • 19.11: Racemization. Chemistry LibreTexts. Available at: [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. Available at: [Link]

  • Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of Piperidine-3-carboxamide Hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the scale-up synthesis of Piperidine-3-carboxamide hydrochloride. This guide is designed to provide prac...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the scale-up synthesis of Piperidine-3-carboxamide hydrochloride. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the large-scale production of this important pharmaceutical intermediate. As Senior Application Scientists, we combine established chemical principles with real-world manufacturing insights to help you navigate the complexities of process scale-up.

I. Troubleshooting Guide: From Bench to Bulk

This section addresses specific, common issues that can arise during the scale-up of Piperidine-3-carboxamide hydrochloride synthesis. We delve into the root causes of these problems and provide actionable, step-by-step solutions.

Issue 1: Incomplete Reaction and Low Yields During Piperidine Ring Reduction

Question: We are scaling up the synthesis of Piperidine-3-carboxamide from a pyridine precursor using sodium borohydride reduction. At the kilogram scale, we are observing incomplete conversion and significantly lower yields compared to our lab-scale experiments. What could be the cause, and how can we improve this?

Answer:

This is a frequent challenge in scaling up exothermic reduction reactions. The discrepancy between bench and plant-scale results often stems from issues with mass and heat transfer, as well as reagent stability and addition rates.

Root Cause Analysis:

  • Poor Temperature Control: The reduction of pyridines with sodium borohydride is highly exothermic.[1][2] On a large scale, inefficient heat dissipation can lead to localized temperature spikes. These elevated temperatures can cause the decomposition of sodium borohydride and promote the formation of side products, thus lowering the yield.[2]

  • Inefficient Mixing: In large reactors, inadequate agitation can result in poor dispersion of the reducing agent, leading to localized "hot spots" and areas of low reagent concentration. This heterogeneity prevents the reaction from proceeding uniformly.

  • Reagent Decomposition: Sodium borohydride is susceptible to hydrolysis, especially in the presence of moisture or acidic conditions, which generates hydrogen gas.[1][2][3] On a larger scale, longer reaction and work-up times can exacerbate this decomposition.

  • Slow Reagent Addition: While controlled addition is crucial for safety, an overly slow addition rate on a large scale can lead to prolonged reaction times, increasing the likelihood of reagent decomposition and side reactions.

Troubleshooting Protocol:

  • Optimize Thermal Management:

    • Ensure your reactor has a sufficiently large surface area-to-volume ratio for efficient heat exchange.

    • Utilize a reliable cooling system and monitor the internal reaction temperature with multiple probes if possible.

    • Consider a semi-batch process where the pyridine substrate is added portion-wise to a solution of the reducing agent to better control the exotherm.

  • Enhance Agitation:

    • Use an appropriate impeller design (e.g., pitched-blade turbine) and agitation speed to ensure good mixing and prevent the settling of solids.

    • Baffles within the reactor can also improve mixing efficiency.

  • Control Reagent Addition:

    • Add the sodium borohydride as a solution or a well-dispersed slurry to improve its distribution in the reaction mixture.

    • The addition should be slow enough to manage the exotherm but fast enough to avoid unnecessarily long reaction times. The use of a syringe pump or a dosing pump is recommended for controlled addition.

  • Maintain an Inert Atmosphere:

    • Conduct the reaction under a nitrogen or argon atmosphere to prevent side reactions and handle the flammable hydrogen gas produced safely.[3]

Issue 2: Difficulty in Product Isolation and Purification

Question: Our crude Piperidine-3-carboxamide hydrochloride is highly water-soluble, making extraction and purification challenging at scale. We are experiencing significant product loss during the work-up. What are the best practices for isolating this type of polar salt?

Answer:

The high polarity and water solubility of Piperidine-3-carboxamide hydrochloride indeed complicate its isolation. Standard liquid-liquid extraction protocols are often inefficient. The key is to minimize the use of water and employ techniques that favor the crystallization of the hydrochloride salt.

Root Cause Analysis:

  • High Water Solubility: The presence of the amide and the protonated piperidine nitrogen makes the hydrochloride salt highly soluble in aqueous media, leading to poor partitioning into common organic solvents.[4]

  • Emulsion Formation: During work-up, the combination of aqueous and organic phases with a polar product can lead to the formation of stable emulsions, making phase separation difficult and time-consuming.[4]

  • Hygroscopic Nature: The product can absorb moisture from the air, making it difficult to handle and dry completely.

Troubleshooting Protocol:

  • Solvent Selection for Extraction and Crystallization:

    • Minimize the amount of water used during the work-up.

    • A mixed solvent system can be effective for extraction. For instance, a 3:1 mixture of chloroform and isopropanol can enhance the extraction of water-soluble organic compounds from the aqueous phase.[4]

    • For crystallization, consider using a solvent in which the hydrochloride salt is poorly soluble, such as isopropanol, ethanol, or acetone.[5][6] An anti-solvent crystallization approach, where a non-polar solvent like diethyl ether or heptane is added to a solution of the product in a more polar solvent, can also be effective.[7]

  • pH Adjustment and Salt Formation:

    • After the reaction, carefully adjust the pH of the aqueous layer with a strong base (e.g., NaOH) to liberate the free piperidine base.[5]

    • Extract the free base into a suitable organic solvent like dichloromethane or ethyl acetate.[5]

    • Wash the organic layer to remove any remaining impurities.

    • To form the hydrochloride salt, bubble dry HCl gas through the organic solution or add a solution of HCl in a solvent like dioxane or isopropanol.[6] This will precipitate the desired hydrochloride salt, which can then be collected by filtration.

  • Drying and Handling:

    • Dry the final product under vacuum at a slightly elevated temperature (e.g., 40-50°C) to remove residual solvents and moisture.[7]

    • Store the dried product in a well-sealed container under an inert atmosphere to prevent moisture absorption.

Issue 3: Impurity Profile Changes on Scale-Up

Question: We have noticed the emergence of new impurities in our large-scale batches of Piperidine-3-carboxamide hydrochloride that were not present or were negligible in our lab-scale syntheses. How can we identify and control these impurities?

Answer:

The appearance of new impurities on scale-up is often related to longer reaction times, higher temperatures, and potential interactions with the materials of construction of the larger reactor.

Root Cause Analysis:

  • Over-reduction: In some cases, the carboxamide group can be partially or fully reduced, especially if the reaction temperature is not well-controlled or if a more potent reducing agent is inadvertently formed.

  • Pyridine Impurities: If the starting pyridine precursor is not completely consumed, it can be difficult to separate from the piperidine product due to their similar properties.[8]

  • Ring Opening or Rearrangement: Under harsh conditions, the piperidine ring can potentially undergo side reactions.

  • Formation of Piperidine Carbonate: Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate, which can appear as a crystalline solid impurity.[8][9]

Troubleshooting Protocol:

  • Impurity Identification:

    • Utilize analytical techniques such as HPLC, LC-MS, and NMR to identify the structure of the new impurities.[10][11]

    • Knowing the impurity structures will provide clues about their formation pathways.

  • Process Parameter Optimization:

    • Re-evaluate and optimize the reaction temperature, time, and stoichiometry of reagents at the larger scale.

    • Monitor the reaction progress closely using in-process controls (e.g., TLC, HPLC) to determine the optimal reaction endpoint and avoid over-reaction.

  • Purification Strategy:

    • If impurities are still present, a recrystallization step is often the most effective method for purification.[5][7] The choice of solvent is critical and should be screened to find a system that provides good recovery of the desired product with high purity.

    • For pyridine impurities, a selective salt formation can be employed. Piperidine reacts with CO2 to form a solid carbonate, while pyridine does not, allowing for separation by filtration.[8]

Potential Impurity Possible Cause Mitigation Strategy
Unreacted Pyridine PrecursorIncomplete reactionOptimize reaction time and temperature; ensure proper stoichiometry of reducing agent.
Over-reduced ByproductsExcessive temperature; prolonged reaction timeTighter temperature control; in-process monitoring to stop the reaction at the optimal time.
Piperidine CarbonateExposure to atmospheric CO2Conduct reaction and work-up under an inert atmosphere; store the product properly.[8][9]

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended safety protocol for handling sodium borohydride on a large scale?

A1: Sodium borohydride is a water-reactive chemical that releases flammable hydrogen gas upon contact with water or acidic solutions.[2][3] On a large scale, it is crucial to handle it in a well-ventilated area, preferably under an inert atmosphere.[3] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[3] The addition of sodium borohydride to the reaction mixture should be done slowly and in a controlled manner to manage the exothermic reaction and hydrogen evolution.[3] A pressure-equalizing dropping funnel or a solids-dosing system is recommended. Ensure that a proper quenching procedure is in place to safely neutralize any unreacted sodium borohydride at the end of the reaction.

Q2: How can I effectively monitor the progress of the pyridine reduction reaction at scale?

A2: In-process monitoring is critical for a successful scale-up. For the reduction of a pyridine derivative, you can use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material and the appearance of the product.[12] Small samples can be carefully withdrawn from the reactor, quenched, and analyzed. This allows you to determine the reaction endpoint accurately, preventing unnecessary heating or prolonged reaction times that could lead to side product formation.

Q3: Can you suggest a robust crystallization procedure for obtaining high-purity Piperidine-3-carboxamide hydrochloride?

A3: A common and effective method is recrystallization from a suitable solvent system.[7] Ethanol is often a good choice for hydrochloride salts of piperidine derivatives.[5][6]

Experimental Protocol: Recrystallization from Ethanol

  • Dissolution: Dissolve the crude Piperidine-3-carboxamide hydrochloride in a minimal amount of hot ethanol.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. The product should crystallize out. Cooling further in an ice bath can improve the yield.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.[7]

  • Drying: Dry the crystals under vacuum to obtain the pure product.[7]

Q4: What are the key considerations when choosing a solvent for the synthesis and work-up?

A4: Solvent selection is crucial for both reaction performance and product isolation. For the reaction, the solvent should be inert to the reactants and products, and it should have a suitable boiling point for the desired reaction temperature. For the work-up of a water-soluble hydrochloride salt, it is often advantageous to use a solvent that is immiscible with water to facilitate extraction. However, as discussed, for highly polar products, a mixed solvent system or a salt formation/precipitation strategy may be necessary.[4] Always consider the safety, environmental impact, and cost of the solvents, especially at a larger scale.

III. Visualizing the Workflow

To aid in understanding the key stages of the scale-up process, the following diagrams illustrate the general workflow for the synthesis and purification of Piperidine-3-carboxamide hydrochloride.

Workflow for Piperidine Ring Reduction

G cluster_0 Reaction Setup cluster_1 Reagent Addition & Reaction cluster_2 Quenching & Work-up A Charge Reactor with Pyridine Precursor and Solvent B Establish Inert Atmosphere (N2 or Ar) A->B C Cool Reactor to Target Temperature B->C E Controlled Addition of Reducing Agent C->E D Prepare Sodium Borohydride Solution/Slurry D->E F Monitor Reaction Progress (TLC/HPLC) E->F G Maintain Temperature and Agitation F->G H Careful Quenching of Excess Reducing Agent G->H I Phase Separation and Aqueous Extraction H->I

Caption: General workflow for the reduction of a pyridine precursor.

Workflow for Product Isolation and Purification

G cluster_0 Free Base Liberation & Extraction cluster_1 Hydrochloride Salt Formation cluster_2 Final Purification A Adjust Aqueous pH to Basify B Extract Free Base into Organic Solvent A->B C Wash Organic Layer B->C D Add HCl (gas or solution) to Organic Layer C->D E Precipitation/Crystallization of Hydrochloride Salt D->E F Filter to Isolate Crude Product E->F G Recrystallize from Suitable Solvent (e.g., Ethanol) F->G H Wash Crystals with Cold Solvent G->H I Dry Under Vacuum H->I

Caption: Workflow for isolation and purification of the hydrochloride salt.

IV. References

  • Benchchem. Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols. 7

  • Benchchem. Technical Support Center: Overcoming Challenges in Piperidine Synthesis. 8

  • Standard Operating Procedure. Sodium borohydride. 2012-12-14. 3

  • Benchchem. Application Notes and Protocols for the Scale-up Synthesis of Piperidine-3-carbothioamide for Preclinical Studies. 13

  • Benchchem. Application Notes and Protocols for the Purification of Piperidine Reaction Products. 5

  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • PubMed Central. Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301.

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  • riomaisseguro.rio.rj.gov.br. Sodium Borohydride Reaction With Water. 2

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  • ResearchGate. Scale-up of a clean hydrogen production system through the hydrolysis of sodium borohydride for off-grid applications | Request PDF. 2025-08-09.

  • DTIC. Piperidine Synthesis. 2025-06-04. 14

  • Wit Pharma. (3S)-piperidine-3-carboxamide CAS NO.88495-55-0. 15

  • ResearchGate. Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH 4 and TFA. 2025-08-07.

  • ResearchGate. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. 2024-08-18.

  • PubMed. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors.

  • University of Rochester. Workup for Polar and Water-Soluble Solvents.

  • ResearchGate. A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride.

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  • ResearchGate. Have you experienced that your piperidine crystallizes when not in use?. 2021-07-06.

  • ResearchGate. Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems | Request PDF. 2025-08-10.

  • MDPI. First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease.

  • Cyclization of piperidine carboxamides towards final piperidin-3-yl-oxathiazol-2-ones.

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  • PubMed Central. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities.

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  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.

  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • Google Patents. Method for preparing (R)-3-amino piperidine hydrochloride.

  • ACS Publications. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization | ACS Omega. 2018-07-27.

  • ResearchGate. Purification of organic hydrochloride salt?. 2017-02-07.

  • PubMed Central. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria.

  • Unodc. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

  • Google Patents. It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.

  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. 2021-08-03.

  • Google Patents. Method for preparing 4-cyanopiperidine hydrochloride. 2016-07-21.

  • MDPI. Synthesis and Characterization of Water-Soluble EDTA-Crosslinked Poly-β-Cyclodextrins Serving as Ion-Complexing Drug Carriers.

  • Google Patents. The HPLC analytical approach of 3-amino piperidine.

  • Google Patents. Process for Preparation of Piperidine Carboxylic Acid.

Sources

Optimization

Technical Support Center: Managing Impurities in Piperidine-3-carboxamide Hydrochloride Production

Welcome to the technical support center for the synthesis and purification of Piperidine-3-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Piperidine-3-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity management during the production of this important pharmaceutical intermediate. We will delve into the causality behind impurity formation and provide field-proven troubleshooting strategies and detailed protocols to ensure the highest quality of your final product. The purity of intermediates is a critical parameter that directly influences reaction outcomes, yields, and the safety profile of the final active pharmaceutical ingredient (API)[1].

Overview of the Synthetic Pathway and Key Impurity Hotspots

The most common synthetic route to Piperidine-3-carboxamide hydrochloride involves a multi-step process, typically starting from 3-cyanopyridine. Understanding this pathway is crucial for identifying potential impurity formation points.

Typical Synthetic Route:

A prevalent manufacturing process involves two key transformations followed by salt formation:

  • Catalytic Hydrogenation: The pyridine ring of 3-cyanopyridine is reduced to a piperidine ring. This is a critical step where several impurities can be introduced.

  • Controlled Hydrolysis: The nitrile group (-CN) is hydrolyzed to a primary amide group (-CONH₂).

  • Hydrochlorination: The final compound is converted to its hydrochloride salt for stability and solubility.

The following diagram illustrates the primary synthesis pathway and highlights critical control points where impurities are likely to form.

G cluster_0 Step 1: Catalytic Hydrogenation cluster_1 Step 2: Controlled Nitrile Hydrolysis cluster_2 Step 3: Salt Formation cluster_3 Impurity Hotspots A 3-Cyanopyridine B Piperidine-3-carbonitrile A->B H₂, Catalyst (e.g., Rh/C, Raney Ni) Imp1 Incomplete Hydrogenation C Piperidine-3-carboxamide B->C H₂O, Acid/Base Catalyst Imp2 Over-Hydrolysis D Piperidine-3-carboxamide Hydrochloride C->D HCl Imp3 Ring Oxidation

Caption: Synthetic pathway and impurity hotspots.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your synthesis, presented in a question-and-answer format.

Q1: My final product shows a persistent peak corresponding to the starting material (3-cyanopyridine) in the HPLC analysis. How can I improve the conversion?

Root Cause Analysis: The presence of unreacted 3-cyanopyridine indicates incomplete catalytic hydrogenation. This can be due to several factors:

  • Catalyst Activity: The catalyst (e.g., Raney Nickel, Rhodium on Carbon) may be poisoned or deactivated. Sulfur-containing compounds and other biogenic impurities are known inhibitors of common hydrogenation catalysts[2].

  • Reaction Conditions: Insufficient hydrogen pressure, suboptimal temperature, or inadequate reaction time can lead to incomplete conversion.

  • Mass Transfer Limitation: Poor agitation can limit the contact between the substrate, hydrogen gas, and the solid catalyst.

Troubleshooting Steps & Protocol:

  • Catalyst Evaluation:

    • Ensure you are using a fresh, high-quality catalyst. If reusing a catalyst, perform a regeneration step as per the manufacturer's protocol.

    • Consider screening different catalysts. While Raney Nickel is common, rhodium or palladium-based catalysts might offer better activity under milder conditions[3].

  • Optimization of Reaction Parameters:

    • Protocol: Parameter Optimization Study

      • Set up a matrix of experiments varying hydrogen pressure (e.g., 50, 75, 100 psi), temperature (e.g., 50, 70, 90 °C), and reaction time (e.g., 6, 12, 24 hours).

      • Use a consistent catalyst loading and substrate concentration for all experiments.

      • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them via HPLC or GC.

      • Identify the optimal conditions that lead to complete consumption of 3-cyanopyridine.

  • Enhance Mass Transfer:

    • Increase the stirring speed to ensure the catalyst remains suspended and to maximize gas-liquid transfer.

    • Use a baffled reaction vessel to improve mixing efficiency.

Q2: I have an impurity with a molecular weight corresponding to Piperidine-3-carboxylic acid. What is its origin and how can I prevent it?

Root Cause Analysis: This impurity is the result of the over-hydrolysis of the primary amide group of your desired product. Amide hydrolysis can be catalyzed by both acids and bases, especially at elevated temperatures, to yield a carboxylic acid and ammonia[4][5][6].

G A Piperidine-3-carboxamide B Piperidine-3-carboxylic acid A->B H₂O, H⁺ or OH⁻ (Excessive Heat/Time)

Caption: Over-hydrolysis impurity formation pathway.

Preventative Measures:

  • Control Hydrolysis Conditions: The conversion of the nitrile to the amide must be carefully controlled to prevent further hydrolysis to the carboxylic acid[].

    • Temperature: Avoid excessive temperatures during the hydrolysis step and subsequent work-up.

    • pH: Maintain a neutral or slightly basic pH after the hydrolysis is complete to minimize acid-catalyzed hydrolysis.

    • Reaction Time: Monitor the reaction closely and stop it as soon as the nitrile has been consumed.

  • Purification Strategy: If the impurity has already formed, it can be removed.

    • Protocol: Acid/Base Extraction

      • Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate).

      • Wash the organic solution with a mild aqueous base (e.g., a saturated solution of sodium bicarbonate). The acidic impurity (Piperidine-3-carboxylic acid) will be deprotonated and move into the aqueous layer.

      • Separate the organic layer, which contains your desired amide product.

      • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to recover the purified product before proceeding to the hydrochloride salt formation.

Q3: My final product has a yellowish or brownish tint. What causes this discoloration and how can I obtain a white crystalline solid?

Root Cause Analysis: Color impurities often arise from degradation products or residual process-related impurities. Potential sources include:

  • N-Oxide Formation: The nitrogen atom in the piperidine or precursor pyridine ring is susceptible to oxidation, which can lead to the formation of colored N-oxide impurities[8][9][10]. This can be exacerbated by the presence of trace metals or residual oxidants.

  • Catalyst Leaching: Trace amounts of the metal from the hydrogenation catalyst (e.g., nickel, rhodium, palladium) can leach into the product, causing discoloration.

  • Thermal Degradation: High temperatures during distillation or drying can lead to the formation of polymeric or other colored byproducts.

Troubleshooting and Purification:

  • Inert Atmosphere: Conduct reactions, particularly at elevated temperatures, under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Metal Scavenging:

    • After hydrogenation, filter the catalyst meticulously. You can use a pad of Celite® to ensure complete removal.

    • If metal leaching is suspected, stir the crude product solution with a metal scavenger (e.g., activated carbon) before the final crystallization.

  • Protocol: Recrystallization for Color Removal Recrystallization is a highly effective method for purifying amides and removing colored impurities[11].

    • Solvent Selection: Choose a solvent system in which the Piperidine-3-carboxamide hydrochloride is highly soluble at high temperatures but sparingly soluble at low temperatures. A common choice is an alcohol/ether system (e.g., isopropanol/diethyl ether) or acetonitrile[11].

    • Procedure: a. Dissolve the crude, colored product in a minimum amount of the hot solvent. b. If the solution is still colored, add a small amount of activated carbon and keep the solution hot for 5-10 minutes. c. Hot filter the solution through a fluted filter paper to remove the carbon and any other insoluble impurities. d. Allow the clear filtrate to cool slowly to room temperature to form crystals. e. Further cool the mixture in an ice bath to maximize the yield. f. Collect the pure, white crystals by filtration and wash them with a small amount of cold solvent. g. Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C).

Frequently Asked Questions (FAQs)

Q1: What are the typical acceptance criteria for key impurities in Piperidine-3-carboxamide hydrochloride?

While specific limits depend on the final application (e.g., for use in a GMP environment for API synthesis), typical specifications for key impurities are summarized in the table below. These are representative values and should be confirmed with the relevant regulatory guidelines.

Impurity NameStructureTypical Limit (by HPLC)Rationale for Control
3-Cyanopyridine3-PyCN≤ 0.10%Unreacted starting material.
Piperidine-3-carboxylic acidC₆H₁₁NO₂≤ 0.15%A common degradation/hydrolysis product[12].
Piperidine-3-carboxamide N-oxideC₆H₁₂N₂O₂Report toA potential oxidation byproduct[10].

Q2: Which analytical techniques are best suited for monitoring the purity of my product?

A combination of techniques provides the most comprehensive purity profile:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse method for purity assessment and impurity quantification. A reversed-phase C18 column with a UV detector is typically used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities by providing molecular weight information[13].

  • Gas Chromatography (GC): Useful for detecting volatile impurities, such as residual solvents or unreacted volatile starting materials[14].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the final product and can help identify major impurities if their concentration is sufficient.

Q3: How can I control the formation of diastereomers if a chiral center is present?

If you are synthesizing a specific enantiomer, such as (S)-Piperidine-3-carboxamide hydrochloride[15], controlling stereochemistry is paramount.

  • Chiral Starting Material: Begin with a starting material of high enantiomeric purity, for example, (R)-N-Cbz-Piperidine-3-carboxylic acid[1].

  • Avoid Racemization Conditions: Be mindful of reaction conditions that could lead to racemization. For instance, harsh basic or acidic conditions, especially at high temperatures, can epimerize chiral centers adjacent to carbonyl groups.

  • Chiral Analysis: Use a chiral HPLC column to verify the enantiomeric excess (e.e.) of your final product.

Q4: What are the best practices for storing Piperidine-3-carboxamide hydrochloride to prevent degradation?

To maintain product integrity during storage:

  • Storage Conditions: Store in a well-sealed container in a cool, dry place, protected from light.

  • Inert Atmosphere: For long-term storage, consider packaging under an inert gas like nitrogen to prevent oxidation. The piperidine ring can be susceptible to long-term oxidative degradation[10].

  • Material Compatibility: Use glass or other inert containers to avoid potential leaching or reaction with container materials.

References

  • The Importance of Purity in (R)-N-Cbz-Piperidine-3-carboxylic Acid. (Source: Google Search)
  • Process for the separation of amides
  • Hydrolysis of Esters and Amides. (Source: Dalal Institute)
  • Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. (Source: White Rose eTheses Online)
  • Mild Hydrolysis or Alcoholysis of Amides. Ti(IV) Catalyzed Conversion of Primary Carboxamides to Carboxylic Acids or Esters. (Source: ResearchGate) [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (Source: Chemistry Steps) [Link]

  • Hydrolysis of Esters and Amides. (Source: Chemistry LibreTexts) [Link]

  • Synthesis process of pyridine-N-oxide.
  • Carboxylic acid synthesis by hydrolysis of amides. (Source: Organic Chemistry Portal) [Link]

  • 3-Piperidinecarboxylic acid. (Source: ChemBK) [Link]

  • Synthesis of 2-substituted pyridines from pyridine N-oxides. (Source: Semantic Scholar) [Link]

  • PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS. (Source: WIPO Patentscope) [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (Source: ResearchGate) [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (Source: PMC - NIH) [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. (Source: ACS Publications) [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (Source: PubMed Central) [Link]

  • (3S)-piperidine-3-carboxamide CAS NO.88495-55-0. (Source: Wit Pharma) [Link]

  • Recent Trends in the Chemistry of Pyridine N-Oxides. (Source: ResearchGate) [Link]

  • What is the best technique for amide purification? (Source: ResearchGate) [Link]

  • Recent trends in the chemistry of pyridine N-oxides. (Source: Arkivoc) [Link]

  • PIPERIDINE-3-CARBOXYLIC ACID DIMETHYLAMIDE HCL. (Source: lookchem) [Link]

  • (S)-Piperidine-3-carboxaMide hydrochloride. (Source: Nine Chongqing Chemdad Co., Ltd) [Link]

  • (R)-Piperidine-3-carboxylic acid hydrochloride. (Source: MySkinRecipes) [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (Source: PMC - PubMed Central) [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (Source: ResearchGate) [Link]

  • It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (Source: PubMed) [Link]

  • Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Inhibition of Metal Hydrogenation Catalysts by Biogenic Impurities. (Source: ResearchGate) [Link]

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. (Source: ResearchGate) [Link]

  • Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. (Source: ResearchGate) [Link]

  • Analytical Methods. (Source: RSC Publishing) [Link]

  • Preparation of 3-cyanopyridine.
  • Process for the preparation of aqueous nicotinaldehyde.
  • Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. (Source: Journal of the American Chemical Society) [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Piperidine-3-carboxamide Hydrochloride Derivatization

Welcome to the technical support center for the derivatization of Piperidine-3-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of Piperidine-3-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. The piperidine scaffold is a cornerstone in medicinal chemistry, and its successful functionalization is critical for the synthesis of novel therapeutic agents.[1][2][3] This document provides a structured approach to navigate the complexities of derivatizing this specific reagent, starting from its common salt form.

Diagram: General Derivatization Workflow

The following workflow outlines the essential steps for the derivatization of Piperidine-3-carboxamide hydrochloride, emphasizing the critical initial step of liberating the free amine.

Derivatization Workflow cluster_prep Step 1: Reaction Setup cluster_reaction Step 2: Derivatization cluster_workup Step 3: Workup & Purification Start Piperidine-3-carboxamide HCl in Anhydrous Solvent AddBase Add Base (e.g., DIPEA, TEA) >2 equivalents Start->AddBase Neutralize HCl salt & prepare for reaction Stir Stir at RT (In-situ free base generation) AddBase->Stir AddReagent Add Derivatizing Agent (Acyl Chloride, Sulfonyl Chloride, etc.) (1.0 - 1.2 eq) Stir->AddReagent Proceed to derivatization Reaction Reaction at 0°C to RT Monitor by TLC/LC-MS AddReagent->Reaction Quench Aqueous Workup (Quench, Wash) Reaction->Quench Once reaction is complete Dry Dry Organic Layer (e.g., Na₂SO₄) Quench->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Chromatography/Crystallization) Concentrate->Purify Product Pure Derivatized Product Purify->Product Strategy Selection cluster_amide Amide Formation Strategies cluster_sulfonamide Sulfonamide Formation cluster_amine Tertiary Amine Formation Start Desired Functional Group? Amide Amide (-NHCOR) Start->Amide Acylation Sulfonamide Sulfonamide (-NHSO₂R) Start->Sulfonamide Sulfonylation Amine Tertiary Amine (-NR) Start->Amine Alkylation / Reductive Amination AcylChloride Use Acyl Chloride or Anhydride + Base (DIPEA/TEA) Amide->AcylChloride SulfonylChloride Use Sulfonyl Chloride + Base (DIPEA/TEA) Sulfonamide->SulfonylChloride Alkylation Use Alkyl Halide + Base (K₂CO₃/NaH) Amine->Alkylation CarboxylicAcid Use Carboxylic Acid + Coupling Agent (HATU/EDC) + Base (DIPEA) ReductiveAmination Use Aldehyde/Ketone + Reducing Agent (NaBH(OAc)₃)

Sources

Optimization

storage and handling recommendations for Piperidine-3-carboxamide hydrochloride

Technical Support Center: Piperidine-3-carboxamide Hydrochloride Welcome to the technical resource center for Piperidine-3-carboxamide hydrochloride. This guide is designed for researchers, medicinal chemists, and drug d...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Piperidine-3-carboxamide Hydrochloride

Welcome to the technical resource center for Piperidine-3-carboxamide hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic and experimental workflows. As a key structural motif in numerous pharmacologically active agents, understanding its proper handling, storage, and behavior in reactions is critical for achieving reproducible and successful outcomes.[1][2] This document moves beyond simple data sheets to provide in-depth, experience-based answers to common challenges and frequently asked questions encountered in the lab.

Section 1: Core Compound Properties & Quick Reference

Before delving into troubleshooting, a solid understanding of the compound's fundamental characteristics is essential. Piperidine-3-carboxamide hydrochloride is a stable, solid form of the parent piperidine derivative, making it easier to handle than the free base. The hydrochloride salt form generally enhances aqueous solubility and stability.

ParameterRecommended SpecificationRationale & Expert Notes
Appearance White to off-white crystalline solid or powderSignificant deviation in color (e.g., yellow, brown) may indicate degradation or impurity.
Storage Temperature Room Temperature (15-25°C)Storing in a cool, dry place is paramount.[3][4][5][6] Avoid temperature extremes.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen) if possible; otherwise, keep tightly sealed.[6][7]The compound is hygroscopic. Absorbed moisture can lead to inaccurate weighing and introduce water into sensitive reactions.
Light Sensitivity Store in a light-resistant container.While not acutely light-sensitive, long-term exposure to UV light can degrade many organic compounds. It is good laboratory practice to store in amber vials or in a dark cabinet.[8]
Chemical Incompatibilities Strong oxidizing agents, strong bases.Strong bases will deprotonate the piperidinium hydrochloride to form the free amine, which may have different reactivity and solubility.

Section 2: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and use of Piperidine-3-carboxamide hydrochloride.

Q1: What are the absolute critical storage conditions I must follow? A: The most critical condition is protection from moisture.[9] Always store the compound in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment.[3][5] The hydrochloride salt is hygroscopic, meaning it will readily absorb water from the atmosphere. This can compromise the accuracy of weighing for reactions and potentially affect the compound's long-term stability. Store in a cool, dry, and well-ventilated area away from incompatible substances.[4]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound? A: Standard laboratory PPE is required. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10] The compound is classified as a skin and eye irritant.[10] If you are handling large quantities of the powder where dust formation is possible, work in a fume hood or use a ventilated enclosure to avoid inhalation.[3][5][10] Always wash your hands thoroughly after handling.[4][9]

Q3: What are the best solvents for dissolving Piperidine-3-carboxamide hydrochloride? A: Due to the hydrochloride salt, the compound is most soluble in polar protic solvents.

  • Primary Choices: Water, Methanol, Ethanol. The parent compound, piperidine-3-carboxylic acid, shows moderate aqueous solubility which is enhanced by the salt form.[11]

  • Secondary Choices: Polar aprotic solvents like DMSO and DMF can also be used, though solubility might be lower compared to alcohols or water.

  • Poor Solvents: It will likely have very poor solubility in nonpolar solvents such as hexanes, toluene, or diethyl ether.

Q4: How stable is this compound? Can I leave a prepared stock solution on the bench? A: In its solid, crystalline form, Piperidine-3-carboxamide hydrochloride is stable when stored correctly. However, solutions are more susceptible to degradation. Aqueous solutions will be acidic and generally stable for short-term use. For long-term storage, it is recommended to store solutions at -20°C. We advise preparing fresh solutions for sensitive applications or qualifying stored solutions before use. Avoid repeated freeze-thaw cycles.

Section 3: Experimental Workflow & Troubleshooting Guide

This section addresses specific problems that may arise during experimentation, providing a logical framework for diagnosis and resolution.

Standard Workflow: From Solid to Solution

The following diagram outlines the validated procedure for handling the compound upon receipt and preparing it for experimental use. Adhering to this workflow minimizes variables and promotes reproducibility.

G cluster_prep Preparation & Storage cluster_use Experimental Use A Receive Compound B Inspect Container & CoA A->B Verify Integrity C Store in Desiccator (Cool, Dry, Dark) B->C If OK D Equilibrate to RT (in Desiccator) C->D E Weigh Solid Rapidly in Ventilated Area D->E Prevent Condensation F Select Appropriate Polar Solvent E->F G Add Solvent & Dissolve (Vortex / Sonicate) F->G H Use Solution Immediately or Store at -20°C G->H

Caption: Validated workflow for handling and solution preparation.

Troubleshooting Common Experimental Issues

Problem: My Piperidine-3-carboxamide hydrochloride is not dissolving completely in my chosen solvent.

  • Diagnostic Question 1: Have you verified the solvent choice?

    • Explanation: This compound's solubility is highest in polar protic solvents like water or methanol.[11] Attempting to dissolve it in a less polar solvent like dichloromethane or THF will likely fail.

    • Solution: Switch to a recommended solvent (Water, MeOH, EtOH). If your reaction requires an aprotic solvent, consider using DMSO or DMF, but be prepared for lower solubility limits.

  • Diagnostic Question 2: Are you using a sufficient volume of solvent?

    • Explanation: Every compound has a saturation limit. If you are trying to make a highly concentrated stock solution, you may be exceeding this limit.

    • Solution: Try reducing the target concentration by adding more solvent. To aid dissolution, gently warm the mixture or use an ultrasonic bath. Avoid boiling, as it can cause degradation.

  • Diagnostic Question 3: Could the pH of your medium be the issue?

    • Explanation: As a hydrochloride salt, the compound is most stable and soluble in neutral to acidic conditions. If your reaction medium is basic, the hydrochloride will be neutralized, forming the free amine of piperidine-3-carboxamide. This free base form may have significantly lower solubility and could precipitate out of solution.

    • Solution: Check the pH of your solution. If it is basic, this is the likely cause. You may need to adjust your experimental design to introduce the compound before adding a base.

Problem: I am observing inconsistent yields or unexpected side products in my reaction.

  • Diagnostic Question 1: Have you accounted for the hygroscopic nature of the compound?

    • Explanation: If the compound has absorbed atmospheric moisture, your weighed mass will not be accurate. For a 1:1 stoichiometric reaction, this error can significantly impact yields. The presence of water can also be detrimental in moisture-sensitive reactions (e.g., those using Grignard reagents or certain coupling catalysts).

    • Solution: For highly sensitive reactions, dry the compound under a high vacuum for several hours before use. Always equilibrate the container to room temperature in a desiccator before opening to prevent condensation from forming on the cold solid.

  • Diagnostic Question 2: Are you accounting for the hydrochloride in your stoichiometry?

    • Explanation: If your reaction involves a base, remember that one equivalent of the base will be consumed to neutralize the HCl salt and generate the reactive free amine.

    • Solution: In your reaction planning, add one extra equivalent of base to account for the salt. For example, if your reaction requires 1.1 equivalents of a base like triethylamine (TEA) for the free amine, you should use 2.1 equivalents when starting with the hydrochloride salt.

  • Diagnostic Question 3: Is the stereochemistry of your starting material correct?

    • Explanation: Piperidine-3-carboxamide has a chiral center at the 3-position. Many biological applications and asymmetric syntheses are highly sensitive to stereochemistry. Using the racemic mixture instead of the required (S)- or (R)-enantiomer can lead to inactive products or complex mixtures.[2][12]

    • Solution: Double-check the Certificate of Analysis (CoA) from your supplier to confirm the identity and enantiomeric purity of your material. Ensure you have ordered the specific stereoisomer required for your application.

References

  • Guidechem. (S)-Piperidine-3-carboxaMide hydrochloride (CAS No. 1026661-43-7) SDS.

  • Sigma-Aldrich. (2023). Safety Data Sheet for Piperidine.

  • Enamine. (n.d.). Safety Data Sheet for tert-butyl (3S)-piperidine-3-carboxylate hydrochloride.

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.

  • Thermo Fisher Scientific. (2023). Safety Data Sheet for Piperidine hydrochloride.

  • TCI America. (n.d.). Safety Data Sheet for Piperidine.

  • Fisher Scientific. (2010). Safety Data Sheet for Piperidine-3-carboxylic acid.

  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.

  • Solubility of Things. (n.d.). Piperidine-3-carboxylic acid.

  • ChemicalBook. (n.d.). Piperidine CAS#: 110-89-4.

  • LookChem. (n.d.). Cas 112950-94-4, PIPERIDINE-3-CARBOXYLIC ACID DIMETHYLAMIDE HCL.

  • ChemicalBook. (n.d.). (S)-Piperidine-3-carboxaMide hydrochloride.

  • AK Scientific, Inc. (n.d.). Safety Data Sheet for (S)-Piperidine-3-carboxamide hydrochloride.

  • Amazon Web Services. (n.d.). (S)-Piperidine-3-carboxamide hydrochloride.

  • National Institutes of Health. (2019). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC.

  • BLD Pharm. (n.d.). N-(3-Hydroxypropyl)piperidine-3-carboxamide hydrochloride.

  • BLD Pharm. (n.d.). Piperidine-3-carboxamide hydrochloride.

  • Nine Chongqing Chemdad Co., Ltd. (n.d.). (S)-Piperidine-3-carboxaMide hydrochloride.

  • ResearchGate. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K.

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • National Institutes of Health. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central.

  • Wikipedia. (n.d.). Piperidine.

  • Biosynth. (n.d.). Piperidine hydrochloride.

  • Smolecule. (2023). (S)-piperidine-3-carboxamide.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Anti-proliferative Activity of Piperidine-3-carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals The quest for novel anti-cancer agents with improved efficacy and reduced toxicity is a continuous endeavor in oncological research. Among the myriad of het...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents with improved efficacy and reduced toxicity is a continuous endeavor in oncological research. Among the myriad of heterocyclic scaffolds explored, the piperidine-3-carboxamide core has emerged as a promising framework for the development of potent anti-proliferative agents. This guide provides a comprehensive comparison of the anti-proliferative activity of various Piperidine-3-carboxamide derivatives, delving into their mechanisms of action, experimental validation, and comparative efficacy against established anti-cancer drugs.

Introduction to Piperidine-3-carboxamide Derivatives

The piperidine ring is a prevalent structural motif in numerous FDA-approved drugs, valued for its favorable pharmacokinetic properties. The functionalization of this scaffold at the 3-position with a carboxamide moiety has given rise to a class of compounds with diverse biological activities, including potent anti-cancer effects. These derivatives have demonstrated the ability to induce cell cycle arrest, senescence, and apoptosis in various cancer cell lines, making them an attractive area of investigation for novel cancer therapeutics.[1]

Comparative Analysis of Anti-proliferative Activity

The anti-proliferative efficacy of Piperidine-3-carboxamide derivatives has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.

DerivativeCancer Cell LineCancer TypeIC50 (µM)Reference
Compound 1 A375Melanoma0.88[2]
Compound 54 A375Melanoma0.03[2]
DTPEP MCF-7Breast Cancer (ER+)Significant Inhibition[3]
DTPEP MDA-MB-231Breast Cancer (ER-)Significant Inhibition[3]
Compound 3a K562LeukemiaLow Concentration[4]
Compound 3a RehLeukemiaLow Concentration[4]
CLEFMA H441Lung Cancer-[5]
CLEFMA A549Lung Cancer-[5]
2-amino-4-(1-piperidine) pyridine HT29Colon CancerDose-dependent Inhibition[4]
2-amino-4-(1-piperidine) pyridine DLD-1Colon CancerDose-dependent Inhibition[4]
Compound 17a PC3Prostate CancerConcentration-dependent Inhibition[4]
4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide (Compound 12a) DU-145Prostate Cancer0.12[6]
Piperine OVCAR-3Ovarian CancerConcentration-dependent Inhibition[4]
Piperine HRT-18Rectal CancerInhibitory Effect[5]
Piperine PANC-1Pancreatic Cancer-[4]

Comparison with Standard Anti-cancer Drugs:

A crucial aspect of evaluating novel drug candidates is to benchmark their performance against existing therapies.

DerivativeCancer Cell LineIC50 (µM)Standard DrugIC50 (µM)Reference
Compound 54 A375 (Melanoma)0.03Doxorubicin0.009[2]
Benzoxazole-piperidine derivative 4d MDA-MB-231 (Breast)1.66 ± 0.08Doxorubicin13.34 ± 0.63[7]
Benzoxazole-piperidine derivative 7h MCF-7 (Breast)7.31 ± 0.43Doxorubicin8.20 ± 0.39[7]
Piperine-carboximidamide hybrid VIk A549 (Lung)0.035Erlotinib0.033[8]
Piperine-carboximidamide hybrid VIk MCF-7 (Breast)0.035Erlotinib0.040[8]
Triple action Pt(IV) derivative CPD PSN-1 (Pancreatic)<0.1Cisplatin>10[9]
Triple action Pt(IV) derivative CVA BCPAP (Thyroid)<0.1Cisplatin>10[9]

Mechanistic Insights into Anti-proliferative Activity

The anti-cancer effects of Piperidine-3-carboxamide derivatives are mediated through various mechanisms, primarily by inducing cell cycle arrest and apoptosis. The specific molecular targets and signaling pathways implicated are diverse and appear to be derivative-specific.

Induction of Cellular Senescence

A notable mechanism of action for some N-arylpiperidine-3-carboxamide derivatives is the induction of a senescence-like phenotype in cancer cells.[2][10] Cellular senescence is a state of irreversible cell cycle arrest, which can be a powerful tumor-suppressive mechanism. For instance, compound 54 was found to be a potent inducer of senescence in human melanoma A375 cells, with an EC50 of 0.04 µM.[2]

Modulation of Key Signaling Pathways

Several critical signaling pathways that regulate cell proliferation, survival, and apoptosis are modulated by piperidine derivatives.

  • PI3K/Akt Pathway: This pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation. The piperidine derivative DTPEP has been shown to downregulate the PI3K/Akt pathway in both ER-positive and ER-negative breast cancer cells.[3] Similarly, piperine inhibits the PI3K/Akt/GSK3β signaling pathway in ovarian cancer cells.[4]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial regulator of cell growth and differentiation. Some piperidine derivatives have been shown to influence this pathway, although direct evidence for Piperidine-3-carboxamide derivatives is still emerging.

  • STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation and survival. The potential for Piperidine-3-carboxamide derivatives to modulate this pathway is an active area of research.

The diagram below illustrates the potential interplay of these signaling pathways in mediating the anti-proliferative effects of Piperidine-3-carboxamide derivatives.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K Activates RAS RAS RTK->RAS Activates JAK JAK RTK->JAK JAK/STAT Pathway ALK ALK Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MAPK Cascade MEK MEK RAF->MEK MAPK Cascade ERK ERK MEK->ERK MAPK Cascade ERK->Proliferation STAT3 STAT3 JAK->STAT3 JAK/STAT Pathway STAT3->Proliferation Piperidine Piperidine-3-carboxamide Derivatives Piperidine->Akt Inhibits Piperidine->ALK Inhibits Tubulin Tubulin Piperidine->Tubulin Inhibits

Caption: Potential signaling pathways modulated by Piperidine-3-carboxamide derivatives.

Inhibition of Specific Molecular Targets
  • Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various cancers. Certain Piperidine-3-carboxamide derivatives have been identified as potent ALK inhibitors, demonstrating significant anti-tumor activity in ALK-driven cancer models.[3][11]

  • Tubulin Polymerization: The microtubule network is essential for cell division, making it a key target for anti-cancer drugs. A novel class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides has been shown to act as tubulin inhibitors, leading to mitotic arrest and subsequent cell death.[6]

Experimental Protocols for Validation

The validation of the anti-proliferative activity of Piperidine-3-carboxamide derivatives relies on a series of well-established in vitro assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the Piperidine-3-carboxamide derivative and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

SRB Assay for Cell Proliferation

The Sulforhodamine B (SRB) assay is a colorimetric assay that measures the total protein content of cells, providing an estimation of cell number.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: After treatment, fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB solution.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Solubilize the protein-bound dye with a 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510-540 nm.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compound of interest.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will determine the cell cycle phase.

start Start seed Seed Cells in Multi-well Plates start->seed treat Treat with Piperidine-3-carboxamide Derivatives & Controls seed->treat incubate Incubate for Desired Time treat->incubate assay Perform Assay incubate->assay mtt MTT Assay: Add MTT, Solubilize assay->mtt Viability srb SRB Assay: Fix, Stain, Solubilize assay->srb Proliferation flow Cell Cycle Analysis: Fix, Stain with PI assay->flow Cell Cycle read Read Absorbance (MTT/SRB) or Acquire Data (Flow) mtt->read srb->read flow->read analyze Analyze Data: Calculate IC50, Determine Cell Cycle Distribution read->analyze end End analyze->end

Caption: General workflow for in vitro validation of anti-proliferative activity.

Conclusion and Future Directions

Piperidine-3-carboxamide derivatives represent a versatile and promising scaffold for the development of novel anti-cancer agents. Their demonstrated ability to inhibit the proliferation of a wide range of cancer cell lines through diverse mechanisms, including the induction of senescence and the modulation of key oncogenic signaling pathways, underscores their therapeutic potential.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these derivatives.

  • Target Identification and Validation: To elucidate the precise molecular targets of the most active compounds.

  • In Vivo Efficacy Studies: To evaluate the anti-tumor activity and pharmacokinetic properties of lead candidates in animal models.

  • Combination Therapies: To explore the synergistic effects of Piperidine-3-carboxamide derivatives with existing anti-cancer drugs.

The continued exploration of this chemical space holds significant promise for the discovery of next-generation cancer therapeutics.

References

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]

  • New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis. [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. [Link]

  • Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]

  • Triple action Pt(iv) derivatives of cisplatin: a new class of potent anticancer agents that overcome resistance. [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). [Link]

  • Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. [Link]

  • Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer. [Link]

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Comparative

The Dawn of a New Antimalarial Strategy: A Comparative Guide to Piperidine Carboxamides and Other Proteasome Inhibitors

A Senior Application Scientist's In-Depth Guide for Researchers in Drug Development In the relentless battle against malaria, the emergence of drug resistance necessitates a continuous search for novel therapeutic target...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Guide for Researchers in Drug Development

In the relentless battle against malaria, the emergence of drug resistance necessitates a continuous search for novel therapeutic targets and chemical scaffolds. The Plasmodium falciparum proteasome, a central hub for protein degradation and cellular homeostasis, has been validated as a prime target for intervention. Its inhibition is lethal to the parasite at all stages of its lifecycle, and crucially, proteasome inhibitors show synergy with frontline artemisinins, offering a potential strategy to overcome resistance.[1]

This guide provides a comprehensive comparison of a novel class of non-covalent, orally active proteasome inhibitors—piperidine carboxamides —against established covalent inhibitors. We will delve into the mechanistic distinctions, compare performance based on experimental data, and provide detailed protocols for researchers to validate these findings in their own laboratories.

The Plasmodium Proteasome: A Validated Antimalarial Target

The ubiquitin-proteasome system (UPS) is the primary pathway for non-lysosomal protein degradation in eukaryotes. In Plasmodium falciparum, an organism defined by rapid replication and high metabolic stress, the UPS is indispensable. It regulates the cell cycle, degrades damaged or misfolded proteins (proteostasis), and is implicated in the parasite's response to oxidative stress induced by artemisinin treatment.[1]

The catalytic core of this system is the 20S proteasome, a barrel-shaped complex composed of four stacked rings. The two inner β-rings house the proteolytic active sites: β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like).[2] Inhibiting these sites, particularly the chymotrypsin-like activity of the β5 subunit, leads to the accumulation of polyubiquitinated proteins, cell cycle arrest, and parasite death.[2][3] This makes the proteasome an exceptionally promising, multistage antimalarial drug target.

cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_Proteasome 26S Proteasome cluster_Inhibitors Inhibitor Action Ub Ubiquitin (Ub) E1 E1 Ub-Activating Enzyme Ub->E1 ATP E2 E2 Ub-Conjugating Enzyme E1->E2 Ub E3 E3 Ub Ligase E2->E3 Ub PolyUbProtein Polyubiquitinated Target Protein E3->PolyUbProtein Poly-Ub Chain TargetProtein Target Protein (e.g., damaged, short-lived) TargetProtein->E3 Cap 19S Regulatory Particle PolyUbProtein->Cap Recognition & Unfolding Proteasome 20S Core (β5, β2, β1 subunits) Peptides Small Peptides Proteasome->Peptides Degradation Cap->Proteasome Piperidine Piperidine Carboxamides (e.g., SW584) [Non-covalent] Piperidine->Proteasome Inhibit β5 Covalent Bortezomib, Carfilzomib [Covalent] Covalent->Proteasome Inhibit β5

Figure 1: The Plasmodium Ubiquitin-Proteasome System and points of inhibition.

A New Contender: Piperidine Carboxamides (e.g., SW584)

Recent breakthroughs have identified a series of piperidine carboxamides as potent, reversible, and highly selective inhibitors of the P. falciparum proteasome.[3] A phenotypic screen first identified the lead compound SW042, which was later optimized to produce the more potent analog, SW584 .[3]

Mechanism of Action

Unlike many established proteasome inhibitors that form a covalent bond with the catalytic threonine of the active site, SW584 is a non-covalent, reversible inhibitor .[3] Cryo-electron microscopy has revealed that SW584 binds to a previously unexplored pocket at the interface of the β5, β6, and β3 subunits, distal from the catalytic center.[3] This unique binding mode is responsible for its remarkable species selectivity.

Key Advantages
  • High Selectivity: SW584 effectively inhibits the parasite's β5 subunit without significantly affecting human proteasome isoforms or showing cytotoxicity to human cells.[3] This is a critical feature, as the toxicity of early proteasome inhibitors against the human counterpart has been a major hurdle.[4]

  • Oral Bioavailability: The compound has demonstrated efficacy in a mouse model of human malaria following oral dosing, a significant advantage for clinical development.[3]

  • Low Propensity for Resistance: In vitro studies show that SW584 has a high barrier to resistance.[3]

  • Synergy with Artemisinin: The piperidine carboxamide series is synergistic with dihydroartemisinin, making it a promising candidate for future combination therapies.[3]

Comparative Analysis: Piperidine Carboxamides vs. Covalent Inhibitors

To understand the potential of piperidine carboxamides, it is essential to compare their performance against other well-characterized classes of proteasome inhibitors.

Inhibitor ClassExemplar Compound(s)Binding ModeTarget Subunit(s)Key Features & Limitations
Piperidine Carboxamides SW584 Non-covalent, ReversiblePf β5High selectivity for Plasmodium proteasome , oral bioavailability, low resistance propensity.[3]
Peptide Boronates Bortezomib , MPI-5, MPI-13Covalent, ReversiblePf β5 (also β1, β2)Potent but generally lack selectivity over human proteasome.[5][6][7] Serve as crucial research tools and scaffolds for developing selective analogs (e.g., MPI series).
Epoxyketones Carfilzomib Covalent, IrreversiblePf β5Potent antimalarial activity but high toxicity to host cells, limiting therapeutic potential.[2][4]
Peptide Vinyl Sulfones WLL-vs , WLW-vsCovalent, IrreversiblePf β2 and/or β5Dual-subunit inhibition (WLL) shows a low propensity for generating resistance.[8] Can exhibit collateral sensitivity, where resistance to one inhibitor increases sensitivity to another.[8]
Quantitative Performance Comparison

The following table summarizes the in vitro efficacy of exemplar compounds against chloroquine-sensitive P. falciparum strains (e.g., 3D7, Dd2) and their toxicity against human cell lines.

CompoundClassP. falciparum IC50 (nM)Human Cell Toxicity (LD50 or CC50)Selectivity Index (Toxicity/Efficacy)Reference(s)
SW584 Piperidine CarboxamideData not yet published in nMLow CytotoxicityHigh (Implied)[3]
Bortezomib Peptide Boronate~31 - 43 nMVaries by cell lineModerate[5]
MPI-13 Peptide Boronate3.0 nM>10,000 nM (HepG2)>3333[6]
Carfilzomib Epoxyketone~2.9 - 21.8 nM~40 nM (RPMI-8226)Low[4][9]
WLL-vs Peptide Vinyl Sulfone~1.5 - 5 nM>10,000 nM (HEK293T)>2000[8]
Chloroquine 4-aminoquinoline~22 nM (3D7, sensitive)~37,560 nM (HUVEC)~1700[10]

Note: IC50 values can vary based on parasite strain, assay conditions, and duration of exposure. This table is for comparative purposes.

Experimental Protocols: Assessing Proteasome Inhibitor Efficacy

Validating the activity of novel inhibitors requires robust and reproducible assays. Below are foundational protocols for researchers.

In Vitro Anti-plasmodial Growth Inhibition Assay

This assay determines the 50% inhibitory concentration (IC50) of a compound against asynchronous P. falciparum cultures.

Principle: Parasite growth is measured by the incorporation of a radiolabeled nucleic acid precursor, [³H]-hypoxanthine, into parasite DNA during replication. A reduction in incorporation indicates growth inhibition.

Step-by-Step Protocol:

  • Preparation: Prepare a serial dilution of the test inhibitor in complete parasite culture medium (CM).

  • Plating: Add 200 µL of asynchronous P. falciparum culture (e.g., 3D7 strain at 0.3% parasitemia and 1.25% hematocrit) to each well of a 96-well plate containing the pre-diluted compounds.[11] Include drug-free wells (positive growth control) and wells with uninfected red blood cells (negative control).

  • Incubation: Incubate the plate for 48 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[11]

  • Labeling: Add 0.25 µCi of [³H]-hypoxanthine to each well and incubate for an additional 24 hours.[11]

  • Harvesting: Terminate the assay by freezing the plate at -20°C. Thaw the plate and harvest the contents of each well onto a glass-fiber filter mat using a cell harvester.

  • Quantification: Dry the filter mat and measure the incorporated radioactivity using a liquid scintillation counter.

  • Analysis: Calculate the percentage of growth inhibition for each concentration relative to the drug-free control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic model.[12]

In Vitro Proteasome Activity Assay

This assay directly measures the inhibition of the proteasome's chymotrypsin-like (β5) activity in parasite lysates.

Principle: A fluorogenic peptide substrate, Suc-LLVY-AMC, is cleaved by the proteasome's β5 subunit, releasing a fluorescent AMC (7-amino-4-methylcoumarin) molecule. The rate of fluorescence increase is proportional to enzymatic activity.

Step-by-Step Protocol:

  • Lysate Preparation: Tightly synchronize P. falciparum parasites to the trophozoite stage. Isolate parasites from red blood cells using saponin lysis. Resuspend the parasite pellet in a mild lysis buffer (e.g., containing Tris-HCl, NaCl, MgCl₂, DTT, and ATP) and incubate on ice for 30 minutes.[13] Clarify the lysate by centrifugation (13,000 x g, 15 min, 4°C).[13] Determine the protein concentration using a BCA assay.

  • Assay Setup: In a black 96-well plate, add a fixed amount of parasite lysate (e.g., 10-20 µg) to each well. Add serial dilutions of the test inhibitor and incubate at 37°C for 30 minutes to allow for target engagement.

  • Reaction Initiation: Add the fluorogenic substrate Suc-LLVY-AMC to a final concentration of ~10-20 µM.[14]

  • Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence (Excitation: ~380 nm, Emission: ~460 nm) kinetically over 60 minutes.

  • Analysis: Determine the rate of reaction (slope of fluorescence vs. time) for each well. Calculate the percent inhibition relative to a DMSO control and determine the IC50 value for proteasome inhibition.

cluster_Culture 1. Parasite Culture & Treatment cluster_Lysis 2. Lysate Preparation cluster_Assay 3. Fluorometric Assay cluster_Analysis 4. Data Analysis Start Synchronized P. falciparum Culture (Trophozoite Stage) Treat Incubate with Inhibitor (Serial Dilutions) Start->Treat Isolate Isolate Parasites (Saponin Lysis) Treat->Isolate Lyse Prepare Lysate in Mild Buffer Isolate->Lyse Quantify Quantify Protein (BCA Assay) Lyse->Quantify Plate Plate Lysate & Inhibitor in 96-Well Plate Quantify->Plate AddSubstrate Add Fluorogenic Substrate (Suc-LLVY-AMC) Plate->AddSubstrate Read Kinetic Fluorescence Reading (37°C, 60 min) AddSubstrate->Read Calc Calculate Reaction Rates (% Inhibition) Read->Calc IC50 Determine IC50 Value Calc->IC50

Figure 2: Experimental workflow for determining proteasome inhibitor IC50.

Conclusion and Future Outlook

The Plasmodium proteasome is a formidable antimalarial target, and the development of parasite-selective inhibitors holds immense promise. While covalent inhibitors like bortezomib and carfilzomib have been instrumental in validating the target, their clinical utility in malaria is hampered by a lack of selectivity.

The emergence of piperidine carboxamides represents a paradigm shift. Their unique non-covalent mechanism, high selectivity, oral bioavailability, and low resistance potential position them as a highly attractive new chemical class for antimalarial drug development.[3] Further research should focus on optimizing their pharmacokinetic properties and evaluating their efficacy in advanced preclinical and clinical settings. By targeting a central parasite vulnerability with a selective and druggable molecule, piperidine carboxamides may provide a vital new tool in the global effort to eradicate malaria.

References

  • Gantt, S. M., et al. (2010). Antimalarial activity of the anticancer and proteasome inhibitor bortezomib and its analog ZL3B. Antimicrobial Agents and Chemotherapy, 54(5), 1896–1901. [Link]

  • University of Melbourne. (n.d.). Proteasome Inhibitors as Reversers of Resistance to Artemisinin-Based Antimalarials. Find an Expert. [Link]

  • Ng, C. (n.d.). Leveraging insights into the Plasmodium falciparum ubiquitin-proteasome system and the unfolded protein response to combat artemisinin resistance through synergistic combinations. MESA Malaria. [Link]

  • University of Melbourne. (2015). Proteasome inhibitors as new potent resistance-reversing antimalarials. MESA Malaria. [Link]

  • Zhan, W., et al. (2022). Dual-pharmacophore artezomibs hijack the Plasmodium ubiquitin-proteasome system to kill malaria parasites while overcoming drug resistance. Proceedings of the National Academy of Sciences, 119(44), e2208832119. [Link]

  • Lin, G., et al. (2018). Antimalarial proteasome inhibitor reveals collateral sensitivity from intersubunit interactions and fitness cost of resistance. PNAS, 115(31), E7246-E7255. [Link]

  • Li, H., et al. (2012). Validation of the proteasome as a therapeutic target in Plasmodium using an epoxyketone inhibitor with parasite-specific toxicity. Chemistry & Biology, 19(12), 1535–1545. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). bortezomib. [Link]

  • Xie, S. C., et al. (2021). Design of proteasome inhibitors with oral efficacy in vivo against Plasmodium falciparum and selectivity over the human proteasome. PNAS, 118(38), e2106261118. [Link]

  • ResearchGate. (n.d.). IC 50 and EC 50 Values for P. falciparum 20S-Selective Compounds. [Link]

  • ResearchGate. (2018). (PDF) Target Validation and Identification of Novel Boronate Inhibitors of the Plasmodium falciparum Proteasome. [Link]

  • Diop, M. M., et al. (2019). Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. Molecules, 24(16), 2933. [Link]

  • ResearchGate. (n.d.). IC50 values [nM] for proteasomal subunit inhibition by carfilzomib in... [Link]

  • Goldberg, J., et al. (2025). Stage-specific regulation of the Plasmodium falciparum proteasome activity reveals adaptive rewiring in artemisinin resistance. bioRxiv. [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 31(8), 1503-1517.e19. [Link]

  • Deni, I., et al. (2023). Mitigating the risk of antimalarial resistance via covalent dual-subunit inhibition of the Plasmodium proteasome. Cell Chemical Biology, 30(3), 245-257.e6. [Link]

  • Zhan, W., et al. (2024). Protocol for analysis of intracellular conversion of artezomib molecules into new proteasome inhibitors in Plasmodium falciparum parasites. STAR Protocols, 5(1), 102896. [Link]

  • Far-Tel, O., et al. (2024). Identification of Malaria-Selective Proteasome β5 Inhibitors Through Pharmacophore Modeling, Molecular Docking, and Molecular Dynamics Simulation. International Journal of Molecular Sciences, 25(22), 13636. [Link]

  • EMBL-EBI. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. [Link]

  • ResearchGate. (n.d.). Antimalarial activity (IC50) of confirmed hits with a 4-amino piperidine scaffold. [Link]

  • Bogyo, M., et al. (2014). Assessing Subunit Dependency of the Plasmodium Proteasome Using Small Molecule Inhibitors and Active Site Probes. ACS Chemical Biology, 9(7), 1471–1479. [Link]

  • Gassama, A., et al. (2020). Synthesis and anti-malaria activity of molecules carrying the piperidine ring. Arkivoc, 2020(5), 154-165. [Link]

  • Tschan, S., et al. (2013). Characterization of the 26S proteasome network in Plasmodium falciparum. Scientific Reports, 3, 2237. [Link]

  • Kreidenweiss, A., et al. (2008). Comprehensive study of proteasome inhibitors against Plasmodium falciparum laboratory strains and field isolates from Gabon. Malaria Journal, 7, 187. [Link]

  • ResearchGate. (n.d.). Inhibitory activity against P. falciparum (reported and evaluated IC 50 Pf, 3D7 strain), hepatocarcinoma cells using MTT assay. [Link]

  • Nosten, F., et al. (2000). Plasmodium falciparum antimalarial drug susceptibility on the north-western border of Thailand during five years of extensive use of artesunate–mefloquine. The Lancet, 356(9243), 1666-1669. [Link]

  • Basco, L. K., et al. (1994). Determination of fifty percent inhibitory concentrations (IC50) of antimalarial drugs against Plasmodium falciparum parasites in a serum-free medium. The American Journal of Tropical Medicine and Hygiene, 51(2), 214-218. [Link]

  • Hott, A., et al. (2024). Incomplete Plasmodium falciparum growth inhibition following piperaquine treatment translates into increased parasite viability in the in vitro parasite reduction ratio assay. Antimicrobial Agents and Chemotherapy, 68(5), e01351-23. [Link]

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Validation

Introduction: The Piperidine-3-Carboxamide Scaffold as a Privileged Motif in Drug Discovery

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of Piperidine-3-Carboxamide Analogs The piperidine ring is a cornerstone of medicinal chemistry, prized for its favorable physicochemical propert...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of Piperidine-3-Carboxamide Analogs

The piperidine ring is a cornerstone of medicinal chemistry, prized for its favorable physicochemical properties and its ability to serve as a versatile scaffold for engaging with a multitude of biological targets. When functionalized with a carboxamide group at the 3-position, it forms the piperidine-3-carboxamide core, a structure that has proven to be a remarkably "privileged" motif. This scaffold is featured in a diverse array of therapeutic agents and clinical candidates, from enzyme inhibitors to receptor antagonists.[1][2][3] Its conformational flexibility, combined with the hydrogen bonding capabilities of the amide, allows for precise three-dimensional orientations of substituents that can drive high-affinity interactions with protein targets.

This guide offers a comparative analysis of the structure-activity relationships (SAR) for distinct classes of piperidine-3-carboxamide analogs. By examining how subtle modifications to this core structure dictate specificity and potency against different biological targets—namely Cathepsin K for osteoporosis, cellular senescence pathways for melanoma, and the Plasmodium falciparum proteasome for malaria—we aim to provide researchers with actionable insights for rational drug design. We will dissect the causality behind experimental choices, present detailed protocols, and synthesize the findings to illuminate the chemical logic that governs the therapeutic potential of this versatile scaffold.

Case Study 1: Targeting Bone Resorption - Piperidine-3-carboxamides as Cathepsin K Inhibitors

Biological Context and Rationale

Osteoporosis is a disease characterized by excessive bone loss, leading to increased fracture risk. A key enzyme in this process is Cathepsin K (Cat K), a cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption.[4] Cat K degrades essential bone matrix proteins, making it a prime therapeutic target.[5] The development of selective Cat K inhibitors represents a promising strategy for an anti-resorptive treatment for osteoporosis.[4]

Design Strategy: From Fragment Hit to Potent Inhibitor

The discovery of the piperidine-3-carboxamide series of Cat K inhibitors began with the virtual screening of an in-house fragment library, which identified the sulfonyl piperidine compound F-12 as a modest inhibitor (IC₅₀ = 13.52 µM).[4][6] Molecular docking studies revealed that F-12 occupied the P1 and P2 pockets of the Cat K active site. To enhance potency, a fragment growth strategy was employed: a benzylamine group was introduced to the core scaffold to extend into and form favorable interactions with the P3 pocket of the enzyme.[4][6] This rational, structure-guided approach led to the synthesis of a focused library of novel piperidine-3-carboxamide derivatives.

G cluster_0 Design & Discovery Workflow Virtual Screening Virtual Screening Fragment Hit F-12 Fragment Hit F-12 Virtual Screening->Fragment Hit F-12 Identifies Molecular Docking Molecular Docking Fragment Hit F-12->Molecular Docking Analyzes Binding Mode SAR Hypothesis SAR Hypothesis Molecular Docking->SAR Hypothesis Informs Fragment Growth Fragment Growth SAR Hypothesis->Fragment Growth Guides (Target P3 Pocket) Lead Compound H-9 Lead Compound H-9 Fragment Growth->Lead Compound H-9 Leads to

Fig. 1: Fragment-based drug design workflow for Cat K inhibitors.
General Synthesis

The target compounds were synthesized via a straightforward two-step process. The key steps are outlined below, providing a reproducible methodology for researchers entering this chemical space.[4][6]

Fig. 2: General synthetic route for piperidine-3-carboxamide Cat K inhibitors.
Structure-Activity Relationship (SAR) Analysis

Systematic modification of the N-benzylamine and N-sulfonyl moieties provided clear SAR insights. The inhibitory activities of representative analogs against Cat K are summarized below.

CompoundAr (at N1-sulfonyl)R (at N-benzyl)IC₅₀ (µM)[4]
F-12 4-OCH₃-Ph(none)13.52
H-1 4-OCH₃-Ph2-CH₃-Ph0.29
H-3 4-OCH₃-Ph4-CH₃-Ph0.25
H-8 4-OCH₃-Ph2-Cl-Ph0.10
H-9 4-OCH₃-Ph 3-Cl-Ph 0.08
H-10 4-OCH₃-Ph4-Cl-Ph0.12
H-11 4-OCH₃-Ph3-Br-Ph0.13
H-16 4-Cl-Ph3-Cl-Ph0.35
H-17 4-F-Ph3-Cl-Ph0.22

Key Insights:

  • N-Benzylamine Moiety is Crucial: The introduction of the N-benzylamine group dramatically increased potency, confirming the fragment growth hypothesis. All H-series compounds are significantly more potent than the initial hit F-12 .

  • Substituents on the Benzylamine Ring: Halogen substitutions on the benzyl ring were generally favorable. A chloro-substituent at the meta-position (H-9 , IC₅₀ = 0.08 µM) provided the most potent inhibition, suggesting an optimal fit in the P3 pocket.[4][6] The ortho- (H-8 ) and para- (H-10 ) isomers were slightly less active.

  • Substituents on the N1-Sulfonyl Ring: The 4-methoxyphenylsulfonyl group was found to be optimal. Replacing the methoxy group with electron-withdrawing groups like chloro (H-16 ) or fluoro (H-17 ) led to a decrease in activity. This suggests that the electron-donating nature and/or steric bulk of the methoxy group is important for interactions in the P1/P2 pockets.[4]

Case Study 2: Inducing Cancer Cell Senescence - N-Arylpiperidine-3-carboxamides

Biological Context and Rationale

Cellular senescence is a state of irreversible cell cycle arrest that can act as a potent tumor suppression mechanism.[1] Inducing senescence in cancer cells is an emerging and promising therapeutic strategy for cancer treatment, particularly for melanoma.[1][7] Small molecules that can trigger this phenotype without causing widespread toxicity to normal cells are of significant interest.

Discovery and SAR Strategy

A high-throughput, image-based screen of ~110,000 small molecules for compounds that induced a senescence-like phenotype in A375 human melanoma cells identified Hit 1 (EC₅₀ = 1.24 µM) as a promising starting point.[1] This discovery prompted a systematic SAR exploration by modifying four key regions of the N-arylpiperidine-3-carboxamide scaffold: the piperidine ring, the linker, the N-aryl "A ring," and the terminal "B ring" system.

G SAR Core Scaffold Piperidine Ring N-Aryl 'A' Ring Linker Terminal 'B' Ring System modifications Modifications Regio- & Stereo-isomers Substituent Effects Linker Homologation Heterocycle Variation SAR->modifications activity Biological Activity EC₅₀ (Senescence) IC₅₀ (Antiproliferation) modifications->activity

Fig. 3: Logical relationship for the SAR study of antimelanoma agents.
SAR Analysis

The study revealed several critical structural requirements for inducing senescence and inhibiting proliferation in melanoma cells.

CompoundPiperidine MoietyA RingB Ring SystemChiralityEC₅₀ (µM)[1]IC₅₀ (µM)[1]
1 3-carboxamidePhenyl4-PhenylthiazoleRacemic1.240.88
12 4-carboxamide Phenyl4-PhenylthiazoleRacemic> 20> 20
13 Pyrrolidine-3-carbox.Phenyl4-PhenylthiazoleRacemic8.0> 20
19 3-carboxamidePhenyl4-Phenylthiazole(R) 4.143.51
20 3-carboxamidePhenyl4-Phenylthiazole(S) 0.27 0.25
50 3-carboxamidePhenyl4-(Pyrrol-2-yl)thiazole(S)0.130.12
54 3-carboxamidePyridyl 4-(Pyrrol-2-yl)thiazole(S) 0.04 0.03

Key Insights:

  • Piperidine-3-carboxamide is Essential: The position of the carboxamide group is critical. The regioisomer with a piperidine-4-carboxamide moiety (12 ) was completely inactive, demonstrating a strict requirement for the 3-substitution pattern.[1]

  • Ring Size Matters: Replacing the piperidine ring with a smaller five-membered pyrrolidine (13 ) resulted in a significant loss of activity.[1]

  • Stereochemistry is a Key Driver: The activity is highly stereoselective. The (S)-enantiomer 20 (EC₅₀ = 0.27 µM) was over 15 times more potent than the (R)-enantiomer 19 (EC₅₀ = 4.14 µM).[1]

  • Aromatic Rings Drive Potency: Replacing the phenyl "B ring" with five-membered heterocycles containing nitrogen or sulfur generally enhanced activity.[1] The most significant leap in potency was achieved by replacing the N-phenyl "A ring" with a pyridine ring, leading to the most potent compound in the series, 54 (EC₅₀ = 40 nM). This suggests a critical hydrogen bond acceptor interaction is formed by the pyridine nitrogen.[1]

Comparative Analysis: How a Single Scaffold Achieves Target Specificity

The two case studies above vividly illustrate the chemical versatility of the piperidine-3-carboxamide core. The same fundamental skeleton can be decorated to produce highly potent and selective inhibitors for vastly different protein targets operating in unrelated disease pathways.

FeatureCathepsin K Inhibitors (Anti-Osteoporosis)Senescence Inducers (Anti-Melanoma)Antimalarial Agents (Proteasome Inhibitors)[2]
N1-Substituent Arylsulfonyl group (e.g., 4-methoxyphenylsulfonyl)Aryl group (e.g., Phenyl, Pyridyl)Boc-protecting group or other aryl systems
Amide N-Substituent Substituted benzyl groupMethylene-linked bi-aryl systemMethylene-linked aryl-heterocycle
Key SAR Driver Interactions in P3 pocket; N1-substituent propertiesStrict regio- and stereo-selectivity; N-aryl identity(S)-enantiomer is >100x more potent; minimal pharmacophore defined
Targeting Logic Active site enzyme inhibitionInduction of a cellular phenotypeSpecies-selective enzyme inhibition (targeting non-conserved pocket)

The key to this specificity lies in the nature and orientation of the substituents at the N1-position of the piperidine ring and the nitrogen of the 3-carboxamide.

  • For Cathepsin K , an N1-sulfonyl group appears optimal, directing the N-benzylamide into the P3 pocket of the enzyme's active site.

  • For senescence induction , a planar N1-aryl group is required, forming part of a larger, more rigid structure that engages a likely allosteric or regulatory site.

  • For the P. falciparum proteasome , cryo-EM studies show the compound binding non-covalently in a previously unexplored pocket, with the (S)-configuration being essential for fitting into this unique species-selective site.[2]

G cluster_0 Piperidine-3-Carboxamide Core cluster_1 Cathepsin K Target cluster_2 Senescence Target cluster_3 Pf Proteasome Target Core Scaffold CatK N1-Sulfonyl N-Benzylamide Core->CatK Decorate for Active Site Sen N1-Aryl Rigid Bi-aryl Amide Core->Sen Decorate for Phenotypic Effect Mal N1-Aryl/Alkyl (S)-Stereocenter Core->Mal Decorate for Species-Selective Pocket

Fig. 4: Target-specific decoration of the common piperidine-3-carboxamide scaffold.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, the following generalized experimental protocols are provided.

Protocol 1: General Synthesis of N1-Sulfonyl Piperidine-3-Carboxamides[1]
  • Step A: Sulfonylation. To a solution of (R)-piperidine-3-carboxylic acid (1.0 eq) in a mixture of THF and water, add sodium hydroxide (2.5 eq). Stir until dissolved. Cool the mixture to 0 °C and add the desired arylsulfonyl chloride (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours. Acidify with HCl and extract the product with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate acid.

  • Step B: Amide Coupling. Dissolve the intermediate acid from Step A (1.0 eq) in dichloromethane (DCM). Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq), and the desired benzylamine (1.2 eq). Stir the reaction at room temperature for 2 hours. Dilute with DCM, wash with saturated NaHCO₃ solution and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the final compound.

Protocol 2: In Vitro Cathepsin K Inhibition Assay[1]
  • Assay Preparation: Prepare an assay buffer consisting of 100 mM sodium acetate, 2.5 mM DTT, and 2.5 mM EDTA at pH 5.5.

  • Enzyme Activation: Recombinant human Cathepsin K is pre-activated in the assay buffer for 15 minutes at room temperature.

  • Inhibition Step: Add varying concentrations of the test compound (dissolved in DMSO) to the activated enzyme solution and incubate for 10 minutes at room temperature. The final DMSO concentration should be kept below 1%.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate Z-LR-AMC (N-carbobenzoxy-L-leucyl-L-arginine 7-amido-4-methylcoumarin).

  • Measurement: Monitor the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Cell-Based Senescence Assay[2]
  • Cell Culture: Plate A375 human melanoma cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours. Include a vehicle control (DMSO) and a positive control.

  • Cell Staining: After incubation, fix the cells with 4% paraformaldehyde. Stain the cells with DAPI (for nuclear morphology) and a primary antibody against a senescence marker (e.g., p21), followed by a fluorescently-labeled secondary antibody.

  • Imaging: Acquire images using a high-content imaging system.

  • Data Analysis: Quantify the number of cells and analyze cellular morphology (e.g., cell size, nuclear size) and the intensity of the senescence marker staining. Determine the EC₅₀ value as the concentration at which 50% of the maximum senescence phenotype is observed.

Conclusion and Future Outlook

The piperidine-3-carboxamide scaffold is a testament to the power of privileged structures in medicinal chemistry. The SAR studies presented here demonstrate that this single core can be precisely tailored to engage diverse biological targets with high potency and specificity. The key to unlocking this potential lies in the strategic placement of substituents that satisfy the unique steric, electronic, and conformational requirements of the target protein. For researchers, this comparative analysis underscores several critical considerations for future drug design:

  • The N1-substituent is a primary determinant of target class. Switching between sulfonyl, aryl, and alkyl groups can fundamentally redirect the molecule's biological activity.

  • Stereochemistry is paramount. As seen in the antimelanoma and antimalarial series, chiral optimization can lead to orders-of-magnitude improvements in potency and should be investigated early in the discovery process.

  • Regio-isomerism is not trivial. The 3-carboxamide substitution pattern is often essential, and seemingly minor positional changes can abolish activity.

Future exploration of this scaffold could involve synthesizing novel derivatives that probe new chemical space, applying these SAR principles to other therapeutic targets, or developing bifunctional molecules that leverage the scaffold to bring two proteins into proximity. The insights gained from these foundational studies provide a robust roadmap for the continued development of innovative therapeutics based on the versatile piperidine-3-carboxamide framework.

References

  • Wang, Y., et al. (2022). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules. Available at: [Link][4][6]

  • Park, S., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. Available at: [Link][1][7]

  • ResearchGate. (2022). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. Available at: [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. Available at: [Link][2]

  • ResearchGate. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ResearchGate. Available at: [Link]

  • Wang, L., et al. (2015). 3D-QSAR and docking studies of piperidine carboxamide derivatives as ALK inhibitors. Medicinal Chemistry Research. Available at: [Link][8]

  • Zheng, X., et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry. Available at: [Link][9]

  • Nagano, M., et al. (1998). Spiro-substituted piperidines as neurokinin receptor antagonists. III. Synthesis of (+/-)-N-[2-(3,4-dichlorophenyl)-4-(N-methyl-3,5-dimethoxybenzamido)spiro[isochroman-1,4'-piperidine]-1'-yl]acetyl-N-methyl-2-(4-methyl-1-piperazinyl)acetamide (YM-44778) and related compounds as potent and well-balanced neurokinin NK1 and NK2 receptor antagonists. Chemical & Pharmaceutical Bulletin. Available at: [Link][3]

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Comparative

comparing the efficacy of Piperidine-3-carboxamide derivatives to doxorubicin in melanoma cells

An In-Depth Comparative Analysis of Piperidine-3-carboxamide Derivatives and Doxorubicin for the Treatment of Melanoma Executive Summary Malignant melanoma presents a formidable therapeutic challenge, largely due to its...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Piperidine-3-carboxamide Derivatives and Doxorubicin for the Treatment of Melanoma

Executive Summary

Malignant melanoma presents a formidable therapeutic challenge, largely due to its intrinsic resistance to conventional chemotherapeutic agents. Doxorubicin, a cornerstone of cancer therapy for decades, demonstrates limited efficacy and significant systemic toxicity in melanoma patients. This guide provides a detailed comparison between doxorubicin and a novel class of compounds, Piperidine-3-carboxamide derivatives, which have emerged from high-throughput screening as potent and selective anti-melanoma agents. We will dissect their respective mechanisms of action, compare their cytotoxic efficacy using in vitro experimental data, and provide detailed protocols for key validation assays. This analysis reveals that Piperidine-3-carboxamide derivatives, by inducing a state of permanent cell cycle arrest known as senescence, represent a highly promising alternative to the broad-spectrum cytotoxicity of doxorubicin, offering potentially greater efficacy and a superior safety profile.

The Therapeutic Landscape of Malignant Melanoma

Melanoma is the most aggressive form of skin cancer, responsible for the majority of skin cancer-related deaths.[1] While early-stage melanoma is often curable with surgery, metastatic disease is notoriously difficult to treat.[2] A key reason for this is the remarkable resistance of melanoma cells to traditional cytotoxic chemotherapy.[3]

Doxorubicin, an anthracycline antibiotic, has been a workhorse in oncology but has consistently underperformed in melanoma treatment, with patient response rates often below 15%.[4] This has driven a critical need for novel therapeutic strategies that can circumvent melanoma's robust defense mechanisms. One such strategy is "pro-senescence" therapy, which aims not to kill cancer cells directly (apoptosis or necrosis) but to force them into a state of irreversible growth arrest, effectively neutralizing their malignant potential.[5]

Doxorubicin: The Incumbent Standard and Its Limitations

Mechanism of Action

Doxorubicin's anticancer activity is pleiotropic, meaning it acts through multiple mechanisms, which contributes to both its efficacy and its toxicity.[6] The primary mechanisms include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and impeding the processes of replication and transcription.[6][7]

  • Topoisomerase II Inhibition: It stabilizes the complex formed between the enzyme topoisomerase II and DNA after the enzyme has created a break in the DNA strand. This prevents the re-ligation of the DNA, leading to double-strand breaks and cell death.[7][8]

  • Reactive Oxygen Species (ROS) Generation: The drug's chemical structure facilitates the production of free radicals, which cause oxidative damage to DNA, proteins, and cell membranes.[6]

While effective in many cancers, these mechanisms are not specific to cancer cells, leading to significant side effects.

G cluster_dox Doxorubicin cluster_cell Cancer Cell dox Doxorubicin dna DNA dox->dna Intercalation topo2 Topoisomerase II dox->topo2 Inhibition ros Reactive Oxygen Species (ROS) dox->ros Generation damage DNA Damage & Cellular Stress dna->damage topo2->damage ros->damage apoptosis Apoptosis damage->apoptosis

Doxorubicin's multi-faceted mechanism of action.
Efficacy and Resistance in Melanoma

Melanoma cells frequently exhibit intrinsic resistance to doxorubicin.[3] This is often mediated by the overexpression of ATP-binding cassette (ABC) transporter proteins, such as ABCB8, which act as cellular pumps, actively ejecting the drug from the cell before it can reach its targets.[3] This resistance significantly curtails its clinical utility in melanoma.

Toxicity Profile

The most dangerous side effect of doxorubicin is dose-dependent cardiotoxicity, which can lead to dilated cardiomyopathy and congestive heart failure.[7] This severe toxicity limits the cumulative dose that can be safely administered to a patient, further complicating its use.

Piperidine-3-carboxamide Derivatives: A Novel Pro-Senescence Strategy

In the search for novel anti-melanoma agents, a high-throughput screening of approximately 110,000 small molecules identified a compound with an N-arylpiperidine-3-carboxamide scaffold as a potent inducer of a senescence-like phenotype in A375 human melanoma cells.[5]

Mechanism of Action: Inducing Senescence

Unlike doxorubicin, which primarily induces apoptosis, these derivatives halt cell proliferation by triggering cellular senescence.[5][9] Senescent cells are characterized by:

  • Irreversible cell cycle arrest.

  • Altered morphology, including an enlarged and flattened shape.[5]

  • Increased activity of senescence-associated β-galactosidase (SA-β-gal).

By forcing cancer cells into this non-proliferative state, these compounds effectively neutralize the tumor's growth potential. Crucially, the initial hit compound demonstrated this activity without causing serious cytotoxicity in normal cells, suggesting a high degree of selectivity for cancer cells.[5][10]

G cluster_pip Piperidine-3-carboxamide cluster_cell Melanoma Cell pip Compound 54 pathway Cell Cycle Regulatory Pathway (Target Unknown) pip->pathway Modulation arrest Irreversible Cell Cycle Arrest pathway->arrest senescence Cellular Senescence arrest->senescence

Proposed pro-senescence mechanism of Piperidine derivatives.

Head-to-Head Efficacy Analysis: In Vitro Data

The most compelling evidence for the potential of Piperidine-3-carboxamide derivatives comes from direct comparison of their antiproliferative activity against doxorubicin in the A375 human melanoma cell line. Through medicinal chemistry efforts to optimize the initial hit, a derivative known as compound 54 was identified with remarkably potent activity.[5]

CompoundTarget Cell LineMechanismIC₅₀ (Concentration for 50% Inhibition)Selectivity
Compound 54 A375 Human MelanomaSenescence Induction0.03 µM [9]High (low toxicity to normal cells)[5]
Doxorubicin A375 Human MelanomaCytotoxicity/Apoptosis~0.037 µM (effective dose for senescence)[5]Low (High systemic toxicity)[7]
Doxorubicin B16.F10 Murine MelanomaCytotoxicity/Apoptosis0.033 µM[11]Low (High systemic toxicity)[7]

Note on IC₅₀ Values: IC₅₀ values can vary based on experimental conditions and exposure times. The value for doxorubicin in A375 cells is based on the effective concentration used to induce senescence in the comparative study.[5] Regardless of minor variations, the data clearly show that compound 54 is at least as potent as doxorubicin, if not more so.

The key takeaway is that compound 54 achieves a similar level of antiproliferative potency as doxorubicin but through a distinct, more targeted mechanism (senescence) and with a potentially much wider therapeutic window due to its low toxicity against normal cells.[5]

Experimental Methodologies

To ensure the trustworthiness and reproducibility of these findings, standardized protocols are essential. Below are step-by-step methodologies for the key assays used to evaluate these compounds.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay quantifies the cytotoxic or antiproliferative effect of a compound by measuring the metabolic activity of the cells.

Workflow for the MTT Cell Viability Assay.

Methodology:

  • Cell Seeding: Plate A375 melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., compound 54 or doxorubicin) in cell culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a defined period, typically 48 to 72 hours, at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression model to calculate the IC₅₀ value.

Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This is a qualitative cytochemical assay to identify senescent cells in culture.

Workflow for SA-β-gal Staining Assay.

Methodology:

  • Cell Culture: Grow and treat cells in a 6-well or 12-well plate as described for the viability assay.

  • Washing: After the treatment period, remove the culture medium and wash the cells twice with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells with a 2% formaldehyde / 0.2% glutaraldehyde solution in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the fixed cells twice with PBS.

  • Staining: Prepare the SA-β-gal staining solution (containing citrate-buffered saline pH 6.0, potassium ferrocyanide, potassium ferricyanide, MgCl₂, and X-gal). Add the staining solution to each well, ensuring the cells are fully covered.

  • Incubation: Incubate the plate at 37°C overnight in a dry incubator (no CO₂).

  • Visualization: Observe the cells under a light microscope. Senescent cells will appear blue due to the enzymatic activity of β-galactosidase at pH 6.0.

  • Quantification: Count the number of blue-stained cells versus the total number of cells in several random fields of view to determine the percentage of senescent cells.

Discussion and Future Perspectives

The comparative data strongly suggest that Piperidine-3-carboxamide derivatives, particularly compound 54, represent a superior therapeutic strategy for melanoma compared to doxorubicin. The advantages are threefold:

  • Potency: It exhibits antiproliferative activity at nanomolar concentrations, on par with or exceeding that of doxorubicin in melanoma cell lines.[5][9][11]

  • Novel Mechanism: By inducing senescence rather than widespread cytotoxicity, it offers a more elegant and potentially less toxic method of halting tumor growth.[5]

  • Selectivity: Early data indicates a favorable safety profile with minimal impact on non-cancerous cells, a stark contrast to the severe side effects associated with doxorubicin.[5][10]

Limitations and Future Directions: The primary limitation of the current research is the lack of in vivo data. While metabolic stability studies are promising, the efficacy and safety of these compounds must be validated in animal models of melanoma.[5] Future research should focus on:

  • In Vivo Studies: Evaluating the anti-tumor efficacy of compound 54 in mouse xenograft or syngeneic melanoma models.

  • Target Deconvolution: Identifying the specific molecular target(s) and signaling pathways modulated by these compounds to induce senescence.

  • Combination Therapies: Exploring the potential synergy of these pro-senescence agents with other modern melanoma treatments, such as targeted therapy (BRAF/MEK inhibitors) or immunotherapy (checkpoint inhibitors).[2][12]

References

  • Oh, S., Kwon, D. Y., Choi, I., Kim, Y. M., Lee, J. Y., Ryu, J., ... & Song, R. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563–571. [Link]

  • ACS Publications. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. [Link]

  • PubMed. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. [Link]

  • Al-Awwadi, N. A., Al-Aquad, A., Al-Qubaisi, M., & Al-Sbiei, A. (2020). Hyperthermia Enhances Doxorubicin Therapeutic Efficacy against A375 and MNT-1 Melanoma Cells. Molecules, 25(8), 1936. [Link]

  • eLife. (2012). Cancer: How does doxorubicin work?. eLife. [Link]

  • Wikipedia. (n.d.). Doxorubicin. Retrieved from [Link]

  • Tacar, O., Sriamornsak, P., & Dass, C. R. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems. The Journal of pharmacy and pharmacology, 65(2), 157–170. [Link]

  • ResearchGate. (n.d.). IC 50 (µg/mL) assayed for doxorubicin resistance in 2D and 3D cultures. Retrieved from [Link]

  • Muthusamy, V., Piskounova, E., & Hernando, E. (2009). ABCB8 Mediates Doxorubicin Resistance in Melanoma Cells by Protecting the Mitochondrial Genome. Molecular Cancer Research, 7(1), 79–87. [Link]

  • ResearchGate. (n.d.). Mechanism of action of doxorubicin. Retrieved from [Link]

  • MDPI. (2022). Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin. Molecules, 27(17), 5621. [Link]

  • Munteanu, A., Vostinaru, O., Rau, I., Tatomir, C., & Licarete, E. (2020). Overcoming Intrinsic Doxorubicin Resistance in Melanoma by Anti-Angiogenic and Anti-Metastatic Effects of Liposomal Prednisolone Phosphate on Tumor Microenvironment. International Journal of Molecular Sciences, 21(8), 2947. [Link]

  • Russian Journal of Oncology. (2025). Various articles. [Link]

  • Taylor & Francis Online. (2022). Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2636–2653. [Link]

  • AlQathama, A., & Prieto, J. M. (2019). Synthesis and Anti-Melanoma Activity of Acryloyl Pyridinone Analogues. Molecules, 24(11), 2095. [Link]

  • Journal of Drugs in Dermatology. (2016). Searching for the Best Drug Combination to Treat Melanoma Patients: From Lab to Bedside. [Link]

  • PubMed. (2018). Novel Drugs and Combination Therapies for the Treatment of Metastatic Melanoma. Current pharmaceutical design, 24(14), 1515–1528. [Link]

  • PubMed. (2023). Chemoimmunotherapy with doxorubicin and caffeine combination enhanced ICD induction and T-cell infiltration in B16F10 melanoma tumors. International immunopharmacology, 117, 109886. [Link]

  • National Center for Biotechnology Information. (2017). In Vivo Imaging of Experimental Melanoma Tumors using the Novel Radiotracer 68Ga-NODAGA-Procainamide (PCA). International Journal of Molecular Sciences, 18(3), 509. [Link]

  • National Institutes of Health. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. [Link]

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Validation

A Senior Application Scientist’s Guide to the Preclinical Validation of Piperidine-3-carboxamide-Based Compounds in Oncology

Welcome to a comprehensive guide on the in vitro and in vivo validation of piperidine-3-carboxamide derivatives, a scaffold of significant interest in modern drug discovery. As a Senior Application Scientist, my goal is...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the in vitro and in vivo validation of piperidine-3-carboxamide derivatives, a scaffold of significant interest in modern drug discovery. As a Senior Application Scientist, my goal is to move beyond mere protocols and provide a strategic framework, grounded in scientific rationale, to rigorously evaluate these compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the path from a promising chemical entity to a preclinical candidate.

The piperidine-3-carboxamide core is a versatile and privileged scaffold. Its derivatives have been successfully developed as potent inhibitors of various therapeutic targets, including Poly(ADP-ribose)polymerase (PARP)[1][2], Anaplastic Lymphoma Kinase (ALK)[3][4], and other kinases, demonstrating its broad applicability, particularly in oncology. Furthermore, this scaffold has been identified in compounds that induce senescence in cancer cells, highlighting its potential to modulate diverse cellular pathways.[5][6]

This guide will use a hypothetical piperidine-3-carboxamide derivative, hereafter named P3C-A , as a case study to illustrate the validation workflow. We will benchmark P3C-A against established inhibitors targeting PARP, a critical enzyme in DNA damage repair, making it a valuable target in cancers with deficiencies in other repair pathways, such as those with BRCA1/2 mutations.[1]

Part 1: In Vitro Validation Cascade: From Target Engagement to Cellular Function

The initial phase of validation aims to answer two fundamental questions: "Does the compound hit the intended target?" and "Does hitting the target produce the desired biological effect in a cellular context?" This requires a multi-step approach, moving from clean biochemical systems to more complex cellular models.[7][8]

The Rationale Behind the Cascade

A tiered screening approach is both scientifically sound and resource-efficient. We begin with highly specific, target-oriented biochemical assays to confirm direct interaction and potency.[9][10] Positive hits are then advanced to cell-based assays, which provide a more physiologically relevant environment to assess not only target engagement but also cell permeability, off-target effects, and the ultimate functional outcome, such as cell death or growth arrest.[11][12]

In_Vitro_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays b_assay Primary Screen: Enzyme Inhibition Assay (IC50) b_select Mechanism of Action: Kinetic Studies (Ki, Mode of Inhibition) b_assay->b_select Confirm Potency c_target Target Engagement: Cellular PARP Activity Assay (EC50) b_select->c_target Advance Hits c_pheno Phenotypic Screen: Antiproliferation Assay (e.g., BRCA-mutant vs. WT cells) c_target->c_pheno Confirm Cellular Activity c_downstream Mechanism Confirmation: Apoptosis / Senescence Assays c_pheno->c_downstream Elucidate Cellular Fate end Validated Lead c_downstream->end Candidate for In Vivo Studies start Compound Synthesis (P3C-A) start->b_assay

Caption: High-level workflow for the in vitro validation of a candidate compound.

Biochemical Assays: Quantifying Target Inhibition

The first step is to confirm that P3C-A directly inhibits our target enzyme, PARP1. An in vitro enzymatic assay is the gold standard for this purpose.[10][13]

Experimental Protocol: PARP1 Inhibition Assay (Chemiluminescent)

This protocol is designed to determine the concentration at which a compound inhibits 50% of the enzyme's activity (IC50).

  • Principle: The assay measures the incorporation of biotinylated NAD+ onto histones by PARP1. The resulting biotinylated histones are captured on a streptavidin-coated plate and detected with an antibody-HRP conjugate, generating a light signal.

  • Methodology:

    • Plate Preparation: Coat a 96-well streptavidin plate with histones and block non-specific binding sites.

    • Compound Preparation: Perform a serial dilution of P3C-A (e.g., from 100 µM to 1 pM) in assay buffer. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and DMSO as a vehicle (negative) control.

    • Reaction Initiation: To each well, add recombinant human PARP1 enzyme, activated DNA (to stimulate the enzyme), and the serially diluted compounds.

    • Substrate Addition: Add biotinylated NAD+ to initiate the PARPylation reaction. Incubate for 60 minutes at room temperature.

    • Washing: Wash the plate to remove unreacted components.

    • Detection: Add a streptavidin-HRP conjugate, incubate, and wash again. Finally, add a chemiluminescent HRP substrate.

    • Data Acquisition: Read the luminescence on a plate reader.

  • Causality and Self-Validation:

    • Why use activated DNA? PARP1 is activated by DNA strand breaks. Including nicked DNA in the assay is critical for achieving robust enzyme activity that mimics a state of cellular damage.

    • Why run a positive control? Comparing P3C-A's activity to a well-characterized inhibitor like Olaparib provides an immediate benchmark for its relative potency and validates that the assay is performing correctly.

    • Data Analysis: Plot the percentage of inhibition against the log of the inhibitor concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.[13]

Cell-Based Assays: Assessing Function in a Biological System

Demonstrating enzymatic inhibition is necessary but not sufficient. We must validate that P3C-A can penetrate cells, engage its target, and elicit a specific biological response.[11]

Experimental Protocol: Cell Proliferation Assay (Synthetic Lethality)

  • Principle: PARP inhibitors are synthetically lethal in cancer cells with BRCA1 or BRCA2 mutations. These cells rely heavily on PARP for DNA repair, and its inhibition leads to cell death. We will compare the antiproliferative effect of P3C-A on BRCA-deficient cells versus BRCA-proficient (wild-type) cells.

  • Methodology:

    • Cell Lines: Select a pair of cell lines that are genetically similar except for their BRCA status (e.g., CAPAN-1, a BRCA2-mutant pancreatic cancer cell line, and BxPC-3, a BRCA-wildtype pancreatic cancer cell line).

    • Cell Seeding: Seed both cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of P3C-A and the control inhibitor (Olaparib) for 72-96 hours.

    • Viability Measurement: Assess cell viability using a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

    • Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against drug concentration to determine the IC50 for each cell line.

  • Causality and Self-Validation:

    • Why use a matched pair of cell lines? The key to demonstrating on-target activity is selectivity. A potent effect in the BRCA-mutant line coupled with a significantly weaker effect in the wild-type line strongly suggests that the observed antiproliferative activity is mediated by PARP inhibition.[1]

    • What does the data tell us? A large differential in IC50 values between the two cell lines provides strong evidence of a synthetic lethal mechanism and confirms the compound's intended mode of action in a cellular context.

Comparative Data Summary: In Vitro Performance

The following table presents hypothetical data for our compound, P3C-A, compared to a known standard.

ParameterP3C-A (Hypothetical)Olaparib (Reference Standard)Justification
PARP1 Enzymatic IC50 3.5 nM5 nMDemonstrates potent, direct inhibition of the target enzyme, comparable to the standard.
Cellular PARP EC50 10 nM15 nMConfirms target engagement within a cellular environment.
Antiproliferation IC50 (CAPAN-1, BRCA2 mutant) 25 nM40 nMShows desired cytotoxic effect in the target cancer cell population.
Antiproliferation IC50 (BxPC-3, BRCA WT) >10,000 nM>10,000 nMEstablishes high selectivity and confirms the synthetic lethality mechanism.

Part 2: In Vivo Validation: Bridging the Gap to Preclinical Efficacy

After establishing a robust in vitro profile, the next critical phase is to evaluate the compound's behavior and efficacy in a living organism. In vivo studies assess the compound's pharmacokinetic (PK) properties—what the body does to the drug—and its pharmacodynamic (PD) or efficacy effects—what the drug does to the body.[14][15][16]

In_Vivo_Workflow cluster_0 Pharmacokinetics (PK) cluster_1 Efficacy Studies pk_study Single Dose PK Study (Mouse/Rat) pk_params Determine Key Parameters: Cmax, Tmax, AUC, T1/2, Oral Bioavailability (F%) pk_study->pk_params model_dev Tumor Model Development: Cell Line-Derived Xenograft (CDX) (e.g., CAPAN-1 in Nude Mice) pk_params->model_dev Inform Dose & Schedule efficacy_study Efficacy & Tolerability Study model_dev->efficacy_study pd_analysis Pharmacodynamic Analysis: Tumor Growth Inhibition (TGI), Target Modulation in Tumor efficacy_study->pd_analysis end IND-Enabling Studies pd_analysis->end Preclinical Candidate Selection start Validated In Vitro Lead (P3C-A) start->pk_study Formulation Development

Caption: A streamlined workflow for the in vivo validation of a candidate compound.

Pharmacokinetic (PK) Studies

Before testing for efficacy, we must understand how P3C-A is absorbed, distributed, metabolized, and excreted (ADME).[17] A preliminary PK study in rodents is essential for determining critical parameters like oral bioavailability and half-life, which will inform the dosing regimen for subsequent efficacy studies.[18]

Experimental Protocol: Rodent Pharmacokinetic Study

  • Principle: To determine the concentration of P3C-A in the blood plasma over time after intravenous (IV) and oral (PO) administration.

  • Methodology:

    • Animal Model: Use healthy male Sprague-Dawley rats or BALB/c mice.

    • Dosing: Administer P3C-A via IV bolus (e.g., 1-2 mg/kg) to one cohort and via oral gavage (e.g., 10-20 mg/kg) to a second cohort.

    • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).[18]

    • Sample Processing: Process blood to plasma and store frozen until analysis.

    • Bioanalysis: Quantify the concentration of P3C-A in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

    • Data Analysis: Plot plasma concentration versus time. Calculate key PK parameters such as Cmax (peak concentration), AUC (Area Under the Curve), and T1/2 (half-life). Oral bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

  • Causality and Self-Validation:

    • Why both IV and PO administration? The IV dose serves as the 100% bioavailability reference. Comparing the oral AUC to the IV AUC is the only way to determine the fraction of the drug that reaches systemic circulation after oral administration.[17]

    • What does this data enable? A compound with good oral bioavailability and a reasonable half-life (e.g., allowing for once or twice daily dosing) is a much more viable clinical candidate. This data is crucial for designing an effective dosing schedule for the efficacy studies.

In Vivo Efficacy Studies: Testing in a Disease Model

The ultimate preclinical test is whether the compound can inhibit tumor growth in a living animal. The cell line-derived xenograft (CDX) model is a widely used starting point for this assessment.[19][20][21]

Signaling_Pathway cluster_0 DNA Damage & Repair cluster_1 Therapeutic Intervention cluster_2 Outcome in BRCA-deficient Cells DNA_damage DNA Single-Strand Break PARP1 PARP1 DNA_damage->PARP1 recruits PAR Poly(ADP-ribose) Chains PARP1->PAR synthesizes Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits SSBR Single-Strand Break Repair Repair_Proteins->SSBR mediate Replication DNA Replication P3C_A P3C-A (PARP Inhibitor) P3C_A->PARP1 inhibits DSB Double-Strand Breaks (DSBs) Replication->DSB leads to No_HR Defective Homologous Recombination (HR) Repair (due to BRCA mutation) DSB->No_HR cannot be repaired by Apoptosis Cell Death (Synthetic Lethality) No_HR->Apoptosis

Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-mutant cells.

Experimental Protocol: Human Tumor Xenograft Study

  • Principle: To evaluate the ability of P3C-A to inhibit the growth of human BRCA-mutant tumors implanted in immunodeficient mice.

  • Methodology:

    • Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID) to prevent rejection of the human tumor cells.[20]

    • Tumor Implantation: Subcutaneously implant CAPAN-1 cells into the flank of each mouse.

    • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, P3C-A, Olaparib).

    • Treatment: Administer the compounds orally, based on the dosing regimen determined from PK studies, for a set period (e.g., 21-28 days).

    • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as an indicator of toxicity.

    • Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and downstream pharmacodynamic analysis (e.g., Western blot to confirm PARP inhibition).

  • Causality and Self-Validation:

    • Why use immunodeficient mice? These mice lack a functional adaptive immune system, which is essential to allow the human cancer cells to grow without being rejected.[20]

    • Why randomize? Randomizing animals into groups only after tumors are established ensures that any differences in tumor growth at the end of the study are due to the treatment and not to initial variations in tumor size.

    • What is Tumor Growth Inhibition (TGI)? TGI is a key efficacy metric, calculated as the percentage difference in the mean tumor volume of a treated group compared to the vehicle group. A high TGI indicates a potent anti-tumor effect.

Comparative Data Summary: In Vivo Performance

This table summarizes potential outcomes from our in vivo studies.

ParameterP3C-A (Hypothetical)Olaparib (Reference Standard)Justification
Oral Bioavailability (F%) in Rat 45%30%Indicates efficient absorption from the gut, potentially allowing for lower oral doses.
Plasma Half-Life (T1/2) in Rat 8 hours6 hoursSuggests a dosing schedule of once or twice daily is feasible.
Tumor Growth Inhibition (TGI) at 50 mg/kg, PO, QD 75%60%Demonstrates superior or comparable efficacy in a relevant disease model.
Body Weight Change < 5% loss< 5% lossShows the compound is well-tolerated at an efficacious dose.

Conclusion

This guide outlines a rigorous, logical, and self-validating pathway for the preclinical assessment of piperidine-3-carboxamide-based compounds. By systematically progressing from biochemical potency to cellular function and finally to in vivo pharmacokinetics and efficacy, we can build a comprehensive data package. The hypothetical compound, P3C-A, illustrates how a novel derivative from this scaffold can be benchmarked against established standards to demonstrate a competitive or superior profile. Each experimental step is designed not just to generate data, but to answer a specific question about the compound's viability as a therapeutic agent, ensuring that only the most promising candidates are advanced toward clinical development.

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Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Piperidine-3-carboxamide Hydrochloride Derivatives

Authored by: A Senior Application Scientist For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a chemical series is paramount to progressing a hit compound into...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a chemical series is paramount to progressing a hit compound into a lead candidate. The Piperidine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of inhibitors for a diverse range of targets including kinases, proteases, and G-protein coupled receptors (GPCRs).[1][2][3] However, this promiscuity necessitates a thorough investigation of off-target effects to mitigate potential toxicity and ensure on-target efficacy. This guide provides a framework for conducting and interpreting cross-reactivity studies for Piperidine-3-carboxamide hydrochloride derivatives, grounded in scientific integrity and practical insights.

The Imperative of Selectivity Profiling

In drug discovery, selectivity is a measure of a compound's ability to interact with its intended target over other proteins in the proteome.[4] Poor selectivity can lead to off-target toxicities, undesirable side effects, and a narrow therapeutic window. For the Piperidine-3-carboxamide class, which has demonstrated activity against targets as diverse as anaplastic lymphoma kinase (ALK)[5], cathepsin K[2][6], and the proteasome in Plasmodium falciparum[7], a comprehensive understanding of cross-reactivity is not just advantageous, it is critical.

The core of a robust cross-reactivity study is to systematically test a compound against a panel of targets that are structurally related to the primary target or are known to be involved in common toxicity pathways. The goal is to identify any unintended interactions that could compromise the compound's clinical potential.

Designing a Cross-Reactivity Screening Cascade

A tiered approach to cross-reactivity profiling is often the most efficient. This allows for the early elimination of non-selective compounds and a more focused investigation of promising candidates.

Diagram: Tiered Cross-Reactivity Screening Workflow

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Dose-Response Validation cluster_2 Tier 3: Cellular & Functional Assays T1_Start Primary Hit Compound (Piperidine-3-carboxamide derivative) T1_Assay Broad Target Panel Screen (e.g., Kinase Panel, GPCR Panel) T1_Start->T1_Assay T1_Decision Initial Selectivity Assessment (>30-fold selectivity desired) T1_Assay->T1_Decision T2_Assay IC50/Ki Determination for Off-Targets T1_Decision->T2_Assay Hits Identified T3_Outcome In-depth Selectivity Profile & Risk Assessment T1_Decision->T3_Outcome No Significant Hits T2_Decision Quantify Selectivity Ratio T2_Assay->T2_Decision T3_Assay Cellular Off-Target Engagement & Functional Consequence T2_Decision->T3_Assay Confirmed Off-Target Activity T2_Decision->T3_Outcome Acceptable Selectivity T3_Assay->T3_Outcome

Caption: A tiered workflow for assessing the cross-reactivity of Piperidine-3-carboxamide derivatives.

Methodologies for Cross-Reactivity Assessment

The choice of assay technology is critical for generating reliable and reproducible data. Below are detailed protocols for commonly employed methods in cross-reactivity profiling.

In Vitro Binding and Enzymatic Assays

These assays form the foundation of most cross-reactivity studies and are designed to measure the direct interaction of a compound with a purified protein.

  • Plate Preparation : Dispense 2.5 µL of 4x test compound (Piperidine-3-carboxamide hydrochloride derivative) dilutions in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) into a 384-well plate.

  • Enzyme Addition : Add 2.5 µL of 4x kinase solution to each well.

  • Incubation : Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation : Add 5 µL of 2x peptide substrate/ATP solution to initiate the enzymatic reaction.

  • Reaction Incubation : Incubate for 60 minutes at room temperature.

  • Reaction Termination : Add 5 µL of stop solution (e.g., containing EDTA) to terminate the reaction.

  • Detection : Quantify product formation using an appropriate detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis : Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This protocol includes a pre-incubation step to allow for the establishment of binding equilibrium between the inhibitor and the kinase before initiating the reaction. The use of a known selective inhibitor as a positive control and a vehicle (e.g., DMSO) as a negative control in each assay plate is crucial for validating the assay performance.

Cellular Assays

Cellular assays are essential for confirming that the observed in vitro off-target activity translates to a functional effect in a more physiologically relevant context.

  • Cell Culture : Culture cells of interest to 70-80% confluency.

  • Compound Treatment : Treat cells with the Piperidine-3-carboxamide hydrochloride derivative at various concentrations or a vehicle control and incubate for a specified time.

  • Harvesting : Harvest the cells, wash with PBS, and resuspend in PBS.

  • Heating : Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis : Lyse the cells by freeze-thawing.

  • Centrifugation : Centrifuge to separate the soluble fraction (containing stabilized protein) from the precipitated protein.

  • Protein Quantification : Transfer the supernatant to a new tube and quantify the amount of the target protein using Western blotting or other protein detection methods.

  • Data Analysis : Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA is a powerful technique as it measures direct target engagement in a cellular environment without the need for labeled compounds.[8] The choice of the temperature gradient is critical and should be optimized for each target protein.

Comparative Data Analysis: Hypothetical Case Study

While a comprehensive cross-reactivity dataset for a series of Piperidine-3-carboxamide hydrochloride derivatives is not publicly available, we can construct a hypothetical case study to illustrate how to present and interpret the data.

Let's consider three hypothetical derivatives: P3C-A , P3C-B , and P3C-C , all designed as inhibitors of ALK.

CompoundALK IC50 (nM)Kinase Off-Target 1 (e.g., VEGFR2) IC50 (nM)Kinase Off-Target 2 (e.g., EGFR) IC50 (nM)Selectivity Ratio (VEGFR2/ALK)Selectivity Ratio (EGFR/ALK)
P3C-A 10500>10,00050>1000
P3C-B 151505,00010333
P3C-C 88009,0001001125

Interpretation:

  • P3C-C demonstrates the highest selectivity for ALK over both VEGFR2 and EGFR, making it the most promising candidate from a selectivity standpoint.

  • P3C-B shows a significantly lower selectivity for ALK over VEGFR2 (only 10-fold). This could be a liability, as VEGFR2 inhibition is associated with specific side effects. Further investigation into the functional consequences of this off-target activity would be warranted.

  • P3C-A has a good selectivity profile, though not as high as P3C-C .

A common way to visualize selectivity is through a selectivity score, such as the entropy score, which provides a single value to represent how a compound's binding affinity is distributed across a panel of targets.[9]

Mitigating and Leveraging Cross-Reactivity

Identified cross-reactivity is not always a roadblock. In some instances, it can be leveraged for therapeutic benefit (polypharmacology). For example, a compound that inhibits both a primary target and a resistance-conferring kinase could be advantageous. However, in most cases, the goal is to minimize off-target activity.

Diagram: Structure-Activity Relationship for Selectivity

G cluster_0 Piperidine-3-carboxamide Scaffold cluster_1 Modifications to Enhance Selectivity cluster_2 Desired Outcome Scaffold Piperidine Ring Carboxamide Linker Aromatic Moiety Modifications Substitution at Piperidine Nitrogen | Modification of Aromatic Ring | Alteration of Carboxamide Geometry Scaffold:port->Modifications Structure-Based Design Outcome Increased On-Target Potency & Decreased Off-Target Affinity Modifications->Outcome Improved Selectivity Profile

Caption: A logical diagram illustrating how structural modifications to the Piperidine-3-carboxamide scaffold can improve selectivity.

Structure-activity relationship (SAR) studies are crucial for understanding which parts of the molecule are responsible for off-target binding. By systematically modifying the structure of the Piperidine-3-carboxamide derivative and re-evaluating its cross-reactivity profile, it is often possible to design analogs with improved selectivity.

Conclusion

The assessment of cross-reactivity is a cornerstone of modern drug discovery. For a versatile scaffold like Piperidine-3-carboxamide, a systematic and multi-tiered approach to selectivity profiling is essential. By combining robust in vitro assays with cellular target engagement studies and a thorough analysis of the resulting data, researchers can make informed decisions about which compounds to advance, ultimately increasing the likelihood of developing safe and effective medicines.

References

  • Oh, S., Kwon, D. Y., Choi, I., Kim, Y. M., Lee, J. Y., Ryu, J., Jeong, H., Kim, M. J., & Song, R. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563–571. [Link]

  • Wang, L., Li, Y., Wang, J., Tang, S., & Guo, Y. (2012). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 27(16), 5645. [Link]

  • DiMarco, C. N., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(16), 4569-4572. [Link]

  • Wang, J., et al. (2014). 3D-QSAR and docking studies of piperidine carboxamide derivatives as ALK inhibitors. Medicinal Chemistry Research, 23(1), 243-252. [Link]

  • Davis, M. I., et al. (2015). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 33(3), 304-311. [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2011). A theoretical entropy score as a single value to express inhibitor selectivity. Journal of Biomolecular Screening, 16(10), 1237-1243. [Link]

  • Karak, M., et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 28(6), 845-857.e9. [Link]

  • Wang, L., et al. (2022). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 27(16), 5245. [Link]

  • Altabrisa Group. (2023). Differentiating Selectivity Vs Specificity in Pharmacology. [Link]

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Validation

A Comparative Guide to the Synthetic Production of Piperidine-3-carboxamide Hydrochloride

Introduction: The Significance of Piperidine-3-carboxamide Hydrochloride in Drug Discovery Piperidine-3-carboxamide, often referred to as nipecotamide, is a pivotal structural motif in medicinal chemistry. As a derivativ...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Piperidine-3-carboxamide Hydrochloride in Drug Discovery

Piperidine-3-carboxamide, often referred to as nipecotamide, is a pivotal structural motif in medicinal chemistry. As a derivative of piperidine, a ubiquitous scaffold in pharmaceuticals, it serves as a versatile building block for the synthesis of a wide array of therapeutic agents. Its derivatives have shown promise in diverse areas, including as anti-osteoporosis agents, human platelet aggregation inhibitors, and even as potential treatments for melanoma. The hydrochloride salt form enhances the compound's stability and solubility, making it particularly suitable for pharmaceutical development.

The efficient and scalable synthesis of Piperidine-3-carboxamide hydrochloride is, therefore, a topic of considerable interest to researchers and professionals in drug development. This guide provides an in-depth, objective comparison of the three primary synthetic routes to this valuable compound, supported by experimental data and procedural insights to aid in the selection of the most appropriate method for a given research or production context.

Comparative Analysis of Synthetic Strategies

The synthesis of Piperidine-3-carboxamide hydrochloride can be broadly approached from three distinct starting materials: nipecotic acid (piperidine-3-carboxylic acid), nicotinamide (pyridine-3-carboxamide), and 3-cyanopyridine. Each route presents a unique set of advantages and challenges in terms of reagent availability, reaction conditions, yield, purity, scalability, and safety.

ParameterRoute 1: From Nipecotic AcidRoute 2: From NicotinamideRoute 3: From 3-Cyanopyridine
Starting Material Nipecotic AcidNicotinamide3-Cyanopyridine
Key Transformation(s) Amide couplingCatalytic hydrogenation of the pyridine ring1. Catalytic hydrogenation of the pyridine ring2. Hydration of the nitrile
Common Reagents EDC, HOBt, DIPEA, SOCl₂H₂, Raney Ni, Rh/C, Ru/Al₂O₃H₂, PtO₂, Raney Ni; H₂O, catalyst (e.g., MnO₂)
Typical Yield High (85-95%)Moderate to High (70-90%)Moderate (60-80%)
Reaction Conditions Mild (0°C to room temperature)Elevated temperature and pressureElevated temperature and pressure for hydrogenation; moderate for hydration
Workup & Purification Generally straightforward, involves extraction and crystallization.Filtration to remove catalyst, followed by crystallization.Requires separation after each step, or careful control in a one-pot process.
Scalability Good, with established protocols for large-scale amide bond formation.Good, amenable to industrial hydrogenation processes.Feasible, but may require more process optimization for one-pot approaches.
Safety & Environmental Amide coupling reagents can be irritants and generate by-products. Greener alternatives are emerging.[1][2][3][4][5]Use of flammable hydrogen gas under pressure requires specialized equipment and stringent safety protocols. Raney Nickel is pyrophoric.[6][7][8]Use of flammable hydrogen gas and potentially hazardous catalysts.

Route 1: Amide Coupling from Nipecotic Acid

This classical and often preferred laboratory-scale approach involves the direct formation of the amide bond from nipecotic acid and an ammonia source. The carboxylic acid is activated in situ using a variety of coupling agents.

Causality Behind Experimental Choices

The core of this route is the activation of the carboxylic acid group of nipecotic acid to make it susceptible to nucleophilic attack by ammonia. The choice of coupling reagent is critical and influences reaction efficiency, by-product formation, and ease of purification.

  • Carbodiimides (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that facilitates amide bond formation by creating a highly reactive O-acylisourea intermediate. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) is common practice to suppress racemization (if chiral centers are present) and improve yields by forming a more stable active ester intermediate.[9][10][11]

  • Thionyl Chloride (SOCl₂): An alternative is the conversion of the carboxylic acid to the more reactive acyl chloride using thionyl chloride. This method is highly effective but can be harsh and may not be suitable for sensitive substrates.

The final step involves the introduction of ammonia, typically as ammonium hydroxide or ammonia gas, to form the amide. The reaction is usually followed by treatment with hydrochloric acid to precipitate the desired hydrochloride salt.

Experimental Protocol

Step 1: Amide Formation

  • To a stirred solution of nipecotic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add HOBt (1.2 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC hydrochloride (1.2 equivalents) portion-wise, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture back to 0°C and add a concentrated solution of ammonium hydroxide (excess) dropwise.

  • Stir the mixture at room temperature overnight.

Step 2: Workup and Hydrochloride Salt Formation

  • Quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic solution under reduced pressure to obtain the crude piperidine-3-carboxamide.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol).

  • Add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until the solution is acidic.

  • The Piperidine-3-carboxamide hydrochloride will precipitate. Collect the solid by filtration, wash with cold solvent, and dry under vacuum.[12][13]

Logical Workflow Diagram

Route1 Nipecotic_Acid Nipecotic Acid Activated_Ester Activated Ester Intermediate Nipecotic_Acid->Activated_Ester EDC, HOBt Amide Piperidine-3-carboxamide Activated_Ester->Amide NH₄OH Hydrochloride Piperidine-3-carboxamide HCl Amide->Hydrochloride HCl

Caption: Synthesis of Piperidine-3-carboxamide HCl from Nipecotic Acid.

Route 2: Catalytic Hydrogenation of Nicotinamide

This route involves the reduction of the aromatic pyridine ring of readily available nicotinamide. This approach is particularly attractive for larger-scale synthesis due to the low cost of the starting material.

Causality Behind Experimental Choices

The key to this synthesis is the choice of catalyst for the hydrogenation of the pyridine ring. Different catalysts exhibit varying activities and selectivities.

  • Raney Nickel: A widely used catalyst for the hydrogenation of various functional groups, including aromatic rings.[9] It is cost-effective and highly active, but it is pyrophoric and requires careful handling.[6][7][8][14] The reaction is typically carried out under elevated hydrogen pressure and temperature.

  • Rhodium on Carbon (Rh/C): A noble metal catalyst that can hydrogenate pyridines under milder conditions than Raney Nickel.[15] It often provides high yields and good selectivity.

  • Ruthenium on Alumina (Ru/Al₂O₃): Another effective noble metal catalyst for pyridine hydrogenation.[16][17][18][19] The choice between Rhodium and Ruthenium catalysts can depend on cost and desired reaction conditions.

The reaction solvent can influence the catalyst's activity and the reaction outcome. Protic solvents like ethanol or acetic acid are commonly used.

Experimental Protocol

Step 1: Catalytic Hydrogenation

  • Place nicotinamide (1 equivalent) and the chosen catalyst (e.g., Raney Nickel, 5-10 wt%) in a high-pressure autoclave.

  • Add a suitable solvent, such as ethanol or methanol.

  • Seal the autoclave and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-100 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120°C) with vigorous stirring.

  • Monitor the reaction progress by observing the hydrogen uptake.

Step 2: Workup and Hydrochloride Salt Formation

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Purge the autoclave with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The Raney Nickel catalyst is pyrophoric and must be kept wet during filtration.

  • Concentrate the filtrate under reduced pressure to obtain the crude Piperidine-3-carboxamide.

  • Purify the crude product by recrystallization or proceed directly to salt formation as described in Route 1.

Logical Workflow Diagram

Route2 Nicotinamide Nicotinamide Amide Piperidine-3-carboxamide Nicotinamide->Amide H₂, Catalyst (e.g., Raney Ni) Hydrochloride Piperidine-3-carboxamide HCl Amide->Hydrochloride HCl

Caption: Synthesis via Hydrogenation of Nicotinamide.

Route 3: From 3-Cyanopyridine

This route offers a convergent approach where both the piperidine ring and the carboxamide functionality are formed from a common precursor. This can be achieved in a two-step or a one-pot process.

Causality Behind Experimental Choices

This synthesis requires two key transformations: the reduction of the pyridine ring and the hydration of the nitrile group.

  • Pyridine Reduction: Similar to Route 2, catalytic hydrogenation is the method of choice. Platinum oxide (PtO₂) or Raney Nickel can be employed for this transformation.

  • Nitrile Hydration: The conversion of the nitrile to a primary amide can be achieved under acidic or basic conditions, or more efficiently using a catalyst such as manganese dioxide (MnO₂).

For a one-pot synthesis, the reaction conditions must be compatible with both transformations. This often involves careful selection of the catalyst and reaction parameters to achieve the desired product without significant side reactions.

Experimental Protocol (Two-Step Approach)

Step 1: Hydrogenation of 3-Cyanopyridine to 3-Cyanopiperidine

  • Follow the general procedure for catalytic hydrogenation as described in Route 2, using 3-cyanopyridine as the starting material. Platinum oxide or Raney Nickel are suitable catalysts.

  • After workup and removal of the catalyst, the crude 3-cyanopiperidine can be purified by distillation or used directly in the next step.

Step 2: Hydration of 3-Cyanopiperidine

  • To a solution of 3-cyanopiperidine in a suitable solvent (e.g., water or a mixture of water and an organic solvent), add a catalyst for nitrile hydration (e.g., MnO₂).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction mixture and filter to remove the catalyst.

  • Concentrate the filtrate to obtain the crude Piperidine-3-carboxamide.

  • Proceed with purification and hydrochloride salt formation as described in Route 1.

Logical Workflow Diagram

Route3 Cyanopyridine 3-Cyanopyridine Cyanopiperidine 3-Cyanopiperidine Cyanopyridine->Cyanopiperidine H₂, Catalyst Amide Piperidine-3-carboxamide Cyanopiperidine->Amide Hydration (e.g., H₂O, MnO₂) Hydrochloride Piperidine-3-carboxamide HCl Amide->Hydrochloride HCl

Caption: Two-Step Synthesis from 3-Cyanopyridine.

Conclusion for the Professional Audience

The choice of synthetic route for the production of Piperidine-3-carboxamide hydrochloride is contingent upon the specific requirements of the project, including scale, available equipment, and cost considerations.

  • Route 1 (from Nipecotic Acid) is highly reliable for laboratory-scale synthesis, offering high yields and relatively mild reaction conditions. The wide availability of various amide coupling reagents provides flexibility in optimizing the reaction.

  • Route 2 (from Nicotinamide) is an economically advantageous option for large-scale production due to the low cost of the starting material. However, it necessitates specialized high-pressure hydrogenation equipment and stringent safety protocols for handling pyrophoric catalysts like Raney Nickel.

  • Route 3 (from 3-Cyanopyridine) presents a convergent and potentially efficient pathway. While a two-step process is more straightforward to develop, a one-pot variation could offer significant advantages in terms of process efficiency and waste reduction for industrial applications, though it may require more extensive optimization.

Ultimately, a thorough process hazard analysis and cost-benefit evaluation should be conducted before selecting a route for large-scale manufacturing. For research and development purposes, the amide coupling route from nipecotic acid often provides the most direct and predictable path to obtaining the desired product.

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Comparative

A Comparative Guide to the Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives

The piperidine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1][2] Its favorable physicochemical properties make it a pri...

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1][2] Its favorable physicochemical properties make it a privileged structure in drug design. This guide focuses on a particularly promising class of its derivatives: piperidine-3-carboxamides. By exploring their synthesis and biological evaluation across various therapeutic areas, we aim to provide an in-depth, comparative analysis for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and present self-validating protocols, grounded in authoritative research.

The Versatility of the Piperidine-3-Carboxamide Scaffold: A Comparative Overview

Recent research has illuminated the diverse therapeutic potential of piperidine-3-carboxamide derivatives, with significant findings in oncology, osteoporosis, and infectious diseases. The versatility of this scaffold allows for structural modifications that can be fine-tuned to achieve high potency and selectivity for various biological targets.

Anticancer Activity: From Senescence Induction to Kinase Inhibition

Piperidine-3-carboxamide derivatives have emerged as potent anticancer agents through multiple mechanisms of action.[3][4]

One notable approach involves the induction of cellular senescence, a state of irreversible cell cycle arrest, in cancer cells.[5][6] A high-throughput screening of approximately 110,000 chemicals identified an N-arylpiperidine-3-carboxamide scaffold as a potent inducer of a senescence-like phenotype in A375 human melanoma cells.[5] Subsequent structure-activity relationship (SAR) studies led to the development of compound 54 , which demonstrated remarkable antimelanoma activity with an IC50 value of 0.03 µM.[5] This activity was directly correlated with the induction of senescence-like morphological changes.[5]

Another key area is the inhibition of critical kinases involved in tumor progression, such as Anaplastic Lymphoma Kinase (ALK).[7] ALK is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various cancers. A study exploring 36 piperidine carboxamide derivatives as ALK inhibitors in Karpas-299 tumor cells demonstrated their significant anti-tumor potential.[7] This research highlights the scaffold's utility in developing targeted cancer therapies.

Comparative Analysis of Anticancer Activity:

Compound IDTarget/MechanismCell LineIC50 Value (µM)Key Findings
Compound 54 Senescence InductionA375 (Melanoma)0.03Potent induction of senescence-like phenotype.[5]
Initial Hit (1) Senescence InductionA375 (Melanoma)0.88Moderate activity, served as starting point for optimization.[5][6]
Various Derivatives ALK InhibitionKarpas-299Not specifiedDemonstrated significant anti-tumor activity, validating the scaffold for ALK inhibitor design.[7]
Anti-Osteoporosis Activity: Targeting Cathepsin K

Osteoporosis is a skeletal disease characterized by excessive bone resorption by osteoclasts.[8] Cathepsin K (Cat K), a cysteine protease highly expressed in osteoclasts, is a primary therapeutic target as it plays a crucial role in the degradation of bone matrix proteins.[9]

A series of novel piperidine-3-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against Cathepsin K.[8][10][11] Among these, compound H-9 emerged as the most potent inhibitor, with an IC50 value of 0.08 µM.[10][11] Molecular docking studies revealed that H-9 effectively interacts with key residues in the active site of Cathepsin K.[10] In vitro experiments confirmed that H-9's anti-bone resorption effects were comparable to MIV-711, a Cat K inhibitor in clinical trials.[10][11] Furthermore, in vivo studies in osteoporotic mice showed that H-9 significantly increased bone mineral density.[8][10]

Comparative Analysis of Cathepsin K Inhibitory Activity:

Compound IDTargetIC50 Value (µM)Key Findings
H-9 Cathepsin K0.08Potent inhibition, comparable in vitro effects to MIV-711, and in vivo efficacy.[10][11]
F-12 Cathepsin K13.52Initial fragment hit that guided the design of more potent derivatives like H-9.[8]
MIV-711 Cathepsin KNot specifiedClinical trial candidate used as a positive control.[10]
Antimicrobial and Antimalarial Potential

The piperidine-3-carboxamide scaffold has also been explored for its antimicrobial properties. Studies have shown that sulfonyl derivatives of piperidine-3-carboxylic acid exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][12]

More specifically, a piperidine carboxamide derivative, SW042 , was identified through phenotypic screening to have potent antimalarial activity.[13] Further investigation revealed that this compound and its optimized analog, SW584 , target the β5 active site of the Plasmodium falciparum proteasome (Pfβ5).[13] Importantly, SW584 demonstrated efficacy in a mouse model of human malaria after oral administration and showed a low propensity for resistance development. Cryo-electron microscopy revealed that SW584 binds to a previously unexplored pocket, explaining its species selectivity over human proteasomes.[13]

Comparative Analysis of Antimicrobial/Antimalarial Activity:

Compound IDTarget/OrganismActivity MetricKey Findings
CS4 Bacteria & FungiMICShowed promising antibacterial activity, particularly for combination therapies.[1]
SW042 P. falciparumEC50 = 0.14-0.19 µMInitial hit with sub-micromolar antimalarial activity.[13]
SW584 P. falciparumNot specifiedOrally active analog with in vivo efficacy and low resistance potential.[13]

Visualizing the Scientific Process

To better understand the journey from compound design to biological validation, the following diagrams illustrate key workflows and concepts.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical a Scaffold Selection (Piperidine-3-carboxamide) b SAR-guided Modification a->b c Chemical Synthesis & Purification b->c d Primary Screening (e.g., Enzyme Assay) c->d e Cell-based Assays (IC50 Determination) d->e f Mechanism of Action (e.g., Western Blot) e->f g Animal Model Testing (Efficacy) f->g h Pharmacokinetics (ADME) g->h i Lead Optimization h->i

Caption: General workflow for the biological evaluation of novel chemical entities.

G Osteoclast Osteoclast CatK Cathepsin K (Cat K) Release Osteoclast->CatK BoneMatrix Bone Matrix (Type I Collagen) Resorption Bone Resorption BoneMatrix->Resorption CatK->BoneMatrix degrades Inhibitor Piperidine-3-carboxamide Derivative (e.g., H-9) Inhibitor->CatK inhibits

Caption: Simplified pathway of Cathepsin K-mediated bone resorption and its inhibition.

Key Experimental Methodologies: A Practical Guide

The trustworthiness of any biological evaluation rests on robust and reproducible experimental protocols. Here, we detail the methodologies for key assays discussed in this guide.

In Vitro Cathepsin K Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of the synthesized compounds on the target enzyme.

  • Rationale: The choice of a fluorogenic substrate allows for a highly sensitive and continuous measurement of enzyme activity. The IC50 value derived from this assay is the standard metric for quantifying the potency of an inhibitor.

  • Protocol:

    • Prepare a stock solution of the test compound (e.g., H-9) in Dimethyl Sulfoxide (DMSO).

    • In a 96-well microplate, add 10 µL of the test compound solution at various concentrations.

    • Add 80 µL of assay buffer containing recombinant human Cathepsin K to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of a fluorogenic Cathepsin K substrate (e.g., Z-FR-AMC).

    • Immediately measure the fluorescence intensity at timed intervals using a microplate reader (Excitation/Emission wavelengths appropriate for the substrate).

    • Calculate the rate of reaction for each concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability and Senescence Assay (Antimelanoma)

This cell-based assay evaluates both the antiproliferative and senescence-inducing effects of the compounds on cancer cells.

  • Rationale: The A375 human melanoma cell line is a well-established model for this cancer type. High-content screening (HCS) is employed because it allows for the simultaneous, image-based quantification of cell number (for IC50) and morphological changes indicative of senescence (for EC50).[5][6]

  • Protocol:

    • Seed A375 cells in a 96-well imaging plate and allow them to adhere overnight in DMEM supplemented with 10% FBS.

    • Treat the cells with a serial dilution of the test compound (e.g., compound 54 ). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO2).

    • Stain the cells with Hoechst dye (for nuclear staining) and other relevant markers for senescence if desired (e.g., β-galactosidase staining).

    • Acquire images using a high-content imaging system.

    • Analyze the images using specialized software to:

      • Count the number of cells per well to determine the IC50 (concentration at which cell number is reduced by 50%).[5]

      • Quantify the percentage of cells exhibiting senescent morphology (enlarged, flattened shape) to determine the EC50 (effective concentration to induce senescence in 50% of the population).[5]

Western Blot Analysis for Cathepsin K Expression

This technique is used to confirm that the observed anti-resorptive activity is associated with a reduction in the target protein levels within the cells.

  • Rationale: Western blotting provides semi-quantitative data on the expression level of a specific protein. This is crucial for confirming the mechanism of action, showing that the compound not only inhibits the enzyme's activity but also leads to its downregulation in a cellular context.[8][10]

  • Protocol:

    • Culture RAW264.7 cells (a macrophage cell line that can be differentiated into osteoclast-like cells) and induce differentiation with RANKL.

    • Treat the differentiated cells with the test compound (e.g., H-9) for a specified period.

    • Lyse the cells to extract total protein and determine the protein concentration using a BCA assay.

    • Separate the protein lysates (equal amounts) by size using SDS-PAGE.

    • Transfer the separated proteins from the gel to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for Cathepsin K. Also, probe for a loading control protein (e.g., β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities to determine the relative expression level of Cathepsin K compared to the control.

G cluster_0 Core Scaffold cluster_1 Key Modification Points cluster_2 Resulting Activity Core Piperidine-3-Carboxamide R1 N1-Position (e.g., Sulfonyl Group) Core->R1 R2 Carboxamide-N (e.g., Benzylamine Moiety) Core->R2 Activity Potency & Selectivity (e.g., Cat K vs. ALK) R1->Activity R2->Activity

Caption: Logical diagram of the structure-activity relationship (SAR) for this scaffold.

Conclusion and Future Directions

The piperidine-3-carboxamide scaffold is a remarkably versatile platform for the development of novel therapeutics. The comparative data presented herein demonstrates its potential to yield potent and selective inhibitors for a range of targets in oncology, osteoporosis, and infectious diseases. The success of compounds like H-9 in vivo and 54 in potent cell-based assays underscores the value of continued exploration.

Future research should focus on:

  • Multi-target inhibitors: Designing derivatives that can modulate multiple related targets, for example, different kinases in a cancer signaling pathway.[14]

  • Pharmacokinetic Optimization: Improving the drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of lead compounds to enhance their clinical translatability.

  • Target Identification: For compounds identified through phenotypic screening, such as the antimicrobial derivatives, elucidating the precise molecular target is a critical next step.

By leveraging the structure-activity relationships and robust evaluation methodologies outlined in this guide, the scientific community is well-positioned to unlock the full therapeutic potential of piperidine-3-carboxamide derivatives.

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Validation

A Comparative Guide to 3D-QSAR Modeling of Piperidine-3-Carboxamide Derivatives as ALK Inhibitors

This guide provides an in-depth, objective comparison of 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling techniques for the optimization of piperidine-3-carboxamide derivatives as potent Anaplastic Lym...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling techniques for the optimization of piperidine-3-carboxamide derivatives as potent Anaplastic Lymphoma Kinase (ALK) inhibitors. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a synthesized analysis grounded in scientific integrity and field-proven insights. We will explore the causality behind methodological choices, compare the predictive power of various models, and provide detailed, actionable workflows.

The Rationale for Targeting ALK with Piperidine-3-Carboxamide Derivatives

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] However, chromosomal rearrangements and mutations can lead to the formation of oncogenic ALK fusion proteins, which are key drivers in several cancers, including non-small-cell lung cancer (NSCLC) and anaplastic large-cell lymphoma.[2][3] These aberrant ALK fusion proteins are constitutively active, leading to the uncontrolled activation of downstream signaling pathways such as the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which promote cancer cell proliferation, survival, and metastasis.[2][3]

The piperidine-3-carboxamide scaffold has emerged as a promising starting point for the development of novel ALK inhibitors. High-throughput screening has identified derivatives with significant inhibitory activity and selectivity against ALK.[3][4] The modular nature of this scaffold allows for systematic structural modifications to optimize potency and pharmacokinetic properties, making it an ideal candidate for structure-based drug design and 3D-QSAR studies.

Signaling Pathway of Aberrant ALK

ALK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein (Constitutively Active) PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription

Caption: Aberrant ALK signaling cascade in cancer.

A Comparative Analysis of 3D-QSAR Models for ALK Inhibitors

3D-QSAR methodologies are powerful computational tools that correlate the biological activity of a series of compounds with their three-dimensional properties.[1] This allows for the generation of predictive models that can guide the design of more potent inhibitors. Here, we compare three prominent 3D-QSAR approaches: Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and Pharmacophore-Based Modeling.

CoMFA and CoMSIA: A Head-to-Head Comparison

CoMFA and CoMSIA are alignment-based 3D-QSAR methods that calculate steric and electrostatic fields (CoMFA) and additional similarity indices (CoMSIA) around a set of aligned molecules. The resulting field values are then correlated with biological activity using partial least squares (PLS) regression.

Causality Behind Model Selection: The choice between CoMFA and CoMSIA often depends on the specific dataset and the nature of the ligand-receptor interactions. CoMFA is highly sensitive to the alignment of molecules and can sometimes produce models that are difficult to interpret due to sharp changes in the potential energy fields. CoMSIA, by using a Gaussian function, provides a smoother representation of the molecular fields and includes additional descriptors for hydrophobicity, and hydrogen bond donor/acceptor properties, which can lead to more robust and interpretable models.[5]

Performance Comparison: Several studies on piperidine carboxamide and similar ALK inhibitors have developed both CoMFA and CoMSIA models, allowing for a comparative assessment of their predictive capabilities.

Study (Dataset)Modelr²_predKey Findings
Piperidine Carboxamide Derivatives (36 compounds)[4]CoMFA0.6630.998-The model highlighted the importance of steric and electrostatic fields for inhibitory activity.
CoMSIA0.7300.988-CoMSIA provided a more detailed understanding, indicating that hydrophobic interactions also play a crucial role in the binding of potent ALK inhibitors.[4]
Pyrimidine Derivatives (45 compounds)[4]CoMFA0.7150.9930.744Both models showed good predictive power, with the CoMFA model slightly outperforming the CoMSIA model in this specific case.
CoMSIA0.6200.9860.570The contour maps from both models were instrumental in guiding the design of new inhibitors.
2,4-diamino-5-methyl-5-deazapteridine (78 compounds)CoMFA0.5300.9030.935Both models were validated with a test set and showed excellent predictive r² values.
CoMSIA0.5480.9090.842The CoMSIA model, incorporating hydrophobic and hydrogen bond donor fields, provided a more comprehensive understanding of the structure-activity relationship.
  • q²: Cross-validated correlation coefficient (leave-one-out)

  • r²: Non-cross-validated correlation coefficient

  • r²_pred: Predictive correlation coefficient for an external test set

Interpretation of Contour Maps: The visual output of CoMFA and CoMSIA models as 3D contour maps is a key advantage, providing intuitive guidance for structural modifications.

  • CoMFA Steric and Electrostatic Contours: Green contours indicate regions where bulky groups enhance activity, while yellow contours suggest that steric hindrance is detrimental. Blue contours highlight areas where positive charges are favorable, and red contours indicate regions where negative charges increase potency.

  • CoMSIA Field Contours: In addition to steric and electrostatic fields, CoMSIA provides contours for hydrophobic (yellow for favorable, white for unfavorable), hydrogen bond donor (cyan for favorable, purple for unfavorable), and hydrogen bond acceptor (magenta for favorable, red for unfavorable) properties.

Pharmacophore-Based 3D-QSAR

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a biological target.[6] A pharmacophore model can be used as a query for virtual screening or as a basis for 3D-QSAR.

Advantages over Alignment-Based Methods: Pharmacophore-based 3D-QSAR does not require a rigid alignment of the entire molecular structures, which can be a significant source of error in CoMFA and CoMSIA, especially for structurally diverse datasets. Instead, it aligns molecules based on their pharmacophoric features.

Performance and Application: A study on a dataset of 50 ALK inhibitors, including crizotinib, developed a five-point pharmacophore model which was then used to build a 3D-QSAR model.[7] This model demonstrated excellent statistical significance (r² = 0.9696) and predictive accuracy (q² = 0.7652).[7] The pharmacophore model typically includes features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

Experimental and Computational Workflows

To ensure the trustworthiness and reproducibility of 3D-QSAR studies, it is imperative to follow well-validated experimental and computational protocols.

Experimental Workflow: Synthesis and Biological Evaluation

The synthesis of piperidine-3-carboxamide derivatives can be achieved through various synthetic routes. A general approach is outlined below. The biological evaluation of these compounds as ALK inhibitors is typically performed using enzymatic assays and cell-based proliferation assays.

  • Starting Material Preparation: Begin with commercially available or synthesized piperidine-3-carboxylic acid derivatives.

  • Amide Coupling: Couple the piperidine-3-carboxylic acid with a desired amine using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an appropriate solvent (e.g., DMF or DCM).

  • N-Arylation/Alkylation: The piperidine nitrogen can be functionalized via nucleophilic substitution or Buchwald-Hartwig amination with various aryl or alkyl halides to introduce diversity.

  • Purification and Characterization: Purify the final compounds using column chromatography or preparative HPLC. Characterize the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.

  • Reagents: Recombinant human ALK kinase domain, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the test compounds.

  • Assay Procedure:

    • Prepare a reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Add the ALK enzyme, peptide substrate, and varying concentrations of the test compound to a 96-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, HTRF, or ELISA).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Computational Workflow: 3D-QSAR Modeling

A robust 3D-QSAR model relies on a carefully executed computational workflow. The following steps are crucial for generating reliable and predictive models.

QSAR_Workflow Data Dataset Preparation (Structures & IC50 values) Split Dataset Splitting (Training & Test Sets) Data->Split Align Molecular Alignment (Ligand- or Receptor-based) Split->Align CoMFA CoMFA Field Calculation (Steric & Electrostatic) Align->CoMFA CoMSIA CoMSIA Field Calculation (Steric, Electrostatic, Hydrophobic, H-bond) Align->CoMSIA PLS Partial Least Squares (PLS) Analysis CoMFA->PLS CoMSIA->PLS Validation Model Validation (Internal & External) PLS->Validation Interpret Contour Map Interpretation & Inhibitor Design Validation->Interpret

Caption: A typical workflow for CoMFA/CoMSIA-based 3D-QSAR modeling.

  • Dataset Preparation:

    • Compile a dataset of piperidine-3-carboxamide derivatives with their corresponding experimental ALK inhibitory activities (IC50 values).

    • Convert IC50 values to pIC50 (-logIC50) to ensure a linear relationship with the free energy of binding.

    • Draw the 3D structures of all molecules and optimize their geometries using a suitable force field (e.g., MMFF94) or quantum mechanical methods.

  • Dataset Splitting:

    • Divide the dataset into a training set (typically 70-80% of the compounds) for model generation and a test set (20-30%) for external validation. The selection should ensure that both sets span the entire range of biological activities and structural diversity.

  • Molecular Alignment:

    • This is a critical step for alignment-based methods like CoMFA and CoMSIA.

    • Ligand-based alignment: Align the molecules based on a common substructure.

    • Receptor-based alignment (Docking): Dock all molecules into the active site of the ALK protein (PDB ID: 4DCE) and use the docked conformations for alignment. This is generally preferred as it reflects the bioactive conformation.

  • CoMFA/CoMSIA Field Calculation:

    • Place the aligned molecules in a 3D grid.

    • Calculate the steric and electrostatic (CoMFA) or similarity indices (CoMSIA) at each grid point using a probe atom.

  • PLS Analysis:

    • Use Partial Least Squares (PLS) regression to correlate the calculated field values (independent variables) with the pIC50 values (dependent variable).

    • Determine the optimal number of components for the PLS model using leave-one-out (LOO) cross-validation to avoid overfitting.

  • Model Validation:

    • Internal Validation: Assess the goodness-of-fit (r²) and the internal predictive ability (q²) of the model using the training set.

    • External Validation: Use the developed model to predict the pIC50 values of the test set compounds and calculate the predictive correlation coefficient (r²_pred).

    • Y-Randomization: Scramble the biological activity data multiple times and build new QSAR models. A significant drop in the statistical parameters of the randomized models compared to the original model confirms that the original model is not due to chance correlation.

  • Applicability Domain (AD):

    • Define the chemical space in which the model can make reliable predictions. This is crucial for ensuring that predictions for new compounds are trustworthy. The AD can be defined based on the range of descriptor values of the training set or by using distance-based methods.[8][9]

Conclusion and Future Directions

Both alignment-based (CoMFA/CoMSIA) and pharmacophore-based 3D-QSAR models have proven to be valuable tools in the development of piperidine-3-carboxamide derivatives as ALK inhibitors. While CoMFA provides a fundamental understanding of steric and electrostatic requirements, CoMSIA often offers a more nuanced and interpretable model by including additional physicochemical descriptors. Pharmacophore-based 3D-QSAR presents a robust alternative, particularly for structurally diverse datasets where molecular alignment is challenging.

The choice of the most appropriate 3D-QSAR method will depend on the specific research question and the nature of the available data. For optimal results, it is recommended to develop and compare multiple models. The insights gained from the 3D contour maps and pharmacophore features can then be used to guide the rational design of novel piperidine-3-carboxamide derivatives with improved potency and selectivity as ALK inhibitors, ultimately contributing to the development of more effective cancer therapies.

References

  • Bryan, M. C., et al. (2012). Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. Journal of Medicinal Chemistry, 55(4), 1698–1706. [Link]

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  • Mossé, Y. P., et al. (2009). Inhibition of ALK Signaling for Cancer Therapy. Clinical Cancer Research, 15(18), 5609–5614. [Link]

  • Palmer, R. H., et al. (2009). Anaplastic lymphoma kinase: signaling in development and disease. The international journal of biochemistry & cell biology, 41(12), 2331–2334. [Link]

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  • G, S., & K, R. (2018). Drug Design for ALK-Positive NSCLC: an Integrated Pharmacophore-Based 3D QSAR and Virtual Screening Strategy. Applied biochemistry and biotechnology, 184(4), 1269–1285. [Link]

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  • Ahmadi, S., et al. (2024). 3D-QSAR study on the DYRK1A inhibitors and design of new compounds by CoMFA and CoMSIA methods. Chemical Review and Letters, 7(4), 311-322. [Link]

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  • El-Jundi, I., et al. (2024). Discovery of novel chemotype inhibitors targeting Anaplastic Lymphoma Kinase receptor through ligand-based pharmacophore modelling. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2325678. [Link]

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  • Lee, S., et al. (2024). Structure-Based QSAR Modeling of RET Kinase Inhibitors from 49 Different 5,6-Fused Bicyclic Heteroaromatic Cores to Patent-Driven Validation. ACS omega. [Link]

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Comparative

A Head-to-Head Comparison of Synthetic Routes to Piperidine-3-carbothioamide: A Guide for Researchers

Introduction Piperidine-3-carbothioamide is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of therapeutic agents. Its structural motif is of sig...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Piperidine-3-carbothioamide is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of therapeutic agents. Its structural motif is of significant interest to researchers and drug development professionals. The efficient and scalable synthesis of this compound is, therefore, a critical consideration in many research and development programs. This guide provides an in-depth, head-to-head comparison of the two primary synthetic routes to Piperidine-3-carbothioamide: the direct thionation of piperidine-3-carboxamide and a two-step process proceeding via a 3-cyanopiperidine intermediate. This objective analysis, supported by available experimental data, is intended to empower researchers to select the most suitable synthetic strategy for their specific laboratory context and project goals.

At a Glance: A High-Level Comparison of Synthetic Routes

ParameterRoute 1: Thionation of Piperidine-3-carboxamideRoute 2: From 3-Cyanopiperidine
Starting Material Piperidine-3-carboxamide3-Cyanopiperidine
Key Transformation Direct thionation of an amideAddition of a sulfur source to a nitrile
Common Reagents Lawesson's Reagent, Phosphorus Pentasulfide (P₄S₁₀)Hydrogen Sulfide (H₂S), Sodium Hydrosulfide (NaSH)
Typical Yield Moderate to High (70-95% for N-protected analogues)[1]High (91% for the analogous 4-isomer)[2]
Reaction Conditions Typically requires elevated temperatures (reflux)[3]Can often be performed at moderate temperatures under pressure[3]
Workup & Purification Can be complicated by phosphorus-containing byproducts[3][4]Generally straightforward[3]
Scalability Good, with optimized workup procedures[3]Potentially very good, amenable to flow chemistry[3]
Precursor Synthesis Piperidine-3-carboxamide is readily synthesized from piperidine-3-carboxylic acid[3]3-Cyanopiperidine is synthesized by dehydration of piperidine-3-carboxamide[3]

Route 1: Thionation of Piperidine-3-carboxamide

This classical and more direct approach involves the conversion of the carbonyl group of piperidine-3-carboxamide into a thiocarbonyl group. The most common and effective thionating agents for this transformation are Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀)[3].

Mechanistic Insight

The thionation of an amide using Lawesson's reagent proceeds through a well-established mechanism. The reagent exists in equilibrium with a more reactive dithiophosphine ylide. This species undergoes a cycloaddition with the carbonyl group of the amide to form a thiaoxaphosphetane intermediate. The driving force of the reaction is the subsequent cycloreversion, which results in the formation of a stable phosphorus-oxygen double bond and the desired thioamide[5][6].

thionation_mechanism amide Piperidine-3-carboxamide intermediate Thiaoxaphosphetane Intermediate amide->intermediate + Lawesson's Reagent lawesson Lawesson's Reagent lawesson->intermediate thioamide Piperidine-3-carbothioamide intermediate->thioamide Cycloreversion byproduct Phosphorus Byproduct intermediate->byproduct nitrile_route_workflow carboxamide Piperidine-3-carboxamide dehydration Dehydration carboxamide->dehydration cyanopiperidine 3-Cyanopiperidine dehydration->cyanopiperidine e.g., POCl₃ sulfuration Sulfuration cyanopiperidine->sulfuration carbothioamide Piperidine-3-carbothioamide sulfuration->carbothioamide e.g., H₂S, base decision_tree start Choosing a Synthetic Route for Piperidine-3-carbothioamide scale What is the desired scale of synthesis? start->scale equipment Is a pressure reactor for H₂S available? scale->equipment Large Scale purity Is high purity with minimal chromatography preferred? scale->purity Small Scale route1 Route 1: Thionation equipment->route1 No route2 Route 2: From Nitrile equipment->route2 Yes purity->route1 No purity->route2 Yes

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Piperidine-3-carboxamide Hydrochloride

For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is not merely a matter of best practice—it is a foundational pillar of scientific integrity. The responsible man...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is not merely a matter of best practice—it is a foundational pillar of scientific integrity. The responsible management of chemical reagents, from initial handling to final disposal, is paramount. This guide provides an in-depth, procedural framework for the proper disposal of Piperidine-3-carboxamide hydrochloride, ensuring the safety of personnel and adherence to regulatory standards. The protocols outlined herein are designed to be a self-validating system, explaining the causality behind each step to build a culture of safety and accountability.

Executive Summary: The Critical Path to Disposal

Piperidine-3-carboxamide hydrochloride is a chemical compound that requires careful handling and disposal as hazardous waste. Due to its potential health hazards, it cannot be discarded via standard laboratory drains or as regular trash. The only acceptable disposal route is through a licensed and approved hazardous waste management company. This guide details the necessary steps, from initial hazard assessment and personal protection to waste accumulation, labeling, and arranging for professional disposal, all in accordance with federal and state environmental regulations.

Hazard Identification and Risk Assessment

Understanding the inherent risks of a chemical is the first step in managing it safely. While a specific, comprehensive safety data sheet (SDS) for Piperidine-3-carboxamide hydrochloride can be sparse, data from suppliers and structurally related compounds like Piperidine hydrochloride provide a clear basis for a conservative risk assessment.[1][2][3][4]

The primary hazards associated with Piperidine-3-carboxamide hydrochloride are summarized below. It is crucial to treat this compound as hazardous, warranting rigorous safety precautions.

Hazard ClassificationGHS Hazard StatementPrecautionary Action
Acute Oral Toxicity H302: Harmful if swallowed[4]P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[2]
Skin Irritation H315: Causes skin irritation[4]P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water.
Eye Irritation H319: Causes serious eye irritation[4]P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Acute Inhalation Toxicity H332: Harmful if inhaled[4]P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

This table synthesizes data from multiple sources for related compounds to provide a comprehensive safety profile.

Mandatory Personal Protective Equipment (PPE) and Safe Handling

Based on the hazard assessment, a stringent PPE protocol is non-negotiable when handling Piperidine-3-carboxamide hydrochloride in any form—solid, solution, or as waste.

  • Eye Protection : Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[6]

  • Body Protection : A standard laboratory coat is required. For larger quantities or during spill cleanup, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection : All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood to avoid inhalation.[6]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which is administered by the U.S. Environmental Protection Agency (EPA).[7][8] The following protocol ensures compliance with these "cradle-to-grave" regulations.[8]

G cluster_0 Step 1: In-Lab Waste Collection cluster_1 Step 2: Accumulation & Storage cluster_2 Step 3: Final Disposal A Generation of Waste (e.g., residual solid, contaminated wipes, used containers) B Hazard Determination Is the waste hazardous under RCRA? YES, due to toxicity. A->B C Select a Compatible Waste Container (e.g., HDPE or glass, with secure lid) B->C D Label the Container 'Hazardous Waste', full chemical name, and hazard characteristics (e.g., 'Toxic'). C->D E Accumulate Waste in a Satellite Accumulation Area (SAA) Keep container closed when not in use. D->E F Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor. E->F G Prepare for Transport Ensure manifest paperwork is completed as per EPA regulations. F->G H Transfer to Contractor Waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). G->H

Caption: Disposal workflow for Piperidine-3-carboxamide hydrochloride.

Protocol Details:
  • Waste Characterization : The first step is to formally determine that the waste is hazardous.[9][10] Given the toxicological profile, any material (including PPE, paper towels, or empty containers) grossly contaminated with Piperidine-3-carboxamide hydrochloride must be treated as hazardous waste.

  • Waste Segregation and Accumulation :

    • Do not mix waste streams. Dedicate a specific waste container solely for Piperidine-3-carboxamide hydrochloride and materials contaminated with it.

    • Container Selection : Use a chemically compatible container with a tightly sealing lid, such as a high-density polyethylene (HDPE) or glass bottle. The container must be in good condition, free of leaks or cracks.

    • Labeling : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Piperidine-3-carboxamide hydrochloride," and a clear indication of the associated hazards (e.g., "Toxic").[9]

    • Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the laboratory personnel, away from drains, and in secondary containment to prevent spills.[9] Keep the container closed at all times except when adding waste.

  • Arranging for Disposal :

    • Contact Professionals : Disposal must be managed by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.[5][11] These organizations are permitted to transport and manage hazardous materials according to EPA and Department of Transportation (DOT) regulations.[8]

    • Documentation : A hazardous waste manifest will be required to track the waste from your laboratory to its final destination at a Treatment, Storage, and Disposal Facility (TSDF).[10] Your EHS department will manage this process.

Emergency Procedures: Spill Management

Accidents can happen, and a clear, actionable spill response plan is a critical component of laboratory safety.

  • Evacuate and Alert : If a significant quantity is spilled, evacuate the immediate area and alert colleagues and the laboratory supervisor. If there is an inhalation risk, pull the fire alarm to initiate a building-wide evacuation.

  • Control the Source : If safe to do so, prevent further spillage.

  • Cleanup of Small Spills (if trained and equipped) :

    • Ensure proper PPE is worn, including respiratory protection if handling the solid.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

    • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Reporting : All spills, regardless of size, must be reported to the laboratory supervisor and the institutional EHS department.

The Regulatory Imperative

Compliance is not optional. The entire lifecycle of hazardous chemicals is regulated by several federal bodies:

  • Environmental Protection Agency (EPA) : Sets the standards for hazardous waste identification, management, and disposal under RCRA.[8][9]

  • Occupational Safety and Health Administration (OSHA) : Mandates safe working conditions, including PPE and hazard communication.

  • Department of Transportation (DOT) : Regulates the packaging and transport of hazardous materials.

By following the detailed protocols in this guide, your laboratory will not only ensure the safety of its personnel but also maintain full compliance with these critical federal standards.

References

  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency. [Link]

  • What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone. [Link]

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  • Waste Management of Hazardous Drugs . Defense Centers for Public Health. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • Piperidine Safety Data Sheet . Chemos GmbH & Co.KG. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Piperidine-3-carboxamide hydrochloride

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling Piperidine-3-carboxamide hydrochloride. As a matter of scientific integrity, it is critical to note...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling Piperidine-3-carboxamide hydrochloride. As a matter of scientific integrity, it is critical to note that comprehensive, peer-reviewed hazard data for this specific compound is not widely available[1][2]. Therefore, this guidance is built upon a conservative risk assessment framework, extrapolating from the well-documented hazards of the parent piperidine molecule and its hydrochloride salt. The core principle is to treat this compound with the caution required for a substance that is potentially toxic and corrosive.

Hazard Assessment: The 'Why' Behind the Precaution

Understanding the potential risks is the foundation of safe laboratory practice. Given its structure as a piperidine derivative hydrochloride salt, we must assume it shares hazards with related compounds. Piperidine, the parent compound, is classified as highly flammable, toxic when inhaled or in contact with skin, and capable of causing severe skin burns and eye damage[3][4]. Its hydrochloride salt is designated as toxic if swallowed[5].

The primary routes of exposure when handling the solid form of Piperidine-3-carboxamide hydrochloride are through the inhalation of dust and direct contact with the skin or eyes. The hydrochloride salt form mitigates the volatility associated with freebase piperidine, but the risk of aerosolization of the fine powder remains a significant concern[6]. Furthermore, piperidine itself has a low workplace exposure limit (TWA) of 1 ppm (3.5 mg/m³), with a specific notation for skin absorption, highlighting its systemic toxicity potential[7][8].

Inferred Hazard Primary Exposure Route Potential Consequence Basis for Assessment
Acute Toxicity (Oral, Dermal, Inhalation) Ingestion; Skin Contact; Inhalation of DustSystemic toxic effects, potential for serious harm or fatality.Based on Piperidine and Piperidine HCl toxicity data[4][5].
Severe Skin Burns & Irritation Skin ContactChemical burns, redness, pain.Piperidine is a corrosive amine[4][7][9].
Serious Eye Damage Eye ContactIrreversible eye damage, pain, loss of vision.A primary hazard for corrosive solids and piperidine derivatives[4].
Respiratory Tract Irritation Inhalation of DustCoughing, sore throat, labored breathing[9].Common for fine chemical powders; exacerbated by the compound's potential corrosivity.

Core Personal Protective Equipment (PPE) Ensemble

A baseline PPE ensemble is mandatory for any work involving Piperidine-3-carboxamide hydrochloride. This ensemble is designed to protect against incidental contact and minor splashes in a controlled laboratory setting.

  • Eye and Face Protection: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards (US) or EN 166 (EU) are required[6]. Standard safety glasses with side shields do not provide adequate protection from dust or splashes. When handling quantities greater than a few grams or when a splash risk is significant, a full-face shield should be worn in addition to safety goggles[10].

  • Hand Protection: Due to the high potential for skin absorption and corrosion, proper glove selection is critical. For incidental contact (e.g., handling vials, preparing dilute solutions), nitrile gloves are acceptable. They must be inspected for tears or holes before each use. For tasks with a higher risk of direct contact or for spill cleanup, heavy-duty gloves such as butyl rubber should be used. Always use proper glove removal technique to avoid contaminating your skin[6].

  • Skin and Body Protection: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is mandatory. For procedures involving larger quantities, a chemically resistant apron should be worn over the lab coat[11]. Full-length pants and closed-toe shoes made of a non-porous material are required at all times in the laboratory[12].

  • Respiratory Protection: Due to the risk of inhaling fine dust, respiratory protection is essential when handling the solid compound outside of a certified containment device. The minimum acceptable level of protection is a NIOSH-approved N95 disposable respirator. For frequent handling or in situations with poor ventilation, a reusable half-mask or full-face respirator with combination P100 (particulate) and organic vapor cartridges is strongly recommended to provide a higher protection factor[12][13][14].

Operational Protocols: PPE in Action

The required level of PPE changes based on the specific procedure being performed. The following step-by-step guides outline the minimum requirements for common laboratory tasks.

Protocol 1: Weighing Solid Piperidine-3-carboxamide hydrochloride

This task presents the highest risk of aerosolization and inhalation.

  • Engineering Controls: All weighing operations must be conducted inside a certified chemical fume hood, a powder containment hood (balance enclosure), or a glove box.

  • Don PPE: Before approaching the balance, don the complete core PPE ensemble:

    • Chemical splash goggles and a face shield.

    • Lab coat.

    • Nitrile gloves (or heavier duty if dictated by your institution's policy).

  • Add Respiratory Protection: Don a NIOSH-approved respirator (minimum N95) before opening the chemical container.

  • Handling: Use a spatula to carefully transfer the solid. Avoid any actions that could create dust clouds, such as dropping the powder from a height.

  • Post-Weighing: Securely cap the container. Gently wipe down the spatula, balance, and surrounding surfaces with a damp cloth to remove any residual powder. Dispose of the cleaning materials as hazardous waste.

  • Doffing: Remove PPE in the correct order (gloves first, followed by face shield, goggles, and lab coat) to prevent cross-contamination. Wash hands thoroughly.

Protocol 2: Dissolving the Compound and Preparing Solutions

This task reduces the inhalation risk but increases the splash risk.

  • Engineering Controls: Always perform this task in a chemical fume hood.

  • Don PPE: Wear the core PPE ensemble:

    • Chemical splash goggles. A face shield is highly recommended.

    • Lab coat.

    • Nitrile gloves appropriate for the solvent being used.

  • Procedure: Place a stir bar and the desired solvent in the flask. Slowly and carefully add the pre-weighed solid to the solvent to prevent splashing. If the solid is very fine, add it close to the surface of the liquid.

  • Completion: Once the solid is dissolved, cap the container.

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow cluster_start Task Assessment cluster_weighing Handling Solid / Powder cluster_solution Handling Solutions cluster_spill Emergency / Large Scale start What is the task? weighing Weighing Solid (High Dust Potential) start->weighing Solid Handling solution Preparing / Using Solutions (Splash Potential) start->solution Solution Handling spill Spill Cleanup / Large Quantity (High Exposure Risk) start->spill Spill / Emergency ppe_weighing Required PPE: - Fume Hood / Enclosure - Goggles & Face Shield - Lab Coat - Nitrile Gloves - N95/P100 Respirator weighing->ppe_weighing ppe_solution Required PPE: - Fume Hood - Goggles (Face Shield Recommended) - Lab Coat - Nitrile Gloves (Solvent-rated) solution->ppe_solution ppe_spill Required PPE: - Respirator (P100/OV) - Chemical Apron / Suit - Face Shield & Goggles - Heavy Duty Gloves (Butyl) spill->ppe_spill

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Piperidine-3-carboxamide hydrochloride
Reactant of Route 2
Piperidine-3-carboxamide hydrochloride
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